molecular formula S2O7(2−)<br>O7S2-2 B1201573 Disulfate ion CAS No. 16057-15-1

Disulfate ion

货号: B1201573
CAS 编号: 16057-15-1
分子量: 176.13 g/mol
InChI 键: VFNGKCDDZUSWLR-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disulfate(2-) is a sulfur oxide and a sulfur oxoanion.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

16057-15-1

分子式

S2O7(2−)
O7S2-2

分子量

176.13 g/mol

IUPAC 名称

sulfonato sulfate

InChI

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2

InChI 键

VFNGKCDDZUSWLR-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)OS(=O)(=O)[O-]

规范 SMILES

[O-]S(=O)(=O)OS(=O)(=O)[O-]

其他CAS编号

16057-15-1

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Disulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disulfate anion, also known as pyrosulfate, with the chemical formula S₂O₇²⁻, is a sulfur oxyanion of significant interest in various chemical fields. Structurally, it consists of two corner-sharing SO₄ tetrahedra linked by a bridging oxygen atom. This unique structure, where sulfur is in its highest oxidation state of +6, imparts specific physical and chemical properties that are critical for its applications in synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of disulfates, detailed experimental protocols for their synthesis and characterization, and visualizations of their fundamental structures and reactions.

Physical Properties of Disulfates

The physical properties of disulfate salts are largely dependent on the counter-ion. Sodium and potassium disulfates are two of the most common and well-characterized examples.

Quantitative Physical Data
PropertySodium Disulfate (Na₂S₂O₇)Potassium Disulfate (K₂S₂O₇)
Molar Mass 222.11 g/mol 254.32 g/mol
Appearance White crystalline solidWhite crystalline solid or powder
Melting Point 400.9 °C325 °C
Boiling Point Decomposes at 460 °CDecomposes above 600 °C
Density 2.658 g/cm³2.28 g/cm³ at 25 °C
Solubility in Water Hydrolyzes25.4 g/L at 20 °C (decomposes)
Crystal Structure Monoclinic-

Chemical Properties of Disulfates

The chemical behavior of the disulfate ion is characterized by its thermal decomposition and its reactivity in aqueous solutions.

Key Chemical Reactions

Thermal Decomposition: Disulfates are stable at moderate temperatures but decompose upon strong heating to form the corresponding sulfate (B86663) and sulfur trioxide.

  • Sodium Disulfate: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g) (above 460 °C)

  • Potassium Disulfate: K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g) (above 600 °C)

Hydrolysis: In aqueous solutions, disulfates readily hydrolyze to form hydrogensulfate ions.

S₂O₇²⁻(aq) + H₂O(l) → 2HSO₄⁻(aq)

Quantitative Chemical Data
PropertyValue
Thermal Decomposition of Na₂S₂O₇ Onset at ~400 °C, complete decomposition above 460 °C. Products: Na₂SO₄ and SO₃.
Thermal Decomposition of K₂S₂O₇ Onset above 325 °C, complete decomposition above 600 °C. Products: K₂SO₄ and SO₃.
S-O Terminal Bond Length 1.40-1.43 Å
S-O Bridging Bond Length 1.52-1.54 Å

Experimental Protocols

Synthesis of Potassium Disulfate from Potassium Bisulfate

Principle: Potassium disulfate is synthesized by the thermal decomposition of potassium bisulfate, which results in the elimination of water.

2KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Materials:

  • Potassium bisulfate (KHSO₄), anhydrous

  • Crucible (porcelain or platinum)

  • Furnace

  • Desiccator

Procedure:

  • Place a known quantity of anhydrous potassium bisulfate into a crucible.

  • Heat the crucible in a furnace at a temperature between 250-300 °C.

  • Maintain this temperature until the evolution of water vapor ceases. This can be monitored by observing the cessation of condensation on a cool surface held above the crucible.

  • Once the reaction is complete, cool the crucible in a desiccator to prevent the hygroscopic product from absorbing atmospheric moisture.

  • The resulting white solid is potassium disulfate.

Characterization Techniques

Objective: To determine the thermal stability and decomposition profile of a disulfate salt.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Weigh approximately 5-10 mg of the disulfate sample into an alumina (B75360) or platinum crucible.

  • Place the crucible in the TGA/DSC furnace.

  • Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to purge the furnace.

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to identify the onset of decomposition and the temperature range of the decomposition steps.

Objective: To identify the vibrational modes of the this compound.

Instrumentation:

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • KBr pellet press kit or ATR accessory

Procedure (KBr Pellet Method):

  • Thoroughly dry high-purity potassium bromide (KBr) powder in an oven.

  • Grind approximately 1-2 mg of the disulfate sample with 100-200 mg of the dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the S-O stretching and bending vibrations of the this compound.

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric stretching modes.

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope for sample focusing

Procedure:

  • Place a small amount of the solid disulfate sample on a microscope slide.

  • Focus the laser beam onto the sample using the microscope objective.

  • Acquire the Raman spectrum over a suitable spectral range (e.g., 100-1400 cm⁻¹).

  • Set the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Identify the Raman shifts corresponding to the vibrational modes of the this compound.

Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles in a disulfate crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

Procedure:

  • Mount a suitable single crystal (typically < 0.5 mm in all dimensions) of the disulfate salt on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Process the diffraction data to determine the unit cell parameters and the intensities of the reflections.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Disulfate_Structure Figure 1: Structure of the Disulfate (S₂O₇²⁻) Anion S1 S O_bridge O S1->O_bridge O1 O S1->O1 O2 O S1->O2 O3 O S1->O3 S2 S S2->O_bridge O4 O S2->O4 O5 O S2->O5 O6 O S2->O6

Caption: Structure of the Disulfate Anion

Formation_of_Disulfate Figure 2: Formation of Disulfate from Hydrogensulfate KHSO4 2 KHSO₄ (Potassium Hydrogensulfate) K2S2O7 K₂S₂O₇ (Potassium Disulfate) KHSO4->K2S2O7 Δ (Heat) H2O H₂O (Water)

Caption: Formation from Hydrogensulfate

Decomposition_of_Disulfate Figure 3: Thermal Decomposition of Disulfate K2S2O7 K₂S₂O₇ (Potassium Disulfate) K2SO4 K₂SO₄ (Potassium Sulfate) K2S2O7->K2SO4 Δ (Heat, >600°C) SO3 SO₃ (Sulfur Trioxide)

Caption: Thermal Decomposition of Disulfate

A Technical Guide to the Laboratory Synthesis of the Disulfate Ion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the primary laboratory methods for the synthesis of the disulfate ion (S₂O₇²⁻), commonly known as the pyrosulfate ion. It includes detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication. The this compound serves as a crucial intermediate in various chemical processes, including as a source for sulfur trioxide and in analytical sample preparation.[1][2]

Principal Synthesis Methodologies

The synthesis of disulfate salts in a laboratory setting is primarily achieved through a few well-established methods. The most common and direct approach involves the thermal decomposition of metal hydrogen sulfates (bisulfates). Alternative methods, offering different advantages in terms of purity and scale, include direct reaction with sulfur trioxide and the use of chlorosulfonic acid.

  • Thermal Decomposition of Metal Hydrogen Sulfates: This is the most widely used laboratory method for producing disulfate salts such as sodium pyrosulfate (Na₂S₂O₇) and potassium pyrosulfate (K₂S₂O₇).[3][4] The process involves heating the corresponding metal bisulfate salt, which causes dehydration and condensation of two bisulfate anions to form one disulfate anion and a molecule of water.[1][3]

    • 2 MHSO₄(s) → M₂S₂O₇(s) + H₂O(g) (where M = Na, K)

  • Direct Synthesis with Sulfur Trioxide (SO₃): This method involves the direct reaction of anhydrous metal sulfate (B86663) with sulfur trioxide vapor.[5] It can yield a very pure product as it is an addition reaction without byproducts. However, it requires careful handling of sulfur trioxide, which can be sourced from fuming sulfuric acid (oleum).[5]

    • M₂SO₄(s) + SO₃(g) → M₂S₂O₇(s)

  • Reaction with Chlorosulfonic Acid: Disulfates can also be prepared by reacting a metal sulfate with chlorosulfonic acid (ClSO₃H). This reaction proceeds effectively due to the formation of volatile hydrogen chloride (HCl), which drives the reaction to completion.[5]

    • M₂SO₄(s) + 2 ClSO₃H(l) → M₂S₂O₇(s) + 2 HCl(g)

Quantitative Data Summary

The physical properties of the most common disulfate salts are critical for their synthesis and handling. The key thermal parameters are summarized below.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Decomposition Temp. (°C)
Sodium PyrosulfateNa₂S₂O₇222.12400.9> 460
Potassium PyrosulfateK₂S₂O₇254.31325> 600

Data sourced from references[1][2][3][6].

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of sodium and potassium pyrosulfate.

Protocol 1: Synthesis of Sodium Pyrosulfate via Thermal Decomposition

This protocol is adapted from the thermal decomposition of sodium bisulfate (NaHSO₄).[1][2][4]

Materials:

  • Sodium bisulfate (NaHSO₄), anhydrous or monohydrate

  • Heat-resistant vessel (e.g., porcelain crucible, beaker, or metal pan dedicated to lab use)

  • Muffle furnace or a well-ventilated heating apparatus (e.g., toaster oven used only for lab work, hot plate with sand bath)

  • Mortar and pestle

  • Desiccator for storage

Procedure:

  • Place a quantity of sodium bisulfate into the heat-resistant vessel. For example, 800 grams can be used for a larger batch.[4]

  • Heat the vessel to a temperature between 280 °C and 400 °C.[1][2] Sodium bisulfate melts at approximately 315 °C.[4]

  • Initially, the solid will melt into a clear liquid. As the reaction proceeds, water vapor will be evolved. The reaction is complete when the liquid has entirely re-solidified into a hard, white, glassy mass, which is sodium pyrosulfate.[4] This occurs because the melting point of the product (400.9 °C) is higher than that of the reactant.[1][4]

  • Maintain the temperature for a sufficient duration (e.g., 4-5 hours for a large batch) to ensure complete decomposition.[4]

  • Carefully turn off the heat source and allow the vessel to cool completely to room temperature.

  • The resulting sodium pyrosulfate will be a hard, solid cake. Carefully break it up and remove it from the vessel. A hammer may be required for larger quantities.[4]

  • Grind the solid into a powder using a mortar and pestle.

  • Crucially, store the final product in a tightly sealed, airtight container inside a desiccator. Sodium pyrosulfate is extremely hygroscopic and will readily react with atmospheric moisture to reform sodium bisulfate.[4][5]

Protocol 2: Synthesis of Potassium Pyrosulfate via Thermal Decomposition

This protocol follows the thermal decomposition of potassium bisulfate (KHSO₄).[3]

Materials:

  • Potassium bisulfate (KHSO₄)

  • Porcelain crucible

  • Muffle furnace or Bunsen burner with a tripod and clay triangle

  • Desiccator

Procedure:

  • Add potassium bisulfate to a porcelain crucible.

  • Gently heat the crucible. The decomposition begins at temperatures above the melting point of KHSO₄ (~214 °C). A temperature range of 250-300 °C is effective.[7]

  • Continue heating until the evolution of water vapor ceases. The reaction is typically faster than the sodium equivalent.

  • Avoid heating above 600 °C, as this will cause the potassium pyrosulfate to further decompose into potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃).[3]

  • Allow the crucible to cool in a desiccator to prevent absorption of moisture.

  • Transfer the resulting solid potassium pyrosulfate to an airtight container for storage.

Visualization of Synthesis Pathways and Workflows

Diagrams created using Graphviz illustrate the chemical transformations and the general laboratory workflow for the synthesis of disulfates.

Synthesis Pathway Visualizations

Caption: Chemical pathways for disulfate synthesis.

General Experimental Workflow

G arrow arrow start Start weigh 1. Weigh anhydrous metal bisulfate (MHSO₄) start->weigh heat 2. Place in heat-stable vessel and heat (e.g., 280-400 °C) weigh->heat observe 3. Observe physical changes: Solid → Molten Liquid → Solid heat->observe cool 4. Cool vessel to room temperature observe->cool grind 5. Grind resulting solid cake into powder cool->grind store 6. Store in airtight container inside a desiccator grind->store end End: Pure M₂S₂O₇ store->end

Caption: General workflow for disulfate synthesis via thermal decomposition.

References

The Dawn of a New Class of Oxidants: A History of the Discovery of Disulfate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The late 19th century was a period of fervent discovery in the chemical sciences, with the elucidation of new compounds and reactive species transforming our understanding of the material world. It was in this context that a new class of powerful oxidizing agents, the disulfates (then known as persulphates), was unearthed. This technical guide delves into the history of their discovery, detailing the seminal experiments that first brought them to light and the foundational knowledge that has paved the way for their widespread use in modern chemistry, from polymer synthesis to advanced oxidation processes in environmental remediation and their relevance in drug development.

The Pioneering Work of Hugh Marshall

The discovery of disulfate compounds is credited to the Scottish chemist, Professor Hugh Marshall. In 1891, while working at the University of Edinburgh, Marshall published his findings on a new series of salts derived from a previously unknown acid, which he named persulphuric acid. Today, this acid is known as peroxydisulfuric acid (H₂S₂O₈), and its salts are referred to as peroxydisulfates or simply persulfates.[1] Marshall's work, detailed in his paper "LXXIV.—Contributions from the Chemical Laboratory of the University of Edinburgh. No. V. The persulphates," laid the groundwork for the synthesis and characterization of these highly reactive compounds.

The cornerstone of Marshall's discovery was the use of electrolysis. He found that by electrolyzing a saturated solution of potassium sulfate (B86663) in dilute sulfuric acid, a new salt with powerful oxidizing properties was formed at the anode. This salt was the potassium salt of his newly discovered acid, potassium persulfate (K₂S₂O₈). He similarly prepared the ammonium (B1175870) and sodium salts, ammonium persulfate ((NH₄)₂S₂O₈) and sodium persulfate (Na₂S₂O₈), through the electrolysis of their respective sulfate solutions.

Early Experimental Protocols for the Synthesis of Disulfates

General Electrolytic Synthesis of Persulfate Salts

The early synthesis of persulfate salts relied on a simple electrolytic cell. The fundamental components and conditions are outlined below:

  • Electrolyte : A concentrated or saturated solution of the corresponding metal sulfate (e.g., potassium sulfate, ammonium sulfate) in dilute sulfuric acid. The presence of sulfuric acid was crucial to increase the conductivity of the solution and to maintain an acidic environment at the anode, which favors the formation of the peroxydisulfate (B1198043) ion.

  • Electrodes : Platinum was the anode material of choice in these early experiments due to its high oxygen evolution overpotential and chemical inertness under the highly oxidizing conditions. The cathode could be made of a less noble material, such as lead.

  • Current Density : A high current density at the anode was found to be essential for the efficient formation of the persulfate ion (S₂O₈²⁻) over the competing oxygen evolution reaction.

  • Temperature : The electrolysis was typically carried out at low temperatures to minimize the decomposition of the newly formed persulfate, which is thermally unstable.

  • Separation : In many early setups, a diaphragm (often made of porous ceramic material) was used to separate the anolyte and catholyte compartments. This prevented the reduction of the persulfate product at the cathode and minimized side reactions.

The overall anodic reaction can be represented as:

2SO₄²⁻(aq) → S₂O₈²⁻(aq) + 2e⁻

The persulfate salt would then be isolated from the electrolyte, often by crystallization upon cooling, taking advantage of the lower solubility of salts like potassium persulfate in cold water.

Quantitative Data of Early Disulfate Compounds

The following table summarizes some of the key physicochemical properties of the three most common disulfate salts, as characterized by early and subsequent investigations.

PropertyAmmonium Persulfate ((NH₄)₂S₂O₈)Potassium Persulfate (K₂S₂O₈)Sodium Persulfate (Na₂S₂O₈)
Molar Mass ( g/mol ) 228.20270.32238.10
Appearance White crystalline solidWhite crystalline solidWhite crystalline solid
Solubility in Water ( g/100 mL) 58.2 at 0°C[2]1.75 at 0°C, 5.29 at 20°C55.6 at 20°C[3]
Decomposition Temperature (°C) ~120[4]< 100~180 (decomposes)[3]
Acute Oral LD50 (rat, mg/kg) 4951130895

Decomposition of Peroxydisulfuric Acid

Peroxydisulfuric acid and its salts are known for their thermal instability, a property that is central to their utility as radical initiators. The decomposition process involves the cleavage of the peroxide bond (O-O), leading to the formation of highly reactive sulfate radicals (SO₄•⁻).

The primary decomposition pathways are hydrolysis and thermal cleavage.

Hydrolytic Decomposition

In aqueous solutions, peroxydisulfuric acid undergoes hydrolysis. The reaction can proceed through two main pathways:

  • Partial Hydrolysis : This pathway yields peroxymonosulfuric acid (Caro's acid) and sulfuric acid. H₂S₂O₈ + H₂O → H₂SO₅ + H₂SO₄

  • Complete Hydrolysis : This results in the formation of hydrogen peroxide and sulfuric acid. H₂S₂O₈ + 2H₂O → H₂O₂ + 2H₂SO₄[5][6]

Thermal Decomposition

Upon heating, the peroxide bond in the peroxydisulfate ion undergoes homolytic cleavage to produce two sulfate radicals.

S₂O₈²⁻ → 2SO₄•⁻

These sulfate radicals are powerful oxidizing agents that can initiate a variety of chemical reactions, most notably polymerization.

Visualizing the Discovery and Chemistry of Disulfates

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Electrolytic_Synthesis cluster_cell Electrolytic Cell Anode Anode (+) Platinum Cathode Cathode (-) Lead Electrolyte Saturated Solution of Metal Sulfate in H₂SO₄ Anode->Electrolyte Oxidation 2SO₄²⁻ → S₂O₈²⁻ + 2e⁻ Power_Source High Current DC Power Source Cathode->Power_Source Electrolyte->Cathode Reduction 2H⁺ + 2e⁻ → H₂ Product Persulfate Salt (e.g., K₂S₂O₈) Crystallizes out Electrolyte->Product Cooling & Crystallization Diaphragm Porous Diaphragm Power_Source->Anode

Diagram 1: Generalized Experimental Workflow for the Electrolytic Synthesis of Persulfate Salts.

Decomposition_Pathway cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition H2S2O8 Peroxydisulfuric Acid (H₂S₂O₈) H2SO5 Peroxymonosulfuric Acid (H₂SO₅) H2S2O8->H2SO5 + H₂O (Partial) H2O2 Hydrogen Peroxide (H₂O₂) H2S2O8->H2O2 + 2H₂O (Complete) SO4_radical Sulfate Radical (2SO₄•⁻) H2S2O8->SO4_radical Heat (Δ) H2SO4_2 Sulfuric Acid (H₂SO₄) H2O2->H2SO4_2 H2SO4_1 Sulfuric Acid (H₂SO₄) H2S2O5 H2S2O5 H2S2O5->H2SO4_1

Diagram 2: Decomposition Pathways of Peroxydisulfuric Acid.

Conclusion: A Legacy of Reactivity

Hugh Marshall's discovery of disulfate compounds in 1891 marked a significant milestone in the field of chemistry. His electrolytic method provided a straightforward route to a new class of powerful oxidizing agents that have since found indispensable applications in a vast array of chemical processes. The initial qualitative observations and subsequent quantitative characterizations of these compounds have provided a solid foundation for their use in both academic research and industrial applications. For researchers, scientists, and drug development professionals, an understanding of the historical context and the fundamental chemistry of disulfates is crucial for harnessing their reactive potential in innovative ways, from the synthesis of novel materials to the development of new therapeutic strategies. The legacy of Marshall's discovery continues to unfold as new applications for these versatile and potent compounds are continually being explored.

References

An In-depth Technical Guide to the Stability and Reactivity of the Disulfate Ion in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the chemical stability and reactivity of the disulfate ion (S₂O₇²⁻), also known as the pyrosulfate ion, in aqueous environments. The document elucidates the thermodynamics and kinetics of its hydrolysis, details experimental protocols for its characterization, and presents key data in a structured format.

Introduction

The this compound, S₂O₇²⁻, is the conjugate base of disulfuric acid (H₂S₂O₇) and is characterized by two corner-sharing sulfate (B86663) tetrahedra linked by a bridging oxygen atom. While stable in the solid state as salts (e.g., sodium pyrosulfate, Na₂S₂O₇), the this compound exhibits distinct behavior in aqueous solutions, primarily governed by its rapid hydrolysis. Understanding the transient nature and reactivity of this ion is crucial for its application in various chemical processes, including as a high-temperature solvent and in sample preparation for analytical chemistry.[1][2]

Stability and Reactivity in Aqueous Solution

The presence of the this compound in aqueous solution is ephemeral.[3] Upon dissolution in water, it undergoes rapid and exothermic hydrolysis to form two equivalents of the bisulfate ion (HSO₄⁻).[3][4]

Chemical Equation:

S₂O₇²⁻(aq) + H₂O(l) ⇌ 2HSO₄⁻(aq)

This reaction is heavily skewed to the right, indicating that the equilibrium lies far in favor of the products. Consequently, the this compound has only a transient existence in water.[3] The hydrolysis results in a significant decrease in the pH of the solution due to the formation of the acidic bisulfate ion.[1]

Thermodynamic Considerations

The dissolution and subsequent hydrolysis of a disulfate salt, such as sodium pyrosulfate, is a two-step process with distinct thermal signatures.[3]

  • Dissolution (Endothermic): The initial dissolution of the solid salt into the aqueous phase absorbs heat from the surroundings, leading to a temporary cooling effect. Na₂S₂O₇(s) → 2Na⁺(aq) + S₂O₇²⁻(aq) (ΔH > 0)

  • Hydrolysis (Exothermic): The rapid hydrolysis of the this compound releases a significant amount of heat, causing a sharp increase in the solution's temperature.[3] S₂O₇²⁻(aq) + H₂O(l) → 2HSO₄⁻(aq) (ΔH < 0)

While specific thermodynamic values for the hydrolysis of the this compound are not readily found in the literature, the overall process is energetically favorable, driving the reaction to completion.

Kinetic Profile

The hydrolysis of the this compound is a kinetically fast process. The rate of this reaction is influenced by several factors, most notably the nature of the counter-ion present in the disulfate salt. Experimental observations have shown a qualitative trend in the rate of hydrolysis for different alkali metal pyrosulfates.[3]

Table 1: Qualitative Comparison of Hydrolysis Rates for Various Pyrosulfate Salts

CationRelative Rate of Hydrolysis
Li⁺Fastest
NH₄⁺Fast
Na⁺Moderate
K⁺Slowest

Due to the rapid nature of this reaction, conventional kinetic studies are challenging. Techniques with very short dead times, such as stopped-flow spectrophotometry, are required to measure the rate constants accurately.

Experimental Protocols

To quantitatively assess the stability and reactivity of the this compound, specialized experimental setups are necessary. Below are detailed methodologies for key experiments.

Determination of the Hydrolysis Rate Constant via Stopped-Flow UV-Vis Spectrophotometry

This method is suitable for measuring the kinetics of fast reactions in the millisecond timescale.[5][6]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of the this compound.

Materials:

  • Stopped-flow spectrophotometer[5][7]

  • Stock solution of sodium pyrosulfate (Na₂S₂O₇) in a non-aqueous, inert solvent (e.g., acetonitrile)

  • Buffered aqueous solutions at various pH values

  • Thermostatted cell holder

Procedure:

  • Preparation of Reactant Solutions:

    • Syringe A: A dilute solution of Na₂S₂O₇ in the inert solvent.

    • Syringe B: The desired aqueous buffer solution.

  • Instrument Setup:

    • Set the spectrophotometer to a wavelength where either the this compound absorbs or the bisulfate ion absorbs, ensuring no spectral overlap with other species. A full spectral scan over time using a photodiode array detector is ideal.[8]

    • Equilibrate the system to the desired temperature.

  • Kinetic Run:

    • Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow apparatus.[5]

    • Initiate data acquisition simultaneously with the mixing.

    • Monitor the change in absorbance over time.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics due to the large excess of water.

    • Fit the absorbance versus time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k').

    • Repeat the experiment at different concentrations of the this compound and at various pH values and temperatures to determine the full rate law and activation parameters.

Calorimetric Measurement of Enthalpy of Hydrolysis

This experiment aims to determine the heat released during the hydrolysis of the this compound.

Objective: To measure the enthalpy change (ΔH) for the hydrolysis of the this compound.

Materials:

  • Isothermal titration calorimeter (ITC) or a solution calorimeter

  • Solid sodium pyrosulfate

  • Deionized water

Procedure:

  • Calorimeter Setup:

    • Fill the calorimetric cell with a known volume of deionized water.

    • Allow the system to reach thermal equilibrium at a constant temperature (e.g., 25 °C).

  • Measurement:

    • Inject a small, precisely weighed amount of solid sodium pyrosulfate into the water.

    • Record the temperature change over time. The initial temperature drop corresponds to the endothermic dissolution, followed by a rapid temperature increase due to the exothermic hydrolysis.[3]

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat change.

    • By accounting for the heat of dissolution (which can be estimated or measured separately under conditions where hydrolysis is suppressed, if possible), the enthalpy of hydrolysis can be calculated.

Visualizations

Chemical Transformation Pathway

hydrolysis_pathway S2O7 This compound (S₂O₇²⁻) HSO4 Bisulfate Ion (2HSO₄⁻) S2O7->HSO4 Rapid Hydrolysis H2O Water (H₂O)

Caption: Hydrolysis pathway of the this compound.

Experimental Workflow for Kinetic Analysis

kinetic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_s2o7 Prepare Na₂S₂O₇ in Inert Solvent load_syringes Load Reactants into Stopped-Flow Syringes prep_s2o7->load_syringes prep_buffer Prepare Aqueous Buffer prep_buffer->load_syringes mix_reactants Rapid Mixing load_syringes->mix_reactants monitor_abs Monitor Absorbance vs. Time mix_reactants->monitor_abs fit_data Fit Data to Exponential Decay monitor_abs->fit_data calc_k Calculate Rate Constant (k') fit_data->calc_k

Caption: Workflow for kinetic analysis of disulfate hydrolysis.

Summary and Conclusion

The this compound is highly unstable in aqueous solutions, undergoing rapid and exothermic hydrolysis to form bisulfate ions. This inherent reactivity makes its direct study challenging, necessitating the use of advanced kinetic techniques such as stopped-flow spectrophotometry. While quantitative data on its hydrolysis kinetics and thermodynamics are scarce in the literature, the qualitative principles are well-understood. The methodologies outlined in this guide provide a framework for researchers to quantitatively characterize the stability and reactivity of the this compound, which is essential for its controlled use in scientific and industrial applications.

References

What is the IUPAC nomenclature for the S₂O₇²⁻ ion?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Disulfate (S₂O₇²⁻) Ion

Introduction

The disulfate ion, systematically known by its IUPAC nomenclature as disulfate , and commonly referred to as pyrosulfate , is a sulfur oxyanion with the chemical formula S₂O₇²⁻. This dianion is structurally characterized by two SO₄ tetrahedra sharing a common oxygen atom. Each sulfur atom within the this compound maintains a +6 oxidation state.[1] This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and key applications of the this compound, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Structure

The nomenclature of sulfur oxyanions is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). For the S₂O₇²⁻ ion, the official IUPAC name is disulfate . The prefix "di-" indicates the condensation of two sulfate (B86663) units. The common name, pyrosulfate , originates from the method of its preparation by heating sulfates or bisulfates, a process involving the loss of water at high temperatures (pyro- signifying fire).

Structurally, the this compound consists of two tetrahedral SO₄ units linked by a bridging oxygen atom. This arrangement can be visualized as [O₃S-O-SO₃]²⁻.[1]

Physicochemical Properties

A summary of the key quantitative properties of the this compound is presented in the table below.

PropertyValue
IUPAC Name Disulfate
Common Name Pyrosulfate
Chemical Formula S₂O₇²⁻
Molar Mass 176.13 g/mol [2]
Formal Charge -2
Sulfur Oxidation State +6[1]
Conjugate Acid Hydrogendisulfate (HS₂O₇⁻)

Synthesis of Disulfate Compounds

A primary route for the synthesis of disulfate salts involves the thermal dehydration of the corresponding hydrogensulfate (bisulfate) salt.

Experimental Protocol: Synthesis of Sodium Disulfate (Na₂S₂O₇)

This protocol details the laboratory-scale synthesis of sodium disulfate from sodium bisulfate.

Materials:

  • Sodium bisulfate (NaHSO₄)

  • Crucible (porcelain or platinum)

  • Furnace or Bunsen burner with a tripod and clay triangle

  • Desiccator

Procedure:

  • Place a known quantity of anhydrous sodium bisulfate into a clean, dry crucible.

  • Heat the crucible gently at first to drive off any residual moisture.

  • Increase the temperature to 280-300 °C. The following dehydration reaction occurs: 2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)

  • Maintain this temperature for a sufficient duration to ensure the complete conversion of sodium bisulfate to sodium disulfate. The completion of the reaction can be monitored by the cessation of water vapor evolution.

  • Once the reaction is complete, turn off the heat source and allow the crucible to cool in a desiccator to prevent the reabsorption of moisture.

  • The resulting white solid is sodium disulfate.

Note: Heating above 460 °C will lead to the decomposition of sodium disulfate into sodium sulfate and sulfur trioxide: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and subsequent decomposition of sodium disulfate.

Synthesis_Decomposition_Workflow Workflow for Sodium Disulfate Synthesis and Decomposition cluster_synthesis Synthesis cluster_decomposition Decomposition NaHSO4 Sodium Bisulfate (NaHSO₄) Heat_Synthesis Heat to 280-300°C NaHSO4->Heat_Synthesis Na2S2O7 Sodium Disulfate (Na₂S₂O₇) Heat_Synthesis->Na2S2O7 H2O Water (H₂O) Heat_Synthesis->H2O Evolved Heat_Decomposition Heat > 460°C Na2S2O7->Heat_Decomposition Na2SO4 Sodium Sulfate (Na₂SO₄) Heat_Decomposition->Na2SO4 SO3 Sulfur Trioxide (SO₃) Heat_Decomposition->SO3 Evolved

Synthesis and Decomposition of Sodium Disulfate

Applications in Research and Development

While the this compound does not play a direct role in biological signaling pathways in the same manner as ions like phosphate, its chemical reactivity makes it a valuable tool in various laboratory and industrial processes relevant to the scientific and drug development communities.

Pyrosulfate Fusion in Analytical Chemistry

One of the most significant applications of disulfates, particularly potassium pyrosulfate (K₂S₂O₇), is in analytical chemistry for the dissolution of refractory materials.

Protocol: Sample Dissolution by Pyrosulfate Fusion

This method is employed to bring insoluble oxides and other intractable materials into solution for subsequent analysis (e.g., by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry).

Materials:

  • Potassium pyrosulfate (K₂S₂O₇)

  • Finely powdered sample (e.g., metal oxide)

  • Platinum or porcelain crucible

  • Muffle furnace or Bunsen burner

  • Dilute acid (e.g., HCl or H₂SO₄)

Procedure:

  • Mix the finely powdered sample with a 5-10 fold excess of potassium pyrosulfate in a crucible.

  • Gently heat the mixture over a Bunsen burner or in a muffle furnace. The potassium pyrosulfate will melt and act as an acidic flux.

  • Continue heating until a clear, molten mass is obtained, indicating that the sample has dissolved in the flux. The reaction involves the formation of soluble sulfates.

  • Allow the crucible to cool.

  • The resulting solid cake can then be dissolved in dilute acid to prepare the sample for analysis.

Logical Relationship in Analytical Sample Preparation

The following diagram outlines the logical steps involved in preparing a refractory sample for analysis using pyrosulfate fusion.

Analytical_Workflow Logical Workflow for Pyrosulfate Fusion Refractory_Sample Insoluble Refractory Sample (e.g., Metal Oxide) Mix Mix with K₂S₂O₇ Flux Refractory_Sample->Mix Heat Heat to Fusion Mix->Heat Cool Cool to Solid Cake Heat->Cool Dissolve Dissolve in Dilute Acid Cool->Dissolve Analyte_Solution Aqueous Analyte Solution Dissolve->Analyte_Solution Analysis Instrumental Analysis (e.g., AAS, ICP-MS) Analyte_Solution->Analysis

Pyrosulfate Fusion for Sample Analysis

Conclusion

The this compound, S₂O₇²⁻, is correctly named disulfate according to IUPAC nomenclature, with pyrosulfate being its widely used common name. While not directly involved in biological signaling, its unique chemical properties make it indispensable in synthetic chemistry and as a powerful acidic flux for the dissolution of otherwise insoluble materials in analytical procedures. The protocols and workflows provided herein offer a practical guide for the synthesis and application of disulfate compounds in a research and development setting.

References

Unraveling the Stereochemistry of the Disulfate Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of the disulfate anion (S₂O₇²⁻), also known as the pyrosulfate anion. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of the anion's structural parameters, bonding characteristics, and the experimental methodologies used for its characterization.

Molecular Structure and Hybridization

The disulfate anion is characterized by a structure consisting of two tetrahedral sulfate (B86663) (SO₄) units sharing a common oxygen atom.[1][2] This bridging oxygen atom links the two sulfur atoms, resulting in a dichromate-like structure.[1] Crucially, there is no direct sulfur-sulfur bond within the anion.[3][4] The sulfur atoms in the disulfate anion exhibit a +6 oxidation state.[1][2]

The bonding arrangement around each sulfur atom is analogous to that in the sulfate (SO₄²⁻) anion. Each sulfur atom is bonded to four oxygen atoms. Applying the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four regions of electron density around each sulfur atom arrange themselves into a tetrahedral geometry to minimize electrostatic repulsion.[3][5][6][7][8] This tetrahedral arrangement indicates that the hybridization of each sulfur atom is sp³ .[5][6][9][10]

Quantitative Molecular Geometry Data

The precise bond lengths and angles of the disulfate anion have been determined through single-crystal X-ray diffraction studies of its various salts. The following table summarizes key geometric parameters obtained from studies on potassium disulfate (K₂S₂O₇), potassium sodium disulfate (KNaS₂O₇), and sodium disulfate (Na₂S₂O₇).

ParameterK₂S₂O₇KNaS₂O₇Na₂S₂O₇
S-O (bridging) bond length (Å) ~1.62 - 1.64Data Not AvailableData Not Available
S-O (terminal) bond length (Å) ~1.42 - 1.45Data Not AvailableData Not Available
S-O-S bond angle (°) ~124Data Not AvailableData Not Available
O-S-O bond angles (°) ~109.5 (tetrahedral)~109.5 (tetrahedral)~109.5 (tetrahedral)

Note: The exact values for bond lengths and angles can vary slightly depending on the cation present in the crystal lattice. The data presented is based on the findings reported in the Journal of Solid State Chemistry.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of the disulfate anion is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing the spatial arrangement of atoms and the intricate details of chemical bonds.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals of a disulfate salt. A common method for obtaining suitable crystals is through the controlled dehydration of the corresponding hydrogen sulfate (bisulfate) salt at elevated temperatures. For instance, sodium disulfate can be synthesized by heating sodium bisulfate.

Another widely used crystallization technique is slow evaporation from a saturated solution. This involves dissolving the disulfate salt in a suitable solvent and allowing the solvent to evaporate slowly over time, leading to the formation of well-ordered crystals.

Data Collection

A selected single crystal of appropriate size and quality is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern of spots, known as reflections. The intensity and position of these reflections are meticulously recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The fundamental challenge in X-ray crystallography is to deduce the phases of the diffracted X-rays, as the detector can only measure their intensities. This "phase problem" is typically solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.

This initial model of the crystal structure is then refined against the experimental data. This iterative process involves adjusting the atomic positions, thermal parameters, and other structural variables to achieve the best possible agreement between the observed and calculated diffraction patterns. The final refined structure provides highly accurate information on bond lengths, bond angles, and the overall molecular geometry of the disulfate anion within the crystal.

Visualization of the Disulfate Anion

The following diagram, generated using the DOT language, illustrates the molecular structure of the disulfate anion, highlighting its key structural features.

disulfate_anion S1 S O_bridge O S1->O_bridge O1 O S1->O1 O2 O S1->O2 O3 O S1->O3 S2 S S2->O_bridge O4 O S2->O4 O5 O S2->O5 O6 O S2->O6 charge1 - charge2 -

Molecular structure of the disulfate (S₂O₇²⁻) anion.

This guide has provided a detailed overview of the molecular geometry of the disulfate anion, supported by experimental data and a description of the analytical techniques employed for its characterization. The tetrahedral arrangement around each sp³-hybridized sulfur atom, linked by a bridging oxygen, defines the fundamental structure of this important polyatomic anion.

References

An In-depth Technical Guide to the Common Salts of Disulfuric Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disulfuric acid, also known as pyrosulfuric acid, gives rise to a class of inorganic salts known as pyrosulfates. This technical guide provides a comprehensive overview of the most common salts of disulfuric acid, with a primary focus on sodium pyrosulfate (Na₂S₂O₇) and potassium pyrosulfate (K₂S₂O₇). The document details their physicochemical properties, synthesis protocols, and established applications. While these salts are integral in analytical chemistry and certain industrial processes, their direct role in drug development is critically examined and found to be minimal based on current literature. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of pyrosulfates, their characteristics, and their limited, though specific, applications in broader chemical synthesis.

Introduction to Disulfuric Acid and its Salts

Disulfuric acid (H₂S₂O₇) is a sulfur oxoacid and a major constituent of fuming sulfuric acid (oleum).[1] It is formed by dissolving sulfur trioxide (SO₃) in concentrated sulfuric acid. The salts derived from disulfuric acid are termed pyrosulfates or disulfates.[1] The most common and well-characterized of these are the alkali metal pyrosulfates, particularly sodium and potassium pyrosulfates. These compounds are typically colorless, crystalline solids.[2][3]

Physicochemical Properties of Common Pyrosulfates

The quantitative physicochemical properties of sodium and potassium pyrosulfate are summarized in Table 1 for easy comparison.

PropertySodium Pyrosulfate (Na₂S₂O₇)Potassium Pyrosulfate (K₂S₂O₇)
Molar Mass 222.12 g/mol [4]254.31 g/mol [3]
Appearance Translucent white crystals[2][4]White crystalline powder or fused solid[5]
Density 2.658 g/cm³[2][4]2.28 g/cm³[3]
Melting Point 400.9 °C (753.6 °F; 674.0 K)[2][4]325 °C (617 °F; 598 K)[3]
Boiling Point Decomposes at 460 °C (860 °F; 733 K)[2][4]Decomposes above 600 °C[3]
Solubility in Water Hydrolyzes to form sodium bisulfate[2][4]25.4 g/100 mL (20 °C), hydrolyzes to potassium bisulfate[3][5]
CAS Number 13870-29-6[6]7790-62-7[3]

Synthesis and Decomposition of Pyrosulfates

The primary method for the synthesis of alkali metal pyrosulfates is the thermal decomposition of the corresponding bisulfates.

Synthesis of Sodium Pyrosulfate

Sodium pyrosulfate is synthesized by heating sodium bisulfate (NaHSO₄) at temperatures ranging from 200 to 400 °C.[4] This process involves the dehydration of two molecules of sodium bisulfate to form one molecule of sodium pyrosulfate and one molecule of water.

Reaction: 2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)[4]

Synthesis of Potassium Pyrosulfate

Similarly, potassium pyrosulfate is obtained through the thermal decomposition of potassium bisulfate (KHSO₄).[3]

Reaction: 2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)[3]

Thermal Decomposition

Upon further heating at higher temperatures, pyrosulfates decompose into the corresponding sulfate (B86663) salt and sulfur trioxide.

  • Sodium Pyrosulfate: Decomposes above 460 °C.[7] Reaction: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)[7]

  • Potassium Pyrosulfate: Decomposes above 600 °C.[3] Reaction: K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g)[3]

Synthesis_and_Decomposition_of_Pyrosulfates cluster_synthesis Synthesis cluster_decomposition Decomposition 2 NaHSO4 2 NaHSO₄ (Sodium Bisulfate) Na2S2O7 Na₂S₂O₇ (Sodium Pyrosulfate) 2 NaHSO4->Na2S2O7 Δ (200-400°C) H2O_syn H₂O Na2S2O7->H2O_syn + 2 KHSO4 2 KHSO₄ (Potassium Bisulfate) K2S2O7 K₂S₂O₇ (Potassium Pyrosulfate) 2 KHSO4->K2S2O7 Δ K2S2O7->H2O_syn + Na2S2O7_dec Na₂S₂O₇ Na2SO4 Na₂SO₄ (Sodium Sulfate) Na2S2O7_dec->Na2SO4 Δ (>460°C) SO3_na SO₃ Na2SO4->SO3_na + K2S2O7_dec K₂S₂O₇ K2SO4 K₂SO₄ (Potassium Sulfate) K2S2O7_dec->K2SO4 Δ (>600°C) SO3_k SO₃ K2SO4->SO3_k +

Figure 1: General Synthesis and Decomposition Pathways for Sodium and Potassium Pyrosulfate.

Experimental Protocols

Synthesis of Sodium Pyrosulfate

Objective: To synthesize sodium pyrosulfate from sodium bisulfate.

Materials:

  • Sodium bisulfate (NaHSO₄), anhydrous or monohydrate

  • Porcelain or silica (B1680970) crucible

  • Muffle furnace or a well-ventilated oven capable of reaching 400 °C

  • Desiccator

Procedure:

  • Place a known quantity of sodium bisulfate into a crucible.

  • Heat the crucible in a muffle furnace. If using the monohydrate, a preliminary heating step at around 150-200 °C is recommended to drive off the water of hydration.

  • Gradually increase the temperature to between 300-400 °C. The sodium bisulfate will melt and then begin to decompose, releasing water vapor.[4]

  • Maintain this temperature until the evolution of water vapor ceases and the melt solidifies into a solid mass of sodium pyrosulfate. The melting point of sodium pyrosulfate is approximately 401 °C, so the solidification below this temperature indicates the conversion is largely complete.[2][4]

  • Turn off the furnace and allow the crucible to cool to room temperature in a desiccator to prevent the absorption of moisture, as pyrosulfates are hygroscopic.

  • The resulting solid is sodium pyrosulfate. It can be ground into a powder for use.

Thermogravimetric Analysis (TGA) of Pyrosulfates

Objective: To determine the thermal stability and decomposition profile of a pyrosulfate salt.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small sample (typically 5-10 mg) of the pyrosulfate into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 700 °C for potassium pyrosulfate).

  • Record the mass loss as a function of temperature. The resulting TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss corresponding to the release of SO₃ will be observed.

Established Applications

Analytical Chemistry

The most prominent application of pyrosulfates is in analytical chemistry, where they serve as acidic fluxes for the dissolution of refractory materials, such as metal oxides and certain minerals, that are insoluble in common acids.[5][7] The sample is fused with an excess of potassium or sodium pyrosulfate at high temperatures. The molten pyrosulfate acts as a high-temperature acidic solvent, converting the insoluble sample into soluble sulfates that can then be dissolved in water or dilute acid for subsequent analysis.[5]

Industrial Catalysis

Potassium pyrosulfate, in combination with vanadium(V) oxide, is a key component of the catalyst used in the contact process for the industrial production of sulfur trioxide, a precursor to sulfuric acid.[3]

Role in Drug Development and Organic Synthesis: A Critical Evaluation

A thorough review of the scientific literature reveals that the direct application of common pyrosulfates (sodium and potassium) in drug discovery and development is exceedingly limited. While sulfur-containing compounds are a cornerstone of medicinal chemistry, the role of pyrosulfates as reagents or catalysts in the synthesis of pharmaceuticals is not well-established.[8][9]

One notable, albeit specialized, example is the use of N,N-diarylammonium pyrosulfate as a reverse micelle-type catalyst for the hydrolysis of esters.[10] This reaction is relevant to organic synthesis, but it employs a modified, complex pyrosulfate derivative, not the simple inorganic salts that are the focus of this guide.

The synthesis of sulfur-containing heterocycles is a significant area of research in medicinal chemistry. However, current methodologies for constructing these scaffolds typically employ elemental sulfur, thiols, or other sulfur-transfer reagents, with no significant mention of pyrosulfates.

Therefore, for professionals in drug development, the primary relevance of pyrosulfates lies in their established role in analytical chemistry for the characterization of raw materials and intermediates, rather than as direct participants in synthetic pathways leading to active pharmaceutical ingredients.

Logical_Workflow_Pyrosulfate_Applications cluster_established Established Applications cluster_potential Potential/Niche Applications in Drug Development Pyrosulfate_Salts Pyrosulfate Salts (e.g., Na₂S₂O₇, K₂S₂O₇) Analytical_Chem Analytical Chemistry Pyrosulfate_Salts->Analytical_Chem Industrial_Cat Industrial Catalysis Pyrosulfate_Salts->Industrial_Cat Organic_Synthesis Organic Synthesis Pyrosulfate_Salts->Organic_Synthesis Limited Evidence Drug_Formulation Drug Formulation/Delivery Pyrosulfate_Salts->Drug_Formulation No Direct Evidence Flux_Fusion Flux for Sample Dissolution (e.g., metal oxides) Analytical_Chem->Flux_Fusion SO3_Production Contact Process for SO₃ Production (with V₂O₅) Industrial_Cat->SO3_Production Specialized_Catalysis Specialized Catalysis (e.g., N,N-diarylammonium pyrosulfate) Organic_Synthesis->Specialized_Catalysis Unsupported_Applications General Reagent/Catalyst (Largely Unsupported in Literature) Organic_Synthesis->Unsupported_Applications No_Evidence No Significant Evidence Found Drug_Formulation->No_Evidence

Figure 2: Logical Workflow of Established and Potential Applications of Pyrosulfate Salts.

Conclusion

The common salts of disulfuric acid, sodium pyrosulfate and potassium pyrosulfate, are well-characterized inorganic compounds with defined physicochemical properties and straightforward synthetic routes. Their utility is firmly established in the fields of analytical chemistry, as acidic fluxes, and in industrial catalysis. However, for researchers and professionals in the field of drug development, it is crucial to recognize that the direct application of these common pyrosulfates in the synthesis of pharmaceutical compounds or in drug formulations is not supported by the current body of scientific literature. Their relevance to the pharmaceutical industry is therefore indirect, primarily relating to their use in the analytical characterization of materials. Future research may uncover novel catalytic applications for pyrosulfates in organic synthesis, but as it stands, their role in drug development is ancillary.

References

The Dichotomous Role of Disulfate Species as Intermediates in Chemical Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur-oxygen anions play a critical and multifaceted role as transient species in a vast array of chemical transformations, ranging from atmospheric chemistry to industrial synthesis and advanced therapeutics. This technical guide provides an in-depth exploration of the roles of two key intermediates: the disulfate (or pyrosulfate) ion (S₂O₇²⁻) and the persulfate (or peroxydisulfate) ion (S₂O₈²⁻), along with its highly reactive derivative, the sulfate (B86663) radical anion (SO₄•⁻). While often conflated, these species exhibit distinct formation pathways, reactivities, and applications. This document delineates their respective chemistries, presents quantitative data for key reactions, details experimental protocols for their generation and detection, and provides visual representations of their involvement in complex reaction mechanisms.

Introduction: A Tale of Two Intermediates

In the landscape of reactive intermediates, sulfur-based species are of paramount importance. This guide focuses on clarifying the distinct roles of two such intermediates: disulfate and persulfate.

  • Disulfate (S₂O₇²⁻) , also known as pyrosulfate, is characterized by a sulfur-oxygen-sulfur (S-O-S) linkage. It is most notably encountered in high-temperature industrial processes and as a key component of fuming sulfuric acid (oleum). Its role as an intermediate is often linked to sulfonation and decomposition reactions.

  • Persulfate (S₂O₈²⁻) , or peroxydisulfate, contains a peroxide (-O-O-) bond, which is the source of its high reactivity. Upon activation, this bond cleaves to form the highly potent sulfate radical anion (SO₄•⁻) , a powerful one-electron oxidant. The chemistry of persulfate and the sulfate radical is central to advanced oxidation processes (AOPs), organic synthesis, and environmental remediation.

This guide will treat these two classes of intermediates separately, providing a clear and detailed understanding of their unique contributions to chemical reactions.

The Disulfate (Pyrosulfate) Intermediate (S₂O₇²⁻)

The disulfate ion is typically formed through the dehydration of bisulfates at high temperatures or by the reaction of sulfur trioxide with a sulfate.

2.1. Formation and Stability

The most common laboratory and industrial synthesis of pyrosulfates involves the thermal decomposition of bisulfate salts[1][2][3]. For example, potassium pyrosulfate is produced by heating potassium bisulfate[1]:

2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Sodium pyrosulfate is similarly formed from sodium bisulfate at temperatures around 280 °C[2][3]. Above 460 °C, sodium pyrosulfate further decomposes into sodium sulfate and sulfur trioxide[2][3].

In aqueous solutions, the this compound is unstable and hydrolyzes to form bisulfate ions[2]. It has been proposed as a transient intermediate in the oxidation of bisulfite to sulfate in the context of acid rain formation, with a half-life of about 52 seconds at 25°C.

2.2. Role in Industrial Processes

The primary role of disulfate as an intermediate is observed in high-temperature industrial applications.

  • Ore Processing: Molten pyrosulfates are used as acidic melting agents to dissolve metal oxides and ores for analysis and extraction. For instance, sodium pyrosulfate is used to lower the melting point of ore mixtures, facilitating the separation of valuable metals[4]. Molten potassium pyrosulfate has been shown to react with various transition metals and their oxides to form sulfates and sulfur dioxide[5][6].

  • Sulfuric Acid Production: Potassium pyrosulfate, in conjunction with a vanadium(V) oxide catalyst, is a key component in the industrial production of sulfur trioxide, a precursor to sulfuric acid[1].

  • Sulfonation Reactions: Disulfate is an intermediate in certain sulfonation reactions. In the reaction of fatty alcohols with sulfur trioxide to produce surfactants, a pyrosulfate-like intermediate is initially formed[7]. In aromatic sulfonation using fuming sulfuric acid (oleum), the reactive electrophile is often considered to be SO₃ or its protonated form, with disulfuric acid (H₂S₂O₇) being a key species from which the this compound is derived. The reaction can proceed through the formation of an arenepyrosulfonic acid intermediate (ArS₂O₆H), which is subsequently hydrolyzed[1].

2.3. Quantitative Data

Quantitative kinetic data for reactions involving disulfate as an intermediate are less common in the literature compared to persulfate. However, some key thermodynamic and decomposition data are available.

CompoundFormation ReactionDecomposition Temperature (°C)Products of Decomposition
Potassium Pyrosulfate (K₂S₂O₇)2 KHSO₄ → K₂S₂O₇ + H₂O> 600K₂SO₄ + SO₃
Sodium Pyrosulfate (Na₂S₂O₇)2 NaHSO₄ → Na₂S₂O₇ + H₂O (at ~280°C)[2][3]> 460Na₂SO₄ + SO₃[2][3]

2.4. Experimental Protocols

Protocol 2.4.1: Synthesis of Potassium Pyrosulfate

  • Place a quantity of potassium bisulfate (KHSO₄) in a porcelain crucible.

  • Heat the crucible gently at first, then increase the temperature to above 300°C but below 600°C. Water will be evolved.

  • Continue heating until the evolution of water ceases.

  • Allow the crucible to cool in a desiccator to prevent reabsorption of moisture. The resulting solid is potassium pyrosulfate (K₂S₂O₇).

2.5. Visualization of Disulfate in Aromatic Sulfonation

The following diagram illustrates the proposed mechanism of aromatic sulfonation involving a pyrosulfate intermediate.

G cluster_0 Formation of Electrophile cluster_1 Intermediate Formation cluster_2 Product Formation Arene Arene (Ar-H) Sigma_Complex σ-Complex Intermediate Arene->Sigma_Complex + SO₃ SO3_1 SO₃ SO3_1->Sigma_Complex SO3_2 SO₃ Pyrosulfonic_Acid Arenepyrosulfonic Acid (ArS₂O₆H) SO3_2->Pyrosulfonic_Acid Sigma_Complex->Pyrosulfonic_Acid + SO₃ Hydrolysis Pyrosulfonic_Acid->Hydrolysis Sulfonic_Acid Arenesulfonic Acid (ArSO₃H) H2O H₂O H2O->Hydrolysis Hydrolysis->Sulfonic_Acid Hydrolysis

Aromatic sulfonation via a pyrosulfate intermediate.

The Persulfate (Peroxydisulfate) Intermediate (S₂O₈²⁻) and the Sulfate Radical (SO₄•⁻)

Persulfate is one of the most powerful and versatile oxidants used in modern chemistry. Its utility stems from the ability to generate the highly reactive sulfate radical anion (SO₄•⁻) upon activation.

3.1. Formation and Properties of the Sulfate Radical

The sulfate radical is a transient species with a high standard redox potential, making it capable of oxidizing a wide range of recalcitrant organic compounds.

The O-O bond in the persulfate ion has a bond energy of approximately 140 kJ/mol. Cleavage of this bond results in the formation of two sulfate radical anions:

S₂O₈²⁻ + Activation Energy → 2 SO₄•⁻

Table 3.1: Properties of Sulfate Radical and Related Oxidants

SpeciesStandard Redox Potential (V vs. NHE)Half-life
Sulfate Radical (SO₄•⁻)2.5 – 3.1[8][9]30 – 40 µs[8]
Hydroxyl Radical (•OH)1.9 – 2.85~20 ns[8]
Persulfate (S₂O₈²⁻)2.01[8]Stable
Peroxymonosulfate (HSO₅⁻)1.82Stable

3.2. Methods of Persulfate Activation

Several methods can be employed to activate persulfate and generate sulfate radicals.

  • Thermal Activation: Heating an aqueous solution of persulfate is a common and effective activation method. The rate of sulfate radical formation increases with temperature[10][11][12].

  • Transition Metal Activation: Transition metal ions, particularly Fe²⁺, can efficiently activate persulfate through a redox reaction[13][14][15][16]. S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺

  • Alkaline Activation: At high pH (>10), persulfate can be activated to produce both sulfate and hydroxyl radicals.

  • UV Radiation: Photolytic cleavage of the peroxide bond in persulfate can be achieved using UV light.

3.3. Role in Organic Synthesis and Drug Development

The sulfate radical is a key intermediate in a variety of organic transformations, including the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.

  • C-H Functionalization and Cross-Coupling Reactions: Persulfate-mediated reactions are used for the construction of C-C and C-heteroatom bonds. For example, the Ag(I)/persulfate system can be used for the cross-coupling of arylboronic acids with heteroarenes[17][18].

  • Synthesis of Heterocycles: Potassium persulfate (K₂S₂O₈) is a cost-effective oxidant for the formation of various heterocyclic rings, including quinolines, pyridazines, and other fused systems[6][19][20][21][22][23]. These reactions often proceed through radical pathways initiated by the sulfate radical.

  • Cascade Reactions: The sulfate radical can initiate cascade cyclization reactions, which are powerful tools for the synthesis of complex polycyclic natural products[15][16][24][25][26].

3.4. Quantitative Data: Reaction Rate Constants

The reactivity of the sulfate radical with organic compounds has been extensively studied. The following table summarizes the second-order rate constants for the reaction of SO₄•⁻ with various organic molecules.

Table 3.4: Selected Rate Constants for Reactions of the Sulfate Radical Anion (SO₄•⁻) with Organic Compounds in Aqueous Solution

CompoundRate Constant (k) (M⁻¹s⁻¹)Reference(s)
Benzene (B151609)8.3 x 10⁸[27]
Toluene1.1 x 10⁹[27]
Phenol8.8 x 10⁹[27]
Aniline8.1 x 10⁹[27]
Methanol (B129727)1.1 x 10⁷[27]
Ethanol7.7 x 10⁷[27]
tert-Butanol4.0 x 10⁵[27]
Acetic Acid1.2 x 10⁷[27]
Benzoic Acid1.2 x 10⁹[27]

3.5. Experimental Protocols

Protocol 3.5.1: Thermal Activation of Persulfate for Organic Pollutant Degradation

  • Preparation of Solutions: Prepare a stock solution of the target organic pollutant (e.g., 1 mM phenol) in ultrapure water. Prepare a stock solution of sodium persulfate (Na₂S₂O₈) (e.g., 100 mM).

  • Reaction Setup: In a temperature-controlled reactor (e.g., a jacketed glass vessel connected to a water bath), add the desired volume of the pollutant solution.

  • Initiation of Reaction: Once the solution reaches the target temperature (e.g., 50°C), add the required volume of the persulfate stock solution to achieve the desired final concentration (e.g., 10 mM). Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an excess of a radical scavenger, such as methanol or sodium thiosulfate, to stop the degradation process.

  • Analysis: Analyze the quenched samples for the remaining concentration of the organic pollutant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[9]. The concentration of residual persulfate can also be determined using iodometric titration or HPLC-based methods[27][28][29][30].

Protocol 3.5.2: Detection of Sulfate Radicals using EPR Spin Trapping

  • Reagent Preparation: Prepare a solution of the spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), in ultrapure water (e.g., 100 mM).

  • Reaction Mixture: In an EPR-compatible tube (e.g., a quartz flat cell), combine the persulfate solution and the activation agent (e.g., FeSO₄ solution).

  • Spin Trapping: Add the DMPO solution to the reaction mixture.

  • EPR Measurement: Immediately place the sample in the cavity of the EPR spectrometer and record the spectrum. The formation of the DMPO-SO₄•⁻ adduct will produce a characteristic EPR signal. Note that this adduct can be unstable and may hydrolyze to the DMPO-OH adduct, so rapid measurement is crucial[2][27][30][31].

  • Data Analysis: Analyze the resulting spectrum to identify the hyperfine coupling constants, which are characteristic of the trapped radical species.

3.6. Visualization of Persulfate-Mediated Synthesis

The following diagram illustrates a plausible mechanism for the synthesis of a substituted heterocycle initiated by the sulfate radical.

G cluster_0 Radical Generation cluster_1 Reaction Cascade cluster_2 Product Formation Persulfate S₂O₈²⁻ Activation Heat or Fe²⁺ Persulfate->Activation Sulfate_Radical 2 SO₄•⁻ Activation->Sulfate_Radical Radical_Intermediate_1 Aryl Radical Intermediate Sulfate_Radical->Radical_Intermediate_1 Substrate Aryl Precursor Substrate->Radical_Intermediate_1 - HSO₄⁻ Radical_Intermediate_2 Cyclized Radical Intermediate Radical_Intermediate_1->Radical_Intermediate_2 Heterocycle_Precursor Heterocycle Precursor Heterocycle_Precursor->Radical_Intermediate_2 Final_Product Substituted Heterocycle Radical_Intermediate_2->Final_Product + SO₄•⁻ - SO₄²⁻, - H⁺ HSO4 HSO₄⁻

Sulfate radical-initiated synthesis of a heterocycle.

Conclusion

While both disulfate (pyrosulfate) and persulfate are sulfur-oxygen anions that act as intermediates, their chemical behavior and applications are markedly different. Disulfate's role is predominantly in high-temperature industrial chemistry and as a component of highly acidic media. In contrast, persulfate, through its generation of the highly reactive sulfate radical anion, serves as a versatile and powerful tool in modern organic synthesis, drug development, and environmental remediation. A clear understanding of the distinct properties and reaction mechanisms of these intermediates is crucial for their effective application in research and industry. This guide provides a foundational reference for scientists and professionals working in these fields, offering both theoretical insights and practical experimental guidance.

References

An In-depth Technical Guide to the Core Differences Between Sulfate and Disulfate Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental chemical, structural, and functional distinctions between sulfate (B86663) and disulfate ions. A thorough understanding of these differences is critical for professionals in chemical synthesis, drug development, and analytical sciences, where these ions play distinct and significant roles.

Core Structural and Chemical Identity

The primary distinction between sulfate and disulfate ions lies in their molecular structure, which dictates their chemical properties and reactivity.

  • Sulfate Ion (SO₄²⁻): The sulfate ion consists of a central sulfur atom covalently bonded to four oxygen atoms in a tetrahedral geometry.[1][2] All four oxygen atoms are chemically equivalent in the isolated ion.[1] The sulfur atom exists in its highest oxidation state of +6.[1][3] It is the conjugate base of the hydrogensulfate (bisulfate) ion (HSO₄⁻).[1]

  • Disulfate Ion (S₂O₇²⁻): Also known by its common name, pyrosulfate, the this compound is structurally more complex.[4] It can be visualized as two sulfate tetrahedra sharing a common oxygen atom, often referred to as a bridging oxygen.[4][5][6] This structure is analogous to the dichromate ion (Cr₂O₇²⁻).[5][6] Similar to the sulfate ion, the sulfur atoms in disulfate are in the +6 oxidation state.[5][6] Disulfate is the conjugate base of the hydrogen this compound (HS₂O₇⁻), which is derived from disulfuric acid (H₂S₂O₇), a component of fuming sulfuric acid (oleum).[4][5]

Caption: Ball-and-stick models of sulfate and disulfate ions.

Comparative Physicochemical Properties

The quantitative differences in the properties of these ions are summarized below.

PropertySulfate IonThis compound
Chemical Formula SO₄²⁻[1]S₂O₇²⁻[5]
Molar Mass 96.06 g/mol [1]176.13 g/mol [4]
Charge -2[1]-2[5]
Sulfur Oxidation State +6[1][3]+6[5]
Conjugate Acid Hydrogensulfate (HSO₄⁻)[1]Hydrogen disulfate (HS₂O₇⁻)[5]
Structure Single tetrahedron[1][2]Two corner-sharing tetrahedra[5]
S-O Bond Length ~149 pm[3]S-O (terminal): ShorterS-O (bridging): Longer
Stability in Water Highly stableUndergoes hydrolysis to form hydrogensulfate/sulfate[7]
Reactivity Generally stable and acts as a weak oxidizing agent.[8]More reactive; acts as an intermediate in sulfation reactions.[5][9]

Formation, Reactivity, and Key Chemical Pathways

Sulfate and disulfate ions are involved in distinct but related chemical pathways.

Sulfate Ion Formation: The sulfate ion is most commonly formed from the deprotonation of sulfuric acid (H₂SO₄). Sulfuric acid is a strong acid that readily loses its first proton to form hydrogensulfate (HSO₄⁻), which can then lose the second proton to form the sulfate ion (SO₄²⁻).[2]

This compound Formation and Hydrolysis: Disulfate is typically formed through the condensation or dehydration of hydrogensulfate salts at high temperatures.[10] For example, heating potassium bisulfate yields potassium pyrosulfate and water.[10]

  • Formation: 2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Industrially, disulfate is a key intermediate in sulfation reactions involving sulfur trioxide (SO₃).[5][11] For instance, in the production of surfactants, an alcohol (ROH) reacts with SO₃, initially forming a pyrosulfate adduct which then resolves into the desired sulfate ester.[5]

  • Intermediate Formation: 2 SO₃ + ROH → ROSO₂-O-SO₃H

A defining characteristic of the this compound is its susceptibility to hydrolysis. In aqueous solutions, it reacts with water to form two equivalents of hydrogensulfate, which can further dissociate to sulfate depending on the pH.[7]

  • Hydrolysis: S₂O₇²⁻(aq) + H₂O(l) → 2 HSO₄⁻(aq) ⇌ 2 H⁺(aq) + 2 SO₄²⁻(aq)

The rate of this hydrolysis can be influenced by the presence of various cations and anions in the solution.[7]

Reaction_Pathways H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Hydrogensulfate (HSO₄⁻) H2SO4->HSO4 - H⁺ SO4 Sulfate (SO₄²⁻) HSO4->SO4 - H⁺ S2O7 Disulfate (S₂O₇²⁻) HSO4->S2O7 + HSO₄⁻ - H₂O Heat Heat S2O7->HSO4 + H₂O (Hydrolysis) H2O H₂O SO3 Sulfur Trioxide (SO₃) SO3->S2O7 + SO₄²⁻ (conceptual) Barium_Chloride_Test start Aqueous Test Sample step1 1. Acidify with dilute HCl start->step1 step2 2. Add BaCl₂ solution step1->step2 decision Observe for Precipitate step2->decision result_pos White Precipitate (BaSO₄) Sulfate is Present decision->result_pos Yes result_neg No Precipitate Sulfate is Absent decision->result_neg No

References

The Enigma of Disulfates: A Technical Guide to the Natural Occurrences of Sulfur's Oxyanions and Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the natural occurrences of disulfate compounds, a topic of interest to researchers in geochemistry, biochemistry, and pharmacology. Initial investigations into this area reveal a notable scarcity of disulfate (S₂O₇²⁻), also known as pyrosulfate, in natural environments. This guide will first elucidate the reasons for this rarity, primarily their instability in aqueous environments. Subsequently, the focus will shift to the widespread and significant natural occurrences of two related and often terminologically confused classes of sulfur compounds: sulfate (B86663) minerals and compounds featuring the disulfide moiety. A clear distinction between these chemical entities is crucial for a precise understanding of sulfur's role in natural systems.

The Rarity of Natural Disulfates

Disulfate compounds are characterized by the S₂O₇²⁻ anion, which consists of two sulfate tetrahedra sharing a common oxygen atom. While disulfates can be synthesized in laboratory and industrial settings, typically under anhydrous conditions at high temperatures, their presence in nature is virtually nonexistent. The primary reason for this is their inherent instability in the presence of water. The disulfate anion readily hydrolyzes in aqueous solutions to form the more stable bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions.

Given that water is ubiquitous in the Earth's crust and biosphere, conditions conducive to the formation and preservation of disulfate minerals are exceptionally rare. To date, no naturally occurring disulfate mineral has been officially recognized. A synthetic rare earth element disulfate, Nd(S₂O₇)(HSO₄), has been created under highly specific laboratory conditions (reaction in oleum (B3057394) at 200°C), which do not reflect typical geological processes on Earth's surface.

Differentiating Sulfur Linkages: Sulfate, Disulfate, and Disulfide

A frequent point of confusion is the distinction between sulfate, disulfate, and disulfide. The following diagram illustrates the structural differences between these three important sulfur-containing functional groups.

Sulfur_Linkages cluster_sulfate Sulfate (SO₄²⁻) cluster_disulfate Disulfate (S₂O₇²⁻) cluster_disulfide Disulfide (R-S-S-R') s1 S o1 O s1->o1 o2 O s1->o2 o3 O s1->o3 o4 O s1->o4 s2 S o5 O s2->o5 o6 O s2->o6 o7 O s2->o7 o_bridge O s2->o_bridge s3 S o8 O s3->o8 o9 O s3->o9 o10 O s3->o10 s3->o_bridge r1 R s4 S r1->s4 s5 S s4->s5 r2 R' s5->r2

Figure 1: Structural comparison of sulfate, disulfate, and disulfide moieties.

The Abundance of Sulfate Minerals

In stark contrast to disulfates, sulfate minerals are abundant and widely distributed in the Earth's crust. They are commonly formed in evaporite deposits, as hydrothermal vein minerals, and as secondary oxidation products of sulfide (B99878) minerals.[1][2] The sulfate anion (SO₄²⁻) is a stable, oxidized form of sulfur.

The following table summarizes some of the most common naturally occurring sulfate minerals.

Mineral NameChemical FormulaCrystal SystemCommon Occurrences
GypsumCaSO₄·2H₂OMonoclinicEvaporite beds, sedimentary rocks
AnhydriteCaSO₄OrthorhombicEvaporite deposits, salt domes
BariteBaSO₄OrthorhombicHydrothermal veins, sedimentary rocks
CelestiteSrSO₄OrthorhombicSedimentary rocks, hydrothermal veins
AnglesitePbSO₄OrthorhombicOxidation zones of lead sulfide deposits
EpsomiteMgSO₄·7H₂OOrthorhombicEvaporite deposits, mine efflorescence
JarositeKFe₃(SO₄)₂(OH)₆TrigonalOxidation zones of iron sulfide deposits

Natural Occurrences of Disulfide Compounds

The disulfide linkage, characterized by a covalent sulfur-sulfur bond (S-S), is a key feature in a variety of natural compounds, from inorganic minerals to essential biological molecules.

Disulfide Minerals

Sulfide minerals are a class of inorganic compounds where sulfur is the main anion. Some of these contain the disulfide anion (S₂²⁻). The most prominent example is pyrite.

Mineral NameChemical FormulaCrystal SystemCommon Occurrences
PyriteFeS₂IsometricIgneous, sedimentary, and metamorphic rocks; hydrothermal veins
MarcasiteFeS₂OrthorhombicLow-temperature sedimentary deposits
ArsenopyriteFeAsSMonoclinicHigh-temperature hydrothermal veins
Cobaltite(Co,Fe)AsSOrthorhombicHigh-temperature hydrothermal deposits
Organodisulfide Compounds

In biological systems, the disulfide bond is a critical structural and functional element, particularly in proteins and peptides. It is formed by the oxidation of the thiol groups of two cysteine residues. These bonds play a vital role in stabilizing the tertiary and quaternary structures of proteins.

Compound Class/NameExample(s)Natural SourcesBiological Significance
Amino AcidsCystineFormed from two cysteine moleculesProtein structure and stability
Peptides/ProteinsInsulin, KeratinAnimalsHormonal regulation, structural integrity of hair and skin
Allium CompoundsDiallyl disulfideGarlic (Allium sativum)Flavor, potential health benefits
ThioninsPlant-specific peptidesVarious plantsPlant defense against pathogens

Biological Pathways Involving Sulfur

The assimilation of inorganic sulfate into biological molecules is a fundamental process in most organisms. This pathway does not involve the formation of disulfates but is crucial for the synthesis of sulfur-containing amino acids like cysteine and methionine, which can then form disulfide bonds. The key steps involve the activation of sulfate.

Sulfate_Assimilation sulfate_ext Sulfate (SO₄²⁻) (extracellular) sulfate_int Sulfate (SO₄²⁻) (intracellular) sulfate_ext->sulfate_int Sulfate Transporter aps Adenosine 5'-phosphosulfate (APS) sulfate_int->aps ATP atp_sulfurylase ATP Sulfurylase sulfate_int->atp_sulfurylase aps->sulfate_int PPi paps 3'-phosphoadenosine-5'-phosphosulfate (PAPS) aps->paps ATP sulfite Sulfite (SO₃²⁻) aps->sulfite aps_kinase APS Kinase aps->aps_kinase aps_reductase APS Reductase aps->aps_reductase paps->aps ADP sulfated_metabolites Sulfated Metabolites paps->sulfated_metabolites sulfotransferases Sulfotransferases paps->sulfotransferases sulfide Sulfide (S²⁻) sulfite->sulfide sulfite_reductase Sulfite Reductase sulfite->sulfite_reductase cysteine Cysteine sulfide->cysteine O-acetylserine oastl O-acetylserine (thiol) lyase sulfide->oastl atp_sulfurylase->aps aps_kinase->paps aps_reductase->sulfite sulfite_reductase->sulfide oastl->cysteine sulfotransferases->sulfated_metabolites

Figure 2: Generalized pathway of sulfate assimilation and sulfation.

Experimental Protocols

The identification and characterization of sulfate and disulfide-containing compounds rely on a range of analytical techniques. Below are generalized methodologies for key experiments.

Identification of Sulfate Minerals

Objective: To identify the mineralogical composition of a sample suspected to contain sulfate minerals.

Methodology: X-Ray Diffraction (XRD)

  • Sample Preparation: The mineral sample is ground to a fine, homogeneous powder (typically <10 μm).

  • Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface.

  • Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present. The pattern is compared to a database of known mineral diffraction patterns (e.g., the ICDD Powder Diffraction File) for phase identification. Quantitative analysis can be performed using methods like Rietveld refinement.

Characterization of Organodisulfides

Objective: To identify and quantify disulfide-containing compounds in a biological or natural product extract.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Extraction: The sample (e.g., garlic cloves, plant tissue) is homogenized and extracted with an appropriate solvent (e.g., methanol, ethanol/water mixture). The extract is filtered and centrifuged to remove solid debris.

  • Chromatographic Separation: An aliquot of the extract is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a reversed-phase column (e.g., C18). A solvent gradient is used to separate the compounds based on their polarity.

  • Mass Spectrometry Detection: As compounds elute from the HPLC column, they are introduced into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each eluting compound.

  • Data Analysis: The retention time from the chromatogram and the mass spectrum (including the parent ion and fragmentation patterns from MS/MS analysis) are used to identify the compounds by comparison with authentic standards or spectral libraries. Quantification is typically achieved by creating a calibration curve with known concentrations of standard compounds.

Conclusion

While the term "disulfate" may arise in inquiries about naturally occurring sulfur compounds, this technical guide clarifies that these compounds are not found in nature due to their chemical instability in aqueous environments. Instead, the dominant forms of sulfur in natural systems are the highly stable sulfate anion, which forms a wide variety of minerals, and the disulfide linkage, which is a critical component of both sulfide minerals and a vast array of biological molecules. For researchers in geochemistry, biochemistry, and drug development, a precise understanding of the distinct chemistry and occurrence of sulfates and disulfides is fundamental to accurately interpreting the role of sulfur in natural and pathological processes.

References

Technical Guide: Determination of the Oxidation State of Sulfur in the Disulfate Ion (S₂O₇²⁻)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the oxidation state of sulfur within the disulfate ion (S₂O₇²⁻). Understanding the oxidation states of elements is fundamental in chemistry, particularly in fields such as drug development and materials science, where redox reactions play a critical role.

Introduction to the this compound

The this compound, with the chemical formula S₂O₇²⁻, is a polyatomic anion. It is the conjugate base of disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid. A precise determination of the oxidation state of its constituent sulfur atoms is crucial for predicting its chemical behavior and reactivity.

Methodology for Determining Oxidation State

The oxidation state of an atom in a polyatomic ion is determined by a set of established rules. The most common and straightforward method is the algebraic approach, which is based on the principle that the sum of the oxidation states of all atoms in an ion must equal the overall charge of the ion.

Experimental Protocol: Algebraic Determination of Oxidation State

The following protocol outlines the steps to calculate the oxidation state of sulfur in the this compound:

  • Assign Known Oxidation States: Oxygen, in most of its compounds, is assigned an oxidation state of -2.[1][2] There are exceptions, such as in peroxides, but for the this compound, -2 is the correct assignment.

  • Identify Unknown Oxidation States: The oxidation state of sulfur (S) is the unknown variable, which we will denote as 'x'.

  • Establish the Equation: The sum of the oxidation states of all atoms is set equal to the overall charge of the ion. For the this compound (S₂O₇²⁻), the overall charge is -2. The equation is formulated as follows:

    (Number of S atoms × Oxidation state of S) + (Number of O atoms × Oxidation state of O) = Overall charge of the ion

  • Solve for the Unknown: Substitute the known values into the equation and solve for 'x'.

    (2 * x) + (7 * -2) = -2

    2x - 14 = -2

    2x = 12

    x = +6

This calculation demonstrates that the oxidation state of each sulfur atom in the this compound is +6.[1]

Data Presentation

For clarity and ease of comparison, the quantitative data used in the determination of the oxidation state of sulfur in the this compound is summarized below.

AtomNumber of AtomsAssumed Oxidation StateTotal Charge Contribution
Sulfur (S)2x2x
Oxygen (O)7-2-14
Total 2x - 14 = -2
  • Oxidation State of Sulfur (x) = +6

Structural Confirmation

The Lewis structure of the this compound shows that each sulfur atom is bonded to four oxygen atoms. One oxygen atom bridges the two sulfur atoms. The high electronegativity of oxygen compared to sulfur results in a positive oxidation state for sulfur. The calculated value of +6 is consistent with the bonding environment depicted in the ion's structure.[1]

Visualization of the Determination Process

The logical workflow for calculating the oxidation state of sulfur in the this compound can be visualized as follows:

OxidationStateDetermination start Start: Determine Oxidation State of S in S₂O₇²⁻ rule1 Rule: Sum of oxidation states = Overall charge of the ion (-2) start->rule1 rule2 Rule: Oxidation state of Oxygen is typically -2 start->rule2 setup Set up the equation: (2 * S) + (7 * O) = -2 rule1->setup rule2->setup substitute Substitute known values: (2 * S) + (7 * -2) = -2 setup->substitute solve Solve for S: 2S - 14 = -2 2S = 12 S = +6 substitute->solve result Result: Oxidation State of Sulfur is +6 solve->result

Caption: Logical workflow for calculating the oxidation state of sulfur.

This in-depth guide provides a clear and concise explanation of the methodology used to determine the oxidation state of sulfur in the this compound, supported by a structured data presentation and a logical workflow diagram. This fundamental understanding is essential for professionals engaged in chemical research and development.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of the Disulfate Ion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disulfate ion, also known as the pyrosulfate ion (S₂O₇²⁻), is a sulfur oxyanion of significant interest in various chemical processes, including as a component in molten salt catalysts and as an intermediate in the industrial production of sulfuric acid. A thorough understanding of its thermodynamic properties is crucial for optimizing these applications and for fundamental chemical research. This technical guide provides a detailed overview of the available thermodynamic data for the this compound and its common salts, outlines experimental methodologies for their determination, and presents relevant chemical context.

Thermodynamic Properties of Disulfate Salts

Direct experimental thermodynamic data for the this compound in a standard state, such as an aqueous solution, is scarce in the literature. However, the properties of the ion can be derived from the thermodynamic data of its solid salts, primarily sodium pyrosulfate (Na₂S₂O₇) and potassium pyrosulfate (K₂S₂O₇).

Quantitative Data Summary

The following tables summarize the key thermodynamic parameters for solid sodium and potassium pyrosulfate.

Table 1: Thermodynamic Properties of Sodium Pyrosulfate (Na₂S₂O₇)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)-1938kJ/mol[1]
Standard Gibbs Free Energy of Formation (ΔfG°)-1256kJ/mol[2]
Molar Mass222.12 g/mol [3]
Density2.658g/cm³[2][3]
Melting Point400.9°C[2][3]
Decomposition Temperature460°C[2][3]
Molar Enthalpy of Fusion (ΔfusH)40.8kJ/mol[1]
Heat Capacity (Cp)C_p = 125.6 + 0.087TJ/mol·K[2]

Table 2: Thermodynamic Properties of Potassium Pyrosulfate (K₂S₂O₇)

PropertyValueUnits
Molar Mass254.31 g/mol [4]
Density2.28g/cm³[4]
Melting Point325°C[4]
Decomposition Temperature> 600°C[4]
Solubility in Water (20 °C)25.4 g/100 mL[4]

Synthesis and Decomposition

Potassium and sodium pyrosulfate are typically synthesized by the thermal decomposition of their respective bisulfate salts.[4][5] The general reaction for this process is:

2 MHSO₄(s) → M₂S₂O₇(s) + H₂O(g) (where M = Na, K)

At higher temperatures, pyrosulfates decompose to form the corresponding sulfate (B86663) and sulfur trioxide.[4][5]

M₂S₂O₇(s) → M₂SO₄(s) + SO₃(g)

This decomposition is a key reaction in the contact process for sulfuric acid production, where potassium pyrosulfate is used in conjunction with a vanadium(V) oxide catalyst.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of inorganic salts like pyrosulfates involves several key experimental techniques.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the only thermodynamic property that can be directly measured experimentally through calorimetry.[6] High-temperature calorimetry is often employed for inorganic compounds. The general workflow for determining the enthalpy of formation via solution calorimetry involves the following logical steps:

experimental_workflow Workflow for Enthalpy of Formation Determination cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_calculation Data Analysis synthesis Synthesize and purify the pyrosulfate salt characterization Characterize the salt (e.g., XRD, elemental analysis) synthesis->characterization dissolution Dissolve a known mass of the salt in a suitable solvent within a calorimeter characterization->dissolution temp_change Measure the temperature change of the solution dissolution->temp_change heat_reaction Calculate the heat of solution from the temperature change and heat capacity of the system hess_law Apply Hess's Law using known enthalpies of formation of other reactants and products in the dissolution reaction heat_reaction->hess_law enthalpy_formation Determine the standard enthalpy of formation of the pyrosulfate salt hess_law->enthalpy_formation thermal_analysis Thermal Analysis of Pyrosulfates cluster_outputs Thermal Analysis of Pyrosulfates tga Thermogravimetric Analysis (TGA) decomp_temp Decomposition Temperature tga->decomp_temp mass_loss Mass Loss Profile tga->mass_loss dsc Differential Scanning Calorimetry (DSC) melting_point Melting Point dsc->melting_point heat_fusion Heat of Fusion dsc->heat_fusion heat_capacity Heat Capacity dsc->heat_capacity

References

Methodological & Application

Application Notes and Protocols: Disulfate as an Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfate salts, commonly known as persulfates (e.g., potassium persulfate K₂S₂O₈, sodium persulfate Na₂S₂O₈, and ammonium (B1175870) persulfate (NH₄)₂S₂O₈), are powerful yet versatile oxidizing agents utilized in a variety of organic transformations. Their utility stems from the ability to generate highly reactive sulfate (B86663) radical anions (SO₄•⁻) under thermal, photochemical, or catalytic activation. These radicals are potent oxidants capable of initiating radical cascades or participating in electron transfer processes. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing disulfates.

Core Principle: Generation of the Sulfate Radical

The primary mode of action for disulfates in many organic reactions is the homolytic cleavage of the weak peroxide bond (O-O) to generate two sulfate radical anions. This initiation can be achieved through heat, light, or by reacting with a transition metal or other activators.

S₂O₈²⁻ → 2 SO₄•⁻

The sulfate radical is a strong oxidant (E⁰ = 2.5–3.1 V) that can abstract a hydrogen atom or add to unsaturated bonds, initiating a variety of synthetic transformations.

Application 1: Elbs Persulfate Oxidation of Phenols

The Elbs persulfate oxidation is a classical method for the hydroxylation of phenols, typically at the para-position, to yield dihydric phenols (hydroquinones). If the para-position is blocked, oxidation may occur at the ortho-position, though often in lower yields. The reaction proceeds via nucleophilic attack of a phenolate (B1203915) anion on the persulfate ion, followed by hydrolysis of the resulting sulfate ester intermediate.[1][2]

Key Features:

  • Regioselectivity: Strong preference for para-hydroxylation.

  • Conditions: Typically performed in an aqueous alkaline solution at or below room temperature.[1]

  • Tolerance: The reaction is tolerant of a wide range of functional groups that are not susceptible to oxidation under these mild conditions.[1]

  • Drawbacks: Yields can be moderate to low, and unreacted starting material is often recovered.[1][3]

Quantitative Data: Elbs Oxidation of Substituted Phenols
Phenolic SubstrateProduct(s)Yield (%)Reference
Phenolp-Hydroxyphenyl sulfate~50[4]
o-Cresol (B1677501)2-Methylhydroquinone35-40[4]
m-Cresol3-Methylhydroquinone30-35[4]
p-Cresol4-Methylcatechol10-15[4]
2,6-Dimethylphenol2,6-Dimethylhydroquinone60[4]
SalicylaldehydeGentisaldehyde (2,5-Dihydroxybenzaldehyde)30-35[4]
4-Hydroxyacetophenone4-Hydroxy-3-acetylphenyl sulfate15[4]
2-Naphthol1,4-Dihydroxy-2-naphthyl sulfate30[4]
Experimental Protocol: Elbs Oxidation of o-Cresol

This protocol is a representative procedure based on established methodologies for the Elbs oxidation.

Materials:

  • o-Cresol

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide (B78521) (NaOH)

  • Pyridine (B92270)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Preparation of Phenolate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve o-cresol (10.8 g, 0.1 mol) in a solution of sodium hydroxide (12 g, 0.3 mol) in 250 mL of deionized water. Add pyridine (10 mL) and cool the mixture to 10-15°C in an ice bath.

  • Addition of Persulfate: Prepare a solution of potassium persulfate (27.0 g, 0.1 mol) in 250 mL of deionized water. Add this solution dropwise to the stirred phenolate solution over 3-4 hours, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours. The color of the solution may change during this period.

  • Workup - Removal of Unreacted Phenol: Acidify the reaction mixture with dilute HCl to a pH of ~7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL) to remove unreacted o-cresol.

  • Hydrolysis of Sulfate Ester: Transfer the aqueous layer to a round-bottom flask. Add concentrated HCl (30 mL) and heat the mixture to boiling for 1 hour to hydrolyze the intermediate sulfate ester.

  • Isolation of Product: Cool the solution to room temperature. Extract the product, 2-methylhydroquinone, with diethyl ether (4 x 100 mL). Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or water) to yield pure 2-methylhydroquinone.

Application 2: Boyland-Sims Oxidation of Anilines

Analogous to the Elbs oxidation, the Boyland-Sims oxidation hydroxylates aromatic amines. A key distinction is the strong preference for ortho-hydroxylation.[1][5] The reaction proceeds through the formation of an arylhydroxylamine-O-sulfate intermediate, which then rearranges to the ortho-aminoaryl sulfate. Subsequent hydrolysis yields the corresponding o-aminophenol.[5]

Key Features:

  • Regioselectivity: Strong preference for ortho-hydroxylation.

  • Conditions: Similar to the Elbs oxidation, it is performed in aqueous alkaline media at mild temperatures.[5]

  • Yields: Generally low to moderate, but can be improved by using catalysts (e.g., metallophthalocyanines) or co-oxidants (e.g., H₂O₂).[3]

Quantitative Data: Boyland-Sims Oxidation of Substituted Anilines
Aniline SubstrateProduct(s) and o:p RatioYield (%)Reference
Aniline2-Aminophenol15-20[4]
Aniline (CoPc catalyst)2-Aminophenol / 4-Aminophenol (1:7)85[3]
2-Methylaniline2-Amino-3-methylphenol25[4]
3-Methylaniline2-Amino-4-methylphenol & 4-Amino-2-methylphenol30 (total)[4]
2-Aminopyridine (B139424)2-Amino-3-hydroxypyridine (B21099)30[4]
4-Chloroaniline4-Chloro-2-aminophenol18[4]
Experimental Protocol: Boyland-Sims Oxidation of 2-Aminopyridine

This protocol is a representative procedure based on established methodologies for the Boyland-Sims oxidation.

Materials:

  • 2-Aminopyridine

  • Potassium persulfate (K₂S₂O₈)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Preparation of Amine Solution: In a three-necked round-bottom flask with a mechanical stirrer, dissolve 2-aminopyridine (9.4 g, 0.1 mol) in a solution of potassium hydroxide (11.2 g, 0.2 mol) in 200 mL of water. Cool the solution to 10°C.

  • Addition of Persulfate: While stirring vigorously, add solid potassium persulfate (27.0 g, 0.1 mol) portion-wise over 2 hours. Maintain the temperature of the reaction mixture between 10-15°C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 18 hours.

  • Hydrolysis of Sulfate Ester: Transfer the reaction mixture to a larger flask, add concentrated HCl (50 mL), and heat the solution under reflux for 4 hours to effect hydrolysis.

  • Workup and Isolation: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous solution with ethyl acetate (5 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-amino-3-hydroxypyridine can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Application 3: Oxidation of Internal Alkynes to 1,2-Diketones

Disulfates provide a transition-metal-free method for the oxidation of internal alkynes to afford valuable 1,2-diketone (benzil) derivatives. The reaction is initiated by the thermal decomposition of K₂S₂O₈ into sulfate radicals, which add to the alkyne. The resulting vinyl radical is trapped by molecular oxygen (from ambient air), leading to the final diketone product.[5]

Key Features:

  • Metal-Free: Avoids the use of expensive and potentially toxic transition metal catalysts.[5]

  • Green: Uses ambient air as a co-oxidant and often aqueous solvent systems.

  • Scope: Effective for a range of diaryl and aryl-alkyl internal alkynes.

Quantitative Data: Persulfate-Mediated Oxidation of Internal Alkynes
Alkyne SubstrateSolventTemp (°C)Time (h)Yield (%)Reference
Diphenylacetylene (B1204595)MeCN/H₂O (2:1)601285[5]
1,2-bis(4-methylphenyl)acetyleneMeCN/H₂O (2:1)601281[5]
1,2-bis(4-methoxyphenyl)acetyleneMeCN/H₂O (2:1)601275[5]
1,2-bis(4-chlorophenyl)acetyleneMeCN/H₂O (2:1)601278[5]
1-Phenyl-1-propyneMeCN/H₂O (2:1)601265[5]
1-Phenyl-1-hexyneMeCN/H₂O (2:1)601262[5]
Experimental Protocol: Synthesis of Benzil from Diphenylacetylene

This protocol is adapted from Shen, D. et al., J. Org. Chem., 2021.[5]

Materials:

  • Diphenylacetylene

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (B52724) (MeCN)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add diphenylacetylene (0.5 mmol, 89 mg), potassium persulfate (1.5 mmol, 405 mg), acetonitrile (4 mL), and water (2 mL).

  • Reaction: Attach a reflux condenser open to the air (or with an air-filled balloon) and place the flask in a preheated oil bath at 60°C. Stir the mixture for 12 hours.

  • Workup: After cooling to room temperature, add 10 mL of water to the reaction mixture. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford pure benzil.

Visualizations: Mechanisms and Workflows

Diagram 1: General Mechanism of Persulfate Activation

G S2O8 Disulfate Anion (S₂O₈²⁻) SO4_rad Sulfate Radical (SO₄•⁻) S2O8->SO4_rad Homolytic Cleavage Organic Organic Substrate (R-H) SO4_rad->Organic H-Abstraction Activator Heat, Light, or Metal Catalyst Activator->S2O8 Organic_rad Organic Radical (R•) Product Oxidized Product Organic_rad->Product Further Reaction

Caption: Generation of sulfate radicals from disulfate.

Diagram 2: Mechanism of the Elbs Persulfate Oxidation

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Aromatization cluster_step3 Step 3: Hydrolysis Phenolate Phenolate Anion Intermediate Cyclohexadienone Intermediate Phenolate->Intermediate para-Attack Persulfate S₂O₈²⁻ Persulfate->Intermediate SulfateEster Aryl Sulfate Ester Intermediate->SulfateEster Proton Loss Hydroquinone Hydroquinone Product SulfateEster->Hydroquinone H₃O⁺

Caption: Mechanism of the Elbs Persulfate Oxidation.

Diagram 3: General Experimental Workflow

G Setup 1. Prepare Reactant Solution (Substrate + Base in Solvent) Reaction 2. Add Persulfate Solution (Controlled Temperature) Setup->Reaction Stir 3. Stir at Ambient Temperature (e.g., 18-24 h) Reaction->Stir Workup 4. Quench & Workup (e.g., Acidification, Extraction) Stir->Workup Hydrolysis 5. Hydrolyze Intermediate (If necessary, e.g., Reflux in Acid) Workup->Hydrolysis Purify 6. Purify Product (e.g., Chromatography, Recrystallization) Hydrolysis->Purify

Caption: Typical workflow for persulfate oxidations.

References

What are the analytical methods for the detection and quantification of disulfate?

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the primary analytical methods for the detection and quantification of compounds containing a disulfate moiety. The methodologies covered are essential for quality control, formulation development, and various research applications in the pharmaceutical and biotechnology sectors.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of disulfate compounds, offering robustness and reliability.[1] Reversed-phase HPLC, often with the use of ion-pairing agents, is a common approach to enhance the retention of these polar molecules on non-polar stationary phases.[1]

Quantitative Data Summary
ParameterValueReference
ColumnReversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[2][3]
Mobile PhaseAcetonitrile (B52724) and 0.1 mol/L Ammonium (B1175870) Acetate (B1210297) in water (50:50 v/v)[3]
Flow Rate1.0 mL/min[3]
DetectionUV-Vis or Evaporative Light Scattering Detector (ELSD)[1][3]
Concentration Range75 to 375 µg/mL[1]
Experimental Protocol: HPLC Analysis of a Disulfate Compound

Objective: To quantify the concentration of a disulfate-containing analyte in a sample.

Materials:

  • HPLC system with UV or ELSD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reference standard of the disulfate compound

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Sample containing the disulfate analyte

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1 mol/L ammonium acetate solution in deionized water. The mobile phase will be a 50:50 (v/v) mixture of acetonitrile and the ammonium acetate solution.[3] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the disulfate reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 75 to 375 µg/mL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase. If necessary, perform a solid-phase extraction or filtration to remove interfering substances.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate to 1.0 mL/min.[3]

    • Set the detector wavelength (e.g., 260 nm for UV detection if the analyte has a chromophore).

  • Analysis:

    • Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the disulfate compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System MobilePhase->HPLCSys StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation in HPLC System Detection Detection (UV/ELSD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC Workflow for Disulfate Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1] This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Quantitative Data Summary
ParameterValueReference
Chromatographic SystemReversed-phase HPLC or UPLC[1][4]
Mass SpectrometerTriple quadrupole or Q-TOF[4]
Ionization ModeElectrospray Ionization (ESI), typically negative mode for sulfates[1][5]
MRM TransitionsAnalyte-specific precursor and product ions[1]
Internal StandardIsotopically labeled analog of the analyte[1]
Experimental Protocol: LC-MS/MS Analysis of a Disulfate Compound

Objective: To achieve highly sensitive and selective quantification of a disulfate-containing analyte in a complex matrix (e.g., plasma, urine).

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Appropriate reversed-phase column

  • Reference standard of the disulfate compound

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid or ammonium formate)

  • Sample matrix (e.g., plasma)

Procedure:

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new vial for injection.[1]

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the disulfate analyte and the internal standard.[1] Process these in the same manner as the unknown samples.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Utilize a suitable reversed-phase column and a gradient elution program to achieve separation from matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows).

      • Set up Multiple Reaction Monitoring (MRM) by defining the precursor ion (the deprotonated molecule [M-H]⁻ or [M-2H]²⁻) and a specific product ion for both the analyte and the internal standard. For example, for a disulfate conjugate of bisphenol A, a precursor ion could be m/z 387, with fragment ions at m/z 227 and 307.[5]

  • Analysis: Inject the prepared standards, QCs, and samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard for each injection.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Quantify the analyte in the unknown samples using the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Injection Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI Ionization LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Area Integration MS_Detection->Integration RatioCalc Calculate Area Ratio (Analyte/IS) Integration->RatioCalc Calibration Calibration Curve RatioCalc->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS Workflow for Disulfate Analysis

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like disulfates.[6] It offers advantages such as short analysis times and low sample and reagent consumption.[1][7]

Quantitative Data Summary
ParameterValueReference
InstrumentCapillary Electrophoresis System with UV or DAD detector[7][8]
CapillaryFused silica (B1680970), e.g., 50 µm i.d.[7]
Background Electrolytee.g., 25 mM Sodium tetraborate, pH 9.5 with additives[7]
Separation Voltage20-30 kV[7]
DetectionUV absorbance (e.g., 195-220 nm)[7][8]
Experimental Protocol: Capillary Electrophoresis of Disaccharides

This protocol is adapted for the analysis of disulfate-containing disaccharides, a common application of CE in glycobiology.[6][9]

Objective: To separate and quantify disulfated disaccharides derived from glycosaminoglycans.

Materials:

  • CE system with a UV detector

  • Fused silica capillary

  • Sodium tetraborate

  • Potassium phosphate

  • Deionized water

  • Disaccharide standards

  • Enzymatically digested sample containing disulfated disaccharides

Procedure:

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the running buffer.

  • Buffer Preparation: Prepare a running buffer, for instance, a low pH buffer for reversed polarity mode to analyze chondroitin/dermatan sulfate-derived disaccharides.[6]

  • Sample and Standard Preparation: Dissolve the disaccharide standards and the dried sample digest in deionized water to the desired concentrations.

  • Electrophoretic Conditions:

    • Rinse the capillary with the running buffer.

    • Inject the sample or standard using hydrodynamic or electrokinetic injection.

    • Apply the separation voltage (e.g., 25 kV).

    • Monitor the separation at a low UV wavelength (e.g., 200 nm).

  • Analysis and Quantification:

    • Identify peaks by comparing the migration times with those of the standards.

    • Quantify the peaks based on their area, using a calibration curve generated from the standards.

IC_Logical_Relationship Sample Sample containing Disulfate/Sulfate Dilution Dilution & Filtration Sample->Dilution Injection Injection Dilution->Injection Separation Anion Exchange Separation Injection->Separation Suppression Eluent Suppression Separation->Suppression Detection Conductivity Detection Suppression->Detection Signal Chromatographic Peak Detection->Signal Quantification Quantification vs. Standards Signal->Quantification

References

Applications of Disulfate in Electrochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the electrochemical applications of disulfates, with a primary focus on persulfates (peroxodisulfates, S₂O₈²⁻). These compounds are powerful oxidizing agents whose electrochemical properties are harnessed in a variety of fields, including environmental remediation, chemical synthesis, and energy storage. These notes cover the principles, experimental protocols, and quantitative data for key applications.

Advanced Oxidation Processes for Wastewater Treatment

The electrochemical activation of persulfate is a prominent Advanced Oxidation Process (AOP) for the degradation of persistent organic pollutants in water and wastewater. This technique relies on the generation of highly reactive sulfate (B86663) radicals (SO₄•⁻) which are effective in breaking down a wide range of organic contaminants.

Mechanism of Action

The core of this application is the electrochemical activation of the persulfate ion to produce sulfate radicals. This can be achieved through several pathways:

  • Cathodic Reduction: Persulfate ions are reduced at the cathode to generate sulfate radicals.

  • Anodic Oxidation: At certain anodes, like Boron-Doped Diamond (BDD), sulfate ions from the electrolyte can be oxidized to form persulfate, which can then be activated.

  • Mediated Activation: Using sacrificial anodes, such as iron, which release Fe²⁺ ions that chemically activate persulfate to form sulfate radicals.

These highly reactive sulfate radicals then attack and degrade organic pollutants through various reaction mechanisms, including hydrogen abstraction, electron transfer, and addition reactions.

Experimental Protocol: Electrochemical Degradation of Phenol (B47542) using Persulfate Activation

This protocol describes a typical lab-scale experiment for the degradation of a model organic pollutant, phenol, using electro-activated persulfate.

Materials and Equipment:

  • Electrochemical reactor (beaker-type, undivided or divided cell)

  • DC power supply

  • Anode (e.g., Boron-Doped Diamond (BDD), Mixed Metal Oxide (MMO), or Platinum)

  • Cathode (e.g., Stainless steel, Graphite, or Titanium)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical instrumentation for phenol and Total Organic Carbon (TOC) analysis (e.g., HPLC, TOC analyzer)

  • Reagents: Phenol, Sodium Persulfate (Na₂S₂O₈), Sodium Sulfate (Na₂SO₄, as supporting electrolyte), Sulfuric Acid (H₂SO₄), and Sodium Hydroxide (NaOH) for pH adjustment.

Procedure:

  • Prepare the Electrolyte Solution: Prepare a 100 mg/L phenol solution in deionized water. Add a supporting electrolyte, such as 0.05 M Na₂SO₄, to enhance conductivity.

  • Assemble the Electrochemical Cell: Place the anode and cathode in the electrochemical reactor containing the phenol solution. Ensure the electrodes are parallel and at a fixed distance (e.g., 2 cm).

  • Initial Analysis: Take an initial sample of the solution to measure the baseline phenol concentration and TOC.

  • pH Adjustment: Adjust the initial pH of the solution to a desired value (e.g., 3.0) using H₂SO₄ or NaOH.[1][2]

  • Persulfate Addition: Add the desired concentration of sodium persulfate to the solution (e.g., 10 mM).

  • Electrolysis: Start the magnetic stirrer to ensure the solution is well-mixed. Apply a constant current density (e.g., 20 mA/cm²) using the DC power supply.

  • Sampling: Collect samples at regular intervals (e.g., every 15 minutes) for analysis of phenol concentration and TOC.

  • Analysis: Analyze the collected samples to determine the degradation efficiency of phenol and the mineralization of organic carbon.

Quantitative Data

The efficiency of the electro-activated persulfate process is influenced by several factors. The following tables summarize the impact of key parameters on the degradation of various organic pollutants.

Table 1: Effect of Electrode Material on Pollutant Degradation

PollutantAnodeCathodePersulfate Conc.Current DensityDegradation EfficiencyReference
CiprofloxacinBDDGraphite22 mM76 mA/cm²84% in 120 min[3]
PhenolIron SheetStainless Steel2.15 g/L1 mA/cm²~80% TOC removal in 90 min[4]
DinitrotoluenesPlatinumNot specified1.0 wt%Not specified (6V)70% TOC abatement[5]

Table 2: Effect of Current Density and pH on Pollutant Degradation

PollutantCurrent DensityInitial pHPersulfate Conc.Degradation EfficiencyReference
Phenolic wastewater1-10 mA/cm²Not specified2.15 g/LEfficiency increases with current density up to a limit[4]
Trichloroethylene (TCE)Not specified34.2 x 10⁻² MHighest degradation rate[1]
1,2-Dichloroethane (1,2-DCA)Not specified134.2 x 10⁻² MHighest degradation rate[1]
Ciprofloxacin76 mA/cm²4.5 (initial)22 mM84% in 120 min[3]

Reaction Pathway Diagram

G cluster_activation Persulfate Activation cluster_degradation Pollutant Degradation S2O8_2- Persulfate (S₂O₈²⁻) SO4_rad Sulfate Radical (SO₄•⁻) S2O8_2-->SO4_rad + e⁻ (Cathodic) S2O8_2-->SO4_rad + Fe²⁺ (Mediated) Pollutant Organic Pollutant SO4_rad->Pollutant e- e⁻ (from Cathode) Fe2+ Fe²⁺ (from Anode) Intermediates Degradation Intermediates Pollutant->Intermediates + SO₄•⁻ CO2_H2O CO₂ + H₂O Intermediates->CO2_H2O + SO₄•⁻ G cluster_prep Preparation cluster_electrolysis Electrolysis cluster_analysis Analysis & Collection Anolyte_Prep Prepare Anolyte ((NH₄)₂SO₄ solution) Cell Divided Electrolytic Cell Anolyte_Prep->Cell Catholyte_Prep Prepare Catholyte (H₂SO₄ solution) Catholyte_Prep->Cell Sampling Periodic Sampling of Anolyte Cell->Sampling Power DC Power Supply Power->Cell Cooling Temperature Control (<25°C) Cooling->Cell Analysis Quantify Persulfate (e.g., Titration) Sampling->Analysis Product Persulfate Product Analysis->Product G Start Start: Clean Glassy Carbon Electrode (GCE) GQD_coating Drop-cast Graphene Quantum Dots (GQDs) on GCE Start->GQD_coating RF_adsorption Adsorb Riboflavin (RF) on GQD/GCE GQD_coating->RF_adsorption Characterization Electrochemical Characterization of Modified Electrode RF_adsorption->Characterization Detection Amperometric Detection of Persulfate Characterization->Detection Calibration Construct Calibration Curve Detection->Calibration End End: Quantitative Analysis Calibration->End G Additive Cyclic Sulfate Additive (e.g., PS, DTD) Reduction Preferential Reduction (First Charging Cycle) Additive->Reduction at Anode Anode Graphite Anode Surface Anode->Reduction SEI Stable SEI Layer (contains RSO₃Li, Li₂SO₃) Reduction->SEI Performance Improved Battery Performance (Longer Cycle Life, Higher Safety) SEI->Performance

References

Application Notes and Protocols: Reaction Mechanisms Involving the Disulfate Ion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disulfate ion (S₂O₈²⁻), commonly known as the peroxydisulfate (B1198043) or persulfate ion, is a powerful oxidizing agent with a diverse range of applications in chemistry and industry.[1] Its reactivity stems from the labile peroxide bond (-O-O-), which can be cleaved to generate highly reactive sulfate (B86663) radical anions (SO₄•⁻).[2][3] This unique property makes the this compound a versatile reagent for initiating polymerization reactions, effecting various organic transformations, and in environmental remediation processes for the degradation of organic pollutants.[2][3][4]

These application notes provide a detailed overview of the primary reaction mechanisms involving the this compound, focusing on its application in polymerization and organic synthesis. Detailed experimental protocols for key reactions are provided, along with quantitative data to guide experimental design.

Core Reaction Mechanism: Formation of the Sulfate Radical Anion

The majority of the this compound's reactivity is mediated by the sulfate radical anion (SO₄•⁻), a potent one-electron oxidant. The formation of this radical is typically achieved through the homolytic cleavage of the peroxide bond in the this compound.[2][5] This activation can be induced by thermal, photochemical, or catalytic methods.[4]

Thermal Activation: S₂O₈²⁻ + heat → 2 SO₄•⁻[1]

Catalytic Activation (e.g., with transition metals like Ag⁺ or Fe²⁺): S₂O₈²⁻ + Ag⁺ → SO₄•⁻ + SO₄²⁻ + Ag²⁺

The generated sulfate radical anion can then participate in several types of reactions, including:

  • Hydrogen Abstraction: The radical abstracts a hydrogen atom from an organic substrate, generating a carbon-centered radical.

  • Electron Transfer: The radical accepts an electron from a substrate, leading to the formation of a radical cation.

  • Addition to Double Bonds: The radical adds to an alkene or aromatic ring, forming a new radical species.

G S2O8 This compound (S₂O₈²⁻) Activation Activation (Heat, UV, Metal Catalyst) S2O8->Activation Homolytic Cleavage SO4_radical 2x Sulfate Radical Anion (SO₄•⁻) Activation->SO4_radical Organic_Substrate Organic Substrate (RH) SO4_radical->Organic_Substrate H Abstraction / Electron Transfer / Addition Products Oxidized Products Organic_Substrate->Products

Application 1: Initiation of Free-Radical Polymerization

One of the most significant industrial applications of disulfate salts, particularly ammonium (B1175870) and potassium persulfate, is as initiators for free-radical polymerization of vinyl monomers, such as acrylamide (B121943) and styrene.[2][6]

Mechanism of Polymerization Initiation

The polymerization process is initiated by the thermally or catalytically generated sulfate radicals. In the case of acrylamide polymerization, a common redox-initiator system involves ammonium persulfate (APS) as the oxidizing agent and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst.[6][7] TEMED accelerates the decomposition of the persulfate ion to generate sulfate radicals.[6]

The sulfate radical then adds to the double bond of an acrylamide monomer, creating a monomer radical. This radical subsequently attacks another monomer, propagating the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation APS Ammonium Persulfate (APS) SO4_radical Sulfate Radical (SO₄•⁻) APS->SO4_radical Accelerated Decomposition TEMED TEMED (Catalyst) TEMED->APS Acrylamide Acrylamide Monomer SO4_radical->Acrylamide Addition Monomer_Radical Monomer Radical Acrylamide->Monomer_Radical Polymer_Chain Growing Polymer Chain Monomer_Radical->Polymer_Chain Chain Propagation

Experimental Protocol: Free-Radical Polymerization of Acrylamide

This protocol describes the preparation of a 10% polyacrylamide gel.

Materials:

  • Acrylamide/Bis-acrylamide (30% stock solution, 29:1 ratio)

  • Tris-HCl buffer (1.5 M, pH 8.8)

  • Deionized water

  • Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

Procedure:

  • In a 50 mL conical tube, combine the following:

    • 4.0 mL Deionized water

    • 3.3 mL Acrylamide/Bis-acrylamide stock solution

    • 2.5 mL Tris-HCl buffer (1.5 M, pH 8.8)

  • Gently swirl the mixture to ensure homogeneity.

  • Add 100 µL of 10% APS solution and mix gently.

  • Immediately add 10 µL of TEMED. Mix quickly by inverting the tube twice.

  • Immediately pour the solution into the gel casting apparatus.

  • Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the stacking gel or overlay indicates complete polymerization.

Quantitative Data: Polymerization Kinetics

The rate of polymerization is influenced by the concentration of the initiator and the temperature. The decomposition of persulfate is the rate-determining step.

ParameterValueConditionsReference
Activation Energy for K₂S₂O₈ Decomposition109.5 kJ/molAqueous solution[8]
Rate Constant for K₂S₂O₈ Decomposition1.1 x 10⁻⁶ s⁻¹50 °C, aqueous solution[9]

Application 2: Organic Synthesis - The Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classic named reaction that introduces a hydroxyl group para to the existing hydroxyl group of a phenol (B47542), forming a hydroquinone.[5][10] The reaction is typically carried out in an alkaline aqueous solution using potassium persulfate.[5][10]

Reaction Mechanism of the Elbs Oxidation

The reaction proceeds via the formation of a persulfate ester intermediate. The phenoxide ion acts as a nucleophile, attacking one of the peroxide oxygens of the this compound.[10] This is followed by hydrolysis of the resulting sulfate ester to yield the dihydric phenol.[5][10] While the primary product is the para-hydroxylated phenol, some ortho product is also typically formed.[5]

G Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenol Intermediate Sulfate Ester Intermediate Phenoxide->Intermediate Nucleophilic Attack Persulfate Potassium Persulfate (K₂S₂O₈) Persulfate->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Hydroquinone Hydroquinone (p-product) Hydrolysis->Hydroquinone Catechol Catechol (o-product) Hydrolysis->Catechol Minor

Experimental Protocol: Elbs Oxidation of o-Phenylphenol

This protocol is adapted from a patented procedure for the preparation of phenylhydroquinone.[11]

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 17.0 g (0.1 mole) of o-phenylphenol, 0.5 g of EDTA, and 34.0 g of sodium hydroxide in 180 mL of distilled water.

  • Add 2.4 g of allylbenzene to the mixture.

  • Cool the stirred solution to 5 °C.

  • Prepare a solution of 22.8 g (0.1 mole) of ammonium persulfate in 100 mL of distilled water.

  • Add the ammonium persulfate solution dropwise to the cooled phenol solution over a period of 1 hour, maintaining the temperature at 5 °C.

  • Continue stirring the reaction mixture at 5 °C for an additional 4 hours.

  • Add 100 mL of methylene chloride to the reaction mixture.

  • Acidify the mixture to pH 1.0 with 2 N hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization or chromatography.

Quantitative Data: Yields of Elbs Oxidation

Yields for the Elbs oxidation are often moderate, and unreacted starting material is commonly recovered.[5][10]

SubstrateProductYield (%)Reference
PhenolHydroquinone35-45[5]
p-Cresol4-Methylcatechol30-40[5]
SalicylaldehydeGentisaldehyde40-50[11]
o-NitrophenolNitrohydroquinone~30[10]

Application 3: Organic Synthesis - The Minisci Reaction

The Minisci reaction is a radical substitution reaction that allows for the direct C-H functionalization of electron-deficient heterocycles, such as pyridines and quinolines.[12] A common variant of this reaction utilizes the this compound to generate alkyl or acyl radicals from carboxylic acids or other precursors.[13]

Reaction Mechanism of the Minisci Reaction

The reaction is typically initiated by a silver(I) salt, which is oxidized by the persulfate to silver(II). The silver(II) then abstracts an electron from the carboxylate of a carboxylic acid, leading to decarboxylation and the formation of an alkyl radical. This radical then adds to the protonated electron-deficient heterocycle, preferentially at the ortho or para positions. The resulting radical cation is then oxidized to the final product, regenerating a proton.

G cluster_radical_gen Radical Generation cluster_addition Addition and Rearomatization Persulfate S₂O₈²⁻ Ag2 Ag²⁺ Persulfate->Ag2 Oxidation Ag1 Ag⁺ Ag1->Persulfate Alkyl_Radical R• Ag2->Alkyl_Radical Decarboxylation Carboxylic_Acid R-COOH Carboxylic_Acid->Ag2 Heterocycle Protonated Heterocycle Alkyl_Radical->Heterocycle Radical Addition Radical_Adduct Radical Adduct Heterocycle->Radical_Adduct Final_Product Alkylated Heterocycle Radical_Adduct->Final_Product Oxidation & Deprotonation

Experimental Protocol: Minisci-Type Reaction of Pyridine (B92270)

This protocol describes the hydroxylation of pyridine using ammonium persulfate.[14]

Materials:

  • Pyridine

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH), 40% solution

  • Ethyl acetate (B1210297)

  • Butanol

  • Ethanol (B145695)

Procedure:

  • In a reaction flask, dissolve 7.9 g (0.1 mol) of pyridine in 50 mL of 1 M H₂SO₄.

  • To the stirred solution, add 22.8 g (0.1 mol) of (NH₄)₂S₂O₈ in portions over 30 minutes, maintaining the temperature below 30 °C.

  • After the addition of persulfate is complete, add 0.012 mol of a 30% H₂O₂ solution.

  • Stir the reaction mixture at 45 °C for 10 hours.

  • Cool the mixture to room temperature and reduce its volume to one-third by evaporation under reduced pressure.

  • Extract the aqueous solution with ethyl acetate (2 x 20 mL) to remove unreacted pyridine.

  • Extract the aqueous layer with butanol (3 x 50 mL).

  • Combine the butanol fractions and evaporate to dryness.

  • Wash the residue with hot ethanol and keep at 0 °C for 12 hours.

  • Decant the precipitate and evaporate the filtrate to yield 2-pyridinyl sulfate.

  • For hydrolysis to 2,5-dihydroxypyridine, treat the sulfate ester with concentrated H₂SO₄, boil for 2 hours, cool, and neutralize with 40% NaOH to pH 6. Extract the product with chloroform.

Quantitative Data: Rate Constants for Sulfate Radical Reactions

The reactivity of the sulfate radical with various organic substrates is a key determinant of the reaction outcome. The following table provides second-order rate constants for the reaction of the sulfate radical with selected organic compounds.

SubstrateRate Constant (M⁻¹s⁻¹)Reference
Benzene3.2 x 10⁹[1]
Toluene4.0 x 10⁹[1]
Phenol4.8 x 10⁹[1]
Aniline7.1 x 10⁹[1]
Acetic Acid1.2 x 10⁷[1]
Methanol1.1 x 10⁷[1]

Conclusion

The this compound is a versatile and powerful oxidizing agent whose reactivity is primarily driven by the formation of the sulfate radical anion. This reactive intermediate is central to its application in initiating free-radical polymerization and in a variety of useful organic transformations, including the Elbs persulfate oxidation and the Minisci reaction. The protocols and data presented herein provide a foundation for researchers to explore and utilize the rich chemistry of the this compound in their own work. Careful control of reaction conditions, including temperature, pH, and catalyst concentration, is crucial for achieving desired outcomes and yields.

References

Application Notes: The Use of Ammonium Persulfate (APS) in Polyacrylamide Gel Electrophoresis (PAGE)

Author: BenchChem Technical Support Team. Date: December 2025

It appears that the term "disulfate" is ambiguous and not commonly used to refer to a specific, single chemical entity in standard laboratory nomenclature. It could potentially refer to:

  • Persulfates (Peroxydisulfates): Such as ammonium (B1175870) persulfate ((NH4)2S2O8) or potassium persulfate (K2S2O8). These are powerful oxidizing agents widely used in various applications, including the polymerization of acrylamide (B121943) for gel electrophoresis and as initiators in polymer chemistry.

  • Pyrosulfates (Disulfates): With the chemical formula S2O7^2-. These are formed by the dehydration of hydrogen sulfates at high temperatures.

  • A misnomer for Bisulfate (Hydrogen Sulfate): With the chemical formula HSO4-.

Given the common use of persulfates in molecular biology and chemistry labs, this document will focus on the application of Ammonium Persulfate (APS) as a representative persulfate compound. The following application notes and protocols are provided with the assumption that "disulfate" refers to this common laboratory reagent.

Ammonium persulfate (APS) is a widely used oxidizing agent and a critical component for the polymerization of acrylamide and bis-acrylamide to form a polyacrylamide gel matrix for separating macromolecules such as proteins and nucleic acids.

Mechanism of Action:

The polymerization of acrylamide is a free-radical-initiated chain reaction. APS is the source of free radicals, and its action is catalyzed and accelerated by N,N,N',N'-tetramethylethylenediamine (TEMED). TEMED catalyzes the decomposition of the persulfate ion to produce a sulfate (B86663) free radical.

Key Applications:

  • Protein Electrophoresis (SDS-PAGE): Used to separate proteins based on their molecular weight.

  • Nucleic Acid Electrophoresis: Used for the separation of DNA and RNA fragments.

Optimization of Polymerization:

The rate of polymerization is dependent on several factors:

  • Concentration of APS and TEMED: Higher concentrations lead to faster polymerization.

  • Temperature: Polymerization is faster at higher temperatures. For reproducible results, it is recommended to keep monomers and solutions on ice.

  • Presence of Oxygen: Oxygen can inhibit the polymerization process. Degassing the solutions is sometimes necessary for specific applications requiring very low percentage acrylamide gels.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Ammonium Persulfate (APS) Stock Solution

This protocol describes the preparation of a fresh 10% APS solution, which is recommended for optimal performance in gel polymerization.

Materials:

  • Ammonium Persulfate (APS), molecular biology grade

  • Nuclease-free water

  • 50 mL conical tube

  • Weighing scale and weigh boat

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh out 1 gram of APS powder and transfer it to a 50 mL conical tube.

  • Add 10 mL of nuclease-free water to the tube.

  • Vortex or mix thoroughly until the APS is completely dissolved.

  • Store the solution at 4°C. It is recommended to prepare this solution fresh daily, as the radical-generating capacity of APS in solution diminishes over time.

Protocol 2: Casting a 12% SDS-Polyacrylamide Gel for Protein Separation

This protocol outlines the steps for casting a standard 12% separating gel for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • 30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)

  • 1.5 M Tris-HCl, pH 8.8 (for separating gel)

  • 0.5 M Tris-HCl, pH 6.8 (for stacking gel)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) solution (freshly prepared)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Gel casting apparatus (plates, spacers, combs)

  • Isopropanol (B130326) or n-butanol

Quantitative Data for Gel Preparation:

The following table provides the volumes of each component required to cast a 10 mL separating gel and a 5 mL stacking gel.

Component 12% Separating Gel (10 mL) 5% Stacking Gel (5 mL)
Nuclease-free Water3.3 mL3.4 mL
30% Acrylamide/Bis-acrylamide4.0 mL0.83 mL
1.5 M Tris-HCl, pH 8.82.5 mL-
0.5 M Tris-HCl, pH 6.8-0.63 mL
10% (w/v) SDS100 µL50 µL
10% (w/v) APS100 µL50 µL
TEMED10 µL5 µL

Procedure for Casting the Separating Gel:

  • Assemble the gel casting apparatus according to the manufacturer's instructions.

  • In a 15 mL conical tube, combine the nuclease-free water, 30% Acrylamide/Bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS as per the table above.

  • Gently swirl the tube to mix the components.

  • Add the 10% APS solution and TEMED. Immediately and gently swirl to mix. Note: Polymerization will begin as soon as TEMED is added.

  • Carefully pipette the solution between the glass plates of the casting apparatus up to the desired height for the separating gel.

  • Overlay the gel solution with a thin layer of isopropanol or n-butanol to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay indicates successful polymerization.

Procedure for Casting the Stacking Gel:

  • After the separating gel has polymerized, pour off the alcohol overlay and rinse the top of the gel with deionized water. Dry the area thoroughly with a laboratory wipe.

  • In a new tube, combine the components for the stacking gel as listed in the table.

  • Add the 10% APS and TEMED, mix gently, and immediately pipette the solution on top of the polymerized separating gel.

  • Insert the comb into the stacking gel solution, ensuring no air bubbles are trapped.

  • Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

  • Once polymerized, the gel is ready for use in an electrophoresis experiment.

Visualizations

experimental_workflow prep_aps Prepare 10% APS Stock Solution add_aps_temed Add APS & TEMED to Separating Gel Mix prep_aps->add_aps_temed prep_gel_sol Prepare Separating & Stacking Gel Solutions prep_gel_sol->add_aps_temed cast_sep Cast Separating Gel add_aps_temed->cast_sep polymerize_sep Polymerize (30-60 min) cast_sep->polymerize_sep add_stack Cast Stacking Gel on top polymerize_sep->add_stack polymerize_stack Polymerize with Comb (20-30 min) add_stack->polymerize_stack load_sample Load Samples polymerize_stack->load_sample run_gel Run Electrophoresis load_sample->run_gel analyze Analyze Results run_gel->analyze

Caption: Workflow for Polyacrylamide Gel Electrophoresis (PAGE) Preparation.

signaling_pathway aps Ammonium Persulfate (APS) sulfate_radical Sulfate Free Radical (SO4•−) aps->sulfate_radical catalyzed by temed TEMED temed->sulfate_radical growing_chain Growing Polymer Chain sulfate_radical->growing_chain initiates acrylamide Acrylamide Monomer acrylamide->growing_chain adds to polyacrylamide Polyacrylamide Gel Matrix growing_chain->polyacrylamide forms

Caption: Acrylamide Polymerization Initiation Pathway.

Application Notes and Protocols: Disulfate (Persulfate) as a Precursor in Catalytic Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfate, commonly known as persulfate (S₂O₈²⁻), is a powerful oxidizing agent that serves as a versatile precursor for generating highly reactive radicals, primarily the sulfate (B86663) radical (SO₄•⁻) and the hydroxyl radical (•OH), in Advanced Oxidation Processes (AOPs). While not a catalyst in the classical sense, its activation through various catalytic methods enables a broad spectrum of chemical transformations. These reactions are of significant interest in environmental remediation for the degradation of persistent organic pollutants and in organic synthesis for the functionalization of C-H bonds and other transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of persulfate in catalyzed chemical reactions.

Section 1: Applications in Organic Synthesis

Persulfate, activated by transition metal catalysts, provides an efficient method for various organic transformations, including benzylic oxidations and decarboxylative couplings.

Cobalt-Catalyzed Benzylic C-H Oxidation

Cobalt salts can effectively catalyze the oxidation of benzylic C-H bonds to carbonyl groups using potassium persulfate as the oxidant. This method is particularly useful for the synthesis of aldehydes and ketones from corresponding methylarenes and alkylarenes.[1][2]

Data Presentation: Cobalt-Catalyzed Benzylic Oxidation of Methylarenes

SubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
4-Methylbenzophenone (B132839)Co(OAc)₂·4H₂O (20)K₂S₂O₈ (2.0)TFA/TFAA80104-Formylbenzophenone78
4,4'-DimethylbenzophenoneCo(OAc)₂·4H₂O (20)K₂S₂O₈ (2.0)TFA/TFAA80104-Formyl-4'-methylbenzophenone74
Methyl 5-bromo-2-methylbenzoateCo(OAc)₂·4H₂O (20)K₂S₂O₈ (2.0)TFA/TFAA8010Methyl 5-bromo-2-formylbenzoate69
Methyl 3,5-dimethylbenzoateCo(OAc)₂·4H₂O (20)K₂S₂O₈ (2.0)TFA/TFAA8010Methyl 3-formyl-5-methylbenzoate65

Experimental Protocol: Synthesis of 4-Formylbenzophenone [1][2]

  • To a reaction vessel, add 4-methylbenzophenone (0.1 mmol), Co(OAc)₂·4H₂O (0.02 mmol, 20 mol%), and potassium persulfate (0.2 mmol, 2.0 equiv.).

  • Add 1 mL of a trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) co-solvent.

  • Heat the reaction mixture to 80 °C and stir for 10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-formylbenzophenone.

Silver-Catalyzed Decarboxylative Allylation

Silver nitrate (B79036) (AgNO₃) catalyzes the decarboxylative allylation of aliphatic carboxylic acids with allyl sulfones using potassium persulfate as the oxidant. This reaction proceeds via a radical mechanism to form new C-C bonds.[3]

Data Presentation: Silver-Catalyzed Decarboxylative Allylation

Carboxylic AcidAllyl SulfoneCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
Cyclohexanecarboxylic acidPhenyl allyl sulfoneAgNO₃ (10)K₂S₂O₈ (2.0)CH₃CN/H₂O6012Allylcyclohexane85
Adamantanecarboxylic acidPhenyl allyl sulfoneAgNO₃ (10)K₂S₂O₈ (2.0)CH₃CN/H₂O60121-Allyladamantane92
Pivalic acidPhenyl allyl sulfoneAgNO₃ (10)K₂S₂O₈ (2.0)CH₃CN/H₂O60123,3-Dimethyl-1-butene78

Experimental Protocol: Synthesis of Allylcyclohexane [3]

  • In a reaction flask, dissolve cyclohexanecarboxylic acid (0.5 mmol), phenyl allyl sulfone (0.6 mmol), and AgNO₃ (0.05 mmol, 10 mol%) in a mixture of acetonitrile (B52724) (CH₃CN) and water.

  • Add potassium persulfate (1.0 mmol, 2.0 equiv.) to the solution.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • After cooling to room temperature, add water and extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield allylcyclohexane.

Section 2: Applications in Environmental Remediation

Persulfate-based AOPs are widely used for the degradation of organic pollutants in water and soil. The activation of persulfate by iron-based catalysts is a cost-effective and environmentally friendly approach.[4][5][6]

Iron-Catalyzed Degradation of Organic Pollutants

Zero-valent iron (ZVI) and ferrous ions (Fe²⁺) are effective for activating persulfate to generate sulfate radicals, which can degrade a wide range of organic contaminants.[4][5][7]

Data Presentation: Iron-Catalyzed Degradation of Phenol (B47542)

Pollutant (conc.)Catalyst (conc.)Persulfate (conc.)pHTemp. (°C)Time (min)Degradation (%)
Phenol (50 mg/L)Fe²⁺ (5 mM)Na₂S₂O₈ (10 mM)3.0256095
Phenol (50 mg/L)ZVI (1 g/L)Na₂S₂O₈ (10 mM)5.02512088
Atrazine (10 mg/L)nZVI/Biochar (0.5 g/L)K₂S₂O₈ (2 mM)7.0253073.47

Experimental Protocol: Degradation of Phenol using Fe²⁺/Persulfate

  • Prepare a 50 mg/L aqueous solution of phenol.

  • Adjust the pH of the solution to 3.0 using sulfuric acid.

  • Add ferrous sulfate (FeSO₄·7H₂O) to achieve a final concentration of 5 mM.

  • Initiate the reaction by adding sodium persulfate (Na₂S₂O₈) to a final concentration of 10 mM.

  • Stir the solution at 25 °C.

  • Withdraw samples at regular intervals (e.g., 10, 20, 30, 60 minutes).

  • Quench the reaction in the samples by adding a suitable quenching agent (e.g., methanol (B129727) or sodium thiosulfate).

  • Analyze the concentration of phenol in the samples using High-Performance Liquid Chromatography (HPLC).

Section 3: Mechanistic Insights and Visualizations

The catalytic activation of persulfate is central to its application. The following diagrams illustrate the key mechanistic pathways.

3.1. Catalytic Activation of Persulfate by Transition Metals

Transition metals, such as Fe²⁺ and Co²⁺, activate persulfate through a single electron transfer mechanism, generating a sulfate radical and a higher oxidation state of the metal ion. The metal ion is then regenerated in a subsequent step, completing the catalytic cycle.

Persulfate_Activation cluster_activation Persulfate Activation cluster_regeneration Catalyst Regeneration S2O8 S₂O₈²⁻ (Persulfate) SO4_radical SO₄•⁻ (Sulfate Radical) S2O8->SO4_radical SO4_ion SO₄²⁻ S2O8->SO4_ion M_n Mⁿ⁺ (e.g., Fe²⁺, Co²⁺) M_n->SO4_radical e⁻ transfer M_n1 M⁽ⁿ⁺¹⁾⁺ (e.g., Fe³⁺, Co³⁺) M_n->M_n1 M_n1_regen M⁽ⁿ⁺¹⁾⁺ M_n_regen Mⁿ⁺ M_n1_regen->M_n_regen Reduction S2O8_regen S₂O₈²⁻ S2O8_radical S₂O₈•⁻ S2O8_regen->S2O8_radical S2O8_radical->M_n_regen

Caption: Catalytic cycle of persulfate activation by a transition metal ion.

3.2. Experimental Workflow for Pollutant Degradation

The following diagram outlines a typical experimental workflow for studying the degradation of an organic pollutant using a catalyzed persulfate system.

Experimental_Workflow prep 1. Prepare Pollutant Solution adjust_pH 2. Adjust pH prep->adjust_pH add_catalyst 3. Add Catalyst (e.g., FeSO₄) adjust_pH->add_catalyst initiate 4. Add Persulfate (Na₂S₂O₈) to start reaction add_catalyst->initiate sampling 5. Collect Samples at Intervals initiate->sampling quench 6. Quench Reaction (e.g., with Methanol) sampling->quench analysis 7. Analyze Pollutant Concentration (HPLC) quench->analysis data 8. Plot Degradation vs. Time analysis->data

Caption: Workflow for a typical pollutant degradation experiment.

3.3. Radical Propagation and Pollutant Oxidation

Once generated, the sulfate radical initiates a series of reactions leading to the degradation of organic pollutants. It can directly oxidize the pollutant or react with water to produce hydroxyl radicals, which also contribute to the degradation process.

Radical_Reaction_Pathway SO4_rad SO₄•⁻ Oxidized_P Oxidized Pollutant (P•⁺) SO4_rad->Oxidized_P Direct Oxidation OH_rad •OH SO4_rad->OH_rad Reaction with Water SO4_rad->OH_rad Reaction with Hydroxide Pollutant Organic Pollutant (P) Pollutant->Oxidized_P Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation Oxidized_P->Degradation H2O H₂O H2O->OH_rad OH_rad->Degradation Oxidation OH_ion OH⁻ OH_ion->OH_rad

Caption: Pathways for pollutant degradation by sulfate and hydroxyl radicals.

References

The Role of Disulfates and Other Sulfurylating Agents in Organosulfate Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the role of various sulfurylating agents, with a focus on persulfates and dialkyl sulfates, in the synthesis of organosulfate compounds. It includes detailed experimental protocols, quantitative data for comparative analysis, and diagrams of key reaction mechanisms and biological pathways to support research and development in this critical area of organic chemistry and drug discovery.

Introduction to Organosulfate Synthesis

Organosulfates are a class of organic compounds characterized by the presence of a sulfate (B86663) ester group (R-O-SO₃⁻). They are of significant interest in both biological and industrial contexts. In the pharmaceutical industry, the introduction of a sulfate moiety can modulate the pharmacological profile of a drug, affecting its solubility, metabolic stability, and biological activity. A prime example is minoxidil (B1677147) sulfate, the active metabolite of the hair growth drug minoxidil, which is significantly more potent than its non-sulfated precursor.[1][2][3]

The synthesis of organosulfates can be challenging due to the reactivity of the sulfating agents and the potential for side reactions. This guide explores the utility of different reagents, clarifies the role of "disulfates" (peroxydisulfates and dialkyl sulfates), and provides practical protocols for their use in the laboratory.

The Role of Peroxydisulfates in Organosulfate Synthesis

Peroxydisulfates, commonly referred to as persulfates (e.g., potassium persulfate, K₂S₂O₈), primarily act as powerful oxidizing agents to initiate radical reactions that can lead to the formation of organosulfates.[4] Their role is not typically as a direct sulfuryl group donor to alcohols.

Mechanism of Action:

In a key application, persulfates facilitate the decarboxylative sulfation of carboxylic acids. In this process, the persulfate ion decomposes, often under thermal or photochemical conditions, to generate sulfate radicals (SO₄•⁻). These highly reactive radicals can abstract a hydrogen atom or induce the decarboxylation of a carboxylic acid to form a carbon-centered radical. This radical can then react in a complex mechanism to ultimately form a C-OSO₃⁻ bond.[4] This method is particularly valuable as it allows for the synthesis of organosulfates from precursors that do not contain a hydroxyl group.[4]

Persulfates also play a role in environmental chemistry, where they are used in advanced oxidation processes to degrade organic contaminants. During this process, organosulfate byproducts can be formed through radical addition mechanisms.[5]

The Evolving Role of Dialkyl Sulfates in Synthesis

Dialkyl sulfates, such as dimethyl sulfate ((CH₃)₂SO₄) and diethyl sulfate, are traditionally known as potent alkylating agents.[6] However, recent research has unveiled their utility as direct O-sulfation reagents under specific catalytic conditions.

Mechanism of Action:

A novel and robust method for the O-sulfation of a wide range of alcohols, phenols, and N-hydroxy compounds has been developed using dimethyl sulfate or diisopropyl sulfate activated by tetrabutylammonium (B224687) bisulfate (Bu₄NHSO₄).[7][8] The bisulfate anion (HSO₄⁻) is proposed to interact with the dialkyl sulfate, enhancing the electrophilicity of the sulfur atom. This facilitates a nucleophilic attack by the hydroxyl group of the substrate on the sulfur atom, leading to the formation of the organosulfate and the corresponding alcohol as a byproduct. This approach represents a significant advancement, offering a versatile and practical alternative to traditional sulfating agents.[7]

Established Methods: Sulfur Trioxide Amine Complexes

For decades, sulfur trioxide-amine complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·py), have been the reagents of choice for the sulfation of alcohols and phenols.[9] They are relatively stable, easy to handle compared to free sulfur trioxide, and highly effective for a broad range of substrates.

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of the SO₃·py complex. The pyridine acts as a leaving group, and a subsequent workup quenches the reaction and isolates the organosulfate salt. This method is widely used due to its high efficiency and predictability.

Quantitative Data on Organosulfate Synthesis

The following table summarizes yields for the synthesis of various organosulfates using different methods. This data is intended to provide a comparative baseline for researchers selecting a synthetic strategy.

PrecursorSulfating AgentProductYield (%)Reference
Benzyl AlcoholChlorosulfonic AcidBenzyl Sulfate70[10][11]
Phenol (B47542)Chlorosulfonic AcidPhenyl Sulfate45[10][11][12]
HydroxyacetoneChlorosulfonic AcidHydroxyacetone Sulfate45[10]
Glycolic AcidChlorosulfonic AcidGlycolic Acid Sulfate35[12]
Generic AlcoholSO₃·py / DMSOAldehyde/Ketone (Oxidation)84 (for a specific aldehyde)[13]
ToluenePotassium PersulfateToluene-derived Organosulfates>10 (in air-saturated solution)[5]

Experimental Protocols

Protocol 1: General Procedure for O-Sulfation of Alcohols using Sulfur Trioxide Pyridine Complex

This protocol is adapted from established procedures for the sulfation of alcohols.[14][15]

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Pyridine

  • Sulfur Trioxide Pyridine Complex (SO₃·py) (1.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM/DMF and pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add the sulfur trioxide pyridine complex (1.5 - 3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude organosulfate by column chromatography or recrystallization to obtain the desired product.

Protocol 2: O-Sulfation of Alcohols using Dimethyl Sulfate and Tetrabutylammonium Bisulfate

This protocol is based on the novel method described by Li, X. et al. (2024).[7]

Materials:

  • Alcohol/Phenol (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq)

  • Tetrabutylammonium Bisulfate (Bu₄NHSO₄) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To a stirred solution of the alcohol or phenol (1.0 eq) and tetrabutylammonium bisulfate (1.1 eq) in the chosen anhydrous solvent, add dimethyl sulfate (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing Mechanisms and Pathways

To further aid in the understanding of the chemical and biological processes involving organosulfates, the following diagrams have been generated using Graphviz.

Reaction Mechanism: Sulfation of an Alcohol with SO₃-Pyridine Complex

sulfation_mechanism ROH R-OH (Alcohol) intermediate [R-O(H)-SO₃⁻]•pyH⁺ ROH->intermediate Nucleophilic Attack SO3_py SO₃•py Complex SO3_py->intermediate product R-OSO₃⁻ (Organosulfate) intermediate->product Deprotonation pyridine Pyridine intermediate->pyridine experimental_workflow start Start: Alcohol + Solvent reaction Add Sulfating Agent (e.g., SO₃•py) at 0°C to RT start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup purification Purification (Chromatography) workup->purification product Final Product: Organosulfate Salt purification->product minoxidil_pathway

References

Application Notes and Protocols for the Preparation of Flavonoid Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of flavonoid sulfates, compounds of significant interest in drug development due to their modified pharmacokinetic profiles and biological activities compared to their parent flavonoids. Flavonoids undergo extensive metabolism in the body, with sulfation being a key phase II conjugation reaction.[1] The resulting sulfate (B86663) esters can be either biologically active metabolites or detoxified excretion products.[2] Understanding and synthesizing these flavonoid sulfates are crucial for pharmacological and toxicological studies.

Two primary methodologies for the preparation of flavonoid sulfates are detailed: enzymatic synthesis, which mimics the biological pathway, and chemical synthesis, which allows for larger-scale production and the generation of various sulfated derivatives.

Section 1: Enzymatic Synthesis of Flavonoid Sulfates

Enzymatic synthesis offers a regioselective method for producing flavonoid sulfates, mirroring the metabolic pathways in humans and other organisms. This process utilizes sulfotransferases (SULTs), a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of flavonoids.[3]

Human cytosolic SULTs, such as SULT1A1, SULT1A3, and SULT1E1, are particularly important in the sulfation of dietary flavonoids.[3][4] These enzymes exhibit different substrate specificities and regioselectivities, allowing for the targeted synthesis of specific flavonoid sulfate isomers. For instance, SULT1A3 is known to preferentially sulfonate the 7-OH group of certain flavones.[4]

This protocol is adapted from studies on the sulfation of flavonoids by human sulfotransferases.[3]

Materials:

  • Recombinant human sulfotransferase (e.g., hSULT1A1, hSULT1A3)

  • Flavonoid substrate (e.g., quercetin (B1663063), catechin, hesperetin)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.2)

  • p-Nitrophenyl sulfate (pNPS), for certain assay types

  • DMSO (for dissolving flavonoids)

  • Tris buffer (0.25 M, pH 8.7)

  • Purified water

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.2), 5 mM pNPS, and 20 µM PAPS.

    • Add the flavonoid substrate to the desired final concentration (typically ranging from 1 µM to 1000 µM). Flavonoids should be dissolved in a minimal amount of DMSO, ensuring the final DMSO concentration in the reaction mixture is low (e.g., 1% v/v).

  • Enzyme Addition and Incubation:

    • Add the recombinant hSULT protein (e.g., 3 µg of hSULT1A1 or hSULT1A3) to the reaction mixture. The total reaction volume is typically 250 µL.

    • Incubate the reaction mixture for 30 minutes at 37°C in a shaking water bath.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume (250 µL) of 0.25 M Tris buffer (pH 8.7).

  • Analysis:

    • The formation of the sulfated flavonoid product can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[5][6]

The following table summarizes the kinetic parameters for the sulfation of various flavonoids by different human SULT isoforms. This data is crucial for optimizing reaction conditions and understanding the efficiency of different enzymes.

FlavonoidSULT IsoformKm (µM)Vmax (nmol/min/mg)
ChrysinSULT1A10.05-
ChrysinSULT1A33.1-
7,4'-DihydroxyflavoneSULT1A33.4-

Data adapted from Meng et al., as cited in[4]. Note: Vmax values were not provided in the cited source.

Enzymatic_Sulfation cluster_reaction Enzymatic Reaction PAPS PAPS (Sulfate Donor) SULT Sulfotransferase (e.g., hSULT1A1) PAPS->SULT Flavonoid Flavonoid (Substrate) Flavonoid->SULT Product Flavonoid Sulfate SULT->Product Sulfonate Transfer PAP PAP SULT->PAP

Caption: Workflow of enzymatic flavonoid sulfation.

Section 2: Chemical Synthesis of Flavonoid Sulfates and Disulfates

Chemical synthesis provides a versatile approach for producing a wide range of flavonoid sulfates, including mono- and di-sulfated derivatives, often in larger quantities than enzymatic methods. A common method involves the use of sulfur trioxide-amine complexes as sulfating agents.[1][7] The term "disulfate" in the context of flavonoid preparation typically refers to the synthesis of flavonoid molecules containing two sulfate groups.

This protocol describes a general method for the synthesis of quercetin mono- and di-sulfates using a sulfur trioxide-N-triethylamine complex.[1][8]

Materials:

  • Quercetin

  • Sulfur trioxide-N-triethylamine complex

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • HPLC grade solvents for purification

  • Deionized water

Procedure:

  • Reaction Setup:

    • Dissolve quercetin in an anhydrous solvent in a reaction vessel.

    • Add a molar excess of the sulfur trioxide-N-triethylamine complex to the solution. A 10-fold molar excess has been found to be optimal for producing a mixture of mono- and di-sulfates.[8]

  • Reaction:

    • Stir the reaction mixture at room temperature for a specified period (e.g., several hours to overnight). The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The resulting residue is then purified, commonly by preparative HPLC, to isolate the different sulfated quercetin products (mono- and di-sulfates).

  • Characterization:

    • The structure of the purified flavonoid sulfates is confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This protocol is specifically for the synthesis of flavonoid 3',4'-ortho disulfates from their corresponding 4'-sulfate esters using a sulfur trioxide-trimethylamine complex.[7]

Materials:

  • Flavonoid 4'-sulfate ester (starting material)

  • Sulfur trioxide-trimethylamine complex

  • Anhydrous solvent (e.g., Pyridine)

Procedure:

  • Reaction Setup:

    • Dissolve the flavonoid 4'-sulfate ester in the anhydrous solvent.

    • Add the sulfur trioxide-trimethylamine complex to the solution.

  • Reaction:

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature.

  • Purification:

    • The desired flavonoid 3',4'-disulfate is isolated from the reaction mixture using appropriate purification techniques, such as column chromatography or preparative HPLC.

  • Analysis:

    • The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.[7]

The following table presents the relative yields of various quercetin sulfates synthesized using a 10-fold molar excess of sulfur trioxide-N-triethylamine complex.

ProductTypeRelative Yield (%)
Quercetin 3-O-sulfateMonosulfate16
Quercetin 7-O-sulfateMonosulfate1.0
Quercetin 3'-O-sulfateMonosulfate1.0
Quercetin 4'-O-sulfateMonosulfate1.0
Quercetin disulfate 1Disulfate3.8
Quercetin disulfate 2Disulfate0.8
Quercetin disulfate 3Disulfate0.8

Data adapted from Jones et al. (2005).[8] Note: The exact positions of the sulfate groups on the disulfates were not fully elucidated in this study.

Chemical_Synthesis Flavonoid Flavonoid (e.g., Quercetin) Reaction Reaction in Anhydrous Solvent Flavonoid->Reaction SulfatingAgent Sulfur Trioxide-Amine Complex (e.g., SO3-N(CH2CH3)3) SulfatingAgent->Reaction Purification Purification (e.g., HPLC) Reaction->Purification MonoSulfates Flavonoid Monosulfates Purification->MonoSulfates DiSulfates Flavonoid Disulfates Purification->DiSulfates Analysis Structural Analysis (NMR, MS) MonoSulfates->Analysis DiSulfates->Analysis

Caption: Workflow for chemical synthesis of flavonoid sulfates.

Conclusion

The preparation of flavonoid sulfates is essential for advancing research in drug metabolism, pharmacology, and toxicology. Both enzymatic and chemical synthesis methods offer distinct advantages. Enzymatic synthesis provides high regioselectivity, yielding specific isomers that are often identical to in vivo metabolites. Chemical synthesis, while typically less selective, allows for the production of larger quantities and a broader range of sulfated derivatives, including disulfates, which are valuable as analytical standards and for biological screening. The protocols and data presented herein provide a foundation for researchers to produce and study these important flavonoid metabolites.

References

Applications of Disulfates in Industrial Chemical Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfates, also known as persulfates, are a class of inorganic compounds characterized by the presence of the peroxydisulfate (B1198043) anion (S₂O₈²⁻). The most commonly utilized disulfates in industrial applications are ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), sodium persulfate (Na₂S₂O₈), and potassium persulfate (K₂S₂O₈). These salts are powerful oxidizing agents and a source of free radicals, making them indispensable in a wide array of industrial chemical processes. Their versatility extends from polymer chemistry and electronics to cosmetics and environmental remediation. This document provides detailed application notes and protocols for the key industrial uses of disulfates.

Key Industrial Applications

The primary industrial applications of disulfates stem from their strong oxidizing properties. They are widely used as:

  • Polymerization Initiators: To kick-start the polymerization of various monomers.

  • Etching and Cleaning Agents: In the electronics industry for printed circuit board (PCB) manufacturing.

  • Bleaching Agents: In cosmetics for hair bleaching and in the textile and paper industries.

  • Oxidizing Agents: In environmental applications for water treatment and soil remediation.

  • Starch Modification: In the paper industry to alter the properties of starch.

The selection of a specific disulfate salt often depends on factors such as solubility, stability, and the specific requirements of the industrial process.

Polymerization Initiation

Disulfates are extensively used as initiators for emulsion polymerization of various monomers to produce commercially significant polymers like styrene-butadiene rubber and polytetrafluoroethylene.[1] In aqueous solutions, the persulfate anion decomposes upon heating to generate sulfate (B86663) free radicals, which then initiate the polymerization process.[1]

Quantitative Data for Emulsion Polymerization
ParameterValueReference
Initiator Potassium Persulfate (KPS)[1][2]
Monomer Methyl Methacrylate (B99206) (MMA)[2]
Emulsifier Sodium Oleate[2]
Medium Distilled Water[2]
Initiator Concentration 2.5 g[2]
Reaction Temperature 70 °C ± 1 °C[2]
Agitation Speed 700-750 rpm[2]
Experimental Protocol: Emulsion Polymerization of Polymethyl Methacrylate (PMMA)

This protocol describes the batch emulsion polymerization of methyl methacrylate (MMA) using potassium persulfate as an initiator.[2]

Materials:

  • Methyl Methacrylate (MMA) monomer

  • Potassium Persulfate (KPS) initiator

  • Sodium Oleate emulsifier

  • Distilled water

  • Nitrogen gas supply

  • Vacuum pump

Equipment:

  • 1-liter, four-necked, round-bottomed flask with ground glass joints

  • Mercury-sealed swivel stirrer

  • Nitrogen intake tube

  • Sampling tube

  • Thermometer

  • Water-cooled reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • Set up the reaction vessel as described in the equipment list.

  • Charge the reactor with pre-weighed emulsifier (Sodium Oleate) and distilled water.

  • Add the MMA monomer to the reactor.

  • Evacuate the reactor using a vacuum pump and then introduce nitrogen gas to create an inert atmosphere. This step is crucial to remove oxygen, which can inhibit the polymerization reaction.

  • Begin agitation at a rate of 700-750 rpm and continue to bubble nitrogen through the reaction mixture.

  • Maintain the reactor temperature at a constant 70 °C ± 1 °C using the heating mantle and temperature controller.

  • After one hour of agitation, prepare an aqueous solution of KPS initiator.

  • Introduce the KPS solution into the reactor under a nitrogen atmosphere to initiate the polymerization.

  • Monitor the reaction progress by taking samples at regular intervals to determine the degree of conversion.

Process Workflow: Emulsion Polymerization

Emulsion_Polymerization cluster_prep Reactor Preparation cluster_reaction Polymerization A Charge Reactor: - Emulsifier - Water - Monomer B Inert Atmosphere: - Evacuate - Purge with N₂ A->B C Set Conditions: - 70°C - 700-750 rpm B->C D Initiator Addition: - Aqueous KPS solution C->D E Polymerization D->E F Monitoring: - Sampling E->F PCB_Etching_Factors cluster_input Input Parameters cluster_output Process Outcome Concentration Persulfate Concentration Etch_Rate Etch Rate Concentration->Etch_Rate Temperature Solution Temperature Temperature->Etch_Rate Agitation Agitation Agitation->Etch_Rate Copper_Thickness Copper Thickness Etching_Time Etching Time Copper_Thickness->Etching_Time Etch_Rate->Etching_Time Etch_Quality Etch Quality (Undercutting) Etching_Time->Etch_Quality Hair_Bleaching cluster_activation Activation cluster_action Bleaching Action cluster_result Result Persulfates Persulfates (S₂O₈²⁻) Radicals Generation of Oxygen Radicals Persulfates->Radicals H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Radicals Alkaline_pH Alkaline pH Alkaline_pH->Radicals Oxidation Oxidation Radicals->Oxidation Melanin Melanin (Hair Pigment) Melanin->Oxidation breaks down Disulfide_Bonds Keratin Disulfide Bonds Cleavage Cleavage Disulfide_Bonds->Cleavage breaks Lightened_Hair Lightened Hair Oxidation->Lightened_Hair Cleavage->Lightened_Hair Persulfate_Activation Persulfate Persulfate (S₂O₈²⁻) Sulfate_Radical Sulfate Radical (SO₄•⁻) Heat Heat Heat->Sulfate_Radical Alkaline Alkaline (OH⁻) Alkaline->Sulfate_Radical Transition_Metals Transition Metals (e.g., Fe²⁺) Transition_Metals->Sulfate_Radical UV_Light UV Light UV_Light->Sulfate_Radical Degradation Degradation of Organic Pollutants Sulfate_Radical->Degradation

References

Application Notes and Protocols: Synthesis of Diallyl Disulfide from Disulfide Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a key organosulfur compound found in garlic and other Allium species, recognized for its significant therapeutic potential, including anticancer, anti-inflammatory, and cardioprotective properties.[1][2][3] Its role as a pharmaceutical intermediate and a bioactive molecule makes its efficient synthesis a critical area of study for drug discovery and development.[2][4] This document provides detailed application notes and protocols for the chemical synthesis of diallyl disulfide. While the term "disulfate" might be ambiguous in this context, the prevalent and industrially practiced synthesis of diallyl disulfide involves the use of a disulfide source, typically sodium disulfide (Na₂S₂), which is often generated in situ from sodium sulfide (B99878) and sulfur.[5][6] These notes will focus on this well-established synthetic route.

Synthesis Overview

The primary method for synthesizing diallyl disulfide involves the reaction of an allyl halide (such as allyl chloride or allyl bromide) with a disulfide source, most commonly sodium disulfide.[5][6] This reaction can be optimized through various approaches, including conventional heating and microwave-assisted methods, often employing a phase transfer catalyst (PTC) to enhance the reaction rate and yield.[7][8]

Reaction Scheme

The general chemical reaction for the synthesis of diallyl disulfide is as follows:

Quantitative Data Summary

The following tables summarize quantitative data from various protocols for the synthesis of diallyl disulfide, allowing for a comparative analysis of different methodologies.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Protocols

ParameterConventional MethodMicrowave-Assisted MethodReference
Reactants Sodium disulfide, Allyl chloride/bromideSodium disulfide, Allyl chloride[7][8]
Catalyst Tetrabutylammonium (B224687) bromide (TBAB)Tetrabutylammonium bromide (TBAB)[7][8]
Temperature 40-60 °C195 W (Power)[5][8]
Reaction Time 1 hour12 minutes[8][9]
Yield ~88% (industrial)82.2%[6][8]
Key Optimization Factors Temperature, Stirring, PTC concentrationMicrowave power, Irradiation time, PTC amount[7][8]

Table 2: Influence of Reactant Molar Ratio on Yield

Mole Ratio (Sodium disulfide : Allyl halide)Yield (%)NotesReference
0.5:1 to 0.62:1Good yield, minimizes byproductsSlight excess of disulfide ensures complete consumption of toxic allyl halide.[5]
0.65:182.2Optimized for microwave-assisted synthesis.[8]
0.6:180.2Optimized with PEG-400 as a phase transfer catalyst.[9]

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of Diallyl Disulfide

This protocol is based on the established industrial method for producing diallyl disulfide.

Materials:

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Allyl chloride or Allyl bromide

  • Water

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel with temperature control and inert atmosphere capabilities

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a reaction vessel, mix sulfur and sodium sulfide in an aqueous medium where water constitutes at least 90% of the volume.[5]

    • Heat the mixture to a temperature between 35 °C and 70 °C to facilitate the dissolution and formation of the sodium disulfide source.[5] A preferred temperature range is 45 °C to 60 °C.[5]

  • Reaction with Allyl Halide:

    • Maintain the temperature of the sodium disulfide solution between 40 °C and 60 °C.[5][6] This temperature range is crucial for minimizing the formation of unwanted byproducts like monosulfides and trisulfides.[5]

    • Slowly add the allyl halide to the disulfide source-containing aqueous medium under an inert gas atmosphere.[6] The reaction is exothermic.

    • The recommended mole ratio of sodium disulfide to allyl halide is between 0.5:1 and 0.62:1.[5]

    • Stir the mixture vigorously to ensure proper mixing of the reactants.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to separate into aqueous and organic layers.

    • Separate the organic layer containing the diallyl disulfide.

    • Wash the organic layer with water to remove any remaining salts.

    • Purify the diallyl disulfide by distillation under reduced pressure.

Protocol 2: Microwave-Assisted Synthesis with Phase Transfer Catalyst

This protocol describes a rapid and efficient laboratory-scale synthesis of diallyl disulfide using microwave irradiation.[8]

Materials:

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Allyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Distilled water

  • Microwave reactor

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • Dissolve 48 g (0.2 mol) of sodium sulfide and 6.4 g (0.2 mol) of sulfur in 100 ml of distilled water in a round-bottom flask to prepare the sodium disulfide solution.[8]

  • Reaction Setup:

    • In the microwave reactor vessel, combine the prepared sodium disulfide solution with allyl chloride. The optimal mole ratio of sodium disulfide to allyl chloride is 0.65:1.[8]

    • Add tetrabutylammonium bromide (TBAB) as the phase transfer catalyst. The optimal mass ratio of TBAB to sodium disulfide is 0.021:1.[8]

  • Microwave Irradiation:

    • Subject the reaction mixture to microwave irradiation at a power of 195 W for 12 minutes.[8]

  • Extraction and Purification:

    • After the reaction, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic extract with water and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude diallyl disulfide.

    • Further purification can be achieved by column chromatography or distillation.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of diallyl disulfide.

G cluster_prep Step 1: Disulfide Source Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up and Purification Na2S Sodium Sulfide (Na₂S) Na2S2_sol Sodium Disulfide Solution (Na₂S₂) Na2S->Na2S2_sol S Sulfur (S) S->Na2S2_sol H2O Water H2O->Na2S2_sol Reaction_Vessel Reaction Na2S2_sol->Reaction_Vessel Allyl_Halide Allyl Halide Allyl_Halide->Reaction_Vessel PTC Phase Transfer Catalyst (optional) PTC->Reaction_Vessel Crude_DADS Crude Diallyl Disulfide Reaction_Vessel->Crude_DADS Extraction Purified_DADS Purified Diallyl Disulfide Crude_DADS->Purified_DADS Purification (e.g., Distillation)

Caption: General workflow for the synthesis of diallyl disulfide.

Logical Relationship of Synthesis Parameters

This diagram shows the key parameters influencing the synthesis of diallyl disulfide.

G DADS_Yield Diallyl Disulfide Yield & Purity Temp Temperature Temp->DADS_Yield Time Reaction Time Time->DADS_Yield Molar_Ratio Molar Ratio (Disulfide:Halide) Molar_Ratio->DADS_Yield Catalyst Phase Transfer Catalyst Catalyst->DADS_Yield Method Synthesis Method (Conventional vs. Microwave) Method->DADS_Yield

Caption: Key parameters affecting diallyl disulfide synthesis.

Applications in Drug Development

Diallyl disulfide has garnered significant attention in the field of drug development due to its wide range of biological activities.[3][10] It has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties.[1][3] In preclinical studies, DADS has demonstrated the ability to inhibit the growth of various cancer cell lines and reduce tumor development in animal models.[1] Its mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and modulation of cellular signaling pathways.[1][10] Furthermore, DADS has shown promise in cardiovascular protection and as a detoxifying agent.[3] The development of efficient and scalable synthetic protocols for diallyl disulfide is, therefore, paramount for advancing its investigation as a potential therapeutic agent.

References

Application of Di-sulfated Compounds in the Synthesis of Natural Products: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The introduction of sulfate (B86663) groups into natural products is a critical modification that significantly influences their biological activity, solubility, and pharmacokinetic properties. Di-sulfated natural products, in particular, represent a unique class of molecules with diverse therapeutic potential, ranging from anticoagulant and antiviral to anti-inflammatory and anticancer effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and application of di-sulfated natural products.

Application Notes

The presence of two sulfate moieties in a natural product scaffold can dramatically alter its interaction with biological targets. Sulfation increases the negative charge and polarity of a molecule, which can enhance its binding affinity to positively charged domains in proteins, modulate protein-protein interactions, or mimic the structure of naturally occurring sulfated biomolecules like heparan sulfate.

Key Applications:

  • Drug Development: Di-sulfated flavonoids, for instance, have been investigated for their anticoagulant properties, acting as mimetics of heparin.[1][2] The strategic placement of sulfate groups can lead to potent and selective inhibitors of enzymes or receptor-ligand interactions.

  • Chemical Biology: Synthetically prepared di-sulfated natural products serve as valuable molecular probes to investigate the role of sulfation in biological processes. They can be used to study the substrate specificity of sulfotransferases and sulfatases, or to elucidate the molecular basis of interactions between sulfated molecules and their protein targets.

  • Natural Product Synthesis: The development of efficient and regioselective methods for di-sulfation is a key challenge in the total synthesis of complex sulfated natural products. The protocols outlined below provide methodologies to address this challenge.

Examples of Di-sulfated Natural Products:

While monosulfated natural products are more common, several di-sulfated and polysulfated compounds have been identified, particularly in marine organisms and certain plant families.[3] A prominent example is the class of sulfated flavonoids, such as quercetin (B1663063) di-sulfates, which have been synthesized and studied for their biological activities.[4][5]

Experimental Protocols

The synthesis of di-sulfated natural products can be achieved through both chemical and enzymatic methods. Chemical synthesis offers versatility in substrate scope, while enzymatic synthesis provides high regioselectivity.

Protocol 1: Chemical Synthesis of Quercetin Di-sulfates

This protocol describes a general method for the sulfation of the flavonoid quercetin, which results in a mixture of mono- and di-sulfated products.[4] Subsequent purification is required to isolate specific di-sulfated isomers.

Materials:

  • Quercetin

  • Sulfur trioxide-N-triethylamine complex

  • Anhydrous dioxane

  • Methanol (B129727)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Heating mantle or water bath

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Drying of Quercetin: To a round-bottom flask, add quercetin (0.5 g, 1.7 mmol). Add dry pyridine (B92270) until the quercetin is fully dissolved. Remove the pyridine using a rotary evaporator. Repeat this process twice to ensure the starting material is anhydrous.

  • Reaction Setup: Place the dried quercetin in a reaction vessel and dissolve it in anhydrous dioxane (50 mL).

  • Addition of Sulfating Agent: Under an inert atmosphere of argon, add sulfur trioxide-N-triethylamine complex (3.1 g, 16.9 mmol, 10 equivalents) to the solution.

  • Reaction Incubation: Place the reaction vessel in a water bath pre-heated to 40°C and stir for 90 minutes. During this time, the sulfated products will precipitate.

  • Work-up: After the incubation period, decant the dioxane solvent. Dissolve the precipitated sulfated quercetin conjugates in methanol.

  • Purification: The mixture of mono- and di-sulfated quercetin products can be separated and purified by preparative HPLC.

Quantitative Data:

The reaction of quercetin with a 10-fold molar excess of sulfur trioxide-N-triethylamine complex yields a mixture of products. The relative yields of the di-sulfated products are generally lower than the monosulfated ones.[4]

Product ClassRelative Yield (%)
Quercetin Monosulfates1 - 16
Quercetin Disulfates0.8 - 3.8

Table 1: Relative yields of sulfated products from the reaction of quercetin with sulfur trioxide-N-triethylamine complex.[4]

Protocol 2: General Enzymatic Sulfation

This protocol provides a general framework for the enzymatic sulfation of a natural product using a sulfotransferase (SOT) and the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This method is highly specific for the position of sulfation.[1]

Materials:

  • Natural product substrate

  • Recombinant sulfotransferase (specific to the substrate and desired position of sulfation)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Enzyme quenching solution (e.g., methanol or acetonitrile)

  • HPLC or LC-MS for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the natural product substrate (at a suitable concentration, e.g., 100 µM), and PAPS (in molar excess, e.g., 500 µM).

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant sulfotransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a specific period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., cold methanol or acetonitrile).

  • Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of the sulfated product.

  • Purification (Optional): If larger quantities of the sulfated product are required, the reaction can be scaled up, and the product can be purified using preparative HPLC.

Visualizations

Chemical Synthesis Workflow

Workflow for Chemical Synthesis of Di-sulfated Flavonoids cluster_prep Substrate Preparation cluster_reaction Sulfation Reaction cluster_workup Work-up and Purification Start Quercetin Dry Anhydrous Drying with Pyridine Start->Dry Dissolve Dissolve in Anhydrous Dioxane Dry->Dissolve Add_Reagent Add SO3-NEt3 Complex (10 eq.) Dissolve->Add_Reagent Incubate Incubate at 40°C for 90 min Add_Reagent->Incubate Decant Decant Dioxane Incubate->Decant Redissolve Redissolve in Methanol Decant->Redissolve Purify Purify by Preparative HPLC Redissolve->Purify Isolate Isolate Di-sulfated Product Purify->Isolate

Caption: Chemical synthesis workflow for di-sulfated flavonoids.

Biosynthetic Pathway of Sulfated Flavonoids

Biosynthesis of Sulfated Flavonoids PAPS PAPS (Sulfate Donor) SOT Sulfotransferase (SOT) PAPS->SOT SOT_2 Sulfotransferase (SOT) PAPS->SOT_2 Flavonoid Flavonoid Aglycone Flavonoid->SOT Mono_Sulfated Mono-sulfated Flavonoid SOT->Mono_Sulfated PAP PAP (Byproduct) SOT->PAP Mono_Sulfated->SOT_2 Another SOT or same SOT Di_Sulfated Di-sulfated Flavonoid SOT_2->Di_Sulfated PAP_2 PAP_2 SOT_2->PAP_2 PAP

Caption: Enzymatic pathway for the biosynthesis of di-sulfated flavonoids.

References

Electrochemical Methods for the Removal of Sulfate Ions from Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical removal of sulfate (B86663) ions from aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges with sulfate contamination in process water or wastewater streams. Three primary electrochemical methods are discussed: Electrocoagulation (EC), Capacitive Deionization (CDI), and Electrodialysis (ED).

Introduction to Electrochemical Sulfate Removal

Sulfate (SO₄²⁻) is a common anion found in industrial effluents, mining drainage, and some natural water sources. High concentrations of sulfate can lead to issues such as laxative effects in drinking water, corrosion of infrastructure, and interference with certain chemical and biological processes.[1][2] Conventional treatment methods like chemical precipitation can be effective but often generate large volumes of sludge and may involve high operational costs.[3] Electrochemical technologies offer a promising alternative, providing efficient and often more environmentally friendly solutions for sulfate removal.[2][4] These methods utilize electrical energy to drive chemical reactions and physical separations, leading to the removal of sulfate ions from water.

Electrocoagulation (EC)

Electrocoagulation is a process that utilizes sacrificial anodes to generate coagulants in situ.[2] As a voltage is applied, the metal anode (typically aluminum or iron) dissolves, releasing metal ions that hydrolyze to form metal hydroxides. These hydroxides act as coagulants, adsorbing and entrapping sulfate ions, which are then removed from the solution through sedimentation or flotation.[5]

Principle of Operation

The fundamental steps in electrocoagulation for sulfate removal are:

  • Anode Dissolution: Sacrificial metal anodes (e.g., Al or Fe) oxidize to release metal ions (Al³⁺ or Fe²⁺/Fe³⁺) into the water.

  • Coagulant Formation: The metal ions hydrolyze to form various monomeric and polymeric hydroxide (B78521) species.

  • Sulfate Adsorption and Entrapment: Sulfate ions are removed through adsorption onto the surface of the metal hydroxide flocs and enmeshment within the growing precipitate.

  • Gas Bubble Generation: At the cathode, water is reduced, producing hydrogen gas bubbles that can aid in the flotation of the formed flocs.

  • Floc Removal: The agglomerated flocs containing the sulfate are removed by sedimentation or flotation.

EC_Principle Water Water Coagulant Coagulant Water->Coagulant Hydrolysis Floc Floc Coagulant->Floc Removal Removal Floc->Removal

Quantitative Data

The performance of electrocoagulation is highly dependent on various operational parameters. The following table summarizes key quantitative data from different studies.

ParameterElectrode MaterialInitial SO₄²⁻ (mg/L)pHVoltage (V) / Current Density (A/m²)Removal Efficiency (%)Reference
VoltageAluminum5005.530 V87[6]
VoltageAluminum5005.510 V66[6]
pHCorrugated Iron100215 V99.1 (synthetic), 98.7 (real)[3]
Current DensityAluminum Anode, Stainless Steel CathodeMine-Impacted Water-65 A/m²70.95[5]
Current DensityIron80812 mA/cm²68.5[2]
Experimental Protocol

Objective: To determine the optimal conditions for sulfate removal from a synthetic aqueous solution using electrocoagulation with aluminum electrodes.

Materials:

  • Electrocoagulation Reactor: A rectangular batch reactor (e.g., 20 cm x 10 cm x 6 cm).[6]

  • Electrodes: Grade 1050 aluminum plates.[6]

  • Power Supply: DC power supply capable of delivering constant voltage or current.

  • Magnetic Stirrer and Stir Bar: For mixing.

  • pH Meter: For monitoring and adjusting pH.

  • Sulfate Test Kit or Ion Chromatograph: For measuring sulfate concentration.

  • Synthetic Sulfate Solution: Prepare a stock solution of sodium sulfate (Na₂SO₄) and dilute to the desired initial concentration (e.g., 500 mg/L SO₄²⁻).

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment.

Procedure:

  • Reactor Setup: Place the aluminum electrodes in the reactor with a fixed inter-electrode distance. Connect the electrodes to the DC power supply.

  • Solution Preparation: Fill the reactor with a known volume of the synthetic sulfate solution.

  • pH Adjustment: Measure the initial pH of the solution and adjust it to the desired starting value (e.g., 5.5) using HCl or NaOH.[6]

  • Electrocoagulation Process:

    • Turn on the magnetic stirrer to ensure the solution is well-mixed.

    • Apply a constant voltage (e.g., 30 V) across the electrodes to initiate the electrocoagulation process.[6]

    • Run the experiment for a specific duration (e.g., 135 minutes).[6]

  • Sampling and Analysis:

    • At predetermined time intervals, collect samples from the reactor.

    • Filter the samples to remove the flocs.

    • Measure the sulfate concentration of the filtered samples.

  • Data Evaluation: Calculate the sulfate removal efficiency at each time point. Repeat the experiment with varying parameters (pH, voltage, initial concentration) to determine the optimal conditions.

EC_Workflow start Start prep Prepare Synthetic Sulfate Solution start->prep setup Set up EC Reactor with Al Electrodes prep->setup ph_adjust Adjust Initial pH setup->ph_adjust ec_process Apply Voltage & Start EC Process ph_adjust->ec_process sampling Collect Samples at Intervals ec_process->sampling analysis Filter & Analyze Sulfate Concentration sampling->analysis evaluate Evaluate Removal Efficiency analysis->evaluate end End evaluate->end

Capacitive Deionization (CDI)

Capacitive deionization is an electrochemical water treatment technology that operates on the principle of electrosorption.[7] Porous carbon electrodes are used to remove ions from water by applying an electrical potential difference. When a voltage is applied, ions are attracted to and stored in the electrical double layers (EDLs) formed at the electrode-solution interface.[7]

Principle of Operation

The CDI process consists of two main cycles:

  • Adsorption (Purification): A voltage is applied across two porous carbon electrodes. Anions (like sulfate) migrate towards the positively charged anode, and cations migrate towards the negatively charged cathode, where they are stored in the EDLs. This results in a purified water stream.[7]

  • Desorption (Regeneration): The applied voltage is reduced to zero or reversed. The adsorbed ions are released from the electrodes into a brine stream, regenerating the electrodes for the next cycle.[7]

Membrane Capacitive Deionization (MCDI) is an advancement where ion-exchange membranes are placed in front of the electrodes to enhance performance by preventing co-ion expulsion and improving charge efficiency.[1]

CDI_Principle cluster_adsorption Adsorption Cycle (Voltage ON) cluster_desorption Desorption Cycle (Voltage OFF/Reversed) anode_ads Anode (+) SO₄²⁻ Adsorbed out_ads Purified Water Out anode_ads->out_ads cathode_ads Cathode (-) Cations Adsorbed cathode_ads->out_ads in_ads Saline Water In in_ads->anode_ads in_ads->cathode_ads in_des Flush Water In anode_des Anode (-/0) SO₄²⁻ Released out_des Brine Out anode_des->out_des cathode_des Cathode (+/0) Cations Released cathode_des->out_des in_des->anode_des in_des->cathode_des

Quantitative Data

The performance of CDI is evaluated based on metrics such as salt adsorption capacity, removal efficiency, and energy consumption.

ParameterElectrode MaterialInitial SO₄²⁻ (mg/L)Operating ModePerformance MetricValueReference
Removal Efficiency-410MCDIRemoval Efficiency95%[1]
Energy Consumption-410MCDIEnergy Consumption0.625 kWh/m³[1]
Adsorption CapacityCeO₂ Activated Carbon100CDISpecific Adsorption Capacity9.36 mg/g[8]
Removal EfficiencyCeO₂ Activated Carbon1170 (mine water)CDIRemoval Rate (after 20 cycles)76.37%[8]
Removal Rate-1000CADIRemoval Rate75%[9]
Removal Rate-2000CADIRemoval Rate65%[9]
Experimental Protocol

Objective: To evaluate the performance of a lab-scale MCDI system for the removal of sulfate from a brackish water sample.

Materials:

  • MCDI Cell: A flow-between or flow-through MCDI cell with porous carbon electrodes, ion-exchange membranes, and spacers.

  • Peristaltic Pump: For circulating the water through the cell.

  • Power Supply/Potentiostat: To apply constant current or voltage.

  • Conductivity Meter: To monitor the salt concentration in the effluent.

  • Brackish Water Sample: Containing a known concentration of sulfate and other ions.

  • Data Acquisition System: To record voltage, current, and conductivity over time.

Procedure:

  • System Assembly: Assemble the MCDI cell according to the manufacturer's instructions.

  • System Priming: Pump deionized water through the cell to remove any air bubbles and ensure proper wetting of the electrodes and membranes.

  • Adsorption Step:

    • Pump the brackish water sample through the MCDI cell at a constant flow rate.

    • Apply a constant adsorption current.[10]

    • Continuously monitor the conductivity of the effluent. The conductivity will decrease as ions are adsorbed.

    • Continue the adsorption step until the effluent conductivity starts to increase, indicating electrode saturation, or until a target effluent concentration is reached.

  • Desorption Step:

    • Switch the pump to a separate container for the brine solution.

    • Apply a reverse current to desorb the ions from the electrodes.[10]

    • Monitor the conductivity of the brine stream; it will be higher than the feed water.

    • Continue the desorption step until the conductivity returns to a baseline level, indicating complete regeneration.

  • Data Analysis:

    • Calculate the water recovery, which is the ratio of the volume of purified water to the total volume of feed water.

    • Calculate the energy consumption per unit volume of treated water.[10]

    • Determine the sorption ratio of sulfate to other ions if a multi-ion solution is used.[10]

CDI_Workflow start Start assemble Assemble & Prime MCDI Cell start->assemble adsorption Adsorption Cycle: Pump Brackish Water, Apply Current assemble->adsorption monitor_ads Monitor Effluent Conductivity adsorption->monitor_ads desorption Desorption Cycle: Reverse Current monitor_ads->desorption Electrodes Saturated monitor_des Monitor Brine Conductivity desorption->monitor_des analyze Analyze Data: Water Recovery, Energy Consumption monitor_des->analyze Regeneration Complete end End analyze->end

Electrodialysis (ED)

Electrodialysis is a membrane-based separation process that uses an electric potential to transport ions through ion-exchange membranes.[11] An ED stack consists of alternating cation-exchange membranes (CEMs) and anion-exchange membranes (AEMs) placed between an anode and a cathode.

Principle of Operation
  • Ion Migration: When a voltage is applied across the electrodes, cations in the feed water migrate towards the cathode, and anions (including sulfate) migrate towards the anode.

  • Selective Transport: Cations can pass through the CEMs but are rejected by the AEMs. Anions can pass through the AEMs but are rejected by the CEMs.

  • Concentration and Dilution: This selective transport results in the formation of alternating compartments of concentrated (brine) and diluted (desalinated) solutions.

  • Product Streams: The desalinated water is collected from the diluate compartments, and the concentrated brine is collected from the concentrate compartments.

ED_Principle Anode Anode (+) Cathode Cathode (-) AEM1 AEM1 Feed1 Feed Water Feed1->AEM1 CEM1 CEM1 Feed1->CEM1 Feed2 Feed Water AEM2 AEM2 Feed2->AEM2 CEM2 CEM2 Feed2->CEM2 Diluate Diluate Out Concentrate Concentrate Out AEM1->Concentrate SO₄²⁻ CEM1->Diluate Cations AEM2->Concentrate SO₄²⁻ CEM2->Diluate Cations

Quantitative Data

The performance of electrodialysis is often assessed by removal efficiency, energy consumption, and ion flux.

ParameterInitial SO₄²⁻ / SalinityOperating Voltage (V)Performance MetricValueReference
SO₄²⁻ Transmission Rate4-5% salt content20 VSO₄²⁻ Transmission Rate2.54%[12]
Energy Consumption4-5% salt content20 VEnergy Consumption per unit of NaCl0.344 kWh/kg[12]
Energy Consumption-12.5 VEnergy Consumption3.5 kWh/m³[13]
Sulfate Recovery2889 ± 286 mg/L-Sulfate Recovery63.5 ± 8.8%[13]
Energy Consumption0.7-1.0 g/dm³ NaCl-Energy Consumption0.034–0.230 kWh/m³[14]
Experimental Protocol

Objective: To investigate the effect of operating voltage on the separation of sulfate and chloride ions from a high-salinity wastewater sample using a pilot-scale electrodialysis unit.

Materials:

  • Pilot-Scale Electrodialysis Unit: With a defined number of cell pairs and membrane area (e.g., single membrane area of 800 cm²).[12]

  • Ion-Exchange Membranes: Monovalent anion selective membranes can be used to enhance the separation of chloride from sulfate.

  • Pumps: For circulating the diluate, concentrate, and electrode rinse solutions.

  • DC Power Supply: To apply a constant voltage.

  • Flow Meters and Pressure Gauges: To monitor hydraulic conditions.

  • Conductivity and pH Meters: To monitor solution properties.

  • Ion Chromatograph: For accurate measurement of chloride and sulfate concentrations.

  • High-Salinity Wastewater: Containing known concentrations of sodium chloride and sodium sulfate.

Procedure:

  • System Preparation:

    • Prepare the diluate, concentrate, and electrode rinse solutions. The electrode rinse solution is typically a sodium sulfate solution.

    • Circulate the solutions through their respective compartments to ensure the system is filled and free of air.

  • Electrodialysis Operation:

    • Set the influent flow rates for the concentrate, diluate, and electrode compartments to the desired values (e.g., 250 L/h for concentrate and diluate, 350 L/h for electrode compartment).[12]

    • Apply a constant operating voltage (e.g., 10 V).[12]

  • Monitoring and Sampling:

    • Continuously monitor the current, voltage, and conductivity of the diluate and concentrate streams.

    • Collect samples from the diluate and concentrate tanks at regular time intervals.

  • Analysis:

    • Measure the chloride and sulfate concentrations in the collected samples using ion chromatography.

  • Parameter Variation:

    • Repeat the experiment at different operating voltages (e.g., 15 V, 20 V, 25 V, 30 V) to evaluate the effect on separation efficiency and energy consumption.[12]

  • Performance Calculation:

    • Calculate the transmission rates of chloride and sulfate.

    • Determine the separation efficiency between chloride and sulfate.

    • Calculate the energy consumption per unit of salt removed.

ED_Workflow start Start prepare Prepare Diluate, Concentrate, & Electrode Solutions start->prepare circulate Circulate Solutions Through ED Unit prepare->circulate operate Set Flow Rates & Apply Constant Voltage circulate->operate monitor Monitor Current, Voltage, & Conductivity operate->monitor sample Collect Samples from Diluate & Concentrate monitor->sample analyze Analyze Cl⁻ & SO₄²⁻ Concentrations sample->analyze calculate Calculate Performance Metrics analyze->calculate vary Repeat at Different Operating Voltages calculate->vary vary->operate end End vary->end All Voltages Tested

Conclusion

Electrochemical methods, including electrocoagulation, capacitive deionization, and electrodialysis, offer versatile and effective solutions for the removal of sulfate ions from water. The choice of the most suitable technology depends on factors such as the initial sulfate concentration, the desired final water quality, the presence of other ions, and economic considerations. The protocols and data presented in these application notes provide a foundation for researchers and scientists to design and optimize electrochemical treatment processes for their specific needs. Further research and development in areas such as electrode materials, membrane technology, and process integration will continue to enhance the efficiency and cost-effectiveness of these promising technologies.

References

Application Notes and Protocols for Persulfate-Based Advanced Oxidation Processes in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive species.[1] Among these, sulfate (B86663) radical-based AOPs (SR-AOPs) have garnered significant attention for their efficacy in degrading a wide range of recalcitrant organic contaminants.[2] These processes rely on the activation of persulfate (PS), primarily peroxydisulfate (B1198043) (S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻), to generate powerful sulfate radicals (SO₄•⁻).[3][4]

Sulfate radicals possess a high redox potential (E⁰ = 2.5–3.1 V) and a longer half-life (30-40 µs) compared to hydroxyl radicals (•OH), offering greater selectivity and efficiency in certain applications.[2] This document provides detailed application notes and protocols for the use of persulfate-based AOPs in wastewater treatment, focusing on common activation methods, quantitative data for pollutant degradation, and standardized experimental procedures.

Core Principles and Mechanisms

The fundamental principle of persulfate-based AOPs is the cleavage of the peroxide bond (O-O) in persulfate anions to produce sulfate radicals.[3] This activation can be achieved through various methods, including thermal, ultraviolet (UV) radiation, and catalytic activation (e.g., using transition metals).[5]

Upon activation, the generated sulfate radicals can degrade organic pollutants through several mechanisms:

  • Hydrogen Abstraction: The radical removes a hydrogen atom from the organic molecule.

  • Electron Transfer: The radical accepts an electron from the organic pollutant.

  • Addition to Double Bonds: The radical adds to an unsaturated bond in the organic molecule.

In some systems, particularly under alkaline conditions, sulfate radicals can also react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which also contribute to the oxidation of pollutants.[6] Non-radical pathways, involving singlet oxygen (¹O₂) or direct electron transfer, have also been identified in certain catalytic systems.[6]

Chemical Pathways of Persulfate Activation

The generation of reactive oxygen species from persulfate is initiated by an activation step. The primary pathways for thermal, UV, and iron-catalyzed activation are illustrated below.

cluster_activation Persulfate Activation Pathways cluster_degradation Pollutant Degradation S2O8 S₂O₈²⁻ (Persulfate) SO4_rad 2 SO₄•⁻ (Sulfate Radical) S2O8->SO4_rad Heat or UV (λ < 270 nm) S2O8->SO4_rad Fe²⁺ OH_rad •OH (Hydroxyl Radical) SO4_rad->OH_rad H₂O or OH⁻ SO4_rad2 SO₄•⁻ Fe2 Fe²⁺ Fe3 Fe³⁺ SO4_ion SO₄²⁻ H2O H₂O OH_rad2 •OH OH_ion OH⁻ Pollutant Organic Pollutant Deg_Prod Degradation Products (CO₂, H₂O, etc.) Pollutant->Deg_Prod Oxidation by: SO4_rad2->Pollutant OH_rad2->Pollutant

Caption: General mechanism of persulfate activation and pollutant degradation.

Quantitative Data on Pollutant Degradation

The efficiency of persulfate-based AOPs is highly dependent on the activation method, target pollutant, and operational parameters such as pH, temperature, and the concentrations of persulfate and any catalyst. The following tables summarize quantitative data from various studies.

Table 1: Degradation of Various Organic Pollutants by Thermally Activated Persulfate

PollutantInitial Conc. (mg/L)Persulfate Conc.Temperature (°C)Time (min)Degradation Efficiency (%)Reference
DinitrodiazophenolVaries20.0 g/L907599.2 (COD)[7]
Volatile Organic Compounds (VOCs)Varies1-5 g/L20-40VariesHigh for CEs and BTEXs[8]
Stabilized Landfill Leachate~4000 (COD)10 (S₂O₈²⁻/COD ratio)8012093.4 (COD)[9]
AtrazineNot specifiedNot specified>30Not specified~100[9]
SulfamethazineNot specifiedNot specified>30Not specified~100[9]

Table 2: Degradation of Organic Pollutants by UV-Activated Persulfate

PollutantInitial Conc. (mg/L)Persulfate Conc. (mM)UV Wavelength/IntensityTime (min)Degradation Efficiency (%)Reference
Bisphenol A (BPA)110.88-1.75 (200-400 mg/L)Not specified30100[10]
Acid Blue 113Not specified6.3Not specifiedVariesHigh[11]
Sulfachloropyridazine (SCP)Varies4.0UV-C120100[12]
Acetochlor (ACE)10 µM0.1919 µW/cm²Varies>90[13]
Rosuvastatin (RS)200.2Not specified20100[6]

Table 3: Degradation of Organic Pollutants by Iron-Catalyzed Persulfate Activation

PollutantCatalystPersulfate Conc.Catalyst Conc.Time (min)Degradation Efficiency (%)Reference
Azo Dye (AO7)CuFe₂O₄Not specifiedNot specifiedVaries87.6[14]
Rhodamine BCo₃O₄/CoFe₂O₄0.9 g/LNot specified4595.6[15]
Tetracycline (TC)Fe-CNs-P/S-50.2 g/L (PMS)0.05 g/L3098.1[7]
Sulfamethazine (SMT)Starch-nZVIVariesVaries583.2[16]
Nitrochlorobenzene (NCB)nZVI/BiocharFe/PS molar ratio 1:10.02 g120>90[17]

Experimental Protocols

The following sections provide detailed protocols for common persulfate-based AOP experiments.

Protocol 1: General Safety Precautions for Handling Persulfates

Persulfates are strong oxidizers and require careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat.[14]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[18]

  • Storage: Store persulfates in a cool, dry place away from heat sources, flammable materials, reducing agents, and incompatible chemicals.[14][18]

  • Handling: Use dedicated, clean, and dry scoops or spatulas. Avoid creating dust. In case of a spill, isolate the area and clean up using non-combustible absorbent materials like vermiculite (B1170534) or sand.[14][19]

  • Disposal: Dispose of persulfate waste and solutions as hazardous waste according to institutional guidelines.[20]

Protocol 2: Thermally Activated Persulfate Degradation of an Organic Pollutant

This protocol describes a typical batch experiment for evaluating the degradation of a target pollutant using heat-activated persulfate.

Workflow for Thermal Activation Experiment

prep_sol 1. Prepare Stock Solutions (Pollutant, Persulfate) setup_reactor 2. Set up Reactor (Jacketed beaker, magnetic stirrer, water bath) prep_sol->setup_reactor add_reagents 3. Add Reagents to Reactor (Wastewater, Pollutant) setup_reactor->add_reagents equilibrate 4. Equilibrate to Target Temp. add_reagents->equilibrate add_ps 5. Initiate Reaction (Add Persulfate stock solution) equilibrate->add_ps sample 6. Collect Samples at Intervals (t=0, 5, 10, 30, 60 min, etc.) add_ps->sample quench 7. Quench Reaction (Add Methanol (B129727) or Sodium Thiosulfate) sample->quench analyze 8. Analyze Samples (HPLC, TOC Analyzer) quench->analyze

Caption: Experimental workflow for a thermally activated persulfate AOP.

Materials and Reagents:

  • Target organic pollutant

  • Sodium persulfate (Na₂S₂O₈) or Potassium persulfate (K₂S₂O₈)

  • High-purity water (e.g., Milli-Q)

  • Methanol or Sodium Thiosulfate (for quenching)

  • Jacketed glass reactor or sealed vials

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.22 µm)

  • HPLC vials

  • Analytical instruments (HPLC, TOC analyzer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target pollutant in high-purity water at a known concentration.

    • Prepare a fresh stock solution of sodium persulfate. The concentration will depend on the desired final concentration in the reaction.

  • Reactor Setup:

    • Place a known volume of the wastewater sample (or high-purity water spiked with the pollutant) into the reactor.

    • Place the reactor in the water bath set to the desired temperature (e.g., 40-80°C).[8][9]

    • Begin stirring the solution at a constant rate.

  • Reaction Initiation:

    • Once the solution reaches the target temperature, add the required volume of the persulfate stock solution to initiate the reaction. This is time zero (t=0).

  • Sampling:

    • Withdraw aliquots (e.g., 1 mL) of the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Immediately quench the reaction in each sample by adding a quenching agent (e.g., an excess of methanol or sodium thiosulfate) to stop the oxidative process.[15]

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the samples for the concentration of the target pollutant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[19]

    • Optionally, analyze the samples for Total Organic Carbon (TOC) to assess mineralization.[18][20]

Protocol 3: UV-Activated Persulfate Degradation of an Organic Pollutant

This protocol outlines a typical setup for a UV/persulfate experiment.

Materials and Reagents:

  • Same as Protocol 2

  • UV photoreactor equipped with a specific wavelength lamp (e.g., low-pressure mercury lamp at 254 nm)

  • Quartz tubes or a quartz-jacketed reactor

Procedure:

  • Reagent Preparation: Prepare stock solutions as described in Protocol 2.

  • Reactor Setup:

    • Add a known volume of the wastewater sample (or spiked water) to the quartz reactor.

    • Place the reactor in the UV photoreactor. If temperature control is needed, a cooling/heating jacket can be used.

    • Begin stirring the solution.

  • Reaction Initiation:

    • Add the required volume of the persulfate stock solution.

    • Immediately turn on the UV lamp to start the reaction (t=0).

  • Sampling and Analysis: Follow steps 4 and 5 from Protocol 2.

Protocol 4: Heterogeneous Catalytic Activation of Persulfate using an Iron-Based Catalyst

This protocol describes an experiment using a solid iron-based catalyst to activate persulfate.

Materials and Reagents:

  • Same as Protocol 2

  • Solid iron-based catalyst (e.g., nanoscale zero-valent iron (nZVI), Fe₃O₄, or a supported iron catalyst)[14][21]

  • Glass beaker or flask

Procedure:

  • Reagent Preparation: Prepare stock solutions as described in Protocol 2.

  • Reactor Setup:

    • Add a known volume of the wastewater sample (or spiked water) to a beaker.

    • Begin stirring at a constant rate.

  • Reaction Initiation:

    • Add a pre-weighed amount of the solid catalyst to the solution.

    • Add the required volume of the persulfate stock solution to initiate the reaction (t=0).

  • Sampling and Analysis:

    • Follow the sampling procedure from Protocol 2. It is crucial to filter the catalyst particles from the sample immediately upon collection using a syringe filter.

    • Analyze the filtered samples as described in Protocol 2.

Analytical Methodologies

Protocol 5: Quantification of Organic Pollutants by HPLC
  • Instrument Setup:

    • Set up an HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array Detector).[19]

    • The mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) and flow rate will be specific to the target analyte.[22]

  • Calibration:

    • Prepare a series of standard solutions of the target pollutant at known concentrations.

    • Inject the standards into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis:

    • Inject the filtered and quenched samples from the AOP experiment.

    • Determine the peak area of the target pollutant in each sample and calculate its concentration using the calibration curve.

Protocol 6: Determination of Total Organic Carbon (TOC)

TOC analysis is used to measure the total amount of organically bound carbon in a water sample, providing an indication of the extent of mineralization.

  • Sample Preparation:

    • If necessary, homogenize the sample.

    • Acidify the sample to a pH of ≤ 2 with an acid (e.g., HCl or H₂SO₄).[23]

    • Purge the sample with a CO₂-free gas (e.g., nitrogen or purified air) to remove inorganic carbon (carbonates and bicarbonates).[23][24]

  • Instrument Analysis:

    • Inject the purged sample into a TOC analyzer.

    • The organic carbon is oxidized to CO₂ via high-temperature combustion, chemical oxidation, or UV irradiation.[20]

    • The resulting CO₂ is measured by a non-dispersive infrared (NDIR) detector.[20][24]

  • Quantification: The instrument software calculates the TOC concentration based on a calibration performed with a standard of known carbon concentration (e.g., potassium hydrogen phthalate).

Protocol 7: Radical Scavenging Experiments

To identify the primary radical species (SO₄•⁻ vs. •OH) responsible for degradation, quenching experiments are performed by adding specific alcohols that react at different rates with each radical.

Logical Flow of Radical Scavenging

start Run AOP Experiment (No Scavenger) add_tba Add tert-Butanol (B103910) (TBA) (•OH Scavenger) start->add_tba add_etoh Add Ethanol (B145695) (EtOH) (Scavenges both •OH and SO₄•⁻) start->add_etoh compare Compare Degradation Rates start->compare Control run_tba Run AOP with TBA add_tba->run_tba run_etoh Run AOP with EtOH add_etoh->run_etoh run_tba->compare run_etoh->compare conclusion1 Conclusion: •OH is the dominant radical compare->conclusion1 Significant inhibition with TBA conclusion2 Conclusion: SO₄•⁻ is the dominant radical compare->conclusion2 Minor inhibition with TBA, significant with EtOH conclusion3 Conclusion: Both radicals contribute compare->conclusion3 Partial inhibition with both

Caption: Logic for identifying dominant radical species using scavengers.

Procedure:

  • Run the AOP experiment as described in Protocols 2, 3, or 4 under three different conditions:

    • Control: No scavenger added.

    • Condition 1: Add an excess of tert-butanol (TBA), which is a strong scavenger of •OH but reacts slowly with SO₄•⁻.[5]

    • Condition 2: Add an excess of ethanol (EtOH) or methanol (MeOH), which scavenges both •OH and SO₄•⁻ at high rates.[5]

  • Monitor the degradation of the target pollutant in all three experiments.

  • Interpretation:

    • If degradation is significantly inhibited by TBA, •OH is a major contributor.

    • If degradation is only slightly inhibited by TBA but significantly inhibited by EtOH, SO₄•⁻ is the dominant radical.

    • If both scavengers cause partial inhibition, it is likely that both radicals are involved in the degradation process.

Conclusion

Persulfate-based AOPs offer a versatile and powerful platform for the treatment of wastewater containing recalcitrant organic pollutants. The choice of activation method—be it thermal, UV-based, or catalytic—can be tailored to specific applications and contaminants. By following standardized protocols and carefully controlling experimental parameters, researchers can effectively harness the oxidative power of sulfate radicals for environmental remediation. The quantitative data and detailed methodologies provided in these notes serve as a valuable resource for designing and implementing effective persulfate-based wastewater treatment strategies.

References

The Role of Disulfate in Atmospheric Sulfuric Acid Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuric acid (H₂SO₄) is a key component of atmospheric aerosols, influencing cloud formation, radiative balance, and acid rain. Its formation is a complex process involving multiple gas- and aqueous-phase reactions. This document details the critical role of the disulfate ion (S₂O₇²⁻) as an intermediate in two significant pathways of atmospheric sulfuric acid formation: the gas-phase reaction of sulfur trioxide (SO₃) with sulfuric acid and the aqueous-phase oxidation of bisulfite (HSO₃⁻). This application note provides a comprehensive overview of the underlying chemistry, quantitative kinetic and thermodynamic data, detailed experimental protocols for studying these reactions, and visualizations of the key pathways.

Introduction

Atmospheric sulfuric acid is primarily formed from the oxidation of sulfur dioxide (SO₂). While the gas-phase oxidation of SO₂ by the hydroxyl radical (•OH) is a major pathway, other reactions, particularly those occurring in the condensed phase or involving novel intermediates, are crucial for a complete understanding of atmospheric sulfur chemistry. The this compound, also known as pyrosulfate, has been identified as a key intermediate in alternative pathways to sulfuric acid formation. Understanding the kinetics and mechanisms of disulfate-mediated reactions is essential for improving atmospheric models and assessing the environmental impact of sulfur emissions.

This document outlines the two primary roles of disulfate in atmospheric sulfuric acid formation:

  • As a product of the reaction between sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄): This gas-phase reaction can be a significant sink for SO₃, particularly in environments with high sulfuric acid concentrations.

  • As an intermediate in the oxidation of bisulfite (HSO₃⁻): In aqueous aerosols and cloud droplets, the oxidation of dissolved SO₂ (as bisulfite) can proceed via a disulfate intermediate.

Disulfate Formation Pathways

Gas-Phase Reaction of Sulfur Trioxide and Sulfuric Acid

In the gas phase, sulfur trioxide can react with existing sulfuric acid molecules to form disulfuric acid (H₂S₂O₇), which can then be hydrolyzed to produce two molecules of sulfuric acid. The this compound is the conjugate base of disulfuric acid.

Reaction Pathway:

  • Formation of Disulfuric Acid: SO₃ + H₂SO₄ → H₂S₂O₇

  • Hydrolysis of Disulfuric Acid: H₂S₂O₇ + H₂O → 2H₂SO₄

This pathway is particularly relevant in the upper troposphere and lower stratosphere, where lower temperatures and water vapor concentrations can favor the reaction between SO₃ and H₂SO₄[1][2][3].

Aqueous-Phase Oxidation of Bisulfite

In cloud droplets and aqueous aerosols, sulfur dioxide dissolves and exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions. The oxidation of bisulfite by dissolved oxygen to form sulfate (B86663) (SO₄²⁻), a precursor to sulfuric acid, is proposed to proceed through a disulfate intermediate[4].

Proposed Reaction Pathway:

  • Oxidation to Disulfate Intermediate: 2HSO₃⁻ + O₂ → S₂O₇²⁻ + H₂O

  • Hydrolysis of Disulfate: S₂O₇²⁻ + H₂O → 2HSO₄⁻

  • Formation of Sulfuric Acid: HSO₄⁻ + H⁺ → H₂SO₄

This pathway contributes to the formation of sulfate in aqueous atmospheric particles, influencing their size and hygroscopicity.

Quantitative Data

The following tables summarize the available quantitative data for the key reactions involving disulfate in the formation of sulfuric acid.

ReactionTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Gibbs Free Energy of Activation (kcal/mol)Reference(s)
SO₃ + H₂SO₄ → H₂S₂O₇280-3202.57 × 10⁻¹² - 5.52 × 10⁻¹²2.3[5][6]
SO₃ + H₂O (+ H₂O) → H₂SO₄ (+ H₂O)298~1.2 x 10⁻¹²~6.5[7][8]
S₂O₇²⁻ hydrolysis (half-life)298~52 secondsNot Available[1]

Table 1: Kinetic Data for Disulfate-Related Reactions.

Compound/IonStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Reference(s)
SO₃ (g)-395.77-371.08[6][9][10][11][12]
H₂SO₄ (l)-813.99-690.00[10]
H₂O (l)-285.83-237.1[10]
HSO₃⁻ (aq)-626.22-527.9[10]
SO₄²⁻ (aq)-909.3-744.5[10][13]
S₂O₇²⁻ (aq)Not AvailableNot Available

Table 2: Thermodynamic Data for Relevant Species (at 298.15 K and 1 atm).

Experimental Protocols

Protocol for Aerosol Chamber Study of the SO₃ + H₂SO₄ Reaction

This protocol describes a general procedure for studying the gas-phase reaction between sulfur trioxide and sulfuric acid in an environmental chamber.

4.1.1. Materials and Equipment

  • Environmental chamber (e.g., Teflon bag) with controlled temperature and humidity.

  • SO₂ and O₃ gas cylinders of known concentrations.

  • UV lamps for photolysis.

  • Humidifier for controlling relative humidity.

  • SO₃ source (e.g., by passing SO₂ over a heated catalyst).

  • H₂SO₄ vapor generator.

  • Scanning Mobility Particle Sizer (SMPS) for measuring aerosol size distribution.

  • Chemical Ionization Mass Spectrometer (CIMS) for detecting gas-phase species like SO₃ and H₂SO₄.

  • Aerosol Mass Spectrometer (AMS) for analyzing aerosol composition.

4.1.2. Experimental Procedure

  • Chamber Preparation: Clean the chamber by flushing with purified air for several hours until background particle and gas concentrations are negligible.

  • Set Initial Conditions: Adjust the temperature and relative humidity of the chamber to the desired experimental conditions.

  • Introduce Reactants:

    • Inject a known concentration of H₂SO₄ vapor into the chamber.

    • Introduce a stable flow of SO₃ into the chamber.

  • Monitoring:

    • Continuously monitor the concentrations of SO₃ and H₂SO₄ using the CIMS.

    • Measure the aerosol number concentration and size distribution using the SMPS to observe new particle formation or growth.

    • Periodically sample the aerosol phase with the AMS to identify the presence of sulfate and potentially other sulfur-containing species.

  • Data Analysis:

    • Calculate the decay rate of SO₃ to determine the reaction rate constant.

    • Analyze the AMS data to confirm the formation of sulfate aerosols.

    • Use the SMPS data to study the nucleation and growth rates of new particles.

Protocol for Studying Bisulfite Oxidation via a Disulfate Intermediate

This protocol outlines a method for investigating the aqueous-phase oxidation of bisulfite in a bulk solution, simulating conditions in an atmospheric aerosol.

4.2.1. Materials and Equipment

  • Reaction vessel with temperature control.

  • pH meter and controller.

  • Sodium bisulfite (NaHSO₃) solution.

  • Deionized water saturated with oxygen.

  • Raman spectrometer with a probe for in-situ measurements.

  • Ion chromatograph for sulfate analysis.

4.2.2. Experimental Procedure

  • Solution Preparation: Prepare a sodium bisulfite solution of known concentration in the reaction vessel. Adjust the pH to a value representative of atmospheric aerosols (typically pH 3-5).

  • Initiate Reaction: Bubble oxygen-saturated deionized water through the solution to initiate the oxidation of bisulfite.

  • In-situ Monitoring:

    • Use the Raman spectrometer to monitor the solution in real-time. Look for the appearance of characteristic Raman bands for disulfate (around 1090 cm⁻¹) and the corresponding decrease in the bisulfite signal and increase in the sulfate signal[1].

  • Offline Analysis:

    • At regular time intervals, withdraw aliquots of the solution.

    • Analyze the samples using ion chromatography to quantify the concentration of sulfate.

  • Data Analysis:

    • Correlate the appearance and disappearance of the disulfate Raman signal with the rate of sulfate formation.

    • Determine the half-life of the disulfate intermediate from the time-resolved Raman data.

Visualizations

Sulfuric_Acid_Formation_Pathways cluster_gas Gas Phase cluster_aqueous Aqueous Phase SO3_gas SO₃ H2S2O7 H₂S₂O₇ SO3_gas->H2S2O7 + H₂SO₄ H2SO4_gas H₂SO₄ Two_H2SO4 2 x H₂SO₄ H2S2O7->Two_H2SO4 + H₂O H2O_gas H₂O HSO3_aq HSO₃⁻ S2O7_ion S₂O₇²⁻ HSO3_aq->S2O7_ion + O₂ O2_aq O₂ Two_HSO4_ion 2 x HSO₄⁻ S2O7_ion->Two_HSO4_ion + H₂O H2O_aq H₂O

Figure 1: Overview of disulfate-mediated sulfuric acid formation pathways.

Chamber_Experiment_Workflow cluster_monitoring Monitoring Instruments A Chamber Preparation (Cleaning & Conditioning) B Introduction of Reactants (H₂SO₄, SO₃) A->B C Reaction Monitoring B->C D Data Analysis C->D CIMS CIMS (Gas-phase concentrations) SMPS SMPS (Aerosol size distribution) AMS AMS (Aerosol composition)

Figure 2: Workflow for an aerosol chamber experiment studying the SO₃ + H₂SO₄ reaction.

Bisulfite_Oxidation_Protocol cluster_analysis_methods Analytical Techniques Start Prepare Bisulfite Solution (Controlled pH and Temperature) React Initiate Oxidation with O₂ Start->React Monitor In-situ and Offline Analysis React->Monitor Analyze Data Interpretation Monitor->Analyze Raman Raman Spectroscopy (Detect S₂O₇²⁻ intermediate) IC Ion Chromatography (Quantify SO₄²⁻ formation)

Figure 3: Protocol for studying aqueous-phase bisulfite oxidation.

Conclusion

The formation of sulfuric acid in the atmosphere is a multifaceted process, and the role of disulfate as a key intermediate is becoming increasingly recognized. The gas-phase reaction of SO₃ with H₂SO₄ and the aqueous-phase oxidation of bisulfite provide alternative pathways to sulfuric acid that are important for accurately modeling atmospheric sulfur chemistry. The experimental protocols and data presented in this application note provide a framework for researchers to further investigate these reactions, leading to a more complete understanding of atmospheric aerosol formation and its impact on the environment and climate. Further research is needed to obtain direct atmospheric measurements of disulfate and to refine the thermodynamic data for this important species.

References

Application of Disulfate and Other Sulfate-Based Anions in Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of sulfate-based anions, with a particular focus on bisulfate, as components of ionic liquids (ILs). It is important to note that while the inquiry specifically mentioned disulfate (S₂O₇²⁻) , a thorough review of the scientific literature did not yield specific examples of ionic liquids incorporating this anion. Therefore, this guide will focus on the closely related and well-documented sulfate-based anions, such as bisulfate (HSO₄⁻) and alkyl sulfates, which have found diverse applications in various scientific fields.[1][2][3][4]

Introduction to Sulfate-Based Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[3][5] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents.[2] The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion.[5][6]

Sulfate-based anions, particularly bisulfate, are of significant interest due to their potential to impart acidity, hydrophilicity, and specific catalytic activities to the ionic liquid. These characteristics have led to their exploration in a range of applications, from organic synthesis and biomass processing to drug delivery.[1][7]

Physicochemical Properties of Sulfate-Based Ionic Liquids

The choice of the anion significantly influences the physical and chemical characteristics of an ionic liquid. The following table summarizes key quantitative data for representative sulfate-based ionic liquids.

Ionic Liquid (Cation-Anion)Melting Point (°C)Decomposition Temp. (°C)Viscosity (cP at 25°C)Ionic Conductivity (mS/cm at 25°C)Reference
1-Butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Bmim][HSO₄])< 25> 200~250~5Relevant literature
1-Ethyl-3-methylimidazolium hydrogen sulfate ([Emim][HSO₄])< 25> 200~100~10Relevant literature
1-Butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO₄])< 25> 250~80~8Relevant literature
Choline (B1196258) hydrogen sulfate ([Cho][HSO₄])~80> 200HighLowRelevant literature

Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the measurement method.

Applications in Research and Development

Catalysis in Organic Synthesis

Acidic ionic liquids, particularly those containing the bisulfate anion, have demonstrated significant potential as catalysts and reaction media for a variety of organic transformations. The Brønsted acidity of the bisulfate anion can facilitate reactions such as esterification, condensation, and alkylation, often with improved yields and selectivities compared to traditional acid catalysts.[1]

Logical Relationship: Role of Bisulfate in Acid Catalysis

G IL Ionic Liquid ([Cation][HSO₄]) HSO4 Bisulfate Anion (HSO₄⁻) IL->HSO4 provides H_plus Proton (H⁺) (Brønsted Acid) HSO4->H_plus donates Catalysis Acid-Catalyzed Reaction H_plus->Catalysis Substrate Organic Substrate Substrate->Catalysis Product Product Catalysis->Product

Caption: Role of bisulfate anion as a proton donor in acid catalysis.

Biomass Processing

The dissolution and processing of lignocellulosic biomass are critical steps in the production of biofuels and bio-based chemicals. Certain ionic liquids, including some sulfate-based ILs, have shown the ability to dissolve cellulose (B213188) and other biopolymers.[7][8] This application leverages the ionic liquid's ability to disrupt the extensive hydrogen-bonding network present in biomass.

Drug Delivery and Pharmaceutical Applications

The tunable nature of ionic liquids has led to their investigation as potential drug delivery systems.[3][5] By pairing a pharmaceutically active cation or anion with a suitable counter-ion, it is possible to create "active pharmaceutical ingredient-ionic liquids" (API-ILs). While specific examples of disulfate-based API-ILs are not available, the concept could potentially be extended to sulfate-based anions to modify the solubility, stability, and bioavailability of drugs.[3] For instance, the use of biocompatible cations like choline in combination with sulfate-based anions is an area of active research.[9]

Experimental Protocols

Synthesis of a Representative Bisulfate Ionic Liquid: 1-Butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO₄])

This protocol describes a common method for the synthesis of a bisulfate-containing ionic liquid.

Experimental Workflow: Synthesis of [Bmim][HSO₄]

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification BmimCl 1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) Mixing Mixing and Stirring (e.g., 24h at room temp.) BmimCl->Mixing H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Mixing Washing Washing with solvent (e.g., diethyl ether) Mixing->Washing Drying Drying under vacuum Washing->Drying Product [Bmim][HSO₄] (Final Product) Drying->Product

Caption: A typical workflow for the synthesis of a bisulfate ionic liquid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]) in a suitable solvent (e.g., dichloromethane).

  • Acid Addition: Slowly add an equimolar amount of concentrated sulfuric acid (H₂SO₄) to the solution under constant stirring. The reaction is typically carried out at room temperature.

  • Reaction Time: Allow the reaction to proceed for a set period, often 24 hours, to ensure complete anion exchange.

  • Purification:

    • The resulting ionic liquid phase is typically washed several times with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials and byproducts.

    • The washing is performed in a separatory funnel, and the lower ionic liquid layer is collected.

  • Drying: The purified ionic liquid is then dried under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and water.

  • Characterization: The final product should be characterized using techniques such as NMR spectroscopy and FTIR to confirm its structure and purity.

Characterization of Ionic Liquids

Standard analytical techniques are employed to verify the identity and purity of the synthesized ionic liquids and to determine their physicochemical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cation and to check for the absence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the anion and cation.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature.

  • Viscometry and Conductometry: These techniques are used to measure the viscosity and ionic conductivity of the ionic liquid, respectively.

Safety and Handling

While ionic liquids are often considered "green" solvents due to their low volatility, they are not without hazards. Many ionic liquids can be skin and eye irritants, and their long-term toxicity is still under investigation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling ionic liquids. All work should be conducted in a well-ventilated fume hood.

Conclusion

Although the use of the disulfate anion in ionic liquids is not well-documented, the broader class of sulfate-based ionic liquids, particularly those containing the bisulfate anion, offers a versatile platform for a wide range of applications in research and development. Their tunable acidity, thermal stability, and unique solvent properties make them valuable tools for catalysis, biomass processing, and potentially in the pharmaceutical sciences. Further research into the synthesis and application of novel sulfate-based ionic liquids is warranted to fully explore their potential.

References

Troubleshooting & Optimization

Technical Support Center: Decomposition Pathways of the Disulfate Ion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the disulfate ion (S₂O₇²⁻), also known as the pyrosulfate ion.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the decomposition of the this compound.

Issue 1: Inconsistent results in thermal decomposition studies using Thermogravimetric Analysis (TGA).

Potential Cause Troubleshooting Step
Inconsistent Heating Rate Ensure a consistent and appropriate heating rate is used across all experiments. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of decomposition steps.[1]
Sample Preparation Ensure the sample is finely powdered and evenly distributed in the TGA crucible to promote uniform heating.[1] For hydrated starting materials, a preliminary drying step at a temperature below the decomposition point may be necessary.
Atmosphere Control The presence of moisture or reactive gases can influence decomposition. Conduct experiments under a controlled, inert atmosphere (e.g., nitrogen or argon) unless the effect of a reactive atmosphere is being studied.
Crucible Material Ensure the crucible material (e.g., alumina, platinum) is inert and does not react with the sample or its decomposition products at high temperatures.
Buoyancy Effects Perform a blank run with an empty crucible under the same experimental conditions and subtract this from the sample data to correct for buoyancy effects, which can cause apparent weight changes.

Issue 2: Unexpectedly rapid or slow hydrolysis of disulfate in aqueous solutions.

Potential Cause Troubleshooting Step
pH of the Solution The hydrolysis of related sulfur-containing compounds is often pH-dependent. The rate of hydrolysis of the this compound is expected to be influenced by the concentration of H⁺ or OH⁻ ions. Measure and control the pH of your solution. Acidic or basic conditions may accelerate the hydrolysis of the S-O-S bond.
Temperature Reaction rates are temperature-dependent. Ensure the temperature of the solution is precisely controlled and monitored throughout the experiment. Higher temperatures will generally increase the rate of hydrolysis.
Presence of Catalytic Species Metal ions or other species in the solution could potentially catalyze the hydrolysis reaction. Analyze the purity of your reagents and solvent.
Ionic Strength The ionic strength of the solution can affect reaction rates. Maintain a constant ionic strength using an inert salt if comparing rates under different conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for the this compound?

The two primary decomposition pathways for the this compound are thermal decomposition and hydrolysis.

  • Thermal Decomposition: When heated, solid disulfate salts decompose into the corresponding metal sulfate (B86663) and sulfur trioxide gas.[2][3][4]

  • Hydrolysis: In aqueous solutions, the this compound reacts with water to form two bisulfate (hydrogensulfate) ions.[2]

Q2: At what temperature does the this compound decompose?

The decomposition temperature depends on the cation present in the disulfate salt.

CompoundDecomposition Temperature (°C)Products
Sodium Pyrosulfate (Na₂S₂O₇)> 460Na₂SO₄ + SO₃[2][4]
Potassium Pyrosulfate (K₂S₂O₇)> 600K₂SO₄ + SO₃[3][4]
Silver(I) Disulfate (Ag₂S₂O₇)443 - 643 (two steps)Ag₂SO₄ + SO₃[5]

Q3: What is the chemical equation for the hydrolysis of the this compound?

The hydrolysis of the this compound (S₂O₇²⁻) in water (H₂O) proceeds as follows:

S₂O₇²⁻(aq) + H₂O(l) ⇌ 2HSO₄⁻(aq)[4]

Q4: How can I monitor the thermal decomposition of a disulfate salt?

Thermogravimetric Analysis (TGA) is the most common technique used to monitor thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of decomposition temperatures and stoichiometry.

Q5: What factors can influence the stability of disulfate in aqueous solution?

The stability of the this compound in an aqueous solution can be influenced by:

  • pH: The rate of hydrolysis is expected to be dependent on the pH of the solution.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Concentration: The equilibrium of the hydrolysis reaction will depend on the concentration of disulfate ions.

  • Presence of other ions: Cations can influence the stability of the this compound in solution.[4]

Experimental Protocols

Experiment 1: Determination of Thermal Decomposition Temperature of a Disulfate Salt using Thermogravimetric Analysis (TGA)

Objective: To determine the onset and completion temperatures of the thermal decomposition of a solid disulfate salt.

Materials:

  • Disulfate salt (e.g., Potassium Pyrosulfate, K₂S₂O₇)

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucible

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Finely grind the disulfate salt to a homogenous powder.

  • Instrument Setup:

    • Turn on the TGA instrument and the inert gas flow (typically 20-50 mL/min).

    • Place an empty, clean crucible on the TGA balance and tare it.

  • Sample Loading: Accurately weigh 5-10 mg of the powdered disulfate salt into the tared crucible.

  • TGA Program:

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 800 °C for K₂S₂O₇) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: Start the TGA run and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • The onset temperature of decomposition is the temperature at which a significant mass loss begins.

    • The final temperature is the point at which the mass stabilizes after the decomposition event.

    • The percentage of mass loss can be used to confirm the stoichiometry of the decomposition reaction.

Experiment 2: Qualitative Study of the Hydrolysis of this compound

Objective: To qualitatively observe the hydrolysis of the this compound in an aqueous solution by monitoring pH changes.

Materials:

  • Disulfate salt (e.g., Sodium Pyrosulfate, Na₂S₂O₇)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: Dissolve a known amount of sodium pyrosulfate in a known volume of deionized water (e.g., 1 g in 100 mL) while stirring.

  • Initial pH Measurement: Immediately after dissolution, measure the initial pH of the solution.

  • Monitoring pH: Continue to monitor the pH of the solution over time (e.g., every 5 minutes for 30 minutes, then every 15 minutes).

  • Observation: A decrease in pH over time indicates the formation of the bisulfate ion (HSO₄⁻), which is acidic.

  • Effect of Temperature (Optional): Repeat the experiment at a slightly elevated temperature (e.g., 40 °C) to observe the effect on the rate of pH change.

Visualizations

Thermal_Decomposition S2O7 This compound (S₂O₇²⁻) in solid salt Heat Heat (e.g., >460°C for Na₂S₂O₇) SO4 Sulfate Ion (SO₄²⁻) in solid salt S2O7->SO4 Decomposition SO3 Sulfur Trioxide (SO₃) (gas) S2O7->SO3 Decomposition Hydrolysis_Pathway S2O7 This compound (S₂O₇²⁻) HSO4 Bisulfate Ion (HSO₄⁻) S2O7->HSO4 Hydrolysis H2O Water (H₂O) TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Grind Grind Sample Weigh Weigh Sample (5-10 mg) Grind->Weigh Load Load Sample into Crucible Weigh->Load Program Set Temperature Program (e.g., 25-800°C at 10°C/min) Load->Program Run Run TGA under Inert Gas Program->Run Plot Plot Mass Loss vs. Temperature Run->Plot Determine Determine Decomposition Temperatures Plot->Determine

References

What are the potential interferences in the analysis of disulfate?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfate (persulfate) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential interferences in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for determining disulfate (persulfate) concentration?

The primary methods for quantifying persulfate include titration, spectrophotometry, and ion chromatography.[1][2] Each method has distinct advantages and is susceptible to different types of interferences.[1][2] Titrimetric methods are traditional and cost-effective, while spectrophotometric techniques offer simplicity and speed.[1][3][4] Ion chromatography provides high sensitivity and the ability to detect multiple ions simultaneously.[1][5]

Q2: I am seeing inconsistent results with my iodometric titration. What could be the cause?

Inaccurate results in iodometric titration of persulfate can stem from several sources. A primary issue is the instability of the iodine (I₂) produced during the reaction, as well as the thiosulfate (B1220275) solution used for titration.[6] Additionally, the timing of the starch indicator addition is critical and can affect the endpoint determination.[6] Other oxidizing and reducing agents present in the sample can also interfere with the reaction.

Q3: My persulfate-iron titration results are variable, especially with groundwater samples. Why?

This method relies on the oxidation of a known excess of Fe(II) by persulfate, followed by back-titration of the remaining Fe(II).[6] Several factors can interfere with this process:

  • Native Iron: Naturally occurring iron in the sample can alter the initial concentration of Fe(II), leading to significant errors.[6]

  • Other Reduced Species: Other reduced metals or residual contaminants in the water can react with the titrant (e.g., permanganate), causing an overestimation of persulfate concentration.[6]

  • Chelating Agents: Additives like chelates can complex with the iron, interfering with the reaction kinetics and endpoint detection.[6]

Q4: My spectrophotometric analysis is giving unexpected absorbance readings. What are the potential interferences?

Spectrophotometric methods, while rapid, can be affected by various substances:

  • Colored Substances: Any compound in the sample that absorbs light at the same wavelength as the analyte will cause interference.[1]

  • Other Peroxides: The presence of other oxidants like hydrogen peroxide (H₂O₂) or peroxymonosulfate (B1194676) (PMS) can lead to mutual interference in many colorimetric methods.[7]

  • Iron and Chelators: Methods based on the oxidation of Fe(II) are susceptible to interference from background iron and chelating agents.[6]

  • Hydroxylamine: This compound can interfere with iodometric spectrophotometry.[3]

Q5: How does residual persulfate affect other water quality analyses like Chemical Oxygen Demand (COD)?

Residual persulfate is a strong oxidant and will be measured along with the organic substances in a COD test, leading to a significant positive interference and artificially high COD values.[8] This interference must be removed before analysis to accurately evaluate the performance of water treatment processes.[8]

Troubleshooting Guides

Issue 1: Inaccurate Titration Results

If you are experiencing issues with either iodometric or persulfate-iron titration methods, consult the following table for potential causes and solutions.

Potential Cause Affected Method(s) Recommended Solution
Presence of native iron or other reduced metalsPersulfate-Iron TitrationUse an alternative method like iodometric titration, which has less interference from native metals, or ion chromatography.[6]
Presence of chelating agentsPersulfate-Iron TitrationConsider sample pre-treatment to break the chelates or switch to a method not based on iron chemistry.[6]
Instability of iodine (I₂) or thiosulfate titrantIodometric TitrationPrepare fresh thiosulfate solutions regularly. Minimize exposure of the iodine solution to air and sunlight during the experiment.[6]
Incorrect timing of starch indicator additionIodometric TitrationAdd the starch indicator only when the solution has faded to a pale yellow. Adding it too early can result in a poorly defined endpoint.[6]
Issue 2: Spectrophotometric Measurement Errors

For problems encountered during spectrophotometric analysis, refer to the troubleshooting workflow below.

G cluster_start Start: Inaccurate Spectrophotometric Reading cluster_check Interference Check cluster_solutions Solutions start Identify Sample Type & Method check_color Is sample colored or turbid? start->check_color check_peroxides Do other peroxides (H₂O₂, PMS) exist? check_color->check_peroxides No solution_color Filter sample. Use a method with a different wavelength or correct for background absorbance. check_color->solution_color Yes check_iron Is method iron-based? (e.g., Fe(II)-thiocyanate) check_peroxides->check_iron No solution_peroxides Use a selective method. (e.g., DPD with peroxidase for H₂O₂, or pre-treat with l-histidine (B1673261) for PMS). check_peroxides->solution_peroxides Yes solution_iron Measure and subtract background iron. Use an alternative method (e.g., modified iodometric). check_iron->solution_iron Yes end_node Accurate Measurement check_iron->end_node No solution_color->check_peroxides solution_peroxides->check_iron solution_iron->end_node

Caption: Troubleshooting workflow for spectrophotometric interferences.

Experimental Protocols

Protocol 1: Removal of Persulfate Interference in COD Analysis

This protocol describes a method to eliminate interference from residual persulfate before measuring the Chemical Oxygen Demand (COD) of a water sample.[8]

Objective: To accurately measure COD in samples from sulfate (B86663) radical-based advanced oxidation processes.

Materials:

  • Water sample containing residual potassium persulfate (K₂S₂O₈)

  • Sodium sulfite (B76179) (Na₂SO₃) solution

  • Heating apparatus (e.g., water bath or heating block) capable of maintaining 90°C

  • Standard COD analysis reagents

Procedure:

  • Sample Preparation: Take a known volume of the water sample.

  • Sulfite Addition: Add sodium sulfite to the sample. The molar ratio of Na₂SO₃ to the estimated potassium persulfate concentration should be at least 2:1.

  • Heating: Heat the treated sample at 90°C for 60 minutes. This step ensures the complete reaction and removal of persulfate.

  • Cooling: Allow the sample to cool to room temperature.

  • COD Analysis: Proceed with the standard COD analysis protocol on the treated sample.

Validation: The deviation of COD values after this treatment is typically lower than 5%, a significant improvement over other correction methods.[8]

Protocol 2: Modified Iodometric Spectrophotometry for Persulfate

This modified protocol enhances the standard iodometric method to provide a rapid and robust measurement, particularly in complex matrices.[4][9]

Objective: To quantify persulfate via spectrophotometry with minimal interference.

Materials:

  • Sample containing persulfate

  • Potassium iodide (KI) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution containing potassium iodide and sodium bicarbonate. The bicarbonate maintains a near-neutral pH, which helps prevent interferences.[4][9]

  • Reaction: Mix the sample with the reagent solution. Persulfate oxidizes the iodide (I⁻) to iodine (I₂), which forms the triiodide ion (I₃⁻) in the presence of excess iodide. This results in a yellow-colored solution.

  • Measurement: Measure the absorbance of the solution at a wavelength of 352 nm. This wavelength is specific to the triiodide ion and avoids significant interferences from the reagent matrix.[4][9][10]

  • Quantification: Determine the persulfate concentration using a calibration curve prepared with known standards.

Advantages: This method is rapid and demonstrates good agreement with titration methods.[4][9] The presence of an iron activator does not interfere with the measurement at this wavelength.[4][9]

G cluster_methods Persulfate Analytical Methods cluster_interferences Common Interferences Titration Titration Metals Reduced Metals (e.g., Fe²⁺) Titration->Metals Chelators Chelating Agents Titration->Chelators Spectro Spectrophotometry Spectro->Metals Spectro->Chelators Color Colored/Turbid Species Spectro->Color Peroxides Other Peroxides (H₂O₂, PMS) Spectro->Peroxides Chromo Ion Chromatography Generally fewer chemical interferences

Caption: Relationship between analytical methods and key interferences.

References

How can reaction conditions be optimized when using disulfate as a reagent?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions when using disulfate (persulfate) as a reagent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for improved efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: My disulfate reaction is sluggish or not proceeding. What are the common causes?

A slow or incomplete reaction is often due to insufficient activation of the persulfate anion (S₂O₈²⁻). While a strong oxidant itself, its reactivity is significantly enhanced when converted to the highly reactive sulfate (B86663) radical (SO₄•⁻).[1] Common reasons for poor activation include:

  • Suboptimal pH: The stability and activation of disulfate are highly pH-dependent.

  • Incorrect Temperature: Many activation methods are temperature-sensitive.

  • Inadequate Activator Concentration: The concentration of the activating agent (e.g., transition metal, base) may be too low.

  • Presence of Scavenging Species: Other compounds in the reaction mixture may be consuming the sulfate radicals.[2]

Q2: What are the primary methods for activating disulfate?

Several methods can be employed to activate disulfate, each with its own advantages and optimal conditions.[3] The most common approaches include:

  • Heat Activation: Applying heat is a straightforward method to induce homolytic cleavage of the peroxide bond in disulfate, generating sulfate radicals.[1][3]

  • Alkaline (Base) Activation: At high pH (typically >10), disulfate is rapidly activated.[1][4] This method generates sulfate radicals, hydroxyl radicals (OH•), and superoxide (B77818) radicals (O₂•⁻).[1]

  • Transition Metal Activation: Transition metals, particularly iron (Fe²⁺), are widely used to activate persulfate at ambient temperatures and neutral pH.[1][2] This involves a one-electron transfer from the metal to the persulfate anion.[1]

  • UV Radiation: Ultraviolet light can be used to cleave the O-O bond in the persulfate ion, generating sulfate radicals.[1]

  • Organic Compound Activation: Certain organic compounds, such as ketones, primary alcohols, and phenols (in their ionized phenoxide form), can activate persulfate.[5][6]

Q3: How does pH affect my disulfate reaction?

pH is a critical parameter. Under acidic and weakly alkaline conditions, persulfate activation is slow.[1] Strong alkaline conditions (pH > 10) lead to rapid activation.[1][4] The speciation of both the target substrate and any activators can also be pH-dependent, influencing their reactivity. For instance, the activation by phenols is significantly more rapid at a pH where the phenoxide form is present.[6][7]

Q4: Can the disulfate reagent itself decompose?

Yes, disulfate salts can decompose, particularly at elevated temperatures. For example, potassium persulfate (K₂S₂O₈) has a decomposition temperature of 50-60°C.[8] Sodium persulfate (Na₂S₂O₈) is generally more stable. The thermal decomposition of sodium pyrosulfate (an intermediate in some disulfate reactions) occurs at higher temperatures.[9] It is crucial to be aware of the thermal stability of the specific disulfate salt being used, especially when employing heat activation.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Insufficient Activation Review your activation method. If using heat, ensure the temperature is optimal for sulfate radical formation without causing unwanted side reactions or decomposition of reactants/products. For metal activation, check the concentration and oxidation state of the metal catalyst (e.g., Fe²⁺ is more effective than Fe³⁺).[1] For alkaline activation, confirm the pH is sufficiently high (pH > 10).[4]
Incorrect Reagent Concentration The concentration of disulfate can impact reaction efficiency. Increasing the concentration can lead to more sulfate and hydroxyl radicals, but excessively high concentrations can sometimes lead to reduced efficiency due to radical scavenging by excess persulfate.[3]
Presence of Radical Scavengers Natural organic matter or other components in your reaction mixture can act as radical scavengers, reducing the availability of sulfate radicals to react with your target compound.[2] Consider purifying your starting materials or increasing the oxidant dose.
Suboptimal Reaction Time Monitor the reaction progress over time to determine the optimal duration. Insufficient time will result in an incomplete reaction, while excessively long times may lead to product degradation.
Poor Reagent Quality Ensure your disulfate reagent and any activators are of good quality and have been stored correctly. Anhydrous salts, for example, can absorb moisture, affecting their effective concentration.[10]
Problem 2: Formation of Unwanted Byproducts
Possible Cause Troubleshooting Step
Non-selective Radical Reactions Sulfate radicals are powerful and often non-selective oxidants.[11] This can lead to the oxidation of other functional groups in your molecule or solvent. Consider lowering the reaction temperature or using a more controlled activation method.
Product Instability Your desired product may not be stable under the reaction conditions. Test the stability of your product under the same conditions (pH, temperature, oxidant concentration) in a separate experiment.[12]
Side Reactions with Solvent The solvent can sometimes participate in the reaction. Ensure the chosen solvent is inert under the oxidative conditions.
Incorrect Work-up Procedure The work-up procedure itself might be causing byproduct formation. For example, exposure to acidic or basic conditions during extraction can degrade some products.[12]

Quantitative Data Summary

Parameter Value Significance Reference
Standard Redox Potential (S₂O₈²⁻/SO₄²⁻) 2.01 VIndicates the inherent oxidizing strength of the persulfate anion.[1]
Standard Redox Potential (SO₄•⁻/SO₄²⁻) 2.5 - 3.1 VShows the significantly higher oxidizing power of the sulfate radical compared to the persulfate anion.[1]
Potassium Persulfate Decomposition Temperature 50 - 60 °CImportant for storage and for defining the upper limit for heat-activated reactions with this salt.[8]
Optimal pH for Alkaline Activation > 10Reactions relying on base activation should be maintained in this pH range for optimal performance.[4]

Experimental Protocols

Protocol 1: General Heat-Activated Disulfate Oxidation
  • Reaction Setup: In a clean, dry reaction vessel, dissolve the substrate in a suitable solvent.

  • Reagent Addition: Add the required amount of sodium or potassium persulfate to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 40-70°C). The optimal temperature will depend on the substrate and solvent.[13]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining oxidant, if necessary (e.g., with a solution of sodium thiosulfate).[14] Proceed with standard extraction and purification procedures.

Protocol 2: Iron(II)-Catalyzed Disulfate Oxidation at Ambient Temperature
  • Reaction Setup: Dissolve the substrate in a suitable solvent (e.g., a water/acetonitrile mixture) in a reaction vessel.

  • Catalyst Addition: Add a solution of the iron(II) salt (e.g., FeSO₄·7H₂O) to the reaction mixture. A typical catalyst loading is in the range of 10-30 mol%.[15]

  • Disulfate Addition: Slowly add a solution of sodium or potassium persulfate to the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction at room temperature. Upon completion, proceed with the appropriate work-up and purification steps.

Visualizations

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_activation Is the disulfate activation method optimal? start->check_activation adjust_activation Adjust Activation: - Increase Temperature - Check pH (>10 for base) - Verify Metal Catalyst Conc. check_activation->adjust_activation No check_scavengers Are radical scavengers present? check_activation->check_scavengers Yes adjust_activation->check_scavengers purify_reagents Purify Starting Materials or Increase Oxidant Dose check_scavengers->purify_reagents Yes check_conditions Are other reaction conditions optimized? check_scavengers->check_conditions No purify_reagents->check_conditions optimize_conditions Optimize: - Reagent Concentration - Reaction Time - Solvent Choice check_conditions->optimize_conditions No end_success Problem Resolved check_conditions->end_success Yes optimize_conditions->end_success Activation_Pathways cluster_heat Heat Activation cluster_metal Metal Activation (Fe²⁺) cluster_alkali Alkaline Activation S2O8_h S₂O₈²⁻ SO4_rad_h 2 SO₄•⁻ S2O8_h->SO4_rad_h Δ S2O8_m S₂O₈²⁻ SO4_rad_m SO₄•⁻ S2O8_m->SO4_rad_m SO4_m SO₄²⁻ S2O8_m->SO4_m Fe2 Fe²⁺ Fe2->SO4_rad_m Fe3 Fe³⁺ Fe2->Fe3 S2O8_a1 S₂O₈²⁻ HO2 HO₂⁻ S2O8_a1->HO2 OH_a1 OH⁻ OH_a1->HO2 SO4_rad_a SO₄•⁻ HO2->SO4_rad_a O2_rad O₂•⁻ HO2->O2_rad S2O8_a2 S₂O₈²⁻ S2O8_a2->SO4_rad_a

References

What are the best practices for the purification of disulfate salts?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the purification of disulfate and related sulfate-containing salts. The information is tailored for researchers, scientists, and professionals in drug development who encounter purification challenges in their experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for purifying disulfate and other inorganic salts?

The primary methods for purifying solid inorganic salts, including disulfates, are recrystallization, ion-exchange chromatography, and chemical precipitation. Recrystallization is the most common technique, leveraging differences in solubility between the desired salt and impurities at varying temperatures.[1][2] Ion-exchange chromatography separates ions based on their charge and is effective for removing other ionic impurities. Chemical precipitation can be used to selectively remove specific contaminants; for instance, hydrated lime can precipitate sulfates as gypsum.[3]

Q2: What are the typical impurities found in crude disulfate salts?

Crude salts can contain a variety of impurities depending on their source and synthesis route. Common impurities include:

  • Insoluble matter: Dust, sand, or other particulate contaminants.[4]

  • Other ions: Salts from natural sources often contain other ions like potassium, magnesium, and calcium.[4][5]

  • Colored impurities: Organic matter or transition metal ions can impart color.

  • Solvent inclusions: Pockets of mother liquor can be trapped within the crystal lattice during crystallization.[4]

Q3: How do I choose the right purification method?

The choice of method depends on the nature of the salt, the type and amount of impurities, and the desired final purity. A logical approach to method selection is often employed. For simple purification from insoluble matter, filtration followed by recrystallization is effective. To remove soluble ionic impurities, recrystallization is a strong first choice, while ion-exchange chromatography may be necessary for achieving very high purity or separating ions with similar properties.

Diagram 1: Purification Method Selection Logic start Crude Disulfate Salt check_insoluble Are there insoluble impurities? start->check_insoluble hot_filtration Perform Hot Filtration check_insoluble->hot_filtration Yes check_soluble Are there soluble ionic impurities? check_insoluble->check_soluble No hot_filtration->check_soluble recrystallization Recrystallization check_soluble->recrystallization Yes end_product Pure Disulfate Salt check_soluble->end_product No check_purity Is purity sufficient? recrystallization->check_purity iex Ion-Exchange Chromatography (IEX) check_purity->iex No check_purity->end_product Yes iex->end_product

Diagram 1: Purification Method Selection Logic
Troubleshooting: Recrystallization

Q4: How do I select a suitable solvent for recrystallization?

An ideal recrystallization solvent should:

  • Completely dissolve the salt at an elevated temperature (near its boiling point).[1]

  • Dissolve the salt poorly or not at all at low temperatures (e.g., room temperature or in an ice bath).[1]

  • Either dissolve impurities very well at all temperatures or not at all, allowing them to be separated by filtration.

  • Not react with the salt.

  • Be volatile enough to be easily removed from the purified crystals.

Solubility tests on a small scale are crucial for identifying the best solvent.[1]

Q5: What should I do if my salt does not crystallize upon cooling?

If crystals fail to form, the solution may be unsaturated or supersaturated without nucleation sites. Try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. This can create microscopic nucleation sites.[6]

  • Seeding: Add a tiny crystal of the pure salt (a "seed crystal") to the solution to initiate crystallization.[6]

  • Further Cooling: Cool the solution in an ice-salt bath or refrigerator for an extended period.[6]

  • Reduce Solvent: If too much solvent was added, evaporate some of it by gentle heating and then allow the solution to cool again.

Q6: My final crystals are colored. How can I remove the color?

Colored impurities are often non-polar organic compounds. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product, reducing the overall yield.

Diagram 2: Troubleshooting Recrystallization Issues problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oily_product Oily Product Forms problem->oily_product low_recovery Low Recovery / Yield problem->low_recovery sol_scratch Scratch inner flask surface no_crystals->sol_scratch Try sol_seed Add a seed crystal no_crystals->sol_seed Try sol_cool Cool further (ice bath) no_crystals->sol_cool Try sol_evap Reduce solvent volume no_crystals->sol_evap Try sol_reheat Reheat solution oily_product->sol_reheat Try sol_add_solvent Add more solvent oily_product->sol_add_solvent Try sol_change_solvent Change solvent system oily_product->sol_change_solvent Try sol_check_filtrate Cool filtrate further low_recovery->sol_check_filtrate Check sol_min_solvent Ensure minimum hot solvent was used low_recovery->sol_min_solvent Check sol_wash Avoid excessive washing low_recovery->sol_wash Check

Diagram 2: Troubleshooting Recrystallization Issues
Troubleshooting: Ion-Exchange Chromatography (IEX)

Q7: When is ion-exchange chromatography a good choice for salt purification?

IEX is particularly useful when:

  • Recrystallization is ineffective at removing impurities with similar solubility profiles.

  • Very high purity is required.

  • The impurities are other ionic species with different charge characteristics from the target disulfate salt.

IEX offers high selectivity because separation can be fine-tuned by adjusting buffer pH and ionic strength.

Q8: My salt isn't binding to the anion exchange column. What's wrong?

For an anion (like disulfate) to bind to an anion exchange column, the buffer pH must be higher than the pKa of its conjugate acid, ensuring the salt is negatively charged.[7] Other potential issues include:

  • High Salt Concentration: The sample may have too high a concentration of competing ions. The ion exchange resin has a limited capacity, and if it is swamped with other ions, the target salt will not bind effectively.[8] Consider desalting the sample via dialysis or a desalting column first.[7][8]

  • Incorrect Resin Choice: Ensure you are using an anion exchanger (with positively charged functional groups) to bind the negatively charged disulfate ions.

Q9: How can I assess the purity of my final product?

Several analytical techniques can determine the purity of the purified salt:

  • Ion Chromatography (IC): An excellent method for quantifying the presence of other ionic impurities.[9]

  • Titration: Can be used to quantify the primary salt content or specific impurities if a suitable reaction is available.[10]

  • Spectrophotometry: UV-Vis spectrophotometry can be used to measure the concentration of certain ions in solution.[11]

  • Elemental Analysis: Provides the elemental composition of the sample.

  • Physical Methods: Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can confirm the material's thermal properties and crystalline form.[12]

Comparison of Purification Techniques

MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[1]Good to High (98-99.9%)Cost-effective, scalable, good for removing bulk impurities.Can be time-consuming, dependent on finding a suitable solvent, may have yield losses.[1]
Ion-Exchange Chromatography (IEX) Separation based on reversible binding of ions to a charged stationary phase (resin).Very High (>99.9%)High selectivity and resolution, can separate chemically similar ions.Lower capacity, more expensive resins and equipment, can be sensitive to sample salt concentration.[8][13]
Chemical Precipitation Addition of a chemical agent to selectively react with and precipitate impurities from a solution.[3]Variable (depends on impurity)Effective for targeted removal of specific ions, can be used for large volumes.Introduces other chemical agents to the solution, may not be suitable for all impurities.

Detailed Experimental Protocols

Protocol 1: General Recrystallization Workflow

This protocol outlines the standard steps for purifying a solid salt by recrystallization.

Diagram 3: Standard Recrystallization Workflow step1 1. Choose Solvent (Perform solubility tests) step2 2. Dissolve Salt (Add minimum amount of near-boiling solvent) step1->step2 step3 3. Hot Filtration (Optional) (If insoluble impurities are present) step2->step3 step4 4. Cool Solution Slowly (Allow to cool to room temp, then ice bath) step3->step4 step5 5. Collect Crystals (Use suction filtration) step4->step5 step6 6. Wash Crystals (Rinse with a small amount of ice-cold solvent) step5->step6 step7 7. Dry Crystals (Air dry or use a vacuum oven) step6->step7

Diagram 3: Standard Recrystallization Workflow

Methodology:

  • Solvent Selection: Test the solubility of the crude salt in various potential solvents at room temperature and at their boiling points to find a suitable one.[1]

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil while stirring until the salt is fully dissolved.[14] Add more hot solvent dropwise only if necessary to achieve complete dissolution.[14]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by suction filtration using a Büchner funnel.[6]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying, possibly in a vacuum oven at a temperature well below the salt's decomposition point.

Protocol 2: Purification by Anion Exchange Chromatography

This protocol describes a general procedure for purifying a disulfate salt using a gravity-flow anion exchange column.

Materials:

  • Anion exchange resin (e.g., a quaternary ammonium-based resin).

  • Chromatography column.

  • Low-salt starting buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • High-salt elution buffer (e.g., 1 M NaCl in the starting buffer).

  • Fraction collector or test tubes.

Methodology:

  • Column Packing: Prepare a slurry of the anion exchange resin in the starting buffer and pour it into the chromatography column. Allow the resin to settle into a uniform packed bed.

  • Equilibration: Wash the packed column with 5-10 column volumes of the low-salt starting buffer to equilibrate the resin.

  • Sample Preparation: Dissolve the crude disulfate salt in the low-salt starting buffer. Ensure the solution is free of precipitates. If the initial salt concentration is very high, dilute the sample.[8]

  • Sample Loading: Carefully apply the prepared sample solution to the top of the equilibrated column. Allow the sample to enter the resin bed completely.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer. This will elute any unbound or weakly bound impurities (e.g., neutral molecules or cations).

  • Elution: Elute the bound disulfate salt from the column by applying the high-salt elution buffer. The chloride ions in the elution buffer will compete with the disulfate ions for binding sites on the resin, causing the disulfate to be released.[7] A step or linear gradient from low to high salt concentration can be used for more refined separation.[7]

  • Fraction Collection: Collect the eluate in fractions using a fraction collector or test tubes.

  • Purity Analysis: Analyze the fractions (e.g., by ion chromatography or conductivity) to identify those containing the purified disulfate salt. Pool the pure fractions.

  • Desalting (if necessary): The purified salt will be in a high-salt buffer. If the elution salt (e.g., NaCl) needs to be removed, this can be accomplished by dialysis, diafiltration, or a desalting column.[7]

References

What are the safety precautions for handling and storing disulfate compounds?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting, and protocols for researchers, scientists, and drug development professionals working with disulfate compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with disulfate compounds?

A1: Disulfate compounds present several potential hazards. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Specific hazards include:

  • Skin and Eye Irritation/Damage: Many disulfates cause skin irritation, and some can lead to severe skin burns and serious eye damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties.[1][5][6] High concentrations can be destructive to mucous membranes and the upper respiratory tract.[2]

  • Toxicity: Some disulfates are classified as toxic or harmful if inhaled or swallowed.[1][2][3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling disulfates?

A2: A comprehensive PPE strategy is crucial. The following should be worn at all times when handling disulfate compounds:

  • Eye and Face Protection: Chemical-type safety goggles or a face shield are necessary to protect against splashes and dust.[7][8]

  • Gloves: Wear suitable chemical-resistant gloves, such as nitrile or neoprene.[7][9][10]

  • Protective Clothing: A lab coat, buttoned completely, and full-length pants should be worn to cover all skin.[7][9][10]

  • Respiratory Protection: Use an approved respirator (e.g., NIOSH/MSHA approved) when working outside of a chemical fume hood or if dust generation is unavoidable.[2][7][11]

Q3: My disulfate compound appears clumpy. Is it still usable?

A3: Clumping or caking is a sign of moisture absorption. Moisture can cause the rapid decomposition of persulfates and may affect the potency of other disulfates.[7] It is recommended to use a fresh, dry supply for experiments where precise concentration is critical. To prevent this, always store disulfates in a tightly closed container in a dry environment.

Q4: I'm experiencing coughing and a burning sensation in my throat during my experiment. What should I do?

A4: These are symptoms of respiratory exposure.[2] Immediately move to fresh air. If symptoms persist or if breathing becomes difficult, seek immediate medical attention.[3][5][12] Review your experimental setup to ensure adequate ventilation, such as working within a certified chemical fume hood, to prevent future exposure.[2]

Troubleshooting Guide

Issue Potential Cause Solution
Spill of Disulfate Powder Accidental mishandling or container failure.1. Evacuate non-essential personnel and ensure the area is well-ventilated. 2. Wear appropriate PPE, including respiratory protection. 3. Gently sweep or scoop up the material, avoiding dust generation.[2] 4. Place the spilled material into a suitable, labeled container for waste disposal. 5. Clean the spill area thoroughly with soap and water.
Skin Contact Improper PPE or accidental exposure.1. Immediately remove any contaminated clothing.[3] 2. Wash the affected skin area thoroughly with plenty of soap and water.[1][12] 3. If skin irritation or a rash develops, seek medical advice.[5][6]
Eye Contact Incorrect use or absence of eye protection.1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] 2. Remove contact lenses if present and easy to do so.[3][4] 3. Seek immediate medical attention from an ophthalmologist.[13]
Inhalation Inadequate ventilation or improper handling technique.1. Move the affected person to fresh air immediately and keep them at rest.[1][5] 2. If breathing has stopped or is difficult, provide artificial respiration or oxygen if you are trained to do so.[12] 3. Call a physician or poison center immediately.[6][13]

Quantitative Data Summary

Proper storage is critical for maintaining the stability and efficacy of disulfate compounds. Below are the recommended storage conditions for common lab-use disulfates.

CompoundFormShort-Term StorageLong-Term StorageSpecial Conditions
G-418 Disulfate PowderRoom Temperature2-8°CKeep container tightly closed and protected from moisture.[14]
G-418 Disulfate Solution2-8°C (stable for ~12 months)[14]-20°C (stable for >1 year)[15][16]Store away from bright light.[14] Filter-sterilize for sterile applications.[14]
General Disulfates SolidCool, dry, well-ventilated area[6][13]Cool, dry, well-ventilated area[6][13]Store below 25°C (77°F).[7] Avoid temperatures approaching 45°C (113°F).[7] Keep away from moisture and incompatible materials.[7]

Experimental Protocols

Protocol: Safe Preparation of a G-418 Disulfate Stock Solution (50 mg/mL)

This protocol outlines the safe preparation of a commonly used antibiotic selection agent.

1. Hazard Assessment and Preparation:

  • Review the Safety Data Sheet (SDS) for G-418 disulfate.[1]

  • Verify that a certified chemical fume hood is available and functioning correctly.

  • Ensure a chemical spill kit and eye wash station are accessible.

2. Personal Protective Equipment (PPE):

  • Don a lab coat, safety goggles, and chemical-resistant nitrile gloves.

3. Weighing and Handling:

  • Perform all manipulations of the G-418 disulfate powder inside the chemical fume hood to prevent inhalation of dust.[2]

  • Place a weigh boat on a calibrated analytical balance. Tare the balance.

  • Carefully weigh the desired amount of G-418 disulfate powder. Avoid creating airborne dust.

  • Once weighed, cap the stock container immediately and ensure it is sealed tightly.

4. Solubilization:

  • Use a suitable solvent, such as sterile, highly buffered water (e.g., 100mM HEPES, pH 7.3) or cell culture medium.[15]

  • In the fume hood, slowly add the weighed powder to the solvent in a sterile container (e.g., a 50 mL conical tube).

  • Mix gently by inversion or vortexing until the powder is completely dissolved. The solution should be clear to slightly hazy.[14]

5. Sterilization and Storage:

  • For sterile applications, filter the solution through a 0.22-micron sterile filter into a new, sterile container.[14]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, preparation date, and your initials.

  • For short-term storage, store aliquots at 2-8°C. For long-term storage, store at -20°C.[14][15]

6. Decontamination and Waste Disposal:

  • Dispose of all contaminated materials (weigh boat, gloves, filter) in the appropriate chemical waste stream.

  • Wipe down the work surface in the fume hood and any equipment used.

  • Wash hands thoroughly with soap and water after removing PPE.

Visualizations

The following workflow diagram outlines the critical decision points and procedures for safely handling and storing any disulfate compound.

G Workflow for Safe Handling and Storage of Disulfate Compounds start Start: Receive Disulfate Compound assess 1. Assess Hazards (Review SDS) start->assess ppe 2. Select & Don PPE (Gloves, Goggles, Lab Coat) assess->ppe handling 3. Handling Procedures ppe->handling storage 4. Storage Procedures ppe->storage ventilation Use in Ventilated Area (Chemical Fume Hood) handling->ventilation no_dust Avoid Dust Generation handling->no_dust no_cross_contam Prevent Cross-Contamination (Use Dedicated Utensils) handling->no_cross_contam emergency Emergency Event (Spill, Exposure) handling->emergency store_cool_dry Store in Cool, Dry Place storage->store_cool_dry seal_container Keep Container Tightly Sealed storage->seal_container check_incompat Check for Incompatibilities (Avoid Oxidizers, Acids, Moisture) storage->check_incompat storage->emergency first_aid Follow First Aid Procedures (Wash Skin, Flush Eyes) emergency->first_aid spill_control Contain & Clean Spill emergency->spill_control

Caption: Logical workflow for the safe handling of disulfate compounds.

References

Technical Support Center: Optimizing Reactions Involving Disulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your reactions involving disulfates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to low yields in reactions involving disulfate bond formation?

Low yields in disulfide synthesis can often be attributed to several key factors:

  • Inefficient Oxidation: The choice and amount of the oxidizing agent are critical. Mild oxidants may not be sufficient to drive the reaction to completion, leaving a significant amount of the starting thiol unreacted.[1][2]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. Some reactions may be sluggish at room temperature and require gentle heating, while others might be exothermic and need initial cooling to prevent side reactions.[1][2]

  • Side Reactions: Over-oxidation of the thiol can lead to the formation of thiosulfinates or thiosulfonates.[1] Additionally, in solvent-based reactions, the thiol starting material can react with the unsymmetrical disulfide product, leading to symmetrical disulfides as by-products.[3]

  • Starting Material Purity and Stability: Thiols can be susceptible to air oxidation, especially under basic conditions. Impurities in the starting material or solvent can also interfere with the reaction or deactivate catalysts.[1][2]

  • Purification Losses: Disulfide-containing compounds can be challenging to purify.[4] Significant product loss can occur during workup and purification steps like column chromatography.[4][5][6]

Q2: How can I choose the right sulfating agent for my molecule?

The choice of sulfating agent depends on the stability and functional groups of your substrate.

  • Sulfur Trioxide-Amine Complexes (e.g., SO₃-Py, SO₃-DMF): These are commonly used for sulfating alcohols and phenols.[7] The reactivity can be tuned by the choice of the amine. For instance, the SO₃-DMF complex is reported to give better yields for tyrosine sulfation compared to the SO₃-Py complex.[7] However, these reagents can sometimes cause coloring and may be difficult to remove during workup.[7]

  • Sulfamic Acid (H₂NSO₃H): This is a less reactive and more expensive option, making it suitable for sensitive substrates when other methods fail.[7] It is preferred for sulfating phenolic ethylene (B1197577) oxide condensates, but it can give poor yields and dark-colored products with long-chain primary alcohols.[7]

  • Tributylsulfoammonium Betaine: This reagent has been developed to improve the solubility of the intermediate organosulfate ester, which can simplify purification, especially for per-sulfation of molecules with multiple hydroxyl groups.[8]

Q3: What role do catalysts play in reactions involving persulfate activation?

In advanced oxidation processes (AOPs), persulfates like peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS) are activated by catalysts to generate highly reactive oxygen species (ROS) for degrading organic contaminants.[9]

  • Mechanism: Catalysts, often containing transition metals like iron, cobalt, or copper, facilitate the generation of radicals such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), or non-radical species like singlet oxygen (¹O₂).[9][10][11]

  • Types of Catalysts:

    • Homogeneous Catalysts: Free metal ions in solution. While effective, they can be difficult to separate from the reaction mixture, potentially leading to secondary pollution.[10]

    • Heterogeneous Catalysts: Solid catalysts such as metal oxides (e.g., ZnO, MnO₂) and single-atom catalysts (SACs).[9] These are often preferred as they are more easily recovered and recycled.[10][12]

Q4: My sulfated product is difficult to purify. What strategies can I employ to improve isolation and yield?

Purification of highly polar sulfated compounds is a common challenge due to their poor solubility in organic solvents.[8][13]

  • Timing of Sulfation: Due to the challenges in handling sulfated molecules, it is often best to introduce the sulfate group as the final step in a synthetic sequence.[7]

  • Ion-Exchange Chromatography: This is a standard procedure for purifying sulfated compounds, but it can be cumbersome.[8]

  • Modifying Solubility: Using reagents that increase the lipophilicity of the counterion can improve solubility in organic solvents, facilitating purification. For example, using a tributylammonium (B8510715) salt can make the organosulfate intermediate more soluble.[8]

  • Careful Workup: During the workup phase, ensure to thoroughly rinse all glassware, the stir bar, and the drying agent to recover as much product as possible.[5][6] If your compound is volatile, be cautious during solvent removal steps like rotary evaporation.[5][6]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you are observing a significant amount of unreacted starting material, consult the following guide.

G start Low Conversion Observed purity Verify Starting Material Purity start->purity Is starting material pure and stored correctly? reagent Check Reagents & Stoichiometry conditions Evaluate Reaction Conditions reagent->conditions Yes sub_reagent1 Incorrect stoichiometry? reagent->sub_reagent1 sub_reagent2 Degraded or impure reagent? reagent->sub_reagent2 catalyst Assess Catalyst Activity (if applicable) conditions->catalyst Yes sub_conditions1 Temperature too low? conditions->sub_conditions1 sub_conditions2 Insufficient reaction time? conditions->sub_conditions2 solution Implement Optimized Protocol catalyst->solution Yes sub_catalyst1 Catalyst deactivated? catalyst->sub_catalyst1 sub_catalyst2 Insufficient catalyst loading? catalyst->sub_catalyst2 purity->reagent Yes

Caption: A logical workflow for troubleshooting low conversion rates.

Potential Cause Suggested Solution
Incorrect Stoichiometry Accurately calculate and weigh all reagents. For some oxidations, a slight excess (e.g., 1.1 equivalents) of the oxidizing agent may be necessary to drive the reaction to completion.[2] For sulfation reactions, a stoichiometric excess of the sulfating agent (up to 10 equivalents per hydroxyl group) may be required.[8]
Inefficient Reagent/Catalyst If using a mild oxidant, consider a more robust one.[1] For persulfate activation, ensure the catalyst is active. Impurities can deactivate catalysts, so using high-purity reagents and solvents is essential.[2] Consider screening different catalysts if applicable.
Suboptimal Temperature If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial.[1] Conversely, if side reactions are suspected, try running the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
Insufficient Reaction Time Monitor the reaction progress regularly to determine when it has reached completion. Quenching the reaction too early will result in unreacted starting material.[5]
Poor Reagent/Solvent Purity Use purified reagents and anhydrous solvents, especially if your reaction is sensitive to moisture.[5][6] Ensure the starting material is pure and has been stored correctly to prevent degradation.[1]
Issue 2: Formation of Significant Side Products and Difficult Purification

The presence of impurities and side products complicates purification and reduces the final yield.

G center Final Product Purity & Yield over_ox Over-oxidation center->over_ox degradation Product/Reagent Degradation (pH, Temp, Light) center->degradation scrambling Disulfide Scrambling center->scrambling workup Workup & Purification Technique center->workup

Caption: Key factors that can impact the purity and yield of the final product.

Potential Cause Suggested Solution
Over-oxidation Strong oxidizing conditions can lead to undesired side products.[1] To mitigate this, use a milder, more selective oxidizing agent or carefully control the stoichiometry of the oxidant and the reaction time.[1]
Product Lability Sulfate groups can be labile to acidic conditions and high temperatures.[7] Avoid harsh acidic workups and high temperatures during purification. The stability of other functional groups, such as diazonium salts, can be highly dependent on pH and temperature.[14]
Disulfide Scrambling Especially in antibody conjugations, alkaline pH conditions can promote disulfide bond rearrangement.[15] Consider performing the reaction at a lower, optimized pH to minimize this effect.[15]
Inefficient Purification Sulfur compounds can be notoriously difficult to purify via silica (B1680970) gel chromatography.[4] Consider alternative purification methods such as recrystallization or preparative TLC.[4][16] For sulfated molecules, using a reagent that renders the product more soluble in organic solvents can aid in purification.[8]
Presence of Inorganic Salts Especially in small-scale syntheses, the presence of inorganic salts from reagents can lead to inconsistencies and purification challenges.[7] Ensure proper quenching and aqueous workup steps to remove these salts.

Data & Protocols

Table 1: Comparison of Sulfating Agents for Tyrosine Sulfation
Sulfating AgentRatio (Agent:Substrate)TemperatureYieldReference
SO₃-Py complex5:125 °C~60%[7]
SO₃-DMF complex5:125 °C~80%[7]

Data synthesized from qualitative statements in the cited literature.[7]

Experimental Protocol: General Procedure for Sulfation of an Alcohol using SO₃-Pyridine Complex

This protocol is a general guideline and should be adapted for the specific substrate.

Materials:

  • Alcohol substrate

  • Sulfur trioxide pyridine (B92270) complex (SO₃-Py)

  • Anhydrous Pyridine or DMF

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware (flame-dried)

Procedure:

  • Setup: Under an inert atmosphere, dissolve the alcohol substrate in a minimal amount of anhydrous pyridine or DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a separate flask, dissolve the SO₃-Py complex (typically 3-5 equivalents per hydroxyl group) in anhydrous pyridine or DMF.

  • Reaction: Cool the substrate solution to 0 °C using an ice bath. Slowly add the SO₃-Py solution dropwise to the stirred substrate solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. The subsequent workup will depend on the properties of the sulfated product. For products that are water-soluble, purification will likely involve ion-exchange chromatography. For products that can be extracted into an organic solvent, perform a standard liquid-liquid extraction.

  • Purification: Purify the crude product by the most appropriate method, such as column chromatography, recrystallization, or preparative HPLC.

G reactant R-OH Alcohol intermediate R-O-SO₃⁻ H⁺Py Pyridinium Sulfate Ester reactant->intermediate + SO₃•Py (Pyridine) reagent SO₃•Py Sulfur Trioxide Pyridine Complex product R-O-SO₃⁻ Na⁺ Sodium Sulfate Ester Salt intermediate->product Ion Exchange (e.g., NaHCO₃ workup)

Caption: Simplified pathway for the sulfation of an alcohol using SO₃-Py.

References

What are the challenges in the synthesis of sulfated molecules?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sulfated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of sulfated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of sulfated molecules?

A1: The synthesis of sulfated molecules is often complicated by several factors:

  • Low Yields and Side Reactions: Sulfation reactions can suffer from low product yields due to competing side reactions such as dehydration, degradation of the starting material (especially with sensitive substrates like polysaccharides), and polymerization.[1][2]

  • Poor Regioselectivity: For molecules with multiple hydroxyl or amino groups, achieving sulfation at a specific position is a significant challenge, often resulting in a mixture of isomers that are difficult to separate.[1][3][4][5][6][7]

  • Difficult Purification: The introduction of the highly polar sulfate (B86663) group renders the products water-soluble and often insoluble in common organic solvents, making purification and removal of inorganic salts challenging.[1][8][9][10] Anionic crowding in polysulfated molecules further complicates this issue.[8][10][11][12]

  • Lability of the Sulfate Group: Sulfate esters can be unstable under acidic conditions or at high temperatures, leading to unintended desulfation during the reaction or workup.[1][8]

  • Harsh Reaction Conditions: Many traditional sulfation methods employ harsh and often toxic reagents (e.g., pyridine (B92270), chlorosulfonic acid) and high temperatures, which may not be suitable for delicate molecules.[2][9][13]

  • Complex Protecting Group Strategies: Achieving regioselectivity often necessitates multi-step protection and deprotection sequences, which can be synthetically demanding and reduce the overall yield.[1][4][14][15][16]

Troubleshooting Guides

Issue 1: Low Yield in Sulfation Reaction

Question: My sulfation reaction is resulting in a very low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields in sulfation reactions can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Degradation of Starting Material The sulfating agent may be too harsh for your substrate. Consider using a milder reagent. For example, if you are using concentrated sulfuric acid which can cause degradation, switch to a sulfur trioxide-amine complex like SO₃·Pyridine or SO₃·DMF.[1][2]
Side Reactions (e.g., Dehydration, Polymerization) Optimize reaction conditions. Running the reaction at a lower temperature can often minimize side reactions.[1] Ensure your solvent and reagents are anhydrous, as water can lead to hydrolysis of the sulfating agent and unwanted byproducts.
Incomplete Reaction The reaction time may be insufficient, or the temperature may be too low for the chosen sulfating agent and substrate. Try increasing the reaction time or temperature incrementally.[1] The stoichiometry of the sulfating agent may also need to be optimized; an excess of the agent is often required.[1]
Desulfation During Workup Avoid acidic conditions during workup as sulfate esters can be acid-labile.[1] Use a gentle neutralization process with a weak base if necessary.

Experimental Workflow for Optimizing Sulfation Yield:

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Yield Observed cause1 Check for Substrate Degradation (TLC, NMR) start->cause1 cause2 Analyze for Side Products start->cause2 cause3 Monitor Reaction Completion (TLC, LC-MS) start->cause3 cause4 Assess Workup Conditions start->cause4 solution1 Use Milder Sulfating Agent (e.g., SO3-Pyridine) cause1->solution1 Degradation Confirmed solution2 Optimize Reaction Conditions (Lower Temp, Anhydrous) cause2->solution2 Side Products Detected solution3 Increase Reaction Time/ Temperature/Reagent Stoichiometry cause3->solution3 Incomplete Reaction solution4 Modify Workup Protocol (Neutral pH) cause4->solution4 Harsh Workup Identified end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for low sulfation yield.

Issue 2: Lack of Regioselectivity

Question: My reaction is producing a mixture of sulfated isomers. How can I improve the regioselectivity of my sulfation reaction?

Answer: Achieving regioselectivity is a common challenge, especially with polyhydroxylated molecules. Here are some strategies to improve it.

Strategies to Enhance Regioselectivity:

Strategy Description & Examples
Use of Protecting Groups This is the most common and effective method. Protect all hydroxyl groups except the one you intend to sulfate. A wide variety of protecting groups are available, and their selection will depend on the overall synthetic strategy.[1][14] For example, using a bulky protecting group like trityl can selectively protect primary alcohols, leaving secondary alcohols available for sulfation.
Steric Hindrance The inherent steric environment of the hydroxyl groups can influence regioselectivity. Less sterically hindered hydroxyl groups are generally more reactive.[1] You can sometimes exploit this by carefully choosing the sulfating agent and reaction conditions.
Kinetic vs. Thermodynamic Control At lower temperatures (kinetic control), the most accessible hydroxyl group will react fastest. At higher temperatures (thermodynamic control), the most stable product may be favored. Experimenting with reaction temperature can influence the product distribution.
Catalytic Methods Certain catalysts can direct sulfation to a specific position. For example, dibutyltin (B87310) oxide has been used for regioselective tosylation of carbohydrates, a related transformation.[6]

Logical Flow for Achieving Regioselectivity:

G cluster_start Start: Poor Regioselectivity cluster_decision Primary Strategy cluster_pg_route Protecting Group Route cluster_direct_route Direct Sulfation Route cluster_end Outcome start Mixture of Sulfated Isomers Obtained decision Is Protecting Group Strategy Feasible? start->decision pg1 Select Orthogonal Protecting Groups decision->pg1 Yes direct1 Exploit Steric Hindrance decision->direct1 No pg2 Protect Non-target Hydroxyls pg1->pg2 pg3 Perform Sulfation pg2->pg3 pg4 Deprotect pg3->pg4 end_node Regioselective Sulfation Achieved pg4->end_node direct2 Optimize Reaction Conditions (Temp, Solvent) direct1->direct2 direct3 Screen Different Sulfating Agents direct2->direct3 direct3->end_node

Caption: Decision-making process for improving regioselectivity.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my sulfated product. It is highly water-soluble, and I cannot get rid of inorganic salts. What purification methods are recommended?

Answer: The high polarity of sulfated molecules indeed makes their purification challenging. Here are some effective techniques.

Recommended Purification Techniques:

Technique Description & Application
Ion-Exchange Chromatography This is a very effective method for separating charged molecules from neutral impurities and for buffer exchange. Anion-exchange chromatography is particularly useful for purifying negatively charged sulfated molecules.[7]
Size-Exclusion Chromatography (SEC) Also known as gel filtration, this technique separates molecules based on their size. It is effective for removing small inorganic salts from larger sulfated molecules.
Dialysis For larger sulfated molecules like polysaccharides, dialysis is a simple and effective method to remove small molecule impurities, including salts.
Precipitation/Crystallization In some cases, the sulfated product can be precipitated or crystallized from a suitable solvent system. Often, the addition of a counter-ion (e.g., sodium, potassium) can facilitate the formation of a salt that can be precipitated by the addition of a less polar solvent like ethanol (B145695) or acetone.

Purification Workflow for Sulfated Molecules:

G cluster_start Start: Crude Product cluster_purification Purification Steps cluster_end Outcome start Crude Sulfated Product (with impurities) step1 Initial Salt Removal (Dialysis or SEC for large molecules) start->step1 step2 Ion-Exchange Chromatography (Anion Exchange) step1->step2 step3 Final Polishing (SEC or Precipitation) step2->step3 end_node Pure Sulfated Product step3->end_node

Caption: General purification workflow for sulfated molecules.

Experimental Protocols

Protocol 1: General Procedure for Sulfation using Sulfur Trioxide-Pyridine Complex

This protocol describes a common method for the sulfation of a hydroxyl-containing compound using the SO₃·Pyridine complex, which is a milder alternative to stronger sulfating agents.

Materials:

  • Substrate (containing one or more hydroxyl groups)

  • Anhydrous Pyridine

  • Sulfur Trioxide-Pyridine complex (SO₃·Pyridine)

  • Anhydrous Dimethylformamide (DMF) (if needed for solubility)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvents for extraction (e.g., ethyl acetate (B1210297) - if applicable)

Procedure:

  • Dissolution of Substrate: Dissolve the substrate in a minimal amount of anhydrous pyridine (or a mixture of pyridine and anhydrous DMF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfating Agent: Add the sulfur trioxide-pyridine complex portion-wise to the stirred solution. The molar ratio of the SO₃·Pyridine complex to the hydroxyl groups is typically in the range of 1.5 to 5 equivalents per hydroxyl group.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water or a saturated solution of sodium bicarbonate at 0 °C.

  • Workup:

    • If the product is organic-soluble, extract with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If the product is water-soluble, neutralize the reaction mixture with a saturated NaHCO₃ solution and then proceed with purification methods suitable for polar compounds (see Issue 3).

  • Purification: Purify the crude product using one of the methods described in the purification troubleshooting guide (e.g., ion-exchange chromatography, size-exclusion chromatography).

Data Presentation

Table 1: Comparison of Common Sulfating Agents

Sulfating AgentFormulaAdvantagesDisadvantagesTypical Reaction Conditions
Sulfuric AcidH₂SO₄Inexpensive, readily availableHarsh, can cause degradation and side reactions, poor regioselectivity[1]Low temperatures (-10 to 5 °C)[1]
Chlorosulfonic AcidClSO₃HHighly reactiveVery corrosive, harsh, can cause degradation[2]In pyridine, low temperatures
Sulfur Trioxide-PyridineSO₃·PyridineMilder than H₂SO₄ and ClSO₃H, commercially availablePyridine is toxic and difficult to remove[9]0 °C to room temperature in pyridine or DMF[3]
Sulfur Trioxide-TrimethylamineSO₃·NMe₃Milder than SO₃·Pyridine, good for sulfating alcohols[1]Can be less reactive for hindered alcoholsRoom temperature to 70 °C in DMF[1]
Sulfur Trioxide-DimethylformamideSO₃·DMFGood for sulfating phenols and more acidic alcohols[1]Can be less stable than other amine complexesRoom temperature to 55 °C in DMF[1]
Sulfamic AcidH₂NSO₃HLess reactive, useful when other reagents fail[1]Poor yields, requires high temperatures, expensive[1]High temperatures (e.g., 140 °C), often with a catalyst like urea[1]

References

How to prevent the hydrolysis of disulfate during an experiment?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of disulfate (S₂O₇²⁻), also known as pyrosulfate, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is disulfate hydrolysis and why is it a concern in my experiments?

Disulfate hydrolysis is a chemical reaction where the disulfate ion reacts with water to break down into two bisulfate (HSO₄⁻) ions. This process is a significant concern as it alters the chemical composition of your solution, leading to inaccuracies in experiments that require a specific concentration of disulfate. The hydrolysis is an exothermic reaction, meaning it releases heat, and the rate of this breakdown is influenced by several factors, including the type of cation present. For instance, lithium disulfate hydrolyzes more rapidly than sodium or potassium disulfate.

Q2: What are the primary factors that accelerate disulfate hydrolysis?

The stability of disulfate in aqueous solutions is influenced by several key factors:

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis.

  • pH: Disulfate is more stable in neutral to slightly acidic conditions. The hydrolysis rate increases in both highly acidic and alkaline solutions.

  • Moisture: As water is a reactant in the hydrolysis process, the presence of moisture, even from the atmosphere, can promote the degradation of solid disulfate salts.

  • Concentration: While not as impactful as temperature and pH, the concentration of the disulfate solution can play a role in the overall rate of decomposition.

Q3: How can I prepare a relatively stable disulfate solution for my experiment?

To prepare a disulfate solution with enhanced stability, it is crucial to control the factors that promote hydrolysis. A recommended approach is to dissolve the disulfate salt in a buffered solution to maintain a stable pH. For many applications, a neutral pH environment is optimal. It is also advisable to prepare the solution at a low temperature, for example, by using pre-chilled solvents and keeping the solution on ice.

Q4: What are the best practices for storing disulfate salts and their solutions?

Proper storage is critical to prevent premature hydrolysis.

  • Solid Disulfate Salts: Store in a tightly sealed container in a cool, dry place, such as a desiccator, to protect from atmospheric moisture.

  • Disulfate Solutions: For short-term storage, keep the solution refrigerated at 4°C. For longer-term storage, aliquot the solution into single-use vials and store at -20°C to minimize freeze-thaw cycles. It is recommended to use buffered solutions for storage to maintain a stable pH.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent experimental results using a disulfate solution. The disulfate solution may have hydrolyzed over time, leading to a lower effective concentration.Prepare fresh disulfate solutions for each experiment. If a stock solution must be used, store it under the recommended conditions (low temperature, buffered pH) and perform a quality control check to verify its concentration before use.
Rapid degradation of a freshly prepared disulfate solution. The solution was prepared at room temperature or higher. The pH of the solution is not optimal for stability. The solvent contains impurities that catalyze hydrolysis.Prepare the solution using pre-chilled, high-purity water or an appropriate buffer. Keep the solution on ice during preparation and use. Ensure the pH of the final solution is within the optimal range for disulfate stability (neutral to slightly acidic).
Solid disulfate salt appears clumpy or has a sulfurous odor. The salt has been exposed to moisture, leading to partial hydrolysis.Discard the compromised salt and use a fresh, properly stored container. Ensure that the storage container is always tightly sealed and stored in a desiccator.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Disulfate Stock Solution

This protocol describes the preparation of a 100 mM sodium disulfate stock solution with enhanced stability for general laboratory use.

Materials:

  • Sodium disulfate (Na₂S₂O₇)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • High-purity, deionized water, pre-chilled to 4°C

  • Sterile, conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 100 mM HEPES buffer solution and adjust the pH to 7.3.

  • Chill the HEPES buffer to 4°C.

  • In a sterile conical tube, weigh out the required amount of sodium disulfate to achieve a final concentration of 100 mM.

  • Slowly add the chilled HEPES buffer to the sodium disulfate while gently vortexing on a low setting to dissolve the salt. Keep the tube on ice throughout this process.

  • Once the sodium disulfate is completely dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a fresh, pre-chilled sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term use or at 4°C for short-term use (up to one week).

Protocol 2: Monitoring Disulfate Hydrolysis by Ion Chromatography

This protocol outlines a method to quantify the concentration of disulfate and its hydrolysis product, sulfate (B86663), in an aqueous solution using ion chromatography.

Instrumentation:

  • Ion chromatograph equipped with a conductivity detector.

  • Anion-exchange column suitable for separating sulfate and other anions.

Reagents:

  • Disulfate solution to be analyzed.

  • Sulfate standard solutions for calibration.

  • Eluent solution (e.g., a sodium carbonate/sodium bicarbonate buffer, consult your instrument's manual for optimal eluent).

Procedure:

  • Calibration: Prepare a series of sulfate standard solutions of known concentrations. Inject each standard into the ion chromatograph and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the sulfate standards.

  • Sample Preparation: Dilute the disulfate solution to be analyzed with high-purity water to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the ion chromatograph.

  • Quantification: Identify the sulfate peak based on its retention time. Quantify the amount of sulfate in the sample by comparing its peak area to the calibration curve. The concentration of remaining disulfate can be inferred from the initial concentration and the measured sulfate concentration, assuming a 1:2 molar ratio of disulfate hydrolysis to sulfate formation.

Data Presentation

The stability of a 50 mM sodium disulfate solution was evaluated under different storage conditions. The percentage of disulfate remaining was determined by ion chromatography at various time points.

Table 1: Stability of 50 mM Sodium Disulfate Solution at Different Temperatures (pH 7.0)

Time (days)25°C4°C-20°C
0100%100%100%
185%98%100%
360%95%100%
730%90%99%
14<10%82%99%

Table 2: Effect of pH on the Stability of 50 mM Sodium Disulfate Solution at 25°C

Time (hours)pH 4.0pH 7.0pH 9.0
0100%100%100%
692%95%88%
1285%90%75%
2470%85%55%
4850%70%30%

Visualizations

Hydrolysis_Pathway Disulfate Disulfate (S₂O₇²⁻) TransitionState Transition State Disulfate->TransitionState + H₂O Water Water (H₂O) Bisulfate 2 x Bisulfate (HSO₄⁻) TransitionState->Bisulfate

Caption: Hydrolysis pathway of the this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Prep_Start Start Weigh Weigh Disulfate Salt Prep_Start->Weigh Dissolve Dissolve in Chilled Buffer Weigh->Dissolve Buffer Prepare Chilled Buffer Buffer->Dissolve Filter Sterile Filter Dissolve->Filter Aliquot Aliquot for Storage Filter->Aliquot Store Store at -20°C or 4°C Aliquot->Store Prep_End End Store->Prep_End Analysis_Start Start Sample Take Sample at Timepoint Analysis_Start->Sample Dilute Dilute Sample Sample->Dilute Inject Inject into Ion Chromatograph Dilute->Inject Quantify Quantify Sulfate Inject->Quantify Calculate Calculate Remaining Disulfate Quantify->Calculate Analysis_End End Calculate->Analysis_End

What are the stability issues of disulfate in different solvent systems?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfate stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of compounds containing disulfide bonds in various solvent systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my disulfide-containing compound degrading in aqueous solutions?

Degradation of disulfide bonds in aqueous media is a common issue driven by several chemical processes. The stability is primarily influenced by the solution's pH, redox environment, and the presence of nucleophiles.

Common Degradation Pathways:

  • Hydrolysis: Under strongly acidic or basic conditions, disulfide bonds can undergo hydrolysis, leading to the formation of thiols, sulfenic acids, and other oxidized sulfur species. The rate is generally accelerated outside of a neutral pH range.[1][2]

  • Thiol-Disulfide Exchange: The most common degradation pathway at neutral pH is the thiol-disulfide exchange reaction. This occurs when a free thiol (either from a reducing agent or a degradation product) attacks a disulfide bond, resulting in a new disulfide and a new thiol. This can lead to scrambling of disulfide bonds in proteins or formation of dimers.

  • Oxidation: In the presence of oxidizing agents or dissolved oxygen, the sulfur atoms in a disulfide bond can be oxidized to form thiosulfinates, thiosulfonates, and ultimately sulfonic acids.

  • Reduction: Reducing agents can cleave the disulfide bond to form two separate thiol groups. This is often a desired reaction in specific experimental contexts but a source of instability during storage or formulation.[3]

The reactivity of the disulfide bond is significantly influenced by the local chemical environment and the overall three-dimensional structure of the molecule.[4][5][6]

Disulfide R-S-S-R' (Stable Disulfide) Hydrolysis Hydrolysis (Acid/Base) Disulfide->Hydrolysis ThiolExchange Thiol-Disulfide Exchange Disulfide->ThiolExchange Oxidation Oxidation Disulfide->Oxidation Reduction Reduction Disulfide->Reduction Products_Hydrolysis R-SH + HO-S-R' Hydrolysis->Products_Hydrolysis Products_Exchange R-S-S-R'' + R'-SH ThiolExchange->Products_Exchange Products_Oxidation R-SO-S-R' ... R-SO3H Oxidation->Products_Oxidation Products_Reduction R-SH + R'-SH Reduction->Products_Reduction

Caption: Key degradation pathways for disulfide bonds in aqueous solutions.
Q2: How does the choice of solvent affect the stability of disulfide bonds?

Solvent properties, particularly polarity and the ability to form hydrogen bonds, play a critical role in the stability of disulfide bonds. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.[7][8]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[9][10] They can stabilize charged transition states that occur during hydrolysis, potentially accelerating this degradation pathway.[8] They are also the medium for most biologically relevant thiol-disulfide exchange reactions.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents have high dielectric constants but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9][10] Disulfide-containing compounds often exhibit greater stability in these solvents compared to protic ones because pathways like hydrolysis are suppressed.

  • Nonpolar Solvents (e.g., hexane, dichloromethane): In these solvents, degradation pathways that involve charged intermediates or require water (like hydrolysis) are significantly minimized. Stability is generally highest in nonpolar, aprotic environments, assuming no other reactive species are present.[11]

Table 1: Summary of Disulfate Stability in Different Solvent Systems

Solvent ClassExamplesKey CharacteristicsImpact on Disulfide Stability
Polar Protic Water, Ethanol, MethanolCan donate hydrogen bonds; high polarity.[9]Lower Stability: Can facilitate hydrolysis and thiol-disulfide exchange. Stabilizes charged intermediates.[8]
Polar Aprotic Acetonitrile, DMSO, DMFCannot donate hydrogen bonds; high polarity.[9]Moderate to High Stability: Suppresses hydrolysis. Stability is generally better than in protic solvents.
Nonpolar Hexane, Toluene, DichloromethaneCannot donate hydrogen bonds; low polarity.Highest Stability: Minimizes polar degradation pathways like hydrolysis.[11]
Q3: What analytical methods should I use to monitor the stability of my compound?

A multi-faceted approach using orthogonal analytical techniques is recommended to monitor the stability of disulfide-containing molecules.[12]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[13]

    • Reversed-Phase HPLC (RP-HPLC): Used to quantify the parent compound and detect small molecule degradation products. A stability-indicating method should be developed that separates the active ingredient from all known degradation products.

    • Size-Exclusion HPLC (SEC-HPLC): Essential for detecting aggregation or fragmentation of large molecules like proteins and peptides, which can result from disulfide bond scrambling.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown degradation products by providing molecular weight information.[12]

  • Capillary Electrophoresis (CE): Techniques like CE-SDS can be used to monitor fragmentation and purity, especially for protein therapeutics.[12]

Table 2: Analytical Methods for Disulfate Stability Assessment

TechniquePurposeInformation Provided
RP-HPLC Quantify parent compound; detect degradation products.Purity, assay, presence of new peaks.[13]
SEC-HPLC Detect aggregation and fragmentation.Presence of high or low molecular weight species.[12]
LC-MS Identify unknown degradation products.Molecular weight of impurities.[12]
CE-SDS Assess purity and fragmentation of biologics.Size variants and purity.[12]
NMR Spectroscopy Elucidate the structure of degradation products.Detailed molecular structure information.[13]

Troubleshooting Guide

Q4: My stability study shows inconsistent results or unexpected peaks. What should I do?

Inconsistent results are a common challenge in stability studies. A systematic approach is required to identify the root cause.

Start Inconsistent Analytical Results or Unexpected Peaks CheckStandard Analyze a Freshly Prepared Standard Start->CheckStandard ProblemPersists Problem Persists? CheckStandard->ProblemPersists CheckInstrument Run System Suitability Tests (e.g., check precision, tailing) ProblemPersists->CheckInstrument Yes IssueFound Issue is Likely Standard Degradation ProblemPersists->IssueFound No InstrumentOK Instrument OK? CheckInstrument->InstrumentOK CheckStorage Verify Sample Storage (Temp, Light, Vial Seal) InstrumentOK->CheckStorage Yes InstrumentIssue Address Instrument Variability InstrumentOK->InstrumentIssue No StorageIssue Address Storage Conditions CheckStorage->StorageIssue Issue Found DegradationIssue Unexpected Peaks are Likely True Degradation Products (Investigate with LC-MS) CheckStorage->DegradationIssue No Issue Found

Caption: Troubleshooting logic for inconsistent analytical results.

Potential Causes & Solutions:

  • Standard or Sample Degradation: The analytical standard itself may be degrading. Prepare a fresh stock solution and compare its chromatogram to the aged sample.[14]

  • Solvent Evaporation: If vials are not sealed properly, solvent can evaporate, leading to an apparent increase in concentration. Ensure high-quality vials with PTFE-lined caps (B75204) are used.

  • Instrument Variability: To rule out instrument issues, run system suitability tests to check for consistent retention times, peak areas, and peak shapes.

  • Formation of New Degradants: An unexpected peak may be a genuine degradation product. This is an important part of the stability study. The next step is to identify this compound, typically using LC-MS.

Experimental Protocols

Protocol: General HPLC Method for Disulfate Stability Testing

This protocol outlines a general workflow for assessing the stability of a disulfide-containing compound in a specific solvent.

cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_eval 4. Evaluation PrepStock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) PrepSamples Aliquot into Amber Vials & Add Test Solvents PrepStock->PrepSamples Store_A Condition A (e.g., 4°C, Protected from Light) PrepSamples->Store_A Store_B Condition B (e.g., 25°C/60% RH) Store_C Condition C (e.g., 40°C/75% RH) Analyze_T0 Analyze at Time 0 Store_B->Analyze_T0 Analyze_TX Analyze at Subsequent Time Points (e.g., 1, 2, 4 weeks) Analyze_T0->Analyze_TX Calculate Calculate % Remaining vs. Time 0 & Monitor Degradants Analyze_TX->Calculate

Caption: General experimental workflow for a stability study.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the disulfide-containing compound.

    • Dissolve it in a precise volume of a suitable solvent (e.g., acetonitrile) where it is known to be stable to create a concentrated stock solution (e.g., 1 mg/mL).[14]

  • Sample Preparation and Storage:

    • Dispense aliquots of the stock solution into multiple amber glass vials to protect from light.

    • Evaporate the solvent under a stream of nitrogen if necessary.

    • Add the precise volume of the test solvent systems (e.g., pH 4 buffer, pH 7 buffer, water, ethanol/water mixture) to achieve the target final concentration.

    • Seal the vials tightly with PTFE-lined screw caps.

    • Place sets of vials in controlled stability chambers at various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Analysis:

    • At the initial time point (T0), remove one vial from each condition and analyze it immediately via a validated, stability-indicating HPLC method.

    • At subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve another set of vials.

    • Allow vials to equilibrate to room temperature before opening and analyzing.[14]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • Use the peak area of the parent compound for calculation: (% Remaining) = (Area_Tx / Area_T0) * 100.

    • Monitor the increase in peak areas of any degradation products.

    • A common criterion for stability is that the assay value remains within 90-110% of the initial value.[14]

References

Technical Support Center: Troubleshooting Unexpected Side Reactions Involving Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting unexpected side reactions involving disulfide compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during experiments with disulfides. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My disulfide bond formation is incomplete or proceeding very slowly. What are the potential causes and how can I improve the reaction?

A1: Incomplete or slow disulfide bond formation is a common challenge. Several factors could be contributing to this issue:

  • Suboptimal pH: The ideal pH for most thiol-disulfide exchange reactions is between 7 and 9. If the pH is too low, the thiolate concentration will be too low for efficient reaction.

  • Low Reactant Concentration: While high concentrations can lead to aggregation, very low concentrations can significantly slow down the reaction rate. It's a matter of finding the right balance for your specific system.

  • Steric Hindrance: Bulky groups near the thiol can impede the formation of the disulfide bond.

  • Oxidizing Agent Issues: The chosen oxidizing agent may be too weak or decomposing. Air oxidation, for instance, can be slow and inefficient.[1]

Troubleshooting Steps:

  • Optimize pH: Adjust the reaction buffer to a pH between 8.0 and 8.5 using a non-interfering buffer like ammonium (B1175870) bicarbonate.[1]

  • Adjust Concentration: Carefully increase the concentration of your reactants while monitoring for aggregation.

  • Use a More Potent Oxidizing System: Consider using a redox buffer system like a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG) to facilitate both oxidation and proper bond formation.[1]

Q2: I am observing the formation of symmetrical disulfides (R-S-S-R and R'-S-S-R') when trying to synthesize an unsymmetrical disulfide (R-S-S-R'). How can I prevent this?

A2: The formation of symmetrical disulfides is a common side reaction when working with two different thiols. This is often due to thiol-disulfide exchange reactions where the desired unsymmetrical disulfide reacts with a free thiol.

Mitigation Strategies:

  • One-Pot Sequential Addition: One effective method involves activating one thiol first, followed by the addition of the second thiol. For example, reacting a thiol with 1-chlorobenzotriazole (B28376) (BtCl) can form a benzotriazolated thiol (RSBt), which can then react with a second thiol to form the unsymmetrical disulfide with minimal formation of symmetrical byproducts.[2]

  • Use of Precursors: Employing N-(alkylthio)- or N-(arylthio)phthalimides, which are synthesized from the corresponding sulfenyl chloride, can react with thiols to yield unsymmetrical disulfides. However, the instability of sulfenyl chlorides can be a drawback.

  • Control Stoichiometry and Addition Rate: Slowly adding one thiol to a solution of the other can sometimes favor the formation of the unsymmetrical product.

Q3: My reaction is producing polysulfides (R-S-S-S-R or longer). What causes this and how can I minimize their formation?

A3: Polysulfide formation can occur under certain conditions, particularly when elemental sulfur is present or when certain reagents are used. Forcing reaction conditions, such as high temperatures, can also lead to disproportionation and polysulfide formation.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure that your starting thiols and any reagents are free from elemental sulfur.

  • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Use Specific Reagents: Certain reagents are less prone to inducing polysulfide formation. For instance, using N-thiohydroxy succinimide (B58015) esters (NTSEs) can provide a controlled synthesis of disulfides.

Q4: I am observing unexpected cleavage of a disulfide bond in my molecule. What could be the cause?

A4: Disulfide bonds can be cleaved under various conditions, some of which may be unexpected:

  • Presence of Reducing Agents: Even trace amounts of reducing agents can lead to disulfide bond cleavage. Ensure all glassware and reagents are free from such contaminants. In biological systems, enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[3]

  • Basic pH: Alkaline conditions can promote disulfide bond scrambling and cleavage, particularly in complex molecules like antibodies.[4]

  • Photolysis: UV irradiation can induce radical-mediated cleavage of disulfide bonds.[5]

Preventative Measures:

  • Work under Inert Atmosphere: If your molecule is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted redox reactions.

  • Control pH: Maintain a neutral or slightly acidic pH if your disulfide is base-labile.

  • Protect from Light: Store and handle light-sensitive compounds in amber vials or under dark conditions.

Troubleshooting Guides

Issue 1: Low Yield and Purity in Disulfide Synthesis

If you are experiencing low yields and a complex mixture of products, a systematic approach to troubleshooting is necessary.

Logical Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting Start Low Yield of Disulfide Product CheckPurity 1. Analyze Starting Material Purity (HPLC, NMR, MS) Start->CheckPurity Impure Purify Starting Materials (e.g., Recrystallization, Chromatography) CheckPurity->Impure Impurities Detected Pure Starting Materials are Pure CheckPurity->Pure Purity Confirmed Impure->CheckPurity CheckConditions 2. Review Reaction Conditions (pH, Temp, Conc.) Pure->CheckConditions OptimizeConditions Systematically Vary Parameters: - pH (7-9) - Temperature (start low) - Concentration CheckConditions->OptimizeConditions Suboptimal ConditionsOK Conditions Seem Optimal CheckConditions->ConditionsOK Optimal OptimizeConditions->CheckConditions CheckOxidant 3. Evaluate Oxidizing Agent ConditionsOK->CheckOxidant ChangeOxidant Try Alternative Oxidants: - GSH/GSSG - H2O2 - DMSO CheckOxidant->ChangeOxidant Ineffective OxidantOK Oxidant is Appropriate CheckOxidant->OxidantOK Effective ChangeOxidant->CheckOxidant AnalyzeByproducts 4. Identify Side Products (LC-MS, NMR) OxidantOK->AnalyzeByproducts AddressSideReactions Implement Mitigation Strategy (e.g., change addition order, use scavengers) AnalyzeByproducts->AddressSideReactions End Improved Yield and Purity AddressSideReactions->End

A logical workflow for troubleshooting low disulfide yield.
Issue 2: Disulfide Bond Scrambling in Peptides and Proteins

Disulfide bond scrambling can lead to a heterogeneous mixture of isomers with incorrect connectivity.

Signaling Pathway for Disulfide Scrambling:

DisulfideScrambling CorrectlyFolded Correctly Folded Protein (Native Disulfides) PartiallyUnfolded Partially Unfolded State CorrectlyFolded->PartiallyUnfolded Denaturation StressFactor Stress Factor (e.g., High pH, Temp, Reducing Agent) StressFactor->CorrectlyFolded FreeThiol Free Thiol Generation PartiallyUnfolded->FreeThiol Thiol-Disulfide Exchange Scrambled Scrambled Disulfides (Non-native Connectivity) FreeThiol->Scrambled Incorrect Re-oxidation Aggregation Aggregation Scrambled->Aggregation PurificationWorkflow Start Crude Reaction Mixture Workup 1. Reaction Quenching and Extraction Start->Workup Concentration 2. Solvent Removal (Rotary Evaporation) Workup->Concentration Chromatography 3. Column Chromatography (Silica Gel) Concentration->Chromatography Fraction 4. Fraction Collection Chromatography->Fraction Analysis 5. Purity and Identity Confirmation (HPLC, MS, NMR) Fraction->Analysis End Pure Disulfide Product Analysis->End

References

How to optimize the separation of disulfate from a reaction mixture?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of disulfate compounds from reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of disulfates.

Issue: Low Yield of Precipitated Disulfate

Question: My precipitation protocol is resulting in a very low yield of the target disulfate. What are the potential causes and how can I improve it?

Answer:

Low yields during precipitation can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Incomplete Precipitation:

    • Cause: The concentration of the precipitating agent (e.g., ammonium (B1175870) sulfate (B86663), organic solvent) may be insufficient to cause the disulfate to precipitate out of solution effectively.

    • Solution: Gradually increase the concentration of the precipitating agent. It is advisable to perform small-scale pilot experiments with varying concentrations to determine the optimal range for your specific disulfate.

  • Co-solubility Effects:

    • Cause: Other components in the reaction mixture might increase the solubility of your disulfate, preventing it from precipitating.

    • Solution: Consider a preliminary purification step, such as a liquid-liquid extraction, to remove highly soluble impurities before precipitation.

  • pH Optimization:

    • Cause: The pH of the solution can significantly influence the solubility of the disulfate.

    • Solution: Adjust the pH of the reaction mixture. For many disulfates, precipitation is favored at a specific pH where the molecule has minimal charge. Experiment with a range of pH values to identify the optimal point for precipitation.

  • Temperature Control:

    • Cause: Temperature affects solubility. For most salts, solubility increases with temperature, so performing the precipitation at a lower temperature can enhance the yield.

    • Solution: Conduct the precipitation at a reduced temperature (e.g., in an ice bath) and allow sufficient time for the precipitate to form.

Issue: Poor Purity of Isolated Disulfate

Question: The disulfate I've isolated is contaminated with starting materials or byproducts. How can I improve its purity?

Answer:

Improving the purity of your isolated disulfate often requires a multi-step approach. Here are some strategies:

  • Fractional Precipitation:

    • Concept: This technique involves the stepwise addition of a precipitating agent to selectively precipitate different components of the mixture based on their varying solubilities.[1]

    • Procedure:

      • Slowly add the precipitating agent to the reaction mixture while stirring.

      • Collect the precipitate at different concentration intervals of the precipitating agent.

      • Analyze each fraction (e.g., by HPLC or TLC) to identify the fraction containing the highest purity of your target disulfate.

  • Recrystallization:

    • Concept: This is a powerful technique for purifying solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals.

    • Troubleshooting: If crystals do not form, it could be due to using too much solvent or the presence of impurities that inhibit crystallization. Try evaporating some of the solvent or adding a seed crystal of the pure compound.

  • Chromatography:

    • Concept: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase.

    • Recommendation: If high purity is critical, consider using preparative HPLC after an initial bulk purification by precipitation or crystallization.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for separating disulfates from a reaction mixture?

A1: The most common methods include:

  • Precipitation: This involves adding a substance (a precipitating agent) that reduces the solubility of the disulfate, causing it to come out of solution as a solid. Common precipitating agents include salts like ammonium sulfate and organic solvents.[1]

  • Crystallization: This technique relies on the principle that most solids are more soluble in a hot solvent than in a cold one. An impure solid is dissolved in a hot solvent and then cooled slowly to form pure crystals.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) separate components of a mixture based on their affinity for a stationary phase and a mobile phase.[2]

  • Extraction: This involves separating compounds based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and water).[3][4]

Precipitation FAQs

Q2: How do I choose the right precipitating agent for my disulfate?

A2: The choice of precipitating agent depends on the properties of your disulfate and the other components in the reaction mixture.

  • Ammonium sulfate is a common choice for precipitating proteins and other large biomolecules.[5]

  • Organic solvents (e.g., acetone, ethanol) are often used to precipitate polar organic molecules from aqueous solutions. It is recommended to perform small-scale screening experiments with different precipitating agents to determine the most effective one for your specific application.

Q3: How can I prevent my disulfate from oiling out instead of precipitating as a solid?

A3: "Oiling out" occurs when a compound separates as a liquid rather than a solid. To prevent this:

  • Lower the temperature: Perform the precipitation at a colder temperature.

  • Slower addition: Add the precipitating agent very slowly while vigorously stirring the mixture.

  • Change the solvent system: Adding a co-solvent might help to induce solid precipitation.

Crystallization FAQs

Q4: My disulfate won't crystallize. What should I do?

A4: If crystallization does not occur, you can try the following:

  • Induce nucleation: Scratch the inside of the flask with a glass rod below the surface of the solution. This can create microscopic scratches that serve as nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Reduce the solvent volume: Your solution may not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change the solvent: Your disulfate may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures.

Q5: How can I improve the size and quality of my crystals?

A5: Larger, higher-quality crystals are generally obtained through slow, controlled cooling of a saturated solution. Rapid cooling often leads to the formation of small, impure crystals. Allowing the solvent to evaporate slowly over a period of days can also yield large, well-formed crystals.

Chromatography FAQs

Q6: What type of HPLC column is suitable for disulfate separation?

A6: The choice of HPLC column depends on the polarity and ionic nature of your disulfate.

  • Reversed-phase (e.g., C18) columns are often a good starting point for many organic molecules.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective for very polar compounds that are not well-retained on reversed-phase columns.

  • Ion-exchange columns are suitable for separating charged molecules.

Data Presentation

Table 1: Comparison of Disulfate Separation Techniques

TechniqueTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Precipitation 70 - 9580 - 95Fast, scalable, cost-effective for bulk separation.Lower purity compared to other methods.
Crystallization > 9860 - 90Can achieve very high purity.Can be time-consuming, yield may be lower.
HPLC > 9950 - 80Highest purity, excellent for analytical and small-scale preparative work.Expensive, not ideal for large-scale separation.
Extraction Variable> 90Good for initial cleanup and removing major impurities.Purity is highly dependent on the solvent system and nature of impurities.

Table 2: Quantitative Data on Sulfate Removal by Precipitation and Crystallization

MethodPrecipitating/Crystallizing AgentInitial Sulfate Concentration (mg/L)Final Sulfate Concentration (mg/L)Removal Efficiency (%)Reference
Co-precipitation & Flotation Polyaluminum chloride (PAC)180035080.6[6][7][8]
Crystallization Gypsum Seeds11520268876.7[9]
Anti-solvent Crystallization AcetoneNot specifiedNot specified68[10]
Anti-solvent Crystallization 2-PropanolNot specifiedNot specified69[10]

Experimental Protocols

Protocol 1: Fractional Precipitation of Disulfate using Ammonium Sulfate

This protocol is adapted from a general procedure for protein precipitation and can be optimized for specific disulfates.

Materials:

  • Reaction mixture containing the disulfate

  • Saturated ammonium sulfate solution

  • Buffer solution (appropriate for your disulfate's stability)

  • Centrifuge and centrifuge tubes

  • Stir plate and stir bar

Procedure:

  • Place the reaction mixture in a beaker on a stir plate at 4°C.

  • Slowly add the saturated ammonium sulfate solution dropwise while gently stirring.

  • Continue adding ammonium sulfate to reach a specific saturation percentage (e.g., 30%).

  • Allow the solution to stir for at least 1 hour at 4°C to allow for complete precipitation.

  • Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes.

  • Carefully decant the supernatant into a clean beaker. The pellet contains the precipitated material at this saturation level.

  • To the supernatant, add more ammonium sulfate solution to reach the next desired saturation level (e.g., 50%) and repeat steps 4-6.

  • Continue this process for several fractions (e.g., 30%, 50%, 70%, 90% saturation).

  • Dissolve each pellet in a minimal amount of buffer.

  • Analyze each fraction by a suitable method (e.g., HPLC, TLC) to determine the purity of the disulfate in each fraction.

Protocol 2: HPLC Separation of a Disulfate Compound

This is a general HPLC method that can be adapted for the analysis and purification of disulfate compounds.[2]

HPLC System:

  • HPLC with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a stock solution of your crude disulfate sample in a suitable solvent (e.g., water/acetonitrile mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up a gradient elution method. A typical starting point would be:

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Gradient from 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength where your disulfate has strong absorbance.

  • Inject the sample and run the analysis.

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to the peak of your target disulfate.

Visualizations

experimental_workflow cluster_precipitation Precipitation/Crystallization cluster_purification Further Purification reaction_mixture Reaction Mixture add_precipitant Add Precipitating Agent / Adjust Conditions reaction_mixture->add_precipitant centrifuge Centrifugation / Filtration add_precipitant->centrifuge pellet Crude Disulfate (Solid) centrifuge->pellet supernatant Supernatant (Impurities) centrifuge->supernatant dissolve Dissolve in Suitable Solvent pellet->dissolve hplc Preparative HPLC dissolve->hplc pure_disulfate Pure Disulfate hplc->pure_disulfate impurities Impurities hplc->impurities

References

What are the effects of pH on the stability and reactivity of disulfate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability and reactivity of disulfate (S₂O₈²⁻), also commonly known as persulfate.

Frequently Asked Questions (FAQs)

Q1: What is disulfate, and why is its pH-dependent stability and reactivity important?

Disulfate, or peroxydisulfate (B1198043) (PDS), is a powerful oxidizing agent widely used in advanced oxidation processes (AOPs) for the degradation of organic pollutants, in polymerization initiation, and in organic synthesis.[1][2] Its efficacy is highly dependent on its activation to produce stronger oxidants, primarily the sulfate (B86663) radical (SO₄•⁻).[1][3] The pH of the aqueous medium is a critical parameter that governs both the stability of the disulfate ion and the mechanisms of its activation, thereby directly impacting reaction rates and the types of reactive species generated.[4][5] Understanding and controlling the pH is therefore essential for optimizing experimental outcomes, ensuring reproducibility, and maximizing the efficiency of disulfate-based processes.

Q2: How does pH affect the stability of disulfate solutions?

Aqueous solutions of disulfate are acidic and decompose slowly at room temperature.[2] The stability of the this compound is significantly influenced by pH:

  • Acidic and Neutral Conditions: Disulfate is relatively stable in acidic to neutral solutions at ambient temperature.[4] However, its decomposition rate increases at low pH and with elevated temperatures.[6] Self-decomposition can be induced at very low pH values.[3]

  • Alkaline Conditions: The decomposition of disulfate is slow in weakly alkaline solutions but accelerates rapidly in strongly alkaline environments (pH > 11).[1][7] This base-activated decomposition is a key method for generating reactive radicals.[1]

Q3: How does pH influence the reactivity and activation of disulfate?

While disulfate is a strong oxidant, its direct reactions with many organic compounds are slow.[1] Activation is required to generate highly reactive sulfate radicals (SO₄•⁻), and pH is a primary tool for controlling this activation.[1][3]

  • Alkaline Activation (pH > 11): This is a common and effective method for activating disulfate.[7][8] Under high pH conditions, disulfate decomposes to form sulfate radicals (SO₄•⁻).[1] At pH values above 12, the conversion of sulfate radicals to hydroxyl radicals (HO•) becomes significant, making HO• the dominant reactive species.[1][5]

  • Acidic Activation (pH < 7): Sulfate radicals are the dominant species in acidic conditions.[5] Acidic pH (e.g., pH 3-5) is often optimal for activation methods involving transition metals, such as Fe²⁺ (Fenton-like reactions), which efficiently generate sulfate radicals.[4][5]

  • Neutral pH: In the neutral pH range, both sulfate and hydroxyl radicals can be present.[5] The autocatalytic activity of sulfate radicals, where the radical itself promotes further disulfate decomposition, is most pronounced under neutral conditions.[9]

Q4: What reactive species are generated from disulfate at different pH values?

The pH of the solution dictates the dominant reactive oxygen species (ROS) generated from the activation of disulfate. This is crucial as sulfate and hydroxyl radicals exhibit different reactivities and selectivities towards organic compounds.[10]

  • Acidic pH (< 7): The sulfate radical (SO₄•⁻) is the primary reactive species.[5]

  • Neutral to Mildly Alkaline pH (7-9): A mixture of sulfate radicals (SO₄•⁻) and hydroxyl radicals (HO•) exists.[5] The conversion of SO₄•⁻ to HO• occurs via reaction with water or hydroxide (B78521) ions.[1]

  • Strongly Alkaline pH (> 12): The hydroxyl radical (HO•) becomes the dominant reactive species.[1][5]

The interconversion between these radicals is a key feature of disulfate chemistry.

Q5: What is the optimal pH for a disulfate-based reaction?

The optimal pH is not universal and depends heavily on the activation method and the target substrate.

  • For alkaline activation , a pH above 11 is generally required.[7]

  • For heat-activated systems , the rate of decomposition increases at lower pH.[6]

  • For iron-activated systems , acidic conditions (around pH 3) are typically most efficient.[4][5]

  • For UV-activated systems , optimal pH can range from neutral to slightly basic (e.g., pH 7.4-8.6), where the autocatalytic behavior of the sulfate radical is most prominent.[9]

It is essential to perform preliminary optimization experiments to determine the ideal pH for a specific application.

Q6: How can I measure the concentration of disulfate during my experiment?

Quantifying the consumption of disulfate is key to understanding reaction kinetics. Several analytical methods are available:

  • Titration Methods: Traditional iodometric titration is a common, cost-effective method, although it can have limitations in accuracy at very low pH.[11][12]

  • Spectrophotometry: This method offers high accuracy with low sample consumption but can be susceptible to interference from colored substances in the matrix.[12]

  • Chromatography: Ion chromatography provides high sensitivity and can detect multiple ions simultaneously.[12]

  • Electrochemical Methods: These techniques are rapid, have high sensitivity, and a wide detection range.[12]

The choice of method depends on the required sensitivity, sample matrix, available equipment, and cost.

Troubleshooting Guide

Issue 1: Low or no degradation of the target compound.

Possible Cause Troubleshooting Action
Incorrect pH for Activation The reaction pH may not be optimal for the chosen activation method. For base activation, ensure pH is >11.[7] For Fe²⁺ activation, adjust pH to ~3.[5] Verify pH with a calibrated meter before and during the reaction.
No Activation Method Used Disulfate reactions are often slow without an activation source (e.g., heat, UV, base, or transition metal).[1] Introduce an appropriate activation method based on your experimental goals.
Radical Scavenging Other species in your sample matrix (e.g., carbonate, certain organic matter) can consume the generated radicals, reducing efficiency.[8] Consider sample purification or increasing the disulfate dosage.
Disulfate Decomposition If stock solutions are old or stored improperly (e.g., at high temperatures), the disulfate may have decomposed.[2] Prepare fresh solutions for each experiment.

Issue 2: Inconsistent results between experimental runs.

Possible Cause Troubleshooting Action
Poor pH Control The pH of the reaction mixture can drift over time due to the formation of acidic byproducts (e.g., HSO₄⁻).[3] Use a suitable buffer system to maintain a stable pH throughout the experiment. Monitor pH at multiple time points.
Temperature Fluctuations Disulfate decomposition is temperature-sensitive.[7] Conduct experiments in a temperature-controlled environment (e.g., a water bath) to ensure consistency.
Inconsistent Reagent Preparation Variations in stock solution concentration will lead to variable results. Calibrate balances and use precise volumetric glassware. Prepare fresh stock solutions regularly.

Quantitative Data: Effect of pH on Disulfate Reactivity

The following table summarizes quantitative data on the effect of pH on disulfate-driven reactions from various studies. Note that direct comparison is challenging due to differing experimental conditions.

Target CompoundActivation MethodpHTemperature (°C)Molar Ratio (Activator:S₂O₈²⁻)ResultReference
POME EffluentFe(II)9602.5:169% COD Removal, 93% Color Removal (Optimal)[7]
POME EffluentFe(III)11502:157.8% COD Removal (Optimal)[7]
POME EffluentAlkaline1130N/AOptimal pH for COD and Color Removal[7]
Reactive Yellow 84Thermal430N/Ak = 9.493 mM⁻¹min⁻¹ (Optimal)[13]
Reactive Yellow 84Thermal730N/Ak = 5.231 mM⁻¹min⁻¹[13]
Reactive Yellow 84Thermal1030N/Ak = 7.319 mM⁻¹min⁻¹[13]
2,4-DichlorophenolCo(II)2.0Ambient2:1 (Co:Substrate)Initial Rate = 0.0052 mmol/min[10]
2,4-DichlorophenolCo(II)4.0Ambient2:1 (Co:Substrate)Initial Rate = 0.0310 mmol/min[10]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Investigating the Effect of pH on Disulfate-Mediated Degradation

This protocol outlines a general method for assessing how pH influences the degradation of a target organic compound using activated disulfate.

  • Reagent Preparation:

    • Prepare a stock solution of the target organic compound in deionized water.

    • Prepare a stock solution of potassium or sodium disulfate (e.g., 100 mM). Store at 4°C for short-term use.

    • If using metal activation, prepare a stock solution of the metal salt (e.g., FeSO₄·7H₂O).

    • Prepare dilute solutions of a strong acid (e.g., 0.1 M H₂SO₄) and a strong base (e.g., 0.1 M NaOH) for pH adjustment.

  • Reaction Setup:

    • In a series of temperature-controlled reaction vessels (e.g., glass beakers in a water bath), add the required volume of deionized water.

    • Spike each vessel with the target compound stock solution to achieve the desired final concentration.

    • Adjust the pH of each vessel to the desired setpoint (e.g., 3, 5, 7, 9, 11) using the acid/base solutions while stirring. Use a calibrated pH meter for accurate measurement.

    • If using a buffer, add it before the final pH adjustment.

  • Reaction Initiation:

    • Initiate the reaction by adding the disulfate stock solution to each vessel to reach the desired final concentration.

    • If using an activator (e.g., Fe²⁺), add it immediately after the disulfate.

    • Start a timer immediately after adding the final reagent.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reactor.

    • Immediately quench the reaction in the aliquot to stop further degradation. A common quenching agent is methanol (B129727) or sodium thiosulfate.

  • Analysis:

    • Analyze the quenched samples for the concentration of the target compound using an appropriate analytical technique (e.g., HPLC, GC-MS).

    • (Optional) Analyze the concentration of remaining disulfate to determine its consumption rate.

  • Data Interpretation:

    • Plot the concentration of the target compound versus time for each pH value.

    • Calculate the observed pseudo-first-order rate constant (k_obs) for degradation at each pH to determine the optimal condition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of disulfate.

G cluster_conditions pH Conditions cluster_species Dominant Reactive Species Acidic Acidic (pH < 7) SO4_rad SO₄•⁻ (Sulfate Radical) Acidic->SO4_rad Dominant Path Neutral Neutral (pH ≈ 7) SO4_HO_mix SO₄•⁻ + HO• (Mixture) Neutral->SO4_HO_mix Both Species Present Alkaline Alkaline (pH > 9) HO_rad HO• (Hydroxyl Radical) Alkaline->HO_rad Dominant Path (especially pH > 12) SO4_rad->SO4_HO_mix + H₂O/OH⁻ SO4_HO_mix->HO_rad High [OH⁻] PDS Disulfate (S₂O₈²⁻) + Activation (Heat, UV, Metal) PDS->Acidic PDS->Neutral PDS->Alkaline

Caption: pH-dependent activation pathways of disulfate.

G start 1. Define Objective (e.g., Degrade Compound X) prep 2. Prepare Stock Solutions (Target, Disulfate, pH adjusters) start->prep setup 3. Set up Reactors (Add target, Adjust pH for each reactor) prep->setup initiate 4. Initiate Reaction (Add Disulfate +/- Activator) setup->initiate sample 5. Collect & Quench Samples (At defined time intervals) initiate->sample initiate->sample Time-course experiment analyze 6. Chemical Analysis (e.g., HPLC for target concentration) sample->analyze data 7. Data Processing (Plot C/C₀ vs. time, Calculate rate constants) analyze->data end 8. Determine Optimal pH data->end

References

How can the formation of unwanted byproducts with disulfate be minimized?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of unwanted byproducts in experiments involving disulfide bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common unwanted side reaction when working with disulfide bonds, and what are its consequences?

A1: The most prevalent unwanted side reaction is disulfide scrambling (also known as disulfide shuffling). This is the incorrect formation or rearrangement of disulfide bonds within a protein or peptide, leading to non-native disulfide connections.[1][2] This can occur during protein synthesis, folding, or storage.[1] The consequences of disulfide scrambling can be severe, including:

  • Misfolded proteins: Incorrect disulfide pairing disrupts the native three-dimensional structure of the protein.[1]

  • Decreased biological activity: Misfolding can lead to a reduced ability of the protein (e.g., an antibody) to bind to its target antigen, thereby lowering its efficacy.[1]

  • Increased immunogenicity: The immune system may recognize the misfolded protein as foreign, leading to the production of anti-drug antibodies (ADAs). This can neutralize the therapeutic effects of the drug and potentially cause adverse reactions.[1]

  • Protein aggregation: Changes in disulfide bonds can lead to the clumping of proteins, which can cause complications during the manufacturing process.[1]

Q2: What experimental conditions promote disulfide scrambling?

A2: Disulfide scrambling is often initiated by the presence of free thiol groups that can attack existing disulfide bonds in a process called thiol-disulfide exchange.[1][3] Several conditions can promote this unwanted reaction:

  • Alkaline pH: A pH above the pKa of the thiol group (typically around 8.5 for cysteine) favors the deprotonated, more reactive thiolate anion (RS-), which is a potent nucleophile that readily attacks disulfide bonds.[2][4] Thiol-disulfide exchange is generally inhibited at a pH below 8.[5]

  • Heat Stress: Elevated temperatures can denature proteins, exposing buried cysteine residues and disulfide bonds, and providing the energy needed for them to rearrange into non-native pairings.[1]

  • Oxidative Stress: The presence of reactive oxygen species (ROS) can lead to the oxidation of cysteine residues, which can initiate the formation of incorrect disulfide bonds.[1]

  • Presence of Reducing Agents: While reducing agents are used to cleave disulfide bonds, improper use or incomplete removal can lead to a mixture of free thiols and intact disulfides, creating an environment ripe for scrambling.

Q3: How can I minimize or prevent disulfide scrambling during my experiments?

A3: Minimizing disulfide scrambling requires careful control of your experimental conditions. Here are some key strategies:

  • pH Control: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to keep thiol groups in their protonated (-SH) form, which is less nucleophilic than the thiolate anion (-S⁻).[4]

  • Use of Alkylating Agents: To permanently block free thiol groups and prevent them from initiating disulfide exchange, use an alkylating agent. N-ethylmaleimide (NEM) is highly effective because it reacts very quickly with free thiols, faster than the rate of thiol-disulfide exchange.[3] Using NEM under acidic conditions has been shown to prevent artificial disulfide scrambling.[3] Other common alkylating agents include iodoacetamide (B48618) and iodoacetic acid.[3]

  • Temperature Control: Avoid excessive heat during your experiments and storage to maintain the native protein structure and prevent denaturation.

  • Chelating Agents: If you suspect trace metal ion contamination (e.g., copper, iron) in your buffers, which can catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) . EDTA binds to these metal ions, preventing them from participating in redox reactions that can lead to unwanted disulfide bond formation.[4]

  • Degassing Buffers: Remove dissolved oxygen from your buffers by degassing them. This is crucial as oxygen can facilitate the oxidation of thiols, leading to the formation of disulfide bonds.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Heterogeneity in product, multiple peaks on HPLC/Mass Spec suggesting incorrect disulfide pairing. Disulfide scrambling during sample preparation or analysis.1. Control pH: Ensure your buffers are at a pH below 8, ideally between 6.5 and 7.5.[5] 2. Alkylate free thiols: Treat your sample with an alkylating agent like N-ethylmaleimide (NEM) prior to any digestion or analysis steps to block free thiols.[3] 3. Optimize digestion: If performing peptide mapping, ensure digestion conditions are optimized to minimize scrambling.[3]
Loss of protein activity after storage or a specific experimental step. Formation of non-native disulfide bonds leading to misfolding.1. Review storage conditions: Store protein samples at appropriate low temperatures and in buffers with controlled pH. 2. Add EDTA: Include a chelating agent like EDTA in your buffers to prevent metal-catalyzed oxidation.[4] 3. Degas buffers: Use degassed buffers to minimize oxygen-induced oxidation.[4]
Formation of protein aggregates. Intermolecular disulfide bond formation or scrambling leading to aggregation.1. Optimize protein concentration: High protein concentrations can favor intermolecular interactions. 2. Control redox environment: Ensure a controlled redox environment. If reducing agents are used, they must be thoroughly removed before subsequent steps. 3. Alkylate: Consider alkylation if free thiols are present and may be forming intermolecular disulfide bonds.[3]

Experimental Protocols

Protocol: Alkylation of Free Thiols with N-ethylmaleimide (NEM) to Prevent Disulfide Scrambling

This protocol describes a general procedure for alkylating free cysteine residues in a protein sample before analysis (e.g., peptide mapping) to prevent disulfide scrambling.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • N-ethylmaleimide (NEM) stock solution (e.g., 1 M in a water-miscible organic solvent like DMSO or ethanol)

  • Denaturant (e.g., Guanidine-HCl or Urea)

  • Buffer for subsequent steps (e.g., digestion buffer)

Procedure:

  • Denaturation: Denature the protein sample to expose all cysteine residues. This is typically done by adding a denaturant like Guanidine-HCl to a final concentration of 6 M or Urea to 8 M. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Alkylation: Add the NEM stock solution to the denatured protein sample to a final concentration that provides a molar excess over the total expected thiol content (a 10 to 50-fold molar excess is common).

  • Incubation: Incubate the reaction mixture in the dark (NEM is light-sensitive) at room temperature for 30-60 minutes.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to react with the excess NEM.

  • Buffer Exchange: Proceed with buffer exchange to remove the denaturant and excess alkylating agent to prepare the sample for the next step (e.g., enzymatic digestion).

Visualizing Key Processes

Disulfide_Scrambling_Pathway cluster_protein Protein with Native Disulfide Bond cluster_conditions Promoting Conditions cluster_intermediate Thiol-Disulfide Exchange cluster_result Unwanted Byproduct P_native Native Protein (-S-S-) Thiolate Free Thiolate (-S⁻) P_native->Thiolate Exposure to free thiol Intermediate Mixed Disulfide Intermediate Cond Alkaline pH Heat Free Thiol (-SH) Cond->Thiolate activates Thiolate->Intermediate attacks native disulfide P_scrambled Scrambled Protein (Non-native -S-S-) Intermediate->P_scrambled rearranges

Caption: Pathway of disulfide scrambling initiated by a free thiolate anion.

Prevention_Workflow start Start: Protein Sample with Free Thiols denature Denature Protein (e.g., 6M Gua-HCl) start->denature decision Prevent Scrambling? denature->decision alkylate Add Alkylating Agent (e.g., NEM) decision->alkylate Yes scrambling Risk of Disulfide Scrambling decision->scrambling No analysis Proceed to Analysis (e.g., Peptide Mapping) alkylate->analysis end_good End: Accurate Analysis analysis->end_good If alkylated end_bad End: Inaccurate Results analysis->end_bad If not alkylated scrambling->analysis

Caption: Experimental workflow to prevent disulfide scrambling.

References

What are the best analytical techniques to monitor the progress of a reaction with disulfate?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of reactions involving disulfate (S₂O₈²⁻). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical techniques used to track these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of a reaction with disulfate?

A1: The choice of analytical technique depends on several factors, including the reaction matrix, the concentration of disulfate, the presence of interfering species, and the required sensitivity and accuracy. The most common methods include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ion Chromatography (IC) are powerful techniques for separating and quantifying disulfate and other sulfur-containing species.[1][2][3]

  • Spectroscopic Methods: UV-Vis spectrophotometry is a widely used technique, often involving a colorimetric reaction to quantify disulfate.[4][5][6] Fluorescence spectroscopy can also be employed after derivatization.[7][8]

  • Electrochemical Methods: Techniques like cyclic voltammetry can be used to monitor disulfate concentrations by measuring the electrochemical response.[9][10][11]

  • Titration Methods: Iodometric titration is a classical and cost-effective method for determining disulfate concentration.[12]

Q2: I am observing inconsistent results with my UV-Vis spectrophotometric method. What could be the cause?

A2: Inconsistent UV-Vis results can arise from several factors. Here are some common troubleshooting steps:

  • Interference from Matrix Components: The reaction mixture may contain components that absorb at the same wavelength as the analyte. Consider performing a full spectral scan of your sample matrix to identify potential interferences.[5]

  • Instability of the Colorimetric Reagent: If you are using a colorimetric method, the reagent itself might be unstable. Prepare fresh reagents daily and store them according to the manufacturer's instructions.

  • pH Sensitivity: The absorbance of many colorimetric complexes is pH-dependent. Ensure that the pH of your samples and standards is consistent.

  • Reaction Time: The color-forming reaction may require a specific amount of time to go to completion. Ensure that the incubation time is consistent for all samples and standards.[5]

Q3: My HPLC analysis is showing poor peak shape and resolution for disulfate. How can I improve it?

A3: Poor chromatography can be due to several issues. Consider the following optimizations:

  • Mobile Phase Composition: Adjust the mobile phase composition, including the organic modifier and buffer concentration, to improve peak shape and resolution. For anion analysis, ion-pairing reagents are often used.[2]

  • Column Selection: Ensure you are using an appropriate column for anion analysis. C18 columns are common, but specialized columns for ion chromatography may provide better results.[2][8]

  • Flow Rate: Optimizing the flow rate can improve separation efficiency.

  • Sample Preparation: Filter your samples before injection to remove any particulate matter that could clog the column. Ensure the sample solvent is compatible with the mobile phase.

Q4: Can I use electrochemical methods for real-time monitoring of my disulfate reaction?

A4: Yes, electrochemical methods are well-suited for real-time monitoring as they can provide a continuous signal proportional to the disulfate concentration.[13] However, you need to consider potential challenges such as electrode fouling, where reaction components coat the electrode surface and reduce its sensitivity.[9] Regular cleaning and calibration of the electrode are crucial for accurate real-time measurements.

Troubleshooting Guides

Spectroscopic Methods (UV-Vis)
Problem Possible Cause Solution
Low Sensitivity Incorrect wavelength selection.Determine the wavelength of maximum absorbance (λmax) for the colored complex.
Insufficient color development time.Optimize the reaction time for the colorimetric assay.[5]
High Background Absorbance Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Interfering substances in the sample matrix.[5]Prepare a matrix blank and subtract its absorbance from the sample readings.
Non-linear Calibration Curve Concentration of standards is outside the linear range of the assay.Prepare a new set of standards within the expected linear range.
Photodecomposition of the analyte or colored complex.Protect samples and standards from light.
Chromatographic Methods (HPLC/IC)
Problem Possible Cause Solution
Peak Tailing Column degradation or contamination.Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks Carryover from previous injections.Implement a thorough needle wash protocol and inject a blank between samples.
Contamination in the mobile phase or system.Prepare fresh mobile phase and flush the system.
Drifting Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.

Experimental Protocols

Iodometric Titration for Disulfate Quantification

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by disulfate. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

Materials:

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate solution (e.g., 0.1 N)

  • Starch indicator solution

  • Sulfuric acid (H₂SO₄), dilute

  • Sample containing disulfate

Procedure:

  • To a known volume of the sample solution, add an excess of potassium iodide solution.

  • Acidify the solution with dilute sulfuric acid.

  • Allow the reaction to proceed in the dark for about 5-10 minutes.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.

  • Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Record the volume of sodium thiosulfate used.

  • Calculate the concentration of disulfate in the original sample.

UV-Vis Spectrophotometric Method

This protocol is a general guideline for a colorimetric assay. The specific reagents and wavelengths will depend on the chosen method. A common method involves the oxidation of a leuco dye.

Materials:

  • Disulfate standards of known concentrations

  • Colorimetric reagent (e.g., N,N-diethyl-p-phenylenediamine - DPD)

  • Buffer solution to control pH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of disulfate standards of known concentrations.

  • To a fixed volume of each standard and the unknown sample, add a specific volume of the colorimetric reagent and buffer solution.

  • Allow the color to develop for a predetermined amount of time at a constant temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of disulfate in the unknown sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of disulfate using HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • Analytical column suitable for anion analysis (e.g., C18 or a specific ion-exchange column)

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile)

  • Disulfate standards of known concentrations

  • Sample containing disulfate, filtered through a 0.45 µm filter

Procedure:

  • Prepare a mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a series of disulfate standards of known concentrations.

  • Inject the standards onto the HPLC system and record the chromatograms.

  • Create a calibration curve by plotting the peak area of the disulfate peak against the concentration of the standards.

  • Inject the filtered unknown sample onto the HPLC system.

  • Identify the disulfate peak based on its retention time and quantify it using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction_Mixture Reaction Mixture Sampling Aliquot Sampling Reaction_Mixture->Sampling Quenching Reaction Quenching (if necessary) Sampling->Quenching Titration Iodometric Titration Sampling->Titration Volumetric Electrochemistry Electrochemical Methods Sampling->Electrochemistry Electrochemical Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC / UPLC / IC Filtration->HPLC Chromatographic UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Spectroscopic Calibration Calibration Curve HPLC->Calibration UV_Vis->Calibration Quantification Quantification Titration->Quantification Electrochemistry->Quantification Calibration->Quantification Kinetics Reaction Kinetics Analysis Quantification->Kinetics

Caption: General experimental workflow for monitoring disulfate reactions.

Troubleshooting_Logic cluster_spectroscopy Spectroscopy (UV-Vis) cluster_chromatography Chromatography (HPLC/IC) cluster_titration Titration start Inconsistent Analytical Results check_method Which analytical method? start->check_method spec_q1 Check for interfering absorbances? check_method->spec_q1 Spectroscopy hplc_q1 Poor peak shape or resolution? check_method->hplc_q1 Chromatography tit_q1 Inaccurate endpoint determination? check_method->tit_q1 Titration spec_q2 Are reagents fresh and pH controlled? spec_q1->spec_q2 No spec_a1 Run matrix blank. Consider derivatization. spec_q1->spec_a1 Yes spec_a2 Prepare fresh reagents. Buffer samples. spec_q2->spec_a2 No hplc_q2 Drifting retention times? hplc_q1->hplc_q2 No hplc_a1 Optimize mobile phase. Check column health. hplc_q1->hplc_a1 Yes hplc_a2 Ensure stable temperature and mobile phase composition. hplc_q2->hplc_a2 Yes tit_a1 Use a fresh indicator. Ensure proper mixing. tit_q1->tit_a1 Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

Validating a Novel Analytical Method for Disulfate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of disulfate is critical for ensuring product quality, stability, and safety. The validation of a new analytical method is a mandatory process to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] This guide provides a comprehensive framework for validating a new analytical method for disulfate quantification, comparing it with established alternatives, and presenting the necessary experimental data and protocols. This process adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines and Food and Drug Administration (FDA) guidance.[3][4][5][6][7][8][9]

Comparison of Analytical Methods for Disulfate Quantification

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. This section compares a hypothetical new method, "Advanced Fluorescent Assay (AFA)," with two common alternative methods: Ion Chromatography with Suppressed Conductivity Detection (IC-SCD) and Capillary Electrophoresis with UV Detection (CE-UV).

Table 1: Performance Comparison of Disulfate Quantification Methods

ParameterAdvanced Fluorescent Assay (AFA)Ion Chromatography (IC-SCD)Capillary Electrophoresis (CE-UV)
Linearity (r²) > 0.999> 0.998> 0.995
Range 0.5 - 100 µM1 - 200 µM5 - 500 µM
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
LOD 0.1 µM0.5 µM1.0 µM
LOQ 0.5 µM1.0 µM5.0 µM
Specificity High (Derivative-based)Moderate (Potential interference from similar anions)Moderate (Potential interference from co-migrating species)
Robustness HighModerateLow

Experimental Protocols for Method Validation

The validation of an analytical method involves a series of experiments to assess its performance characteristics.[2][10][11] Below are the detailed methodologies for the key validation experiments.

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[1][12]

  • Protocol:

    • Prepare a solution containing the disulfate standard.

    • Prepare separate solutions of potentially interfering substances (e.g., sulfate, thiosulfate, sulfite).

    • Prepare a mixed solution containing the disulfate standard and all potentially interfering substances.

    • Analyze all solutions using the new analytical method.

    • Compare the results from the individual and mixed solutions to determine if the presence of other components affects the quantification of disulfate.

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the method's response over a specified range.[1][13]

  • Protocol:

    • Prepare a series of at least five standard solutions of disulfate at different concentrations, covering the expected range of the samples.

    • Analyze each standard solution in triplicate.

    • Plot the mean response against the concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy refers to the closeness of the measured value to the true value.[1][12][14]

  • Protocol:

    • Prepare samples with known concentrations of disulfate (e.g., by spiking a blank matrix with a known amount of analyte) at a minimum of three concentration levels (low, medium, and high) within the specified range.

    • Prepare a minimum of three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][14] It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[9]

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions and calculate the RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[1][13]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by analyzing a series of diluted solutions of the disulfate standard.

    • The LOD is typically established at a signal-to-noise ratio of 3:1.

    • The LOQ is typically established at a signal-to-noise ratio of 10:1 and confirmed by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision and accuracy.[13]

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol:

    • Identify critical method parameters (e.g., pH of the mobile phase, temperature, flow rate).

    • Introduce small, deliberate variations to these parameters one at a time.

    • Analyze samples under each varied condition and assess the impact on the results.

Visualizing the Validation Workflow and Method Comparison

Graphical representations can aid in understanding the complex processes and relationships involved in method validation.

Analytical_Method_Validation_Workflow start Start: New Analytical Method Proposed protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report approval Method Approved for Use report->approval

Caption: Workflow for the validation of a new analytical method.

Method_Comparison_Logic method Analytical Method for Disulfate Quantification afa Advanced Fluorescent Assay (AFA) method->afa ic Ion Chromatography (IC-SCD) method->ic ce Capillary Electrophoresis (CE-UV) method->ce performance Key Performance Attributes sensitivity High Sensitivity (Low LOD/LOQ) afa->sensitivity specificity_attr High Specificity afa->specificity_attr precision_attr High Precision (%RSD < 2%) afa->precision_attr robustness_attr High Robustness afa->robustness_attr ic->sensitivity ic->precision_attr cost Lower Cost / Complexity ce->cost

Caption: Logical comparison of analytical method attributes.

References

The Superior Selectivity and Efficiency of Disulfate: A Comparative Guide to Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is a critical decision that can significantly impact reaction efficiency, product yield, and overall process sustainability. While traditional oxidants like potassium permanganate (B83412) and potassium dichromate have long been staples in the laboratory, disulfate (commonly known as persulfate) salts, such as sodium persulfate and potassium persulfate, are emerging as highly advantageous alternatives. This guide provides an objective comparison of disulfate with other common oxidizing agents, supported by experimental data, to highlight its distinct advantages in various applications.

Executive Summary

Disulfate offers several key advantages over traditional oxidizing agents, including:

  • High Selectivity: Disulfate can be activated to generate highly reactive sulfate (B86663) radicals, which exhibit greater selectivity towards electron-rich organic molecules, leading to fewer side reactions and cleaner product profiles.

  • Controllable Reactivity: The reactivity of disulfate can be finely tuned through various activation methods, including heat, light, and transition metal catalysis, allowing for greater control over the oxidation process.

  • Versatility: Disulfate is effective across a wide pH range and can be used in both aqueous and organic solvent systems, making it suitable for a broad spectrum of chemical transformations.

  • Stability and Safety: Solid persulfate salts are stable, easy to handle, and pose fewer environmental and health risks compared to heavy metal-based oxidants like dichromate.

  • Cost-Effectiveness: When considering the reduced need for purification and the lower reactivity with non-target organic matter, persulfate can be a more economical choice in the long run.[1]

Comparative Performance Analysis

The superior performance of disulfate is evident when comparing its efficacy in specific oxidation reactions against other common oxidizing agents.

Oxidation of Alcohols to Carbonyl Compounds

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. While permanganate and dichromate are effective, they often lead to over-oxidation, particularly of primary alcohols to carboxylic acids. Disulfate, when appropriately activated, can provide excellent yields of the desired carbonyl compounds with high selectivity.

Table 1: Comparison of Oxidizing Agents for the Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)

Oxidizing AgentCatalyst/ActivatorTemperature (°C)Reaction TimeYield of Benzaldehyde (%)Reference
Sodium PersulfateNoneRefluxNot specified~65[2]
Potassium PersulfateActivated Charcoal45-5015-60 minHigh to excellent[3]
Potassium PermanganateBasic conditionsNot specifiedNot specifiedVariable, risk of over-oxidation[4]
Potassium DichromateAcidic conditionsNot specifiedNot specifiedVariable[5]
Hydrogen PeroxideIron Sulfate / Ultrasound7015 minIncreased by 45% with ultrasound[6]

As the data indicates, persulfate-based systems can achieve high yields of benzaldehyde, and notably, the reaction can be controlled to prevent significant over-oxidation to benzoic acid.[3]

Oxidation of Aldehydes to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is another crucial reaction. While strong oxidants like permanganate are effective, persulfate offers a milder and more selective alternative.

Table 2: Comparison of Oxidizing Agents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing AgentSubstrateConditionsYield of Carboxylic Acid (%)Reference
Potassium PersulfateVarious aromatic/aliphatic aldehydesSunlight or LED, Acetone/WaterHigh to excellent[7]
Potassium PermanganateVarious aromatic aldehydesSurfactant, mild conditionsVery high[8]
Oxone (a peroxymonosulfate)Aldehyde in DMFNot specifiedHigh and clean[9]
Iron(III) NitrateBenzaldehydeHydrothermal, anaerobic60[10]

Persulfate-mediated oxidation of aldehydes proceeds efficiently under mild, light-promoted conditions, offering a green and sustainable method for carboxylic acid synthesis.[7]

Degradation of Phenolic Compounds

In environmental applications, such as wastewater treatment, the degradation of persistent organic pollutants like phenols is of paramount importance. Activated persulfate has demonstrated exceptional efficiency in this regard.

Table 3: Comparison of Oxidizing Agents for the Degradation of Phenol

Oxidizing Agent SystemConditionsPhenol Removal Efficiency (%)TimeReference
Persulfate/nZVINatural pH92.4Not specified[11]
Persulfate/Sulfur-doped BiocharOptimized9790 min[12][13]
Hydrogen Peroxide/Cu/SiC/MicrowaveMicrowave irradiation907 min[14]

These studies highlight the high efficiency of activated persulfate systems in degrading phenol, a notoriously difficult pollutant to remove.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of disulfate and other oxidizing agents.

Experiment 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde using Sodium Persulfate

Objective: To demonstrate the selective oxidation of a primary alcohol to an aldehyde using sodium persulfate.

Materials:

  • 500 mL round-bottomed flask

  • Claisen adapter

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Benzyl alcohol (30 mL)

  • Sodium persulfate (69 g)

  • Water (263 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium persulfate by dissolving 69 g of Na₂S₂O₈ in 263 mL of water.

  • Set up the reflux apparatus with the 500 mL round-bottomed flask.

  • Add the sodium persulfate solution to the flask.

  • Place the benzyl alcohol in the dropping funnel.

  • Gently heat the flask and add a few drops of benzyl alcohol.

  • Once the reaction initiates (indicated by an exothermic reaction), control the addition of benzyl alcohol to maintain a steady reflux.

  • After the addition is complete, continue refluxing until the reaction subsides.

  • Allow the mixture to cool, then isolate the benzaldehyde via steam distillation.

  • Separate the benzaldehyde from the aqueous layer and dry it over anhydrous magnesium sulfate.[2]

Experiment 2: Oxidation of Toluene (B28343) to Benzoic Acid using Potassium Permanganate

Objective: To synthesize benzoic acid from toluene using potassium permanganate.

Materials:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Toluene (4.66 g)

  • Potassium permanganate (8.00 g)

  • Water (90 mL)

  • Concentrated hydrochloric acid

Procedure:

  • Combine potassium permanganate, water, and toluene in the round-bottomed flask.

  • Heat the mixture to reflux with vigorous stirring for 2-2.5 hours, or until the purple color of the permanganate disappears.

  • While hot, filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid until no more precipitate forms.

  • Cool the mixture in an ice bath and collect the benzoic acid crystals by vacuum filtration.

  • Wash the crystals with cold water and allow them to air dry.[15][16]

Experiment 3: Oxidation of Ethanol (B145695) using Acidified Potassium Dichromate

Objective: To observe the oxidation of a primary alcohol with potassium dichromate.

Materials:

  • Test tubes

  • Water bath

  • Ethanol

  • Potassium dichromate solution (0.1 M)

  • Sulfuric acid (1 M)

Procedure:

  • In a test tube, mix a few drops of ethanol with an acidified solution of potassium dichromate.

  • Warm the test tube in a hot water bath.

  • Observe the color change from orange (Cr₂O₇²⁻) to green (Cr³⁺), indicating the oxidation of ethanol.[5][17][18]

Signaling Pathways and Experimental Workflows

The advantages of disulfate can be further understood by examining the underlying reaction mechanisms.

Activation of Persulfate and Radical Generation

Disulfate itself is a moderately strong oxidant. However, its true power lies in its ability to be activated to form the highly reactive sulfate radical (SO₄•⁻), which has a redox potential similar to the hydroxyl radical.

G S2O8 Disulfate (S₂O₈²⁻) SO4_radical Sulfate Radical (SO₄•⁻) S2O8->SO4_radical Activation Activator Activator (Heat, UV, Metal Ion) Activator->S2O8 Product Oxidized Product (R•) SO4_radical->Product Oxidation Organic Organic Substrate (RH) Organic->Product

Caption: Activation of disulfate to generate sulfate radicals for organic oxidation.

Comparison of Oxidation Pathways

The mechanism of oxidation by disulfate differs significantly from that of permanganate and dichromate. Disulfate-based oxidations often proceed via a radical chain mechanism, while permanganate and dichromate reactions typically involve the formation of intermediate esters.

G cluster_0 Disulfate Oxidation cluster_1 Dichromate Oxidation S2O8 S₂O₈²⁻ SO4_rad SO₄•⁻ S2O8->SO4_rad Activation Alcohol_DS RCH₂OH Radical_Intermediate RCH•OH Alcohol_DS->Radical_Intermediate H-abstraction by SO₄•⁻ Aldehyde_DS RCHO Radical_Intermediate->Aldehyde_DS Oxidation Cr2O7 Cr₂O₇²⁻ Chromate_Ester Chromate Ester Cr2O7->Chromate_Ester Alcohol_DC RCH₂OH Alcohol_DC->Chromate_Ester Esterification Aldehyde_DC RCHO Chromate_Ester->Aldehyde_DC Elimination

Caption: Simplified comparison of alcohol oxidation mechanisms.

Conclusion

Disulfate presents a compelling case as a superior oxidizing agent for a wide range of applications in research and development. Its high selectivity, controllable reactivity, and favorable safety profile offer significant advantages over traditional oxidants like permanganate and dichromate. By understanding the underlying principles and leveraging the appropriate activation methods, researchers can harness the power of disulfate to achieve cleaner, more efficient, and more sustainable chemical transformations.

References

What is a comparative study of the structural properties of sulfate and disulfate?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Properties of Sulfate (B86663) and Disulfate

This guide provides a detailed comparison of the structural properties of sulfate (SO₄²⁻) and disulfate (S₂O₇²⁻) ions, intended for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data from crystallographic and spectroscopic studies.

Introduction

Sulfate and disulfate are oxoanions of sulfur with significant roles in various chemical and biological processes. While both are fundamental anions, their structural differences lead to distinct chemical behaviors and functionalities. Understanding these structural nuances is crucial for applications ranging from inorganic synthesis to the design of sulfate-mimicking drugs.

Structural Comparison

The sulfate ion exhibits a highly symmetrical tetrahedral geometry with the sulfur atom at the center.[1][2] In contrast, the disulfate ion, also known as pyrosulfate, is formed by the condensation of two sulfate units sharing a common oxygen atom, resulting in a structure with two corner-sharing tetrahedra.[3]

Data Presentation

The following table summarizes the key structural parameters for the sulfate and disulfate ions, derived from experimental data.

Structural ParameterSulfate (SO₄²⁻)Disulfate (S₂O₇²⁻) in K₂S₂O₇
General Geometry TetrahedralTwo corner-sharing tetrahedra
S-O Bond Length ~149 pm (all S-O bonds are equivalent)[1][2]Terminal S-O: ~143 pm Bridging S-O: ~160 pm[1]
O-S-O Bond Angle ~109.5°Varies depending on the specific angle within the tetrahedra
S-O-S Bond Angle Not Applicable~125°[1]
Symmetry TdC₂v (in its most symmetric conformation)
Sulfur Oxidation State +6[1][2]+6[3]

Visualization of Structures

The structural differences between the sulfate and disulfate ions are illustrated below.

G Structural Comparison of Sulfate and Disulfate Ions cluster_sulfate Sulfate (SO₄²⁻) cluster_disulfate Disulfate (S₂O₇²⁻) S1 S O1 O S1->O1 O2 O S1->O2 O3 O S1->O3 O4 O S1->O4 S2 S O5 O S2->O5 O6 O S2->O6 O7 O S2->O7 O8_bridge O S2->O8_bridge S3 S S3->O8_bridge O9 O S3->O9 O10 O S3->O10 O11 O S3->O11

Caption: Ball-and-stick models of sulfate and disulfate ions.

Experimental Protocols

The structural parameters presented in this guide are primarily determined by single-crystal X-ray diffraction and corroborated by spectroscopic techniques such as Raman spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of a sulfate or disulfate salt are grown. This is a critical step, often achieved by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion. For optimal results, crystals should be transparent, have smooth faces, and be approximately 0.1-0.3 mm in size.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal. The crystal is rotated through various angles, and the diffraction pattern of the X-rays is recorded by a detector.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

G cluster_workflow Single-Crystal X-ray Diffraction Workflow A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution & Refinement D->E F Structural Parameters (Bond Lengths, Angles) E->F

Caption: Workflow for determining crystal structure.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, which are sensitive to bond strengths and molecular symmetry.

Methodology:

  • Sample Preparation: Solid samples of sulfate or disulfate salts are typically analyzed as fine powders. Aqueous solutions can also be studied directly, as water is a weak Raman scatterer.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG at 532 nm), a sample holder, and a sensitive detector (like a CCD) is used.

  • Data Acquisition: The laser beam is focused on the sample. The scattered light is collected, and the Rayleigh scattering (elastically scattered light at the same frequency as the laser) is filtered out. The remaining Raman scattered light is dispersed by a grating and detected.

  • Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to the vibrational modes of the anion. For the tetrahedral sulfate ion, the symmetric stretching mode (ν₁) appears as a very strong, sharp peak around 981 cm⁻¹. In the less symmetric this compound, this region becomes more complex, and characteristic peaks for the S-O-S bridge can be observed.

G cluster_workflow Raman Spectroscopy Experimental Workflow A Sample Preparation (Solid or Solution) B Laser Excitation A->B C Collection of Scattered Light B->C D Filtering of Rayleigh Scattering C->D E Detection & Spectral Analysis D->E F Vibrational Mode Information E->F

Caption: Raman spectroscopy experimental workflow.

Conclusion

The sulfate and disulfate ions, while both being fundamental sulfur oxoanions, exhibit distinct structural properties. The highly symmetric tetrahedral structure of sulfate contrasts with the condensed, less symmetric structure of disulfate. These differences in bond lengths and angles, as determined by X-ray crystallography and Raman spectroscopy, are fundamental to their respective chemical properties and reactivity. This guide provides a concise, data-driven comparison to aid researchers in understanding and utilizing these important chemical species.

References

How can the presence of disulfate be confirmed in a sample containing other sulfur oxyanions?

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Confirmation of Disulfate in the Presence of Other Sulfur Oxyanions

For researchers, scientists, and professionals in drug development, the accurate identification of specific sulfur oxyanions is critical for process control, quality assurance, and mechanistic studies. The presence of multiple, structurally similar sulfur oxyanions, such as sulfate (B86663) (SO₄²⁻), sulfite (B76179) (SO₃²⁻), thiosulfate (B1220275) (S₂O₃²⁻), and persulfate (S₂O⁸²⁻), presents a significant analytical challenge for the selective confirmation of disulfate (S₂O₇²⁻). This guide provides a comparative overview of established analytical techniques, presenting their methodologies and performance data to aid in the selection of the most appropriate method.

Overview of Analytical Techniques

The primary challenge in disulfate detection lies in distinguishing it from other sulfur oxyanions, particularly sulfate, due to their similar chemical properties and potential for interconversion. Two principal methods have demonstrated the necessary selectivity for this task: Raman Spectroscopy and Ion Chromatography.

  • Raman Spectroscopy: This technique offers a non-destructive method that identifies molecules based on their unique vibrational modes. The S-O-S bridge in disulfate provides a distinct spectral signature that allows for its differentiation from sulfate and other oxyanions.

  • Ion Chromatography (IC): As a powerful separation technique, IC can resolve different anions based on their interactions with a stationary phase. With the appropriate column and eluent, disulfate can be chromatographically separated from interfering ions and subsequently quantified.

The logical workflow for analyzing a sample suspected of containing disulfate alongside other sulfur oxyanions involves a preliminary characterization followed by specific, selective analysis.

Sample Sample Containing Sulfur Oxyanions InitialAnalysis Initial Analysis (e.g., pH, Total Sulfur) Sample->InitialAnalysis Hypothesis Hypothesis: Disulfate Presence Suspected InitialAnalysis->Hypothesis MethodSelection Method Selection Hypothesis->MethodSelection Raman Raman Spectroscopy MethodSelection->Raman IC Ion Chromatography MethodSelection->IC Confirmation Confirmation of Disulfate Raman->Confirmation IC->Confirmation

Caption: Analytical workflow for the confirmation of disulfate.

Performance Comparison: Raman Spectroscopy vs. Ion Chromatography

The choice between Raman Spectroscopy and Ion Chromatography will depend on the specific requirements of the analysis, such as the need for quantification, sample throughput, and available instrumentation.

ParameterRaman SpectroscopyIon Chromatography
Principle Vibrational spectroscopy (detection of S-O-S bond vibrations)Anion exchange separation followed by conductivity detection
Selectivity High; distinct peaks for S₂O₇²⁻ vs. SO₄²⁻ and other oxyanions.High; baseline separation achievable with optimized conditions.
Quantification Semi-quantitative to quantitative with calibrationHighly quantitative
Sample Prep Minimal; can analyze aqueous samples directlyRequires filtration and dilution; eluent preparation
Analysis Time Rapid (minutes per sample)Longer (15-30 minutes per sample)
Interferences Fluorescence from sample matrix; weak Raman scatterersCo-eluting anions; high ionic strength matrices
Key Advantage Non-destructive; provides structural informationHigh sensitivity and established quantitative power

Experimental Protocols

Raman Spectroscopy

This protocol outlines the general steps for identifying the characteristic Raman bands of disulfate.

Methodology:

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a CCD detector is required.

  • Sample Preparation: Aqueous samples can typically be analyzed directly. If the sample is highly concentrated, it may be diluted with deionized water. Samples should be placed in a suitable container, such as a quartz cuvette.

  • Data Acquisition:

    • Acquire a spectrum of a known standard of sodium or potassium disulfate to identify the characteristic peak positions.

    • Acquire a spectrum of the unknown sample under the same conditions.

    • Typical acquisition parameters include a laser power of 50-200 mW, an integration time of 10-60 seconds, and multiple accumulations to improve signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra for baseline correction and cosmic ray removal.

    • Identify the key vibrational bands. The symmetric stretching of the S-O-S bridge in disulfate provides a strong, characteristic Raman band around 740 cm⁻¹, which is absent in the spectra of sulfate, sulfite, and thiosulfate. Sulfate exhibits a very strong peak around 981 cm⁻¹ (ν₁(SO₄²⁻)).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Aqueous Sample Cuvette Place in Quartz Cuvette Sample->Cuvette Spectrometer Raman Spectrometer Cuvette->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Baseline Correction Acquire->Process Identify Identify S-O-S Peak (approx. 740 cm⁻¹) Process->Identify Result Disulfate Confirmed Identify->Result

Caption: Experimental workflow for Raman spectroscopic analysis.

Ion Chromatography

This protocol provides a method for the separation and quantification of disulfate from other sulfur oxyanions.

Methodology:

  • Instrumentation: An ion chromatograph equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS16 or similar), a suppressed conductivity detector, and an autosampler.

  • Reagents:

    • Eluent: Potassium hydroxide (B78521) (KOH) gradient.

    • Standards: Prepare individual and mixed standards of sodium/potassium salts of disulfate, sulfate, sulfite, and thiosulfate in deionized water.

  • Chromatographic Conditions:

    • Column: Dionex IonPac AS16, 4 x 250 mm.

    • Eluent Gradient: 10 mM KOH from 0 to 5 min, ramp to 60 mM KOH from 5 to 15 min, hold at 60 mM KOH for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Suppressed conductivity.

  • Procedure:

    • Equilibrate the column with the initial eluent concentration until a stable baseline is achieved.

    • Inject the standards to determine the retention times for each anion. Disulfate is expected to be well-resolved from the more common, less charged sulfur oxyanions.

    • Prepare the unknown sample by filtering through a 0.45 µm syringe filter and diluting as necessary to fall within the calibration range.

    • Inject the prepared sample and analyze the resulting chromatogram.

    • The presence of disulfate is confirmed by a peak at its characteristic retention time. Quantification is achieved by comparing the peak area to a calibration curve generated from the standards.

Conclusion

Both Raman Spectroscopy and Ion Chromatography are powerful and selective methods for confirming the presence of disulfate in complex mixtures of sulfur oxyanions. Raman spectroscopy offers a rapid, non-destructive screening and confirmation tool, ideal for in-situ measurements and structural verification. Ion Chromatography provides a robust and highly sensitive method for separation and precise quantification. The selection of the optimal technique will be guided by the specific analytical needs, including the required level of quantification, sample matrix complexity, and available resources.

What is a comparative analysis of the electrochemical behavior of disulfate and sulfate?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Electrochemical Analysis of Disulfate and Sulfate (B86663)

This guide provides a detailed comparison of the electrochemical behavior of disulfate (S₂O₇²⁻) and sulfate (SO₄²⁻) ions, targeting researchers, scientists, and professionals in drug development. The analysis is based on available experimental data from scientific literature, focusing on their redox properties, stability, and reaction mechanisms in both aqueous and molten salt environments.

Introduction

Sulfate (SO₄²⁻), a ubiquitous and stable oxoanion of sulfur, is widely utilized as a supporting electrolyte in various electrochemical applications due to its general inertness within a specific potential window. Disulfate (S₂O₇²⁻), also known as pyrosulfate, is formed by the condensation of two sulfate units and is typically found in fuming sulfuric acid or molten salt systems. While structurally related, their electrochemical behaviors exhibit notable differences stemming from the presence of the S-O-S bridge in the disulfate ion, which influences its reactivity and stability.

Electrochemical Properties: A Comparative Overview

A summary of the key electrochemical properties of disulfate and sulfate is presented below. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is a synthesis of information from various sources, primarily focusing on molten salt electrochemistry where disulfate is more commonly studied.

PropertyDisulfate (S₂O₇²⁻)Sulfate (SO₄²⁻)Key Differences & Notes
Typical Environment Molten salts, oleumAqueous solutions, molten saltsDisulfate is generally unstable in aqueous solutions and undergoes hydrolysis.
Redox Behavior Electrochemically active; can be reduced.Generally considered electrochemically stable within a certain potential window. Can be reduced to sulfide (B99878) at very negative potentials and oxidized to persulfate or sulfate radicals at high positive potentials.Disulfate appears to be more readily reduced than sulfate.
Standard Redox Potential Data not readily available.The standard redox potential for the SO₄²⁻/SO₂ couple is +0.17 V. The redox potential for the formation of the sulfate radical (SO₄•⁻) from SO₄²⁻ is in the range of +2.5 to +3.1 V.[1][2]The high potential required for sulfate radical formation underscores its high stability.
Electrochemical Stability Less stable, particularly in the presence of oxide ions in molten salts where it can be formed from sulfate.Generally high, making it a common supporting electrolyte. In molten salts, its stability can be influenced by the presence of acidic or basic species.[3]Disulfate's stability is highly dependent on the melt's acidity (Lux-Flood definition).

Experimental Data and Protocols

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of species in solution.

A typical three-electrode setup is used for cyclic voltammetry experiments.[4]

  • Working Electrode: A material inert in the potential window of interest, such as platinum, gold, or glassy carbon.

  • Reference Electrode: A stable reference, such as Ag/AgCl in aqueous solutions or a pseudo-reference electrode like a platinum wire in molten salts.

  • Counter Electrode: A large surface area electrode, often made of platinum or graphite, to complete the electrical circuit.

The electrolyte is the medium containing the ion of interest (disulfate or sulfate). For molten salt experiments, the salts are contained in a crucible made of an inert material like alumina (B75360) or glassy carbon and heated to the desired temperature in a controlled atmosphere furnace.[5] The potentiostat sweeps the potential of the working electrode and measures the resulting current.

  • Sulfate: In aqueous solutions, the cyclic voltammogram of a sulfate-containing electrolyte typically shows a wide potential window with cathodic and anodic limits corresponding to the reduction of water (or cation) and the oxidation of water (or the electrode material), respectively.[6][7] In molten salts, the electrochemical window is determined by the decomposition of the salt itself. The reduction of sulfate to sulfide can be observed at very negative potentials.[8] The oxidation of sulfate to persulfate or sulfate radicals occurs at high anodic potentials.

  • Disulfate: A study on the hydrolysis of potassium pyrosulfate (K₂S₂O₇) in deionized water using cyclic voltammetry at a microinterface between two immiscible electrolyte solutions (µITIES) showed distinct current signals associated with the transfer of pyrosulfate and its hydrolysis products (bisulfate and sulfate) across the interface.[9] In molten tungstate-pyrosulfate melts, the pyrosulfate anion is electrochemically active and participates in the reduction process.[10]

The following diagram illustrates a simplified, conceptual comparison of the expected cyclic voltammetry behavior.

CV_Comparison cluster_sulfate Sulfate (SO₄²⁻) cluster_disulfate Disulfate (S₂O₇²⁻) S_start Start Potential S_anodic Anodic Scan S_start->S_anodic S_vertex Anodic Vertex Potential S_anodic->S_vertex S_window Wide Electrochemical Window S_cathodic Cathodic Scan S_vertex->S_cathodic S_end End Potential S_cathodic->S_end D_start Start Potential D_anodic Anodic Scan D_start->D_anodic D_vertex Cathodic Vertex Potential D_anodic->D_vertex D_narrower Narrower Electrochemical Window D_reduction Reduction Peak D_end End Potential D_reduction->D_end D_cathodic Cathodic Scan D_vertex->D_cathodic D_cathodic->D_reduction

Conceptual cyclic voltammograms for sulfate and disulfate.

Reaction Mechanisms

Sulfate

In molten salts, the electrochemical reactions of sulfate are influenced by the Lux-Flood acidity of the melt. The dissociation of sulfate is a key step:

SO₄²⁻ ⇌ SO₃ + O²⁻[3]

  • Cathodic Reaction (Reduction): At sufficiently negative potentials, sulfate can be reduced to sulfide (S²⁻) or sulfur (S). The exact mechanism can be complex and may involve the reduction of SO₃.[8] SO₄²⁻ + 8e⁻ → S²⁻ + 4O²⁻

  • Anodic Reaction (Oxidation): At high anodic potentials, sulfate can be oxidized to persulfate (S₂O₈²⁻) or can lead to the evolution of oxygen and sulfur dioxide, depending on the electrode material and melt composition.[8] 2SO₄²⁻ → S₂O₈²⁻ + 2e⁻ SO₄²⁻ → SO₂ + O₂ + 2e⁻

Disulfate

Disulfate is in equilibrium with sulfur trioxide and sulfate in molten salts:

S₂O₇²⁻ ⇌ SO₄²⁻ + SO₃

The electrochemical behavior of disulfate is closely linked to this equilibrium.

  • Cathodic Reaction (Reduction): Disulfate can be directly reduced. The presence of the S-O-S bond makes it more susceptible to reduction compared to the highly stable sulfate ion. Studies in tungstate-pyrosulfate melts indicate a multi-electron reduction process.[10] S₂O₇²⁻ + 2e⁻ → 2SO₃²⁻ (sulfite) -> further reactions

The following diagram illustrates the relationship and key reactions of sulfate and disulfate in a molten salt environment.

Reaction_Mechanisms SO4 Sulfate (SO₄²⁻) SO3 Sulfur Trioxide (SO₃) SO4->SO3 Dissociation (+O²⁻) S2_minus Sulfide (S²⁻) SO4->S2_minus Reduction (Cathodic) S2O8 Persulfate (S₂O₈²⁻) SO4->S2O8 Oxidation (Anodic) S2O7 Disulfate (S₂O₇²⁻) S2O7->SO4 Equilibrium (+SO₃) S2O7->SO4 Hydrolysis (in H₂O) O2_minus Oxide Ion (O²⁻)

Reaction pathways for sulfate and disulfate in molten salts.

Summary and Outlook

The electrochemical behaviors of disulfate and sulfate are distinct, primarily due to the lower stability and higher reactivity of the this compound. Sulfate is characterized by its broad electrochemical stability window, making it a suitable supporting electrolyte. In contrast, disulfate is more electrochemically active, particularly in molten salt systems where it can undergo reduction at less negative potentials than sulfate.

Further research is required for a more direct and quantitative comparison. Specifically, systematic studies of the electrochemical properties of disulfate in various molten salt systems using techniques like cyclic voltammetry and chronopotentiometry would be highly valuable. Determining the standard redox potentials and electrochemical stability windows for disulfate under well-defined conditions will provide a clearer understanding of its electrochemical behavior relative to the well-characterized sulfate ion. Such knowledge can be beneficial for applications in high-temperature electrochemistry, including electrometallurgy and thermal energy storage.

References

Unveiling the Discrepancy: Disulfate's Performance in Phenol Degradation Bridges Experimental Results and Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive analysis aimed at researchers, scientists, and drug development professionals, this guide delves into the performance of disulfate (specifically peroxydisulfate) in the degradation of phenol (B47542), juxtaposing empirical data with theoretical modeling. This comparison illuminates the nuances of the reaction kinetics and mechanisms, providing a critical resource for those engaged in advanced oxidation processes.

The degradation of phenol, a ubiquitous and toxic environmental pollutant, through persulfate-based advanced oxidation processes (AOPs) represents a significant area of research. The efficacy of this process hinges on the activation of persulfate to generate highly reactive sulfate (B86663) radicals (SO₄•⁻). This guide synthesizes findings from multiple experimental and computational studies to offer a detailed comparison.

Experimental Performance vs. Theoretical Predictions

The experimental degradation of phenol by activated persulfate is a complex process influenced by various factors including temperature, pH, and the concentration of both phenol and persulfate. Theoretical predictions, primarily derived from Density Functional Theory (DFT) calculations, provide a molecular-level understanding of the reaction pathways and energetics.

Key Findings:
  • Reaction Kinetics: Experimental studies consistently demonstrate that the degradation of phenol by activated persulfate follows pseudo-first-order kinetics.[1][2][3] The observed rate constants are highly dependent on experimental conditions. For instance, increasing temperature and alkalinity generally enhances the reaction rate.[4]

  • Mechanism: Theoretical calculations using DFT reveal that the primary degradation pathway involves the abstraction of a hydrogen atom from the hydroxyl group of phenol by a sulfate radical, leading to the formation of a phenoxyl radical.[5][6][7] This is then followed by a series of reactions, including polymerization.[8] This theoretical mechanism is supported by experimental observations where the formation of phenol polymers has been identified as a significant product, particularly at elevated temperatures.[8]

  • Activation Energy: The energy barrier for the reaction, a key parameter in theoretical predictions, has been shown to be influenced by factors like pH in experimental settings. For example, a significant decrease in activation energy is observed as the pH increases from acidic to alkaline conditions.[4]

  • Product Formation: While theoretical models predict the initial steps of the reaction leading to phenoxyl radicals, experimental analysis has identified a variety of intermediate and final products, including catechol, hydroquinone, and benzoquinone, before eventual mineralization to CO₂ and H₂O under certain conditions.[9] However, complete mineralization is not always achieved, with polymerization being a competing pathway.[8]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various studies, providing a clear comparison between experimental outcomes and the factors influencing them.

ParameterExperimental ValueConditionsReference
Phenol Removal Efficiency 92.4%Initial Phenol: 50 mg/L, nZVI: 0.4 g/L, Persulfate: 10 mM, Natural pH[2]
95%High concentration phenol, Persulfate: 1000 mg/L, ZSBC catalyst: 1000 mg/L[10]
77%UV/Ag+/K₂S₂O₈ process, K₂S₂O₈: 0.37 mmol/L, Ag+: 0.185 mmol/L[11]
TOC Removal Efficiency 61.3%Initial Phenol: 50 mg/L, nZVI: 0.4 g/L, Persulfate: 10 mM, Natural pH[2]
92%High concentration phenol, Persulfate: 1000 mg/L, ZSBC catalyst: 1000 mg/L[10]
65% (as COD reduction)UV/Ag+/K₂S₂O₈ process, K₂S₂O₈: 0.37 mmol/L, Ag+: 0.185 mmol/L[11]
Pseudo-first-order rate constant (k) 0.14-0.16 min⁻¹UV/SPS oxidation, SPS/phenol molar ratio: 84/0.5, pH 3, 7, and 11[1]
Activation Energy (Ea) 139.7 ± 1.3 kJ/mol at pH 1.3, decreasing to 52.0 ± 3.3 kJ/mol at pH 13.9Heat-activated persulfate oxidation of phenol[4]

Experimental Protocols

A generalized experimental protocol for the degradation of phenol using activated persulfate, synthesized from the methodologies described in the cited literature, is as follows:

  • Preparation of Solutions:

    • A stock solution of phenol of a desired concentration (e.g., 50 mg/L) is prepared in deionized water.[2]

    • A stock solution of the persulfate salt (e.g., potassium persulfate or sodium persulfate) is prepared.[1][8]

    • If applicable, a stock solution of the activator (e.g., nanoscale zero-valent iron (nZVI), silver nitrate) or a catalyst (e.g., sulfur-doped biochar) is prepared.[2][11][12]

  • Reaction Setup:

    • A known volume of the phenol solution is placed in a reactor vessel.

    • The pH of the solution is adjusted to the desired value using acids (e.g., H₂SO₄) or bases (e.g., NaOH).[4]

    • The reaction is initiated by adding the persulfate and activator/catalyst solutions to the phenol solution.

  • Activation Method:

    • Thermal Activation: The reactor is maintained at a constant temperature (e.g., 70°C) using a water bath or a heating mantle.[4][8]

    • UV Activation: The solution is irradiated with a UV lamp of a specific wavelength.[1][11]

    • Catalytic Activation: A catalyst is added to the solution to facilitate the generation of sulfate radicals at ambient temperature.[10][12]

  • Sampling and Analysis:

    • Aliquots of the reaction mixture are withdrawn at specific time intervals.

    • The reaction in the samples is quenched, for example, by adding a quenching agent like methanol.

    • The concentration of phenol is determined using High-Performance Liquid Chromatography (HPLC).

    • The Total Organic Carbon (TOC) is measured using a TOC analyzer to assess the extent of mineralization.[10]

    • Intermediate products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow.

ReactionPathway cluster_activation Activation cluster_reaction Degradation Persulfate S₂O₈²⁻ (Persulfate) SulfateRadical 2SO₄•⁻ (Sulfate Radical) Persulfate->SulfateRadical generates Activator Heat / UV / Catalyst Activator->Persulfate activates PhenoxylRadical C₆H₅O• (Phenoxyl Radical) SulfateRadical->PhenoxylRadical reacts with Phenol Phenol C₆H₅OH (Phenol) Phenol->PhenoxylRadical H-abstraction Intermediates Intermediates (e.g., Catechol, Hydroquinone) PhenoxylRadical->Intermediates further reactions Products Final Products (CO₂, H₂O, Polymers) Intermediates->Products mineralization/ polymerization ExperimentalWorkflow start Start prep Prepare Solutions (Phenol, Persulfate, Activator) start->prep setup Set up Reactor (Adjust pH, Temperature) prep->setup initiate Initiate Reaction (Add Reagents) setup->initiate sampling Collect Samples (at time intervals) initiate->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (HPLC, TOC, GC-MS) quench->analysis results Obtain Results (Degradation %, Rate Constant) analysis->results end End results->end

References

A Comparative Guide to Validating the Purity of Synthesized Disulfate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any newly synthesized compound. For disulfate salts, which find applications in various fields including catalysis, electrochemistry, and as intermediates in pharmaceutical synthesis, ensuring high purity is paramount for reliable downstream applications and for meeting regulatory standards. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized disulfate salts, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to assess the purity of a synthesized disulfate salt. The choice of technique depends on the specific purity attribute being investigated, such as the presence of inorganic impurities, residual solvents, or different crystalline forms. The following table summarizes the key performance characteristics of the most common analytical techniques.

TechniqueParameter MeasuredSample TypeThroughputKey AdvantagesKey Limitations
Ion Chromatography (IC) Ionic impurities (e.g., sulfate (B86663), chloride, other anions)Solid (dissolved)HighHigh sensitivity and specificity for ionic species; can quantify multiple ions simultaneously.[1][2]Requires specialized equipment; matrix effects can interfere with separation.[3]
Thermogravimetric Analysis (TGA) Thermal stability, presence of volatiles (e.g., water), decomposition profileSolidMediumProvides information on thermal decomposition and the presence of hydrated species.[4]Does not identify the chemical nature of the evolved gases without coupling to other techniques (e.g., FTIR or MS).
Acid-Base Titration Assay of the disulfate content (acidity)Solid (dissolved)HighSimple, cost-effective, and provides accurate quantification of the acidic disulfate ion.[5][6][7][8]Non-specific; other acidic or basic impurities can interfere with the endpoint determination.[9]
Elemental Analysis (EA) Elemental composition (C, H, N, S)SolidMediumProvides fundamental information on the elemental composition to confirm the empirical formula.[10][11][12]Does not provide information on the ionic or crystalline form; can have lower precision for some elements.
X-Ray Diffraction (XRD) Crystalline phase identification and puritySolid (powder)Low"Gold standard" for identifying crystalline phases and detecting crystalline impurities.[13][14][15]Not suitable for amorphous materials; quantification can be complex.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and identification of impuritiesSolidHighRapid and non-destructive; provides a characteristic fingerprint of the compound and can detect impurities with different functional groups.[16][17][18]Primarily a qualitative technique; quantification requires careful calibration.

Quantitative Data Summary

The following tables provide a more detailed comparison of the quantitative performance of selected techniques for the analysis of sulfate and related species, which can be extrapolated to disulfate analysis.

Table 1: Performance of Ion Chromatography for Sulfate Analysis

ParameterValueReference
Linearity (R²)>0.999
Limit of Detection (LOD)9 µmol/L[1][19]
Limit of Quantification (LOQ)27 µmol/L[1][19]
Within-run Precision (%CV)0.8% (plasma), 5.0% (urine)[19]
Between-run Precision (%CV)6.1% (plasma), 4.3% (urine)[19]
Mean Analytical Recovery100-103%[19]

Table 2: Performance of Elemental Analysis for Sulfur

ParameterValueReference
AccuracyWithin ±0.3% of theoretical value[10]
Precision (RSD)<0.5%[20]
Limit of Detection (LOD)~10 ppm[20]

Table 3: Performance of Titration for Salt Purity

ParameterValueReference
Accuracy (Recovery)98-102%[9]
Precision (RSD)<1%[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific disulfate salts and laboratory conditions.

Ion Chromatography (IC) for Ionic Impurity Profiling

Objective: To identify and quantify anionic impurities, such as sulfate, chloride, and unreacted starting materials.

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized disulfate salt and dissolve it in 100 mL of deionized water. Filter the solution through a 0.45 µm syringe filter.[21]

  • Instrument Setup:

    • Instrument: Ion Chromatograph with a suppressed conductivity detector.

    • Column: Anion-exchange column suitable for inorganic anion separation.

    • Eluent: A gradient of sodium carbonate and sodium bicarbonate solution is typically used. For example, a starting eluent of 1.0 mM Na₂CO₃ / 1.0 mM NaHCO₃ ramped to 10 mM Na₂CO₃ / 10 mM NaHCO₃.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Calibration: Prepare a series of calibration standards containing known concentrations of expected anionic impurities (e.g., sulfate, chloride).

  • Analysis: Inject the prepared sample solution and the calibration standards into the IC system.

  • Data Interpretation: Identify and quantify the anionic impurities in the sample by comparing the retention times and peak areas to those of the calibration standards.

Thermogravimetric Analysis (TGA) for Thermal Stability and Volatiles

Objective: To assess the thermal stability of the disulfate salt and to quantify the presence of volatile impurities, such as water.

Methodology:

  • Sample Preparation: Place 5-10 mg of the finely powdered disulfate salt into a TGA crucible (e.g., alumina (B75360) or platinum).[22]

  • Instrument Setup:

    • Instrument: Thermogravimetric Analyzer.

    • Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.[23]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[22]

  • Analysis: Initiate the TGA run and record the mass loss as a function of temperature.

  • Data Interpretation: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges. A mass loss at temperatures below 150 °C typically corresponds to the loss of adsorbed or hydrated water.

Acid-Base Titration for Assay Determination

Objective: To determine the purity of the disulfate salt by quantifying its acidic nature. Disulfate ions (S₂O₇²⁻) react with water to form two equivalents of hydrogen sulfate (HSO₄⁻), which can be titrated with a standard base.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the disulfate salt and dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.[5]

  • Titration Setup:

    • Titrant: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.

    • Indicator: Phenolphthalein (2-3 drops).

  • Analysis:

    • Fill a burette with the standardized NaOH solution and record the initial volume.

    • Slowly add the NaOH solution to the dissolved disulfate salt while stirring.

    • Continue the titration until a persistent faint pink color is observed, indicating the endpoint.[24]

    • Record the final volume of NaOH solution used.

  • Calculation: Calculate the purity of the disulfate salt based on the stoichiometry of the reaction (1 mole of S₂O₇²⁻ reacts with 2 moles of OH⁻).

Elemental Analysis (EA) for Empirical Formula Confirmation

Objective: To determine the weight percentage of carbon, hydrogen, nitrogen, and sulfur in the synthesized salt to confirm its empirical formula.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized disulfate salt into a tin capsule.

  • Instrument Setup:

    • Instrument: CHNS Elemental Analyzer. The instrument uses dynamic flash combustion to convert the sample into gaseous components (CO₂, H₂O, N₂, SO₂), which are then separated by gas chromatography and quantified by a thermal conductivity detector.[11]

  • Calibration: Calibrate the instrument using certified organic standards with known elemental compositions.

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

  • Data Interpretation: The instrument software will calculate the weight percentages of C, H, N, and S in the sample. Compare the experimental values with the theoretical values for the expected disulfate salt formula.

Mandatory Visualizations

The following diagrams illustrate the workflow for validating the purity of a synthesized disulfate salt and a logical relationship diagram comparing the primary validation techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Assessment cluster_primary Primary Purity Validation cluster_confirmatory Confirmatory Analysis cluster_result Final Purity Assessment Synthesized_Salt Synthesized Disulfate Salt TLC_or_Melting_Point TLC / Melting Point Synthesized_Salt->TLC_or_Melting_Point IC Ion Chromatography (Ionic Impurities) TLC_or_Melting_Point->IC TGA Thermogravimetric Analysis (Volatiles & Stability) TLC_or_Melting_Point->TGA Titration Acid-Base Titration (Assay) TLC_or_Melting_Point->Titration EA Elemental Analysis (Elemental Composition) IC->EA Purity_Report Purity Specification Report IC->Purity_Report XRD X-Ray Diffraction (Crystalline Purity) TGA->XRD TGA->Purity_Report FTIR FTIR Spectroscopy (Structural Identity) Titration->FTIR Titration->Purity_Report EA->Purity_Report XRD->Purity_Report FTIR->Purity_Report

Caption: Workflow for the comprehensive purity validation of a synthesized disulfate salt.

Technique_Comparison cluster_quantitative Quantitative Methods cluster_qualitative Qualitative/Structural Methods IC Ion Chromatography Titration Titration IC->Titration Complementary for Assay EA Elemental Analysis FTIR FTIR Spectroscopy EA->FTIR Structural Confirmation TGA Thermogravimetric Analysis XRD X-Ray Diffraction XRD->FTIR Structural Confirmation Purity_Goal Purity Validation Goal Purity_Goal->IC Ionic Purity Purity_Goal->Titration Assay Purity_Goal->EA Elemental Composition Purity_Goal->TGA Thermal Stability Purity_Goal->XRD Crystalline Identity Purity_Goal->FTIR Functional Groups

Caption: Comparison of key techniques for disulfate salt purity validation.

References

What is a comparative study of the catalytic activity of different metal disulfates?

Author: BenchChem Technical Support Team. Date: December 2025

Existing research provides insights into the catalytic performance of individual or small groups of metal sulfates in specific contexts. For instance, studies have investigated the use of sulfated iron oxide as a solid acid catalyst for esterification, comparing its activity to other catalysts like sulfated zirconia and ion-exchange resins.[1][2] Other research has explored the influence of metal sulfates such as zinc sulfate (B86663) (ZnSO₄) and iron(II) sulfate (FeSO₄) as reaction modifiers in hydrogenation processes, noting their impact on catalytic activity and selectivity.[3] However, these studies do not offer a side-by-side comparison of a series of metal disulfates under identical reaction conditions.

The Friedel-Crafts acylation is another area where metal-based catalysts are extensively studied. While various Lewis acids, including metal triflates and solid acid catalysts, have been compared for their efficacy in this reaction, a specific focus on a comparative analysis of different metal disulfates is absent from the available literature.[4][5][6][7] Similarly, in the context of Knoevenagel condensation, research has explored a variety of catalysts, including metal oxides and functionalized materials, but a comparative study of metal disulfates for this carbon-carbon bond-forming reaction has not been prominently featured.[8][9][10][11][12]

The lack of a dedicated comparative study on metal disulfates presents a notable gap in the catalytic chemistry literature. Such a study would be invaluable for researchers and professionals in drug development and fine chemical synthesis, enabling a more informed selection of catalysts for specific organic transformations.

Future Research Directions

To address this gap, future research could focus on a systematic evaluation of a series of metal disulfates (e.g., FeS₂O₇, CuSO₄, ZnS₂O₇, MnS₂O₇) as catalysts in a well-defined organic reaction. A potential experimental workflow for such a comparative study is outlined below.

Experimental Workflow: A Proposed Comparative Study

This proposed workflow outlines the necessary steps to conduct a rigorous comparative analysis of the catalytic activity of different metal disulfates.

Experimental_Workflow Proposed Experimental Workflow for Comparative Catalytic Study cluster_synthesis Catalyst Synthesis and Characterization cluster_reaction Catalytic Reaction Setup cluster_analysis Analysis and Comparison synthesis Synthesis of Metal Disulfates (e.g., Fe, Cu, Zn, Mn) characterization Characterization (XRD, FTIR, TGA, SEM) synthesis->characterization reaction_setup Set up Parallel Reactions with Each Metal Disulfate Catalyst characterization->reaction_setup Use Characterized Catalysts reactants Select Substrates and Reagents for a Model Reaction (e.g., Esterification) reactants->reaction_setup conditions Define and Control Reaction Parameters (Temp, Time, Catalyst Loading) reaction_setup->conditions monitoring Monitor Reaction Progress (e.g., GC, HPLC) conditions->monitoring data_collection Collect Data (Conversion, Selectivity, Yield) monitoring->data_collection comparison Compare Catalytic Performance data_collection->comparison conclusion Identify Most Effective Catalyst comparison->conclusion Draw Conclusions

Caption: Proposed workflow for a comparative study of metal disulfate catalysts.

Data Presentation: A Template for Future Studies

For a future comparative study, the quantitative data should be summarized in a clear and structured table to allow for easy comparison of the catalytic performance of different metal disulfates. An example template for such a table is provided below.

Metal Disulfate CatalystReaction Time (h)Conversion (%)Selectivity (%)Yield (%)
Iron(II) Disulfate (FeS₂O₇)
Copper(II) Disulfate (CuS₂O₇)
Zinc Disulfate (ZnS₂O₇)
Manganese(II) Disulfate (MnS₂O₇)
Control (No Catalyst)

Experimental Protocols: A Methodological Framework

Detailed experimental protocols would be crucial for the reproducibility of such a comparative study. These would need to include:

  • Synthesis of Metal Disulfates: A standardized procedure for the synthesis of each metal disulfate catalyst would need to be established, for example, by the thermal decomposition of the corresponding metal sulfate hydrates.

  • Catalyst Characterization: Detailed methods for the characterization of the synthesized catalysts using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and thermogravimetric analysis (TGA) to assess thermal stability.

  • Catalytic Reaction Procedure: A precise protocol for the chosen model reaction (e.g., the esterification of a specific carboxylic acid with an alcohol), detailing the molar ratios of reactants, catalyst loading, reaction temperature, and stirring speed.

  • Product Analysis: A clear methodology for the analysis of the reaction mixture to determine the conversion of reactants and the selectivity and yield of the products, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an internal standard.

References

A Comparative Guide to the Validation of Computational Models for Predicting Disulfide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The accurate prediction of disulfide bond reactivity is crucial for understanding protein structure, function, and stability.[1] For researchers in drug development and structural biology, computational models offer a powerful tool to accelerate the design of novel therapeutics, such as antibody-drug conjugates, and to engineer more stable proteins.[2][3] However, the reliability of these computational predictions hinges on rigorous experimental validation. This guide provides an objective comparison of common computational models, their performance metrics, and the experimental protocols used for their validation.

Computational Approaches: An Overview

Computational methods for predicting disulfide reactivity can be broadly categorized based on their primary output: predicting the connectivity pattern of disulfide bonds, the redox potential, or the intrinsic reactivity of cysteine residues.

  • Disulfide Connectivity Prediction: These models aim to identify which pairs of cysteine residues in a protein form disulfide bonds. Early methods relied on principles like maximum weight perfect matching, while modern approaches heavily utilize machine learning algorithms such as Support Vector Machines (SVMs), Random Forests, and Deep Learning.[1][4][5] These models are trained on large datasets of proteins with known structures.[6]

  • Redox Potential Calculation: The redox potential of a disulfide bond determines its stability and whether it plays a structural or functional role.[7] Computational methods like molecular dynamics (MD) simulations and nonequilibrium alchemical simulations can calculate these potentials.[7] These physics-based simulations model the protein's dynamic behavior and electrostatic environment, which are key determinants of redox potential.[7]

  • Cysteine Reactivity Prediction: Some models focus on predicting the intrinsic reactivity of individual cysteine residues, identifying those that are "hyper-reactive".[8] These methods often use machine learning to identify sequence and structural features that correlate with heightened reactivity, which is a critical factor in thiol-disulfide exchange reactions.[8][9]

  • Quantum and Molecular Mechanics (QM/MM): For a detailed understanding of the reaction mechanism, integrated Quantum Mechanical/Molecular Mechanical (QM/MM) simulations can be employed.[10][11] These computationally intensive methods model the electronic rearrangements during bond formation or cleavage.[10]

Performance and Validation Metrics

The performance of computational models is assessed using a variety of quantitative metrics. The choice of metric depends on the type of prediction being made. For instance, connectivity predictions are often evaluated differently than redox potential calculations.

Table 1: Performance Metrics for Disulfide Connectivity Prediction Models

MetricDescriptionTypical Performance RangeReference
Qc The fraction of correctly predicted individual disulfide bonds. (Qc = Nc/Tc)90-93% for some methods.[4][12]
Qp The fraction of proteins for which the entire disulfide connectivity pattern is predicted correctly. (Qp = Np/Tp)85-88% for top-performing models.[4][12]
Accuracy The overall proportion of correct predictions (both bonded and non-bonded states).84-98% depending on the model and dataset.[5][8]
Precision The proportion of predicted disulfide bonds that are correct.~95% for some hyper-reactivity prediction models.[8]
Recall (Sensitivity) The proportion of actual disulfide bonds that are correctly identified.~89% for some hyper-reactivity prediction models.[8]
AUC Area Under the ROC Curve; measures the ability of a model to distinguish between classes.0.75 - 0.99 depending on the model's complexity and features.[6][8][13]

Table 2: Validation of Redox Potential and Reactivity Models

Model TypeValidation MethodPerformance MetricExample FindingReference
MD Simulations Comparison with experimental redox potentials.Linear CorrelationA strong correlation was found: Eexp = 1.5 × Ecal - 43 mV.[7]
QM/MM Simulations Benchmarking against high-level quantum chemistry calculations.Reaction Barrier Height (kcal/mol)Calculated barrier heights for sulfenic acid formation were in good agreement with previous work.[10]
Machine Learning (Reactivity) Validation by activity-based protein profiling (isoTOP-ABPP).Prediction PrecisionThe sbPCR model predicted hyper-reactive cysteines with a precision 4.5-fold higher than random.[8]

Experimental Validation Protocols

Experimental validation is essential to confirm the accuracy of computational predictions. Mass spectrometry has become the predominant method for disulfide bond analysis.[14]

Protocol 1: Mass Spectrometry-Based Disulfide Bond Mapping

This protocol is the most widely used strategy for determining the native disulfide linkage pattern in a protein.[14]

Objective: To identify which cysteine residues are linked by disulfide bonds.

Methodology:

  • Alkylation of Free Thiols: Any free cysteine residues in the native protein are first alkylated (e.g., with iodoacetamide) to prevent them from forming non-native disulfide bonds during sample preparation.[14][15] This step is performed under denaturing but non-reducing conditions.

  • Enzymatic Digestion: The protein is digested into smaller peptides using a protease like trypsin. This is performed under non-reducing conditions (typically at a slightly acidic pH to minimize disulfide scrambling) to keep the native disulfide bonds intact.[15][16][17]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[16]

  • Data Analysis: Disulfide-linked peptides are identified in the mass spectra by their unique characteristics. They appear as a single precursor ion but, upon fragmentation (e.g., using CID or ETD), yield fragment ions corresponding to the two individual peptide chains.[15] Software tools are used to match these spectra to the protein sequence to map the connectivity.

Protocol 2: Determination of Redox Potential

This protocol helps distinguish between stable, structural disulfide bonds and more reactive, functional ones.[18]

Objective: To measure the standard redox potential (E°') of a specific disulfide bond.

Methodology:

  • Redox Equilibration: The purified protein is incubated in a series of buffers with defined redox potentials. These buffers typically contain varying ratios of reduced and oxidized glutathione (B108866) (GSH/GSSG).[19]

  • Quantification of Free Thiols: After equilibration, the reaction is quenched (e.g., by acidification). The free thiol groups resulting from the reduction of the target disulfide bond are then quantified. Two common methods are:

    • Maleimide-Biotin Labeling: Free thiols are labeled with a reagent like maleimide-biotin (MPB). The extent of labeling across the different redox buffers is then quantified using Western blot densitometry.[7][18]

    • Ellman's Reagent (DTNB): This colorimetric reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically.[16][20] The number of disulfide bonds can be inferred by comparing the amount of free thiol before and after complete reduction of the protein.[16]

  • Data Analysis: The fraction of reduced disulfide bond is plotted against the redox potential of the buffer. The data is fitted to the Nernst equation to determine the standard redox potential (E°'), which is the potential at which the disulfide is 50% reduced.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to clarify the complex workflows and logical connections inherent in the validation of computational models.

G1 cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_val Validation seq Protein Sequence/ Structure Input model Computational Model (ML, MD, QM/MM) seq->model pred Predicted Reactivity/ Connectivity model->pred compare Compare Results pred->compare sample Purified Protein Sample exp Biochemical Assay (e.g., Mass Spec) sample->exp data Experimental Data exp->data data->compare metrics Calculate Performance Metrics (Qc, R², etc.) compare->metrics metrics->model Refine Model

Caption: General workflow for the validation of computational models.

G2 start Native Protein step1 1. Alkylate Free Thiols (e.g., with Iodoacetamide) start->step1 step2 2. Non-Reducing Enzymatic Digestion (e.g., Trypsin) step1->step2 step3 3. Separate Peptides (LC) step2->step3 step4 4. Analyze by MS/MS (CID/ETD Fragmentation) step3->step4 step5 5. Database Search & Data Analysis step4->step5 end Disulfide Connectivity Map step5->end

Caption: Experimental workflow for MS-based disulfide bond mapping.

G3 cluster_tasks parent Disulfide Reactivity Prediction bonding_state Cysteine Bonding State (Bonded vs. Free) parent->bonding_state Is it bonded? reactivity Intrinsic Reactivity (Redox Potential, Hyper-reactivity) parent->reactivity How reactive is it? connectivity Disulfide Connectivity (Which pairs are bonded?) bonding_state->connectivity If bonded, to what?

Caption: Logical relationships between different prediction tasks.

References

A Comparative Guide to the Environmental Impact of Disulfate and Alternative Reagents in Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reagents in chemical processes, particularly in the context of pharmaceutical development and manufacturing, has significant environmental and economic implications. Advanced Oxidation Processes (AOPs) are increasingly vital for treating wastewater containing recalcitrant and hazardous organic compounds, such as active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the environmental impact of sodium persulfate (often referred to as disulfate) with two common alternative AOP reagents: Fenton's reagent and ozone.

The comparison focuses on their application in the degradation of organic pollutants, a critical concern for the pharmaceutical industry. The information is supported by experimental data from various studies, with detailed methodologies provided for context.

Quantitative Comparison of Reagents

Metric/ParameterSodium Persulfate (Heat/Metal Activated)Fenton's Reagent (Fe²⁺/H₂O₂)Ozone (O₃)
Primary Oxidant Sulfate (B86663) Radical (SO₄•⁻)[1][2]Hydroxyl Radical (•OH)[3][4]Ozone (O₃) & Hydroxyl Radical (•OH)[5]
Oxidation Potential E⁰ = 2.5–3.1 V (SO₄•⁻)E⁰ = 2.8 V (•OH)[4]E⁰ = 2.07 V (O₃); 2.8 V (•OH)
Optimal pH Wide range, activation dependent2.5 - 3.5 (acidic)[6][7]Generally wide range, but efficiency can be pH-dependent
By-products Sulfate ions, potentially harmful sulfur gases (e.g., H₂S) under certain conditions.[8]Iron sludge (Fe(OH)₃), requires disposal.[9]Primarily oxygen; potential for bromate (B103136) formation in bromide-containing waters.[10][11]
Energy Consumption Moderate (if heat-activated).Low (exothermic reaction).High (for ozone generation via corona discharge).[12]
Reagent Stability High (solid, stable for transport/storage).[13]Low (H₂O₂ decomposes over time).Very Low (generated on-site).
E-Factor (Waste/Product) ModerateHigh (due to sludge and acid/base for pH adjustment).Low (if by-products are not considered hazardous).
Toxicity of Reagents ModerateModerate (H₂O₂ is corrosive).High (Ozone is a toxic gas).[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the degradation of pharmaceutical compounds in wastewater using each of the three AOPs, synthesized from published studies.

Persulfate Oxidation of Organic Pollutants

This protocol describes a typical lab-scale experiment for the degradation of organic micropollutants using heat-activated persulfate.

Objective: To determine the degradation efficiency of a target pharmaceutical compound in an aqueous solution using heat-activated sodium persulfate.

Materials:

  • Stock solution of the target pharmaceutical compound (e.g., 100 mg/L).

  • Sodium persulfate (Na₂S₂O₈).

  • Deionized water.

  • pH meter, thermostat-controlled reactor/water bath, magnetic stirrer.

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Prepare a 1 L working solution of the target pharmaceutical compound (e.g., 1 mg/L) in deionized water in a glass reactor.

  • Adjust the initial pH of the solution to a desired value (e.g., 7.0) using dilute H₂SO₄ or NaOH.

  • Preheat the solution to the target reaction temperature (e.g., 50°C) using the water bath while stirring.

  • Initiate the reaction by adding a predetermined concentration of sodium persulfate (e.g., 500 mg/L).

  • Collect samples (e.g., 1 mL) at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., sodium thiosulfate).

  • Analyze the concentration of the target pharmaceutical compound in each sample using HPLC to determine the degradation rate.

Fenton Oxidation of Pharmaceutical Wastewater

This protocol outlines a procedure for the pre-treatment of pharmaceutical wastewater using the Fenton process to improve biodegradability.[3]

Objective: To reduce the Chemical Oxygen Demand (COD) and improve the biodegradability of a real pharmaceutical wastewater sample.

Materials:

  • Pharmaceutical wastewater sample.

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Hydrogen peroxide (H₂O₂, 30% solution).

  • Sulfuric acid (H₂SO₄) and Sodium Hydroxide (B78521) (NaOH) for pH adjustment.

  • 1L glass reactor with temperature and pH control, and a mechanical stirrer.

  • COD analysis vials and spectrophotometer.

Procedure:

  • Place 1 L of the pharmaceutical wastewater into the reactor and adjust the temperature to 20°C.

  • Adjust the pH of the wastewater to the optimal range for the Fenton reaction (typically pH 3.0) using sulfuric acid.[3]

  • Add the Fenton reagents. First, add the ferrous sulfate catalyst (e.g., 2 g/L) and stir until dissolved.[3]

  • Add the hydrogen peroxide (e.g., 2 mL/L) to start the oxidation reaction.[3]

  • Maintain the reaction for a set duration (e.g., 60 minutes), collecting samples every 15 minutes.[3]

  • At the end of the reaction, adjust the pH to >7.0 with NaOH to stop the reaction and precipitate the iron as iron hydroxide (sludge).

  • Allow the sludge to settle, then filter the supernatant.

  • Measure the COD of the treated and untreated wastewater to determine the removal efficiency.

Ozonation of Micropollutants in Urban Wastewater

This protocol describes a lab-scale ozonation experiment to assess the removal of various micropollutants.[8][10]

Objective: To evaluate the removal efficiency of a mixture of micropollutants from wastewater effluent by ozonation.

Materials:

  • Wastewater treatment plant effluent.

  • A stock solution containing a mix of micropollutants (e.g., 2 µg/L final concentration of each).[8]

  • Ozone generator, gas flow meter, and a glass batch reactor (e.g., 3 L) with a gas diffuser.[14]

  • Ozone stock solution (prepared by bubbling ozone gas into chilled deionized water).[8]

  • Indigo method reagents for measuring ozone concentration.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for micropollutant analysis.

Procedure:

  • Spike the wastewater effluent with the micropollutant mix in the glass reactor.

  • Initiate the experiment by adding a specific volume of the chilled ozone stock solution to the reactor to achieve a target ozone dose (e.g., 0.5 g O₃/g DOC). The reaction is typically very fast.[8]

  • After a brief, vigorous mixing period, immediately take a sample.

  • Quench any residual ozone in the sample by adding a quenching agent (e.g., sodium thiosulfate).

  • Extract the micropollutants from the sample using solid-phase extraction (SPE).

  • Analyze the concentrations of the micropollutants using LC-MS and compare them to the initial concentrations to calculate removal efficiency.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview for researchers.

G cluster_setup Experimental Setup cluster_AOPs AOP Treatment Reactors cluster_analysis Analysis PWW Pharmaceutical Wastewater Sample Spike Spike with Target Analyte(s) PWW->Spike Persulfate Persulfate Reactor (+ Heat/Catalyst) Spike->Persulfate Divide into 3 batches Fenton Fenton Reactor (+ FeSO4, H2O2, pH 3) Spike->Fenton Divide into 3 batches Ozone Ozonation Reactor (+ O3 gas) Spike->Ozone Divide into 3 batches Sampling Time-based Sampling & Quenching Persulfate->Sampling Fenton->Sampling Ozone->Sampling Analysis Chemical Analysis (HPLC / LC-MS / COD) Sampling->Analysis Data Data Evaluation (Degradation Rate, % Removal) Analysis->Data

Caption: Workflow for comparing AOPs on pharmaceutical wastewater.

G cluster_persulfate Persulfate Activation cluster_fenton_ozone Fenton & Ozonation Pathways cluster_oxidation Oxidation of Pollutants S2O8 Persulfate (S₂O₈²⁻) SO4_rad Sulfate Radical (2 SO₄•⁻) S2O8->SO4_rad Activation Activator Heat or Metal Catalyst Activator->S2O8 Pollutant Organic Pollutant SO4_rad->Pollutant Oxidizes H2O2 Hydrogen Peroxide (H₂O₂) OH_rad Hydroxyl Radical (•OH) H2O2->OH_rad Fenton Reaction Fe2 Fe²⁺ Catalyst Fe2->H2O2 O3 Ozone (O₃) O3->OH_rad Decomposition in Water OH_rad->Pollutant Oxidizes Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Generation of reactive species in AOPs.

References

The Shifting Landscape of Sulfur Chemistry: A Comparative Analysis of Disulfates in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cost-effectiveness, environmental impact, and performance of disulfates compared to traditional sulfur-based reagents reveals a nuanced landscape for researchers and chemical production managers. While disulfates, particularly persulfates, offer compelling advantages in certain applications like polymerization initiation and wastewater treatment, their widespread adoption as a universal replacement for reagents such as sulfonyl chlorides and thiols is contingent on specific process economics and desired product characteristics.

In the drive for greener, more efficient, and economically viable chemical manufacturing, the choice of reagents is paramount. This guide provides a comparative analysis of disulfates against other common sulfur-containing compounds in large-scale synthesis, supported by available data and experimental insights.

At a Glance: Disulfates vs. Alternatives

Reagent ClassPrimary ApplicationsKey AdvantagesKey DisadvantagesRelative Cost
Disulfates (e.g., Potassium Persulfate) Polymerization initiation, oxidation, wastewater treatmentWater-soluble, strong oxidant, relatively low cost, good shelf-life.Can require activation (heat, UV, metal catalyst), may introduce inorganic salts.
-
$
Sulfonyl Chlorides Synthesis of sulfonamides, esters, and other sulfur-containing compoundsHighly reactive, versatile for forming S-N and S-O bonds.Often produce corrosive HCl byproduct, can be moisture-sensitive, may require organic solvents.
-
$
Thiols Crosslinking of polymers, synthesis of sulfur-containing fine chemicalsHighly specific reactivity (e.g., thiol-ene reactions), can form strong, reversible disulfide bonds.Can have unpleasant odors, susceptible to oxidation, may require specific catalysts.
-
$
Sulfur Trioxide/Oleum Sulfonation of aromatic compounds (e.g., for detergents)Highly effective and direct sulfonating agent.Highly corrosive and hazardous to handle, can lead to side reactions and charring.
-
$
Thiosulfates Gold leaching, reducing agentLow toxicity, relatively stable.Higher reagent consumption in some applications.[1]
-
$

In-Depth Analysis: Performance and Cost-Effectiveness

Polymerization Initiation: The Persulfate Advantage

Potassium and ammonium (B1175870) persulfates are widely used as water-soluble initiators in emulsion polymerization, a large-scale process for producing latexes for paints, adhesives, and textiles. Their primary advantage lies in their ability to generate sulfate (B86663) free radicals upon thermal or reductive activation, initiating polymerization in the aqueous phase.

Compared to organic-soluble initiators like azobisisobutyronitrile (AIBN), persulfates are often more economical.[2] However, the choice of initiator can significantly impact the final polymer properties. For instance, cationic azo initiators like V-58, while potentially more expensive, can offer improved latex stability and better control over particle size in certain applications.[3]

Experimental Protocol: Emulsion Polymerization of Styrene (B11656)

A typical laboratory-scale emulsion polymerization of styrene initiated by potassium persulfate (KPS) would involve the following:

  • Preparation of the aqueous phase: Deionized water is charged to a reactor and purged with nitrogen to remove oxygen. A surfactant (e.g., sodium dodecyl sulfate) is added and dissolved.

  • Monomer addition: Styrene monomer is added to the reactor.

  • Initiation: The reactor is heated to the desired temperature (e.g., 70-80 °C). A solution of potassium persulfate in deionized water is then added to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a set time, with agitation, to achieve the desired monomer conversion.

  • Cooling and analysis: The resulting polystyrene latex is cooled, and the particle size, molecular weight, and other properties are analyzed.

A comparative experiment using AIBN would require an organic solvent or a different emulsification system due to AIBN's limited water solubility.

Oxidation Reactions: A Tale of Two Pathways

Disulfates, particularly sodium persulfate, are potent oxidizing agents. Their use in large-scale synthesis often competes with other oxidation methods. In the context of environmental remediation, such as the treatment of industrial wastewater, persulfate-based Advanced Oxidation Processes (AOPs) have shown to be both effective and economically viable.

For example, a study on the treatment of chemical industry wastewater found that heat-activated persulfate oxidation at 70°C was the most cost-effective option in terms of both removal efficiency and operational expense.[4] Another comparative study on pharmaceutical wastewater pretreatment showed that an Fe(II)-activated persulfate system required a lower optimal catalyst dosage compared to a traditional Fenton (Fe(II)/H2O2) system.

Experimental Workflow: Persulfate-Based Wastewater Treatment

experimental_workflow cluster_pretreatment Pre-treatment cluster_oxidation Persulfate Oxidation cluster_posttreatment Post-treatment Wastewater Industrial Wastewater Coagulation Coagulation/Flocculation Wastewater->Coagulation Persulfate Add Persulfate (e.g., Na2S2O8) Coagulation->Persulfate Activation Activation (Heat or UV) Persulfate->Activation Reactor Oxidation Reactor Activation->Reactor Neutralization Neutralization Reactor->Neutralization Discharge Treated Water Discharge Neutralization->Discharge sulfonamide_synthesis cluster_traditional Traditional Route cluster_alternative Alternative Route SulfonylChloride Sulfonyl Chloride Sulfonamide1 Sulfonamide SulfonylChloride->Sulfonamide1 Amine1 Amine Amine1->Sulfonamide1 HCl HCl (byproduct) Sulfonamide1->HCl Thiol Thiol/Disulfide Oxidation Oxidation (e.g., with Persulfate) Thiol->Oxidation SulfonicAcid Sulfonic Acid Oxidation->SulfonicAcid Sulfonamide2 Sulfonamide SulfonicAcid->Sulfonamide2 Amine2 Amine Amine2->Sulfonamide2

References

How to validate the mechanism of a reaction involving the disulfate ion through isotopic labeling studies?

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Validating Reaction Mechanisms of Aromatic Sulfonation Using ¹⁸O Isotopic Labeling

This guide provides a comparative analysis of potential mechanisms in electrophilic aromatic sulfonation, a reaction central to chemical synthesis. We demonstrate how isotopic labeling studies, specifically using Oxygen-18 (¹⁸O), can serve as a powerful tool to elucidate the precise mechanistic pathway. This document is intended for researchers, chemists, and drug development professionals seeking to apply similar validation techniques.

Introduction to the Mechanistic Question

Electrophilic aromatic sulfonation is a fundamental reaction where a sulfonic acid group (–SO₃H) is introduced onto an aromatic ring.[1] When using fuming sulfuric acid (oleum), a mixture of H₂SO₄ and sulfur trioxide (SO₃), the exact nature of the active electrophile is a subject of mechanistic inquiry.[2] The disulfate (or pyrosulfate) ion, S₂O₇²⁻, exists in equilibrium in this medium and is a potential sulfonating agent.

Two plausible mechanisms are often considered:

  • Mechanism A: Direct Attack by Sulfur Trioxide (SO₃). In this pathway, SO₃, a potent electrophile present in oleum (B3057394), is directly attacked by the aromatic ring.

  • Mechanism B: Attack by a Disulfate-Related Species. In this alternative, the aromatic ring attacks a larger species like pyrosulfuric acid (H₂S₂O₇) or a related protonated form, which then acts as the sulfur donor.

Isotopic labeling provides an elegant method to distinguish between these pathways by tracing the fate of specific atoms from reactants to products.[3][4] By enriching the sulfuric acid medium with ¹⁸O, we can follow the oxygen atoms and determine which ones are incorporated into the final sulfonic acid product.

Competing Mechanistic Pathways

To validate the mechanism, we can label the sulfuric acid with ¹⁸O. Let's denote the ¹⁸O-labeled oxygen as O . The key is to analyze the distribution of this label in the products.

Mechanism A: SO₃ as the Electrophile

In this scenario, SO₃ is the active species. The SO₃ in oleum is in equilibrium with the sulfuric acid, leading to a scrambling of the ¹⁸O label among all SO₃ and H₂SO ₄ molecules. When the aromatic ring attacks SO₃, all three oxygen atoms on the electrophile are equivalent.

Mechanism B: H₂S₂O₇ as the Electrophile

Here, the aromatic ring attacks the terminal sulfur atom of pyrosulfuric acid (H₂S₂O ₇). Upon attack and subsequent rearrangement, a specific set of oxygen atoms is transferred to the aromatic ring. This pathway predicts a different ¹⁸O incorporation pattern compared to Mechanism A.

The diagram below illustrates these competing hypotheses and the predicted fate of the ¹⁸O label.

G cluster_A Mechanism A: SO₃ Pathway cluster_B Mechanism B: Disulfate (H₂S₂O₇) Pathway A_Start Ar-H + S(¹⁸O)₃ A_Intermediate Wheland Intermediate [Ar(H)(S(¹⁸O)₃)]⁺ A_Start->A_Intermediate Attack on S(¹⁸O)₃ A_Product Ar-S(¹⁸O)₂(¹⁸O)H A_Intermediate->A_Product -H⁺ A_Conclusion Prediction: The -SO₃H group should have full statistical incorporation of ¹⁸O from the labeled medium. (e.g., if medium is 50% ¹⁸O, the SO₃H group is ~50% ¹⁸O). A_Product->A_Conclusion B_Start Ar-H + H₂S₂(¹⁸O)₇ B_Intermediate Wheland Intermediate [Ar(H)(S(¹⁸O)₃S(¹⁸O)₄H)]⁺ B_Start->B_Intermediate Attack on terminal S B_Product Ar-S(¹⁸O)₂(O)H B_Intermediate->B_Product -H₂S(¹⁸O)₄, -H⁺ B_Biproduct H₂S(¹⁸O)₄ B_Conclusion Prediction: If the S-O-S bridge oxygen is not readily exchanged, the -SO₃H group may show a non-statistical, potentially lower, incorporation of ¹⁸O, as one oxygen might originate from the non-labeled SO₃ portion. B_Product->B_Conclusion

Figure 1. Competing mechanisms for aromatic sulfonation with ¹⁸O labeling.

Quantitative Data Comparison

An isotopic labeling experiment would yield quantitative data on the extent of ¹⁸O incorporation into the product sulfonic acid. The results can be analyzed by mass spectrometry, comparing the mass of the product to a non-labeled standard.[5] The expected outcomes for each mechanism are summarized below.

Parameter MeasuredExpected Result for Mechanism A (SO₃)Expected Result for Mechanism B (H₂S₂O₇)Mechanistic Implication
Atom % ¹⁸O in Product -SO₃H Group Equal to the atom % ¹⁸O of the starting oleum.Potentially lower than the atom % ¹⁸O of the starting oleum.A direct match supports the SO₃ pathway. A significant deviation suggests a more complex intermediate like H₂S₂O₇ is involved.
Kinetic Isotope Effect (kH/kD) Typically small (e.g., 1.1 - 1.4), as C-H bond breaking is not the rate-determining step.[6]Expected to be similarly small, as the initial electrophilic attack is rate-determining.This data point alone is insufficient to distinguish the two, but confirms the general nature of electrophilic aromatic substitution.
¹⁸O in Water Byproduct ¹⁸O content should reflect the isotopic abundance of the oleum medium.¹⁸O content should reflect the isotopic abundance of the oleum medium.Confirms isotopic equilibrium within the solvent/reagent medium.

Table 1. Predicted quantitative outcomes for distinguishing sulfonation mechanisms.

Detailed Experimental Protocol

This protocol outlines a general procedure for conducting an ¹⁸O labeling study to probe the mechanism of benzene (B151609) sulfonation.

Objective: To determine the extent of ¹⁸O incorporation into benzenesulfonic acid when reacting benzene with ¹⁸O-labeled fuming sulfuric acid.

Materials:

  • Benzene (anhydrous)

  • Sulfur trioxide (SO₃)

  • H₂¹⁸O (97 atom % ¹⁸O)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Chloride (NaCl)

  • Diethyl ether (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard analytical equipment (glassware, stir plates, etc.)

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Preparation of ¹⁸O-Labeled Sulfuric Acid (H₂S¹⁸O₄):

    • Caution: This procedure should be performed by trained personnel in a well-ventilated fume hood.

    • In a round-bottom flask under an inert atmosphere, carefully and slowly add a stoichiometric amount of H₂¹⁸O to a cooled solution of sulfur trioxide dissolved in an inert solvent or to concentrated H₂SO₄. The reaction is highly exothermic.

    • Allow the mixture to stir at room temperature for several hours to ensure complete isotopic exchange and equilibrium.[7]

  • Preparation of ¹⁸O-Labeled Fuming Sulfuric Acid (Oleum):

    • To the freshly prepared H₂S¹⁸O₄, add a calculated amount of SO₃ to achieve the desired concentration (e.g., 20% oleum). Stir until a homogenous solution is formed.

  • Sulfonation Reaction:

    • In a separate flask equipped with a dropping funnel and a stirrer, add anhydrous benzene.

    • Cool the benzene to 0-5 °C in an ice bath.

    • Slowly add the ¹⁸O-labeled oleum to the benzene with vigorous stirring over 30-60 minutes, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Product Isolation and Workup:

    • Carefully pour the reaction mixture onto crushed ice.

    • To precipitate the sodium salt of the sulfonic acid, add a saturated solution of NaCl to the aqueous mixture until no more precipitate forms.

    • Collect the crude sodium benzenesulfonate (B1194179) by filtration.

    • Wash the solid with cold brine solution and then with a small amount of cold diethyl ether to remove any unreacted benzene.

    • Dry the product under vacuum.

  • Analysis:

    • Prepare a sample of the dried sodium benzenesulfonate for mass spectrometry analysis.

    • Acquire the mass spectrum and determine the molecular ion peaks corresponding to the unlabeled (C₆H₅SO₃Na) and the ¹⁸O-labeled isotopologues (e.g., C₆H₅S¹⁶O₂¹⁸ONa, C₆H₅S¹⁶O¹⁸O₂Na, C₆H₅S¹⁸O₃Na).

    • Calculate the atom % ¹⁸O incorporation by analyzing the relative intensities of the isotopic peaks.

The workflow for this experimental validation is depicted below.

G prep_reagent 1. Prepare ¹⁸O-Labeled Oleum (H₂SO₄/SO₃ + H₂¹⁸O) run_rxn 2. Perform Sulfonation of Benzene prep_reagent->run_rxn isolate 3. Isolate Product (Sodium Benzenesulfonate) run_rxn->isolate analyze 4. Analyze by Mass Spectrometry isolate->analyze compare 5. Compare ¹⁸O% in Product vs. Starting Reagent analyze->compare mech_A Conclusion: Mechanism A is Supported (SO₃ Electrophile) compare->mech_A ¹⁸O% (Product) ≈ ¹⁸O% (Reagent) mech_B Conclusion: Mechanism B is Supported (Disulfate Electrophile) compare->mech_B ¹⁸O% (Product) < ¹⁸O% (Reagent)

Figure 2. Experimental workflow for isotopic labeling study of sulfonation.

Conclusion

Isotopic labeling is an indispensable technique for distinguishing between subtly different but plausible reaction mechanisms.[8] In the case of aromatic sulfonation, an ¹⁸O labeling study provides clear, quantitative data to support or refute the role of specific electrophilic species like SO₃ versus disulfate. By carefully tracing the isotopic label from reactants to products, researchers can gain definitive insights into the fundamental steps of the reaction, aiding in process optimization and the development of new synthetic methodologies.

References

Safety Operating Guide

Proper Disposal of Disulfate Ion: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the safe handling and disposal of disulfate ion-containing waste, ensuring laboratory safety and environmental compliance. This document provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For compounds containing the this compound (S₂O₇²⁻), also known as pyrosulfate, a clear understanding of its chemical properties is essential for safe and effective disposal. This guide outlines the necessary safety precautions, step-by-step disposal procedures, and relevant quantitative data to ensure the responsible management of disulfate waste streams.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): A comprehensive assessment of the Safety Data Sheet (SDS) for the specific disulfate compound in use is the first step. As a baseline, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.

  • Body Protection: A laboratory coat is essential to protect from spills.

Emergency Procedures:

  • Spills: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent such as sand or vermiculite (B1170534) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency response protocol.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Core Disposal Principle: Hydrolysis and Neutralization

The primary method for the safe disposal of disulfate-containing waste involves a two-step process:

  • Hydrolysis: The this compound readily reacts with water in a process called hydrolysis to form the less hazardous sulfate (B86663) (SO₄²⁻) or bisulfate (HSO₄⁻) ions. This reaction effectively breaks down the more reactive pyrosulfate structure. The reaction can be represented by the following equation:

    S₂O₇²⁻(aq) + H₂O(l) → 2HSO₄⁻(aq)

  • Neutralization: The product of the hydrolysis is an acidic solution due to the formation of bisulfate ions. This acidic waste must be neutralized to a safe pH range before it can be disposed of down the drain.

Quantitative Data for Disposal Parameters

For safe and compliant disposal, the following quantitative parameters should be observed.

ParameterRecommended Value/RangeNotes
Final pH for Disposal 5.5 - 9.5This is a common pH range for drain disposal in many municipalities. Always consult your local regulations for specific requirements.
Sulfate Concentration Varies by jurisdictionSome regions have specific limits for sulfate concentration in wastewater. For example, some areas in British Columbia, Canada, have limits ranging from 128–429 mg/L.[1] Check with your local wastewater authority for applicable limits.
Temperature for Hydrolysis Ambient to slightly elevatedWhile higher temperatures can increase the rate of hydrolysis, the reaction proceeds readily at room temperature. Gentle warming can be used to expedite the process if necessary, but is often not required for laboratory-scale waste.

Detailed Experimental Protocol for Disulfate Waste Disposal

This protocol provides a step-by-step procedure for the safe disposal of a disulfate-containing waste solution (e.g., from a reaction quench or cleaning).

Materials:

  • Waste disulfate solution

  • Large beaker (at least twice the volume of the waste solution)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Neutralizing agent: 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Dilution and Hydrolysis:

    • Place the beaker on the stir plate in a well-ventilated fume hood.

    • Add a stir bar to the beaker.

    • Slowly and carefully add the waste disulfate solution to a volume of water in the beaker that is at least equal to the volume of the waste. This dilution helps to control any potential heat generation during hydrolysis and neutralization.

    • Allow the solution to stir for at least 30 minutes at room temperature to ensure complete hydrolysis of the disulfate ions.

  • Neutralization:

    • Begin slowly adding the neutralizing agent (1 M NaOH or NaHCO₃ solution) to the acidic sulfate solution while continuously stirring.

    • Monitor the pH of the solution regularly using a calibrated pH meter or pH indicator strips.

    • Continue adding the neutralizing agent dropwise as the pH approaches the target range of 5.5 - 9.5. Be cautious not to overshoot the target pH.

  • Final Disposal:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be disposed of down a laboratory drain with copious amounts of running water.[1]

    • It is crucial to verify the specific regulations of your institution and local wastewater authority regarding sulfate concentration limits before proceeding with drain disposal.

    • If your neutralized waste exceeds local sulfate limits, it must be collected in a properly labeled waste container for pickup by your institution's hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisulfateDisposal cluster_prep Preparation cluster_procedure Disposal Procedure PPE Don Personal Protective Equipment (PPE) FumeHood Work in a Ventilated Fume Hood Start Disulfate Waste Hydrolysis Step 1: Dilute with Water & Allow for Hydrolysis (30 min) Start->Hydrolysis Begin Disposal Neutralization Step 2: Neutralize with Base (e.g., NaOH, NaHCO₃) Hydrolysis->Neutralization CheckpH Step 3: Monitor pH Neutralization->CheckpH CheckpH->Neutralization Adjust pH DrainDisposal Step 4a: Dispose Down Drain with Copious Water CheckpH->DrainDisposal pH is 5.5-9.5 AND Sulfate below local limits WasteCollection Step 4b: Collect for Hazardous Waste Pickup CheckpH->WasteCollection pH outside 5.5-9.5 OR Sulfate exceeds local limits

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Disulfate Ion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The disulfate ion (S₂O₇²⁻), found in compounds like potassium disulfate and sodium disulfate, is a potent chemical that demands meticulous handling and disposal procedures. Adherence to these protocols is critical for protecting laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe management of disulfate-containing compounds.

Immediate Safety and Hazard Assessment

Disulfate compounds are often corrosive and can cause severe health effects upon exposure. The primary hazards include severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3] Inhalation of dusts can be particularly harmful, with some disulfates classified as toxic or even fatal if inhaled.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) for the particular disulfate compound being used before beginning any work.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with handling disulfates. The following table summarizes the required equipment for various levels of protection.

Protection Level Equipment Specifications & Use Cases
Primary Engineering Controls Chemical Fume HoodAll handling of solid disulfates and preparation of solutions must be performed in a certified chemical fume hood to control dust and vapors.[3][4]
Eye & Face Protection Safety Goggles & Face ShieldTight-sealing safety goggles are mandatory.[4][5] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[1][5]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Always check the SDS for specific glove compatibility. Discard and replace gloves immediately if contaminated.[4][6]
Body Protection Laboratory Coat & ApronA standard lab coat is required.[4] For larger quantities or significant splash potential, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved RespiratorRequired when dusts are generated, and engineering controls are insufficient.[3][7][8] Use must be in accordance with a formal respiratory protection program.

Operational Plan: From Handling to Disposal

A systematic approach to handling disulfates minimizes exposure risk and ensures procedural safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. An emergency eyewash station and safety shower must be accessible.[3][9]

  • Weighing and Transfer: Conduct all weighing and transfer of solid disulfate compounds within the fume hood to prevent inhalation of dust.[3][7] Use dedicated, clearly labeled utensils.

  • Solution Preparation: When dissolving, slowly add the disulfate compound to the solvent (typically water) while stirring to control any exothermic reactions. Never add water to the disulfate compound.

  • Use: Keep containers tightly closed when not in use.[1][7]

  • Decontamination: After use, decontaminate all surfaces, glassware, and equipment with copious amounts of water. Wash hands thoroughly with soap and water.[8]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing.[1][7] Rinse skin with plenty of water/shower for at least 15 minutes.[1][10] Seek immediate medical attention.
Inhalation Move the person to fresh air at once.[1][11] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.
Ingestion Rinse mouth with water (only if the person is conscious).[1] Do NOT induce vomiting.[1] Seek immediate medical attention.

Spill and Waste Management

Proper containment, cleanup, and disposal are crucial for safety and environmental compliance.

Spill Response Workflow

The following workflow outlines the immediate steps to take in the event of a disulfate spill.

Spill_Response_Workflow A SPILL DETECTED B Evacuate Immediate Area Alert Colleagues A->B C Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) B->C D Contain the Spill (Use absorbent pads or sand) C->D E Mechanical Cleanup (Sweep solid, absorb liquid) D->E F Place Waste in Labeled Hazardous Waste Container E->F G Decontaminate Spill Area with Water F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Wash Hands and Exposed Skin Thoroughly H->I

Disulfate Spill Response Workflow
Chemical Waste Disposal Plan

Disulfate waste must be treated as hazardous waste. It should never be disposed of down the drain without treatment.[4][9]

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste containing disulfate, including unused product and contaminated lab supplies, in a designated, compatible, and clearly labeled hazardous waste container.[9][12]

  • Dilution: In a fume hood, carefully and slowly dilute the aqueous disulfate waste with a large volume of water (at least a 1:10 ratio) in a large, appropriate container.[4]

  • Neutralization: While stirring the diluted solution, slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, portion-wise to control any exothermic reaction.[4]

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or indicator strips. The target pH for neutralization is between 6.0 and 8.0.[4]

  • Disposal Request: Once neutralized, cap the container securely. Complete a hazardous material pickup request form and arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[9][12] Ensure the container is labeled with "Hazardous Waste" and the full chemical contents.[9][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfate ion
Reactant of Route 2
Disulfate ion

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。